molecular formula C5H9NO B075595 Cyclobutanecarboxamide CAS No. 1503-98-6

Cyclobutanecarboxamide

货号: B075595
CAS 编号: 1503-98-6
分子量: 99.13 g/mol
InChI 键: MFNYBOWJWGPXFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutanecarboxamide is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a strained four-membered cyclobutane ring fused with a carboxamide functional group, presents a unique three-dimensional conformation and high fraction of sp3 carbons. This makes it an exceptional building block for designing novel molecular entities, particularly in drug discovery programs targeting central nervous system (CNS) disorders, pain, and inflammation. The constrained ring system influences the molecule's overall topology, potentially enhancing binding affinity and selectivity towards biological targets while improving metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNYBOWJWGPXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361563
Record name cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-98-6
Record name cyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxamide (CBCA), a cornerstone intermediate in organic synthesis, has garnered significant attention for its role in the construction of complex molecular architectures. Its unique four-membered carbocyclic scaffold is a prized motif in medicinal chemistry, offering a pathway to molecules with enhanced three-dimensionality, metabolic stability, and conformational rigidity.[1][2][3] This guide provides a comprehensive exploration of the chemical properties of this compound, delving into its molecular structure, synthesis, core reactivity, and spectroscopic signature. We further contextualize its importance through its applications in modern drug discovery, presenting field-proven insights into its utility as a versatile chemical building block.[4][5][6]

Molecular Structure and Physicochemical Profile

This compound (CAS No: 1503-98-6) is a simple yet structurally significant molecule featuring a strained cyclobutane ring directly attached to a primary amide functional group.[7] This combination imparts a unique set of properties that are highly valued in synthetic and medicinal chemistry. The puckered, non-planar cyclobutane ring provides a rigid, sp³-rich scaffold, a key attribute for moving beyond the "flatland" of traditional aromatic-heavy drug candidates.[1][2]

Caption: 2D Chemical Structure of this compound.

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the computed properties for this compound.

Property NameValueSignificance in Drug Development
Molecular Formula C₅H₉NO[7][8]Defines the elemental composition and exact mass.
Molecular Weight 99.13 g/mol [7][8]Influences diffusion rates and membrane permeability.
XLogP3-AA 0.1 / 0.27[7][8]Indicates moderate lipophilicity, often correlated with cell permeability.
Hydrogen Bond Donor Count 1[7][8]The amide N-H group can participate in hydrogen bonding.
Hydrogen Bond Acceptor Count 1[7][8]The carbonyl oxygen is a key hydrogen bond acceptor site.
Topological Polar Surface Area (TPSA) 43.1 Ų[7][8]Predicts transport properties; values in this range are favorable for oral bioavailability.
Rotatable Bond Count 1[8]Low count indicates limited conformational flexibility, a desirable trait for locking in bioactive conformations.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, a readily available starting material. More advanced catalytic methods have also been developed, offering higher efficiency and regioselectivity for substituted analogs.[1][9]

Synthesis_Workflow Start Cyclobutanecarboxylic Acid Step1 Activation of Carboxyl Group (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Reagent Intermediate Cyclobutanecarbonyl Chloride (Activated Intermediate) Step1->Intermediate Forms Step2 Amination (Ammonia or Amine Source) Intermediate->Step2 Reacts with Product This compound Step2->Product Yields

Caption: General workflow for the synthesis of this compound.

Protocol 2.1: Synthesis from Cyclobutanecarboxylic Acid

This protocol describes a standard laboratory procedure for the preparation of this compound via an acid chloride intermediate. The causality of this two-step approach lies in the need to convert the hydroxyl of the carboxylic acid, a poor leaving group, into a highly reactive acyl chloride, which is readily susceptible to nucleophilic attack by ammonia.

Step-by-Step Methodology:

  • Activation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Expert Insight: The use of an ice bath mitigates the exothermic nature of the reaction. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification.

  • Amination: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (a significant excess, e.g., 5-10 eq).

    • Self-Validation: A large excess of the amine source ensures complete conversion and neutralizes the HCl byproduct generated during the reaction. The formation of a white precipitate (ammonium chloride) is a visual indicator of reaction progress.

  • Work-up and Isolation: After stirring for 1-2 hours, separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization or column chromatography to achieve high purity (≥98%).[4][5]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the interplay between the stable, strained cyclobutane ring and the reactive amide functional group.

Reactivity_Diagram CBCA This compound Acid Cyclobutanecarboxylic Acid CBCA->Acid Hydrolysis (H⁺ or OH⁻, H₂O) Amine_Reduced Cyclobutylmethylamine CBCA->Amine_Reduced Reduction (e.g., LiAlH₄) Amine_Rearranged Cyclobutylamine CBCA->Amine_Rearranged Hofmann Rearrangement (e.g., Br₂, NaOH)

Caption: Key chemical transformations of this compound.

Hydrolysis

Under either acidic or basic conditions, the amide bond of this compound can be cleaved to yield cyclobutanecarboxylic acid and ammonia.[2]

  • Base-Catalyzed Hydrolysis (BAC2 Mechanism): Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the amide anion, which is subsequently protonated.[10]

  • Acid-Catalyzed Hydrolysis (AAC2 Mechanism): Begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond.[11]

The stability of the cyclobutane ring ensures it remains intact during these transformations.[1]

Reduction

The amide functionality can be completely reduced to an amine using powerful reducing agents.

Protocol 3.2.1: Reduction to Cyclobutylmethylamine

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Expert Insight: The addition must be slow and controlled due to the highly exothermic nature of the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether. Dry the filtrate over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[2] Further purification can be achieved by distillation.

Hofmann-Type Rearrangement

This classical organic reaction provides a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. For this compound, this transformation yields cyclobutylamine, a valuable synthetic intermediate.[12] The reaction proceeds through an N-haloamide intermediate which rearranges to an isocyanate, subsequently hydrolyzed to the amine.[9] A key advantage of this method is the complete retention of the cyclobutyl group's configuration during the migration step.[9]

C–H Functionalization

Modern synthetic strategies have enabled the direct functionalization of the C-H bonds of the cyclobutane ring.[13] While not a reaction of the amide group itself, the carboxamide can act as a directing group in palladium-catalyzed reactions to selectively introduce aryl or other functional groups at specific positions on the ring.[2][14] This approach allows for the diastereoselective synthesis of highly substituted cyclobutane scaffolds, which are of great interest in drug discovery.[14]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Data available in public databases like PubChem can be used as a reference.[7] The spectrum is complex due to the puckered nature of the ring, which leads to non-equivalent protons and complex coupling patterns.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:

    • N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.

    • C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.

    • N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

    • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on aggregated GHS data, it presents the following hazards:

  • H302: Harmful if swallowed.[7][8]

  • H319: Causes serious eye irritation.[7]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

  • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents and strong bases.[17]

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • This compound | High Purity | For Research Use - Benchchem.
  • This compound | C5H9NO | CID 1274476 - PubChem. [Link]
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PubMed Central. [Link]
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. [Link]
  • cyclobutylamine - Organic Syntheses Procedure. [Link]
  • N-Methylthis compound | C6H11NO | CID 19910150 - PubChem. [Link]
  • Cyclobutane Carboxamide: A Crucial Intermedi
  • SAFETY D
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]
  • Cyclobutane carboxamide, 3,3-dimethyl - NIST WebBook. [Link]
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
  • N-ethyl-N-methylthis compound | C8H15NO | CID 69124457 - PubChem. [Link]
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candid
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society. [Link]
  • Cyclobutylcarboxylic acid - NIST WebBook. [Link]

Sources

A Comprehensive Technical Guide to the Characterization of Cyclobutanecarboxamide (CAS 1503-98-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the cyclobutane ring has emerged as a structurally significant scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enforce specific conformations, enhance metabolic stability, and explore novel binding interactions with biological targets. Cyclobutanecarboxamide (CAS 1503-98-6), a primary amide derivative of cyclobutanecarboxylic acid, represents a fundamental building block in this chemical space.[1][2] Its utility as a synthetic intermediate is pivotal for the construction of more complex molecular architectures destined for pharmaceutical applications.[2] This guide provides an in-depth technical overview of the essential analytical techniques required for the unambiguous characterization and quality control of this compound, ensuring its suitability for research and development endeavors.

Physicochemical & Safety Profile

A foundational understanding of the physical properties and safety considerations of this compound is paramount before any experimental work is undertaken. This information dictates appropriate handling, storage, and analytical method development.

Key Physicochemical Data
PropertyValueSource
CAS Number 1503-98-6[1]
Molecular Formula C₅H₉NO[1][3]
Molecular Weight 99.13 g/mol [1][3]
Appearance Solid[No specific citation]
Purity Typically ≥97%[3]
Storage Room temperature[3]
Safety & Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H319: Causes serious eye irritation[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear eye protection/face protection.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Molecular Structure and Synthetic Considerations

The structural integrity of this compound is the basis for its utility. Understanding its synthesis is key to anticipating potential impurities that may need to be identified during characterization.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Start Cyclobutanecarboxylic Acid Amide This compound (CAS 1503-98-6) Start->Amide Amidation NMR NMR Spectroscopy (¹H & ¹³C) Amide->NMR Primary Structure Confirmation FTIR FTIR Spectroscopy Amide->FTIR Functional Group Identification MS Mass Spectrometry Amide->MS Molecular Weight Verification Purity Purity Assessment (e.g., HPLC, Titration) Amide->Purity Quantification Final Validated Structure & Purity Report NMR->Final FTIR->Final MS->Final Purity->Final

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR are necessary for a complete assignment.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum:

  • Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.

  • Methine Proton (-CH-CO): A multiplet, likely a quintet or more complex pattern, in the downfield region of the aliphatic signals (around 2.5-3.2 ppm) due to the deshielding effect of the adjacent carbonyl group. [4]* Cyclobutane Protons (-CH₂-): A series of complex multiplets in the upfield region (approximately 1.8-2.4 ppm). [5][6]The complexity arises from the puckered, non-planar conformation of the cyclobutane ring, leading to magnetically non-equivalent axial and equatorial protons, which couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. [1]3. Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around 175-180 ppm.

  • Methine Carbon (-CH-CO): A signal around 38-45 ppm.

  • Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of 18-26 ppm. Due to the symmetry of the molecule, the two methylene carbons adjacent to the methine carbon will be equivalent, and the single methylene carbon opposite the methine will be unique, resulting in two distinct signals for the cyclobutane ring methylene groups. [5] Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Use a broadband probe on a 75 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Number of Scans: Several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform with an appropriate line broadening factor, followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

  • N-H Stretch (Amide): Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide. [7]* C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1640-1670 cm⁻¹. [7]* N-H Bend (Amide II Band): A strong absorption band around 1550-1640 cm⁻¹. [7] Protocol for FTIR Spectroscopy (KBr Pellet):

  • Sample Preparation: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. [1]4. Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of this compound. [1]* Key Fragmentation Patterns: Amides can undergo characteristic fragmentation pathways. [8][9] * Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutane ring can lead to a fragment at m/z = 44 ([CONH₂]⁺).

    • McLafferty Rearrangement: While less common for primary amides without a longer alkyl chain, it is a potential fragmentation pathway to consider.

    • Loss of Amide Group: Fragmentation of the cyclobutane ring itself or loss of the entire carboxamide group can lead to various smaller fragments.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Method:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature gradient to ensure separation from any impurities and elution of the analyte.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range of m/z from 40 to 200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and interpret the fragmentation pattern.

Purity Assessment

While spectroscopic methods confirm identity, quantitative techniques are required to assess purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating this compound from any non-volatile impurities and quantifying its purity by peak area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Titration: The amide functionality can be hydrolyzed under basic conditions, and the resulting ammonia can be quantified by titration, providing a measure of the amide content. [No specific citation]

Conclusion

The thorough characterization of this compound, CAS 1503-98-6, is a critical step in ensuring its quality and reliability for applications in drug discovery and organic synthesis. A systematic approach employing NMR and IR spectroscopy, and mass spectrometry, provides a comprehensive and self-validating dataset that confirms the molecule's identity, structure, and functional group integrity. This analytical rigor is the foundation upon which scientifically sound research and development is built.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1274476, this compound.
  • PubChem. (n.d.). N-Methylthis compound.
  • Organic Syntheses. (n.d.). Cyclobutylamine.
  • PubChem. (n.d.). 2-Cyclobutene-1-carboxamide.
  • Organic Syntheses. (n.d.). Cyclobutylamine hydrochloride.
  • PubChem. (n.d.). 1-Cyclopentylcyclobutane-1-carboxamide.
  • PubChem. (n.d.). N,N-diethylthis compound.
  • SpectraBase. (n.d.). N-acetylthis compound.
  • NIST. (n.d.). Cyclobutane carboxamide, 3,3-dimethyl.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • SpectraBase. (n.d.). This compound, N-(3-nitrophenyl)-.
  • ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

Introduction: The Role of Cyclobutanecarboxamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclobutanecarboxamide

This compound is a fascinating molecule that stands at the intersection of foundational organic chemistry and advanced therapeutic design. As a functionalized four-membered carbocycle, it embodies a unique combination of structural rigidity and chemical reactivity, stemming largely from its inherent ring strain.[1] In the pharmaceutical and materials science sectors, the cyclobutane motif is increasingly sought after as a bioisostere for more common phenyl or gem-dimethyl groups. Its three-dimensional, sp³-rich character allows chemists to "escape from flatland," designing molecules with improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind this compound's properties. We will explore its core physicochemical characteristics, delve into its reactivity through a mechanistic lens, outline robust protocols for its analytical characterization, and discuss its applications as a strategic building block in synthesis.

Section 1: Molecular and Physicochemical Identifiers

Precise identification is the bedrock of chemical research. This compound is cataloged across multiple chemical databases and regulatory inventories. The following table summarizes its key identifiers.

IdentifierValueSource(s)
CAS Number 1503-98-6[2][3]
Molecular Formula C₅H₉NO[2][3]
Molecular Weight 99.13 g/mol [2][3]
IUPAC Name This compound[2]
Canonical SMILES C1CC(C1)C(=O)N[2]
InChIKey MFNYBOWJWGPXFM-UHFFFAOYSA-N[2]
European Community (EC) Number 622-833-4[2]

Section 2: Core Physical Properties

The physical properties of a molecule dictate its behavior in various states and environments, influencing everything from reaction conditions to formulation strategies.

PropertyValueComments and Scientific Context
Melting Point 155 °C
Boiling Point (Predicted) 254.7 ± 7.0 °C This high boiling point is indicative of strong intermolecular hydrogen bonding afforded by the primary amide group.
Density (Predicted) 1.108 ± 0.06 g/cm³
Water Solubility Slightly Soluble (Inferred)While specific quantitative data is not readily available, the parent cyclobutanecarboxylic acid is slightly soluble in water.[4] The amide group's ability to act as both a hydrogen bond donor and acceptor suggests some aqueous solubility.
Organic Solvent Solubility Soluble in Polar Organic SolventsInferred from its use in NMR studies where deuterated polar solvents like DMSO are employed for related structures.[5] It is expected to be soluble in alcohols, ethers, and chlorinated solvents. The parent cyclobutane is soluble in non-polar organic solvents.[6]
Topological Polar Surface Area (TPSA) 43.1 Ų[2] A TPSA value in this range is often considered favorable for cell permeability and drug-likeness in medicinal chemistry.
Hydrogen Bond Donor Count 1[3] (from the -NH₂ group)
Hydrogen Bond Acceptor Count 1[3] (from the C=O group)
Experimental Protocol: Isothermal Solubility Determination

The lack of extensive public data on the solubility of this compound necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method is a gold-standard technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (≥97% purity)[3]

  • Selected solvent (e.g., Water, Ethanol, Ethyl Acetate) of analytical grade

  • Thermostatically controlled shaker bath

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration: Place the sealed vials in the shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for 48-72 hours to ensure equilibrium is achieved.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

  • Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtrate with the appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method against a standard calibration curve of this compound.

  • Calculation: The solubility is calculated based on the concentration determined by HPLC and the dilution factor, typically expressed in mg/mL or mol/L.

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the reactivity of the primary amide functional group and the influence of the strained cyclobutane ring.

Amide Hydrolysis

Like all amides, this compound can be hydrolyzed to its parent carboxylic acid and ammonia under both acidic and basic conditions. The mechanism of this transformation is well-understood and serves as a model for its reactivity. Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[7][8][9]

Mechanism Insight (BAC2):

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This step forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the carbon-nitrogen bond is cleaved, expelling an amide anion (⁻NH₂).

  • Proton Transfer: The highly basic amide anion immediately deprotonates a water molecule to form ammonia (NH₃) and regenerate a hydroxide ion, which acts catalytically.

hydrolysis_mechanism cluster_start Step 1: Nucleophilic Attack cluster_collapse Step 2: Intermediate Collapse cluster_protonation Step 3: Proton Transfer start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate intermediate2 Tetrahedral Intermediate products Cyclobutanoate + ⁻NH₂ intermediate2->products products2 ⁻NH₂ + H₂O final NH₃ + OH⁻ products2->final

Caption: BAC2 Hydrolysis of this compound.

Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences the reactivity of the attached functional groups.[1] This strain can make the ring susceptible to opening under certain conditions, although the amide group itself is relatively stable. More importantly, the rigid, puckered conformation of the ring serves as a valuable scaffold in medicinal chemistry, locking substituents into specific spatial orientations. This conformational restriction can enhance binding to biological targets and improve metabolic stability compared to more flexible acyclic analogs.[1]

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons. Key expected signals include:

    • A broad signal for the two amide protons (-NH₂).

    • A multiplet for the single proton on the carbon bearing the amide group (methine proton).

    • Several multiplets for the six methylene protons (-CH₂) of the cyclobutane ring. The chemical shifts of cyclobutane protons are typically found around 1.9-2.0 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum is simpler and should show three distinct signals:

    • A signal for the carbonyl carbon (C=O) in the downfield region (~175-180 ppm).

    • A signal for the methine carbon attached to the amide group.

    • Signals for the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching: Two characteristic peaks are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹ is the hallmark of the amide carbonyl group.

  • N-H Bending (Amide II band): A peak around 1600-1640 cm⁻¹ resulting from N-H bending.

  • C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 99. The fragmentation pattern would likely involve:

  • Loss of the amide group (•NH₂), resulting in a fragment at m/z = 83.

  • Cleavage of the C-C bond between the ring and the carbonyl group, leading to the cyclobutyl cation at m/z = 57.

  • Ring-opening fragmentations characteristic of cyclic systems.

Workflow for Spectroscopic Analysis

analytical_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or prepare KBr pellet (for IR) nmr Acquire ¹H, ¹³C NMR Spectra prep->nmr ir Acquire FT-IR Spectrum prep->ir ms Acquire Mass Spectrum prep->ms analyze_nmr Correlate chemical shifts and coupling constants to structure nmr->analyze_nmr analyze_ir Identify characteristic functional group frequencies (C=O, N-H) ir->analyze_ir analyze_ms Determine molecular weight and analyze fragmentation patterns ms->analyze_ms confirm Combine all spectral data to confirm the structure of This compound analyze_nmr->confirm analyze_ir->confirm analyze_ms->confirm

Caption: A logical workflow for the structural elucidation of this compound.

Section 5: Applications in Drug Discovery and Materials Science

This compound is not merely a chemical curiosity; it is a versatile building block for constructing more complex and functionally valuable molecules.[1]

  • Pharmaceutical Intermediates: Its primary application is in drug discovery, where the cyclobutane core acts as a conformationally restricted scaffold.[1] By replacing more flexible linear chains or planar aromatic rings with the cyclobutane unit, medicinal chemists can pre-organize the molecule to fit more precisely into a target's binding site, potentially increasing potency and selectivity.

  • Fine Chemical Synthesis: It serves as a starting material for a wide array of fine chemicals. The amide can be converted to other functional groups, or the ring itself can be further functionalized.

  • Material Science: The rigid nature of the cyclobutane ring can be leveraged to create novel polymers and advanced materials with unique thermal and mechanical properties.

applications cluster_pharma Drug Discovery cluster_material Materials & Fine Chemicals start This compound (Building Block) pharma_node Enzyme Inhibitors & Receptor Modulators start->pharma_node material_node Novel Polymers & Advanced Materials start->material_node finechem_node Complex Molecular Architectures start->finechem_node prop_node Improved Properties: - Metabolic Stability - Binding Affinity - Selectivity pharma_node->prop_node

Caption: Role of this compound as a versatile synthetic building block.

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • GHS Hazard Classification: The compound is classified with the following hazards:

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[2]

    • H319: Causes serious eye irritation (Eye irritation, Category 2A)[2]

  • Precautionary Statements: Standard precautions should be followed, including:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store at room temperature in a dry, well-ventilated place.[3]

References

  • PubChem. This compound.
  • NIST. Cyclobutane carboxamide, 3,3-dimethyl. NIST Chemistry WebBook. [Link]
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
  • Organic Syntheses. cyclobutylamine. [Link]
  • The Royal Society of Chemistry.
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
  • Journal of the Chemical Society B: Physical Organic. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]
  • ScholarWorks.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • National Center for Biotechnology Information. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. [Link]
  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
  • PubChem. Cyclobutanecarboxylic acid. [Link]
  • NIST. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. [Link]
  • SpectraBase. 1,1-Cyclobutanedicarboxylic acid - Optional[1H NMR] - Spectrum. [Link]
  • SpectraBase. Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]
  • SpectraBase. Cyclobutanecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]
  • PubChem. N-Methylthis compound. [Link]
  • CORE.
  • Solubility of Things. Cyclobutane. [Link]

Sources

The Cyclobutane Motif: A Cornerstone of Modern Drug Discovery and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of the Four-Membered Ring

In the vast landscape of organic chemistry and drug discovery, the cyclobutane ring, a seemingly simple four-carbon cycloalkane, has emerged as a privileged scaffold with profound implications for biological activity.[1][2] Though historically perceived as a strained and synthetically challenging moiety, recent decades have witnessed a paradigm shift, with researchers increasingly harnessing its unique stereochemical and conformational properties to design novel therapeutics.[3][4][5] This guide delves into the core of the biological activity of cyclobutane-containing molecules, offering a comprehensive overview for professionals engaged in the pursuit of innovative medicines. We will explore the diverse roles of this versatile ring system, from its presence in complex natural products to its strategic incorporation in synthetic drug candidates, and elucidate the principles that govern its bioactivity.

The significance of the cyclobutane ring lies in its distinct three-dimensional structure. Unlike the relatively planar cyclopentane or the flexible cyclohexane, cyclobutane exists in a puckered conformation, which can effectively orient substituents in precise spatial arrangements.[3][4] This conformational rigidity is a powerful tool in medicinal chemistry, allowing for the locking of a molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.[6][7] Furthermore, the inherent ring strain of approximately 26 kcal/mol influences its reactivity and electronic properties, contributing to its unique chemical behavior.[3]

This guide will navigate through the diverse world of bioactive cyclobutanes, providing insights into their natural origins, synthetic accessibility, and, most importantly, their impact on pharmacological properties.

Nature's Blueprint: Biologically Active Cyclobutane-Containing Natural Products

Nature has long utilized the cyclobutane motif to construct molecules with potent and diverse biological activities. These natural products, found in a wide array of organisms from marine sponges to terrestrial plants and fungi, serve as a rich source of inspiration for drug discovery programs.[1][8][9]

Cyclobutane-Containing Alkaloids: A Treasure Trove of Bioactivity

Alkaloids featuring a cyclobutane ring represent a significant class of natural products with a broad spectrum of pharmacological effects.[10][11][12] Over 60 biologically active cyclobutane-containing alkaloids have been identified, exhibiting antimicrobial, antibacterial, antitumor, and other valuable properties.[1][2][11][13]

A prime example is sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum. Its unique dimeric structure, featuring a central cyclobutane ring, is crucial for its biological activity. Studies have shown that sceptrin exhibits a bacteriostatic effect at its minimum inhibitory concentration (MIC) by slightly inhibiting RNA synthesis, and at higher concentrations, it becomes bactericidal, inhibiting the synthesis of DNA, proteins, and the cell wall.[13]

Another interesting group of cyclobutane-containing natural products are the penitrem mycotoxins , produced by various Penicillium species.[13] These complex indole-diterpenoids, containing a cyclobutane ring within their intricate polycyclic framework, are known for their tremorgenic and insecticidal activities.[13]

The biosynthesis of many of these natural products often involves a [2+2] cycloaddition reaction, a process that can be mimicked in the laboratory to generate novel analogs.[14]

Cyclobutane Moieties in Terpenoids and Fatty Acids

Beyond alkaloids, the cyclobutane ring is also a key structural feature in various bioactive terpenoids and fatty acids. For instance, some cyclobutane-containing fatty acids have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16] These findings open up new avenues for the development of novel anti-tubercular agents. The mechanism of action is thought to involve the disruption of the mycobacterial cell wall integrity, a critical component for the survival of the bacterium.[16]

Strategic by Design: The Role of Cyclobutane in Medicinal Chemistry

The true power of the cyclobutane ring in modern drug discovery lies in its strategic application by medicinal chemists to fine-tune the properties of synthetic molecules.[3][4][6][7] Its incorporation can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Conformational Restriction and Pre-organization

One of the most compelling reasons to incorporate a cyclobutane ring is to induce conformational restriction.[6][7] By limiting the rotational freedom of a molecule, the cyclobutane scaffold can pre-organize the key pharmacophoric elements into the optimal geometry for binding to a biological target. This can lead to a substantial increase in binding affinity and, consequently, potency.

Experimental Workflow: Assessing Conformational Restriction via NMR and Computational Modeling

A typical workflow to evaluate the conformational impact of a cyclobutane ring involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

  • Synthesis: Synthesize both the cyclobutane-containing analog and a more flexible, acyclic counterpart.

  • NMR Analysis: Acquire detailed 1D and 2D NMR spectra (e.g., NOESY, ROESY) for both compounds. The observation of specific through-space correlations in the cyclobutane analog can provide direct evidence of a restricted conformation.

  • Computational Modeling: Perform conformational searches and molecular dynamics simulations to generate low-energy conformer ensembles for both molecules.

  • Comparison and Correlation: Compare the experimentally observed NMR data with the calculated properties of the low-energy conformers to validate the computational model and gain a deeper understanding of the conformational preferences imposed by the cyclobutane ring.

G cluster_workflow Workflow: Conformational Analysis A Synthesis of Analogs (Cyclobutane vs. Acyclic) B NMR Spectroscopy (NOESY/ROESY) A->B Experimental Characterization C Computational Modeling (Conformational Search) A->C In Silico Prediction D Data Correlation & Analysis B->D C->D

Caption: Workflow for evaluating the conformational effects of a cyclobutane ring.

Improving Metabolic Stability and Physicochemical Properties

The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.[3][4] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability. The introduction of a cyclobutane moiety can also modulate a molecule's lipophilicity and solubility, properties that are critical for its drug-like characteristics.[3]

Serving as a Versatile Scaffold and Pharmacophore

The cyclobutane ring can serve as a central scaffold to which various functional groups can be appended in a well-defined three-dimensional arrangement.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of interactions with the target protein. In some cases, the cyclobutane ring itself can act as a key pharmacophoric element, making direct interactions with the binding site.[3][4] A notable example is the anticancer drug carboplatin , where a cyclobutane-1,1-dicarboxylate ligand is coordinated to a platinum center.[4][17] This ligand plays a crucial role in the drug's stability and reactivity, ultimately leading to its DNA-damaging anticancer effects.[17]

Table 1: Impact of Cyclobutane Incorporation on Drug Properties

PropertyRationale for ImprovementExample(s)
Potency Conformational restriction leading to enhanced binding affinity.Various kinase and protease inhibitors.
Selectivity Precise positioning of substituents to favor binding to the target over off-targets.GPCR modulators.
Metabolic Stability Resistance to enzymatic degradation compared to linear alkyl chains.PET tracers, various CNS drug candidates.[3]
Oral Bioavailability Improved metabolic stability and favorable physicochemical properties.Numerous development candidates.
Solubility Modulation of lipophilicity by introducing a non-planar, saturated ring.Varies depending on the overall molecular context.

Synthetic Strategies: Accessing the Cyclobutane Core

The growing importance of cyclobutane-containing molecules in drug discovery has spurred the development of efficient and stereoselective synthetic methods to access this key structural motif.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is the most common and versatile method for constructing a cyclobutane ring.[14][18][19] This reaction involves the union of two unsaturated components, such as two alkenes or an alkene and a ketene, to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly prevalent, often proceeding with high levels of stereoselectivity.[19]

Protocol: A Generalized Photochemical [2+2] Cycloaddition

  • Reactant Preparation: Dissolve the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon, nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, often using a filter to select the desired energy. The reaction temperature is typically maintained at or below room temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.

  • Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

G cluster_protocol Protocol: Photochemical [2+2] Cycloaddition A Reactant Preparation & Degassing B UV Irradiation A->B C Reaction Monitoring (TLC, GC, NMR) B->C D Workup & Purification C->D

Caption: Generalized protocol for a photochemical [2+2] cycloaddition reaction.

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a three-dimensional scaffold provides a powerful means to optimize the properties of drug candidates. From its origins in diverse natural products to its strategic deployment in cutting-edge drug design, the cyclobutane motif continues to fuel innovation in the pharmaceutical sciences.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies to access complex and highly functionalized cyclobutane derivatives. Furthermore, a deeper understanding of the interplay between the conformational properties of the cyclobutane ring and its biological activity, aided by advanced computational and structural biology techniques, will undoubtedly lead to the discovery of the next generation of cyclobutane-containing therapeutics. The understated four-membered ring is poised to play an increasingly prominent role in addressing unmet medical needs.

References

  • Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37.
  • Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC, NCBI. [Link]
  • van der Kolk, R., et al. (2022).
  • van der Kolk, R., et al. (2022).
  • Al-Harrasi, A., & Csuk, R. (2008). Bioactive cyclobutane-containing alkaloids.
  • van der Kolk, R., et al. (2022).
  • van der Kolk, R., et al. (2022).
  • Janssen, M. A. C. H., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021.
  • Braga, R. M. (2018). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.
  • Song, S.-J., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1085-1117.
  • Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
  • N/A. The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • N/A. Drug and drug candidates containing cyclobutane rings.
  • N/A. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.
  • N/A. Bioactive cyclobutane-containing alkaloids.
  • Al-Harrasi, A., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]
  • Al-Harrasi, A., et al. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]
  • Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. UNL Digital Commons. [Link]
  • Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. PMC, NCBI. [Link]
  • Sittiwong, W., et al. (2014). Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against mycobacterium tuberculosis. Research Nebraska. [Link]
  • Ghosez, L., & O'Donnell, M. J. (1992). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 92(5), 1019–1048.
  • N/A. Cyclobutane. Wikipedia. [Link]

Sources

Whitepaper: The Cyclobutane Scaffold - A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The paradigm in drug discovery is continually shifting, with a pronounced move away from flat, aromatic-rich molecules towards three-dimensional (3D) scaffolds that can better navigate the complexities of biological space. This guide provides an in-depth technical exploration of the cyclobutane ring, a four-membered carbocycle that has emerged as a powerful and versatile tool in modern medicinal chemistry. We will dissect its unique physicochemical properties, explore its strategic applications in drug design—from conformational restriction to bioisosterism—and provide actionable synthetic protocols and case studies. This document serves as a comprehensive resource for researchers looking to leverage the cyclobutane scaffold to overcome common drug development hurdles and unlock new therapeutic possibilities.

The Physicochemical Distinction of the Cyclobutane Ring

The utility of the cyclobutane scaffold in medicinal chemistry is rooted in its unique structural and electronic properties, which distinguish it from other cyclic and acyclic moieties. Unlike the planar and electron-rich nature of aromatic rings, the cyclobutane core is a saturated, three-dimensional entity.

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which is higher than cyclopentane but slightly less than cyclopropane.[1][2] This strain is not a liability but a defining feature that dictates its geometry. To alleviate torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] This non-planar structure is in rapid equilibrium between two equivalent puckered forms.[4] This puckering has profound implications for how substituents are oriented in 3D space, a critical factor for molecular recognition at a biological target.

Key properties include:

  • Puckered Conformation: Unlike the flat geometry of a phenyl ring, the cyclobutane ring is puckered, providing distinct axial and equatorial positions for substituents.[5] This allows for precise spatial arrangement of pharmacophoric elements.[2]

  • Bond Lengths and Angles: The C-C bond lengths are approximately 1.56 Å, longer than in typical alkanes (1.54 Å), a consequence of 1,3 non-bonding repulsions.[1][3] The internal bond angles are around 88°, a significant deviation from the ideal sp³ angle of 109.5°, which contributes to its high strain energy.[2]

  • Increased s-character: The C-H bonds in cyclobutane exhibit more s-character compared to larger cycloalkanes, while the C-C bonds have slightly increased p-character.[3] Despite this, the ring is relatively inert compared to the highly reactive cyclopropane ring.

Caption: Puckered 'butterfly' conformation of cyclobutane.

Strategic Applications in Medicinal Chemistry

The incorporation of a cyclobutane moiety is a deliberate strategy to address specific challenges in drug design, including potency, selectivity, and pharmacokinetics.[1]

Conformational Restriction

Flexible molecules often pay a significant entropic penalty upon binding to their target, as multiple rotatable bonds become fixed.[2] Introducing a rigid scaffold like cyclobutane can pre-organize the molecule into a bioactive conformation, reducing this entropic cost and potentially increasing binding affinity.[6][7] For instance, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to lock the relative orientation of two pharmacophores.[2]

Caption: Cyclobutane restricts conformational freedom vs. a flexible linker.

Bioisosteric Replacement

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclobutane ring has emerged as a highly effective bioisostere for several common medicinal chemistry motifs.

Aryl Ring Bioisostere: Replacing a planar phenyl ring with a 3D cyclobutane ring is a powerful strategy to improve a compound's pharmaceutical profile.[8] This swap increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[8] Furthermore, saturated cyclobutanes are less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems, often leading to improved metabolic stability.[3][8]

Table 1: Comparative Properties of Phenyl vs. Cyclobutane Bioisosteres

Property Phenyl Ring Cyclobutane Ring Rationale for Improvement
Geometry Planar, 2D Puckered, 3D Better shape complementarity with binding sites.[8]
Fsp³ Low High Correlated with improved solubility and clinical success.[8]
Metabolic Stability Prone to oxidation Generally more stable Lacks π-system, reducing susceptibility to CYP450 metabolism.[2][8]
Aqueous Solubility Generally lower Often higher Increased saturation and reduced planarity can disrupt crystal packing and improve solvation.[9]

| Lipophilicity (clogP) | Higher | Lower | Can help mitigate off-target effects and improve ADME properties.[6] |

Other Bioisosteric Roles:

  • gem-Dimethyl Group: A cyclobutane ring, particularly in a spirocyclic arrangement, can serve as a conformationally restricted isostere for a gem-dimethyl group.[9]

  • Alkene/Alkyne: The rigid cyclobutane scaffold can replace a double or triple bond to prevent cis/trans isomerization and fix the distance between two points in a molecule.[2][10]

Improving Pharmacokinetic Properties

The introduction of a cyclobutane scaffold often leads to tangible improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: As noted, cyclobutanes can block metabolically labile sites. Their relative chemical inertness prevents degradation through common metabolic pathways that affect aromatic rings or flexible alkyl chains.[2][11]

  • Solubility and Permeability: By increasing the Fsp³ character and reducing planarity, cyclobutanes can enhance aqueous solubility.[6] This, combined with moderate lipophilicity, can create a favorable balance for membrane permeability.

  • Filling Hydrophobic Pockets: The defined 3D shape of the cyclobutane ring can effectively fill hydrophobic pockets within a protein's binding site, leading to enhanced binding affinity through favorable van der Waals interactions.[2][3]

Case Studies: Cyclobutanes in Approved Drugs and Clinical Candidates

The theoretical advantages of the cyclobutane scaffold are validated by its presence in numerous marketed drugs and clinical candidates across various therapeutic areas. As of January 2021, at least 39 drug candidates in clinical or preclinical development contained a cyclobutane ring.[2][3]

Table 2: Examples of Cyclobutane-Containing Therapeutics

Drug Name Therapeutic Area Role of the Cyclobutane Scaffold
Carboplatin Oncology The 1,1-cyclobutanedicarboxylate ligand modulates reactivity and improves the safety profile compared to its predecessor, cisplatin.[2][3][12]
Boceprevir Antiviral (Hepatitis C) The cyclobutane moiety is part of a key bicyclic proline scaffold that provides conformational rigidity.[12]
Nalbuphine Analgesic The N-cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors.[12]

| AM-9514 | CNS Disorders | A tertiary cyclobutanol derivative showed high potency and favorable in vitro properties as a cannabinoid receptor agonist.[2][3] |

Synthetic Strategies and Methodologies

The increased application of cyclobutanes in drug discovery has been driven by advances in synthetic chemistry that make these scaffolds more accessible.[2]

Key Synthetic Approaches
  • [2+2] Cycloaddition: This is one of the most common methods for constructing a cyclobutane ring. It typically involves the reaction of two alkene-containing molecules.[13] These reactions can be promoted photochemically or through the use of transition metal catalysts.[14] Sunlight-driven, catalyst-free [2+2] cycloadditions have also been developed, offering a greener synthetic route.[13]

  • Ring-Opening of Bicyclobutanes (BCBs): Highly strained BCBs are versatile starting materials that can undergo ring-opening reactions with a variety of nucleophiles, electrophiles, and radicals to yield functionalized cyclobutanes and cyclobutenes.[6][15]

  • Modular Synthesis from Cyclobutanone: Cyclobutanone is a key intermediate that can be used to build a wide range of derivatives.[16] Its reactivity allows for the efficient construction of molecules with diverse functionalities and improved pharmacokinetic properties.[16]

start Alkene 1 + Alkene 2 step1 Reaction Setup (Solvent, Concentration) start->step1 step2 [2+2] Cycloaddition (e.g., UV Irradiation) step1->step2 step3 Work-up & Purification (Chromatography) step2->step3 end Functionalized Cyclobutane Product step3->end

Caption: Generalized workflow for [2+2] photochemical cycloaddition.

Experimental Protocol: General Photochemical [2+2] Cycloaddition

This protocol provides a generalized methodology for a laboratory-scale photochemical synthesis of a cyclobutane derivative.

Objective: To synthesize a 1,2-disubstituted cyclobutane from two equivalents of an α,β-unsaturated ketone via photochemical [2+2] cycloaddition.

Materials:

  • α,β-unsaturated ketone (e.g., cyclohexenone)

  • Anhydrous, degassed solvent (e.g., acetonitrile or acetone)

  • High-pressure mercury vapor lamp with a Pyrex filter (to cut out wavelengths <290 nm)

  • Photoreactor vessel with cooling capabilities

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation: Dissolve the starting alkene (1.0 eq) in the chosen anhydrous, degassed solvent within the photoreactor vessel to a concentration of approximately 0.1 M. Causality: Degassing the solvent (e.g., by bubbling nitrogen or argon through it) is critical to remove dissolved oxygen, which can quench the excited triplet state of the enone and prevent the desired cycloaddition.

  • Irradiation: Assemble the vessel in the photoreactor, ensuring the cooling system is active to maintain a constant temperature (typically 15-25 °C). Irradiate the solution with the mercury vapor lamp. Causality: The Pyrex filter is essential to prevent higher-energy UV light from causing undesired side reactions or decomposition of the starting material and product.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue contains a mixture of stereoisomers (head-to-head and head-to-tail). Purify this mixture using silica gel column chromatography with an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexane). Trustworthiness: This step is self-validating through TLC analysis of the collected fractions to isolate the desired cyclobutane dimers from any unreacted starting material or photolytic byproducts.

  • Characterization: Characterize the purified product(s) using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm the structure and stereochemistry.

Conclusion and Future Perspectives

The cyclobutane scaffold has firmly established itself as a valuable motif in the medicinal chemist's toolkit. Its ability to impart 3D character, confer conformational rigidity, and improve metabolic stability makes it an attractive alternative to traditional, planar scaffolds.[2][10][8] As drug discovery continues to venture into more challenging biological targets, the demand for molecules with greater structural and spatial complexity will only increase. The unique geometry and favorable physicochemical properties of cyclobutane derivatives ensure that they will continue to play a significant and expanding role in the development of the next generation of therapeutics.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Wagstaff, B. A., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 15(24), 2438-2446. PubMed Central.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. PubMed Central.
  • Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. ResearchGate.
  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts.
  • Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. Request PDF on ResearchGate.
  • Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. Request PDF on ResearchGate.
  • The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF on ResearchGate.
  • Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. (2016).
  • Conformational analysis. Slideshare.
  • Conformational analysis of cycloalkanes. ResearchGate.
  • Drug and drug candidates containing cyclobutane rings. ResearchGate.

Sources

Cyclobutanecarboxamide: A Conformationally Restricted Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic control of molecular conformation is a cornerstone of rational design. The transition from planar, two-dimensional molecules to scaffolds with rich three-dimensional character is critical for enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the cyclobutanecarboxamide motif as a premier conformationally restricted scaffold. We will dissect the unique physicochemical properties of the cyclobutane ring, detail synthetic methodologies for accessing this compound derivatives, and present protocols for their conformational analysis. Through authoritative case studies, this guide will demonstrate the tangible benefits of this scaffold—from improving metabolic stability to precisely orienting pharmacophores for optimal target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally constrained motifs to overcome challenges in contemporary drug design.

The Imperative of Three-Dimensionality in Drug Design

The historical reliance on flat, aromatic structures in medicinal chemistry has given way to a paradigm known as "escaping flatland".[1] This shift is driven by the understanding that biological targets, such as enzyme active sites and receptor pockets, are complex, three-dimensional spaces. Molecules with greater sp³ character often achieve better complementarity with these targets, leading to improved biological activity.[2][3]

A primary challenge with flexible, acyclic ligands is the significant entropic penalty incurred upon binding.[2] To adopt the specific conformation required for target engagement, the molecule must "freeze" its rotatable bonds, a process that is entropically unfavorable. By incorporating a rigid scaffold like cyclobutane, we can pre-organize the molecule into a limited set of well-defined, low-energy conformations. This conformational restriction minimizes the entropic cost of binding, which can translate directly to a substantial increase in binding affinity and potency. Furthermore, introducing such rigid elements can shield metabolically labile sites, enhancing the compound's metabolic stability and overall pharmacokinetic profile.[2]

The Cyclobutane Ring: A Unique Scaffold for Conformational Control

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2] This inherent strain, however, does not render it overly reactive like cyclopropane, placing it in a chemically stable "sweet spot" for pharmaceutical applications.[2] Its utility in drug design stems from a unique combination of structural properties.

2.1. The Puckered Conformation

Contrary to a simplistic planar representation, the cyclobutane ring is not flat. It adopts a non-planar, "puckered" or "folded" conformation to relieve the torsional strain that would arise from eight eclipsing C-H bonds in a planar arrangement.[2][4] This puckering results in a dihedral angle of approximately 28-35 degrees and is the ring's most energetically favorable state.[5][6][7] The molecule can "flip" between two equivalent puckered conformations by passing through a higher-energy planar transition state, with a relatively low energy barrier of about 1.4-1.5 kcal/mol.[5][8] This dynamic puckering allows substituents to be placed in defined axial or equatorial-like positions, providing precise three-dimensional vector control over pharmacophoric groups.[2]

Caption: Dynamic equilibrium between the puckered and planar states of cyclobutane.

2.2. Physicochemical Advantages

The incorporation of a cyclobutane ring into a molecule offers several distinct advantages that are summarized in the table below.

PropertyAdvantage of Cyclobutane ScaffoldScientific Rationale
Binding Affinity Often increasedReduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.[2]
Metabolic Stability Typically improvedThe rigid scaffold can block access of metabolic enzymes to labile functional groups. Cycloalkanes are less prone to oxidative metabolism than aromatic rings.[2][9]
Solubility Generally enhancedIncreasing the fraction of sp³-hybridized carbons (Fsp³) often correlates with higher aqueous solubility compared to flat, aromatic systems.[2]
Pharmacophore Orientation Precise 3D controlSubstituents can be fixed in specific spatial vectors (e.g., 1,2-cis, 1,2-trans, 1,3-cis, 1,3-trans), allowing for fine-tuning of interactions with the target.[2][10][11][12]
Novelty & IP High potentialThe cyclobutane scaffold is still considered underutilized in drug discovery, offering opportunities for novel intellectual property.[2][13]
Aryl Bioisostere Effective replacementCan serve as a non-planar, saturated bioisostere for phenyl rings, improving physicochemical properties while maintaining binding.[2][9]

The this compound Moiety: Synthesis and Conformational Landscape

The this compound is a recurring and valuable motif found in a multitude of biologically active molecules.[1][3] The presence of the carboxamide group directly attached to the ring provides a key handle for molecular interactions (as a hydrogen bond donor and acceptor) while also influencing the conformational preferences of the cyclobutane ring itself.

3.1. Synthetic Strategies

Accessing this compound derivatives is achievable through several robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

G A Cyclobutanecarboxylic Acid or Acid Chloride C Amide Coupling (e.g., HATU, EDCI, or Schotten-Baumann) A->C B Amine (R-NH2) B->C F This compound C->F General & Robust D Cyclobutanol E Palladium-Catalyzed Aminocarbonylation D->E Advanced Control of Stereochemistry E->F

Caption: Common synthetic workflows for accessing cyclobutanecarboxamides.

A prevalent and highly reliable method involves the standard amide coupling of a cyclobutanecarboxylic acid derivative with a desired amine. For more complex structures requiring precise regio- and stereocontrol, modern catalytic methods such as the palladium-catalyzed aminocarbonylation of cyclobutanols have emerged as powerful tools.[1][14]

Experimental Protocol: General Synthesis of an N-Aryl this compound

This protocol describes a standard, self-validating procedure for the synthesis of N-phenylthis compound via an acid chloride intermediate.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclobutanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Add one drop of dimethylformamide (DMF) as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclobutanecarbonyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Amide Coupling (Schotten-Baumann conditions):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-phenylthis compound.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

3.2. Conformational Analysis

The substituent on the cyclobutane ring plays a crucial role in modulating the ring-puckering conformational preference.[15] For a monosubstituted ring like this compound, the carboxamide group can adopt either an axial or an equatorial position relative to the puckered ring. Computational and spectroscopic studies on the closely related cyclobutanecarboxylic acid have shown that these conformers are close in energy and can interconvert facilely.[16] This dynamic equilibrium is key; while the ring restricts the overall shape, it is not perfectly rigid, and understanding the preferred conformation is essential for structure-activity relationship (SAR) studies.

Protocol: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for analyzing the solution-state conformation of cyclobutane derivatives.

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. The coupling constants (³J) between vicinal protons on the ring provide initial clues about their dihedral angles, which are related to the ring pucker.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This experiment reveals through-space correlations between protons that are close to each other (< 5 Å).

  • Data Analysis:

    • Look for key NOE cross-peaks. For example, a strong NOE between protons at the 1- and 3-positions (e.g., H1 and H3-cis) is indicative of a cis relationship across the ring.

    • The presence of NOEs between axial-axial and axial-equatorial protons, and the absence of equatorial-equatorial NOEs, can help to build a model of the dominant puckered conformation in solution.

    • For quantitative analysis, the intensities of NOE cross-peaks can be used to calculate inter-proton distances, which can then be compared against distances derived from computationally generated models (e.g., via DFT calculations).

Applications and Case Studies in Drug Discovery

The theoretical advantages of the this compound scaffold have been successfully translated into practical applications, solving tangible problems in drug development programs.

4.1. Case Study: Scytalone Dehydratase Inhibitors for Antifungal Therapy

In the development of novel fungicides, a lead compound containing a this compound core was identified as a potent inhibitor of scytalone dehydratase, an enzyme crucial for fungal melanin biosynthesis.[17] Initial leads showed excellent enzyme inhibition but lacked systemic activity in plants. By using X-ray crystallography of the enzyme-inhibitor complex, researchers were able to visualize how the cyclobutane scaffold oriented the key pharmacophoric groups within the active site. This structural insight guided the modification of substituents on the carboxamide's aryl ring, leading to second-generation inhibitors with significantly improved systemic activity, demonstrating how the rigid scaffold enabled a structure-based design approach.[17]

4.2. Case Study: RGD-Mimetics as αvβ3 Integrin Antagonists

Integrin antagonists often mimic the natural Arg-Gly-Asp (RGD) peptide sequence. A key challenge is to present the arginine and aspartic acid mimetic sidechains in the correct spatial orientation for high-affinity binding. Researchers hypothesized that a cyclobutane core could serve as an ideal scaffold for this purpose. They developed a synthetic route to 1,3-disubstituted cyclobutanes where the carboxamide functionality served as one of the key sidechains. This approach successfully created potent and metabolically stable αvβ3 antagonists, demonstrating the utility of the cyclobutane ring as a central organizing element to control pharmacophore geometry.[18]

Compound ClassScaffoldKey Advantage DemonstratedTargetReference
FungicidesThis compoundEnabled structure-based design for improved systemic activityScytalone Dehydratase[17]
Integrin Antagonists1,3-Disubstituted CyclobutanePrecise orientation of pharmacophores for high affinityαvβ3 Integrin[18]
GeneralCyclobutaneReplacement for flexible linkers to reduce entropic penaltyVarious[2]

Conclusion and Future Directions

The this compound motif is far more than a simple cyclic structure; it is a sophisticated tool for medicinal chemists to exert precise control over molecular shape and properties. Its unique puckered conformation provides a rigid, three-dimensional framework that can pre-organize a molecule for optimal target binding, leading to enhanced potency while simultaneously improving crucial ADME properties like metabolic stability and solubility. The availability of robust synthetic routes and analytical protocols makes its incorporation into drug discovery programs a practical and high-impact strategy.

As the industry continues to move away from "flat" molecules and embraces three-dimensionality, the underutilized chemical space occupied by scaffolds like cyclobutane will become increasingly valuable. Future innovations will likely focus on developing novel, stereoselective synthetic methods to access more complex and densely functionalized cyclobutane systems, further expanding the toolkit for tackling the next generation of challenging biological targets.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Basarab, G. S., et al. (1999).
  • Gu, X.-W., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
  • López, J. C., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
  • Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane.
  • Ramirez, J. (2023).
  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.
  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Semantic Scholar. [Link]
  • Scott, J. S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
  • Miller, A. K., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]
  • Request PDF. (2006). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides.
  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Miller, A. K., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
  • Gu, X.-W., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • D. M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

Sources

Escaping Flatland: A Technical Guide to Cyclobutane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Plane

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. This "flatland" arose from a historical reliance on robust and predictable synthetic methods, such as sp²-sp² cross-coupling reactions, which favored the construction of planar molecules.[1][2] While this approach has yielded numerous successful drugs, it has also inadvertently limited the chemical space explored, often leading to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic liabilities.[3][4] The "escape from flatland" is a paradigm shift in drug discovery, a deliberate move towards embracing three-dimensionality to access novel biological activities and improved drug-like properties.[1][2][4][5] This guide delves into a particularly powerful tool in this endeavor: the cyclobutane ring. Its unique structural and electronic properties offer a compelling strategy to navigate the path from flatland to spatially complex, effective, and safer medicines.

The Rationale for Three-Dimensionality: Why Cyclobutanes?

The drive to increase the three-dimensional (3D) character of drug candidates is rooted in the observation that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[3][4][5] Increased saturation is correlated with enhanced solubility, a critical factor for oral bioavailability.[4][5][6] Furthermore, the rigid, puckered nature of saturated rings like cyclobutane can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity.[7][8]

The cyclobutane moiety, though historically underrepresented in medicinal chemistry, is gaining prominence as a versatile 3D building block.[9][10] Its unique characteristics make it an attractive scaffold for escaping flatland:

  • Conformational Constraint: The puckered conformation of the cyclobutane ring restricts the rotational freedom of its substituents, locking them into well-defined spatial arrangements.[6][7][11][12] This can be leveraged to orient key pharmacophoric groups for optimal interaction with a biological target.[6][11][13]

  • Bioisosterism: Cyclobutanes can serve as effective bioisosteres for planar functionalities like alkenes and aromatic rings.[3][14] This substitution can improve metabolic stability by removing sites susceptible to oxidation by cytochrome P450 enzymes.[3][15]

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can disrupt crystal packing, leading to lower melting points and increased aqueous solubility.[6][15] The increased Fsp³ character also generally correlates with reduced off-target promiscuity.[2]

  • Unique Structural Features: The cyclobutane ring has a strain energy of 26.3 kcal/mol, which is slightly lower than that of cyclopropane (28.1 kcal/mol).[7][15] This strain results in longer C-C bond lengths (approximately 1.56 Å) compared to ethane (1.54 Å) and a puckered conformation to alleviate torsional strain.[6][7] These features provide a distinct geometric profile for probing protein binding pockets.

The following diagram illustrates the fundamental concept of "escaping flatland" by replacing a planar aromatic ring with a 3D cyclobutane scaffold.

G cluster_flatland Flatland (2D) cluster_3d 3D Space cluster_properties Improved Properties A Aromatic Ring (Planar, sp²-rich) B Cyclobutane Ring (Puckered, sp³-rich) A->B Bioisosteric Replacement C Increased Solubility B->C D Enhanced Metabolic Stability B->D E Improved Selectivity B->E

Caption: Escaping Flatland: Replacing planar aromatic rings with 3D cyclobutane scaffolds.

Synthetic Strategies for Accessing Functionalized Cyclobutanes

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of robust and versatile synthetic methods. However, recent advances in synthetic organic chemistry have opened up new avenues for the efficient construction of highly substituted cyclobutanes.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of two π-systems is a powerful and direct method for forming the cyclobutane core.[14] Photochemical [2+2] cycloadditions, in particular, have emerged as a key technology for generating sp³-rich scaffolds.[5][16]

A notable example is the [2+2] cycloaddition of allenoates with terminal alkenes, which provides rapid access to 1,3-disubstituted cyclobutanes in high yields under simple reaction conditions.[14]

Experimental Protocol: Lewis Acid Promoted [2+2] Cycloaddition of Phenyl 2,3-Butadienoate with a Terminal Alkene [14]

  • Reactant Preparation: A solution of the terminal alkene (1.2 equivalents) and phenyl 2,3-butadienoate (1.0 equivalent) is prepared in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C), and a Lewis acid promoter (e.g., TiCl₄, 1.0 equivalent) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-disubstituted cyclobutane.

Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of polysubstituted cyclobutanes through strain-release functionalization.[17][18] Photoredox catalysis has enabled the development of novel cascades involving the radical strain-release and subsequent rearrangement of BCBs to generate structurally diverse cyclobutanes.[17]

G cluster_inputs Reaction Inputs cluster_process Reaction Cascade A Bicyclo[1.1.0]butane (BCB) E Strain-Release Addition A->E B Radical Precursor (e.g., α-silylamine) B->E C Photoredox Catalyst (e.g., Ir(ppy)₃) D Visible Light F [3,3]-Rearrangement Cascade E->F G Polysubstituted Cyclobutane F->G

Caption: General workflow for the synthesis of polysubstituted cyclobutanes from BCBs via a photoredox-catalyzed cascade.

Cyclobutanes in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[19] These fragments are then grown or linked together to generate more potent, drug-like molecules.[19] The inclusion of 3D fragments, such as those containing a cyclobutane scaffold, in screening libraries is crucial for exploring non-flat binding pockets and identifying novel chemical starting points.[9][20][21][22]

A key advantage of 3D fragments is their potential to provide a clearer intellectual property landscape and to enable the design of more selective molecules.[20] The development of dedicated 3D cyclobutane fragment libraries, designed using principles of chemical diversity and 3D shape analysis, is an active area of research.[9]

Data Presentation: Comparison of Physicochemical Properties of 2D vs. 3D Fragment Libraries

PropertyTypical 2D Fragment Library3D Cyclobutane Fragment LibraryRationale for Improvement
Fsp³ (Fraction of sp³ carbons) Low (< 0.3)High (> 0.5)Increased saturation improves solubility and metabolic stability.[3][4][5]
Shape (Principal Moments of Inertia) Rod-like or Disc-likeSpheroidalBetter complementarity to diverse protein binding sites.[9][21]
Aqueous Solubility Variable, often lowGenerally higherDisruption of crystal packing by non-planar structures.[6][15]
Promiscuity HigherLowerIncreased complexity reduces non-specific binding.[2][20]

Case Study: Cyclobutane as a Bioisostere for a Phenyl Ring

A powerful application of the cyclobutane scaffold is its use as a bioisosteric replacement for an aromatic ring.[3][14] This strategy can lead to significant improvements in drug-like properties while maintaining or even enhancing biological activity.

Consider a hypothetical drug candidate containing a phenyl ring that is susceptible to metabolic oxidation. Replacing this phenyl ring with a 1,3-disubstituted cyclobutane can block this metabolic pathway and improve the compound's pharmacokinetic profile.

Comparative Analysis: Phenyl vs. Cyclobutane Analog

ParameterPhenyl AnalogCyclobutane AnalogExpected Outcome
Metabolic Stability (in vitro) Low (High intrinsic clearance)High (Low intrinsic clearance)Reduced metabolism by CYP enzymes.[3][15]
Aqueous Solubility ModerateHigherIncreased Fsp³ character and disruption of planarity.[3][6]
Binding Affinity (Ki) Maintained or slightly decreasedMaintained or enhancedThe puckered cyclobutane can provide better spatial complementarity to the binding pocket.[3]
Lipophilicity (LogD) HighLowerSaturated rings are generally less lipophilic than aromatic rings.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes [15]

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, NADPH (as a cofactor), and the test compound (either the phenyl or cyclobutane analog) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of metabolic stability.

Conclusion and Future Outlook

The "escape from flatland" is more than a trend; it is a fundamental shift in medicinal chemistry strategy driven by the need for more effective and safer drugs. The cyclobutane ring has emerged as a star player in this new landscape, offering a unique combination of conformational rigidity, synthetic accessibility, and favorable physicochemical properties.[3][6][11][12] As our understanding of the benefits of 3D molecular architecture grows, and as synthetic methodologies for creating complex sp³-rich scaffolds continue to advance, we can expect to see an increasing number of innovative drug candidates featuring the versatile cyclobutane core. The journey out of flatland is well underway, and the cyclobutane is proving to be an invaluable compass.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, R., et al. (2022).
  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?.
  • Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]
  • Douglas, C. J., & Thomson, R. J. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(15), 4058–4061. [Link]
  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]
  • Li, W., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[20][20]-rearrangement cascade. Chemical Science, 16(20), 7335-7341. [Link]
  • Dow,ling, D. P., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(30), 7245–7252. [Link]
  • Ferguson, F. M., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1713–1719. [Link]
  • Moody, C. J., & O'Connell, M. G. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 10(11), 1512–1517. [Link]
  • Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(4), 3014–3031. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings..
  • van der Kolk, R., et al. (2022).
  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties..
  • ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Stepan, A. F., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3048–3061. [Link]
  • van der Kolk, R., et al. (2022).
  • ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials:.
  • Moody, C. J., & O'Connell, M. G. (2019).
  • University of Utah. (2019). Escaping Flatland: Synthetic Innovation for the Future of Drug Discovery. University of Utah. [Link]
  • ResearchGate. (2025). Escape from Flatland 2: Complexity and promiscuity.

Sources

An In-Depth Technical Guide to Natural Products Containing the Cyclobutanecarboxamide Motif

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a strained four-membered carbocycle, imparts unique three-dimensional structural properties to molecules, making it a privileged scaffold in medicinal chemistry. When combined with a carboxamide functional group, the resulting cyclobutanecarboxamide motif is found in a fascinating array of natural products with significant biological activities. This guide provides a comprehensive technical overview of these natural products for researchers, scientists, and drug development professionals. We will delve into their natural sources, explore the intricacies of their biosynthetic pathways, detail robust protocols for their isolation and structural elucidation, and summarize their therapeutic potential with a focus on underlying mechanisms.

Introduction: The Significance of the this compound Core

The this compound motif is a key structural feature in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals.[1] The non-planar and rigid nature of the cyclobutane ring provides a conformationally restricted scaffold that is highly sought after in drug design to enhance binding affinity and specificity to biological targets.[1][2] This departure from the often "flat" structures of many drug molecules can lead to improved physicochemical properties and novel mechanisms of action.

Natural products containing this motif are primarily found in higher plants, particularly in the family Piperaceae, as well as in some fungi and marine organisms.[2][3][4] These compounds often exist as dimers, formed through the cycloaddition of monomeric precursors.[4] Their biological activities are diverse, ranging from antimicrobial and anticancer to neuroprotective and enzyme inhibitory effects.[1][3][4] This guide will focus on the technical aspects of working with these promising natural products, providing both foundational knowledge and practical methodologies.

Prominent Classes and Representative Examples

Natural products featuring the this compound core are predominantly classified as alkaloids, specifically dimeric amide alkaloids. The most well-studied examples are isolated from plants of the Piper genus.

Piperamides from Piper Species

The genus Piper, which includes the familiar black pepper (Piper nigrum), is a rich source of cyclobutane-containing alkaloids.[3][4] These compounds are typically formed through the dimerization of monomeric piperamides, such as piperine.

Key Examples:

  • Pipercyclobutanamides: A series of dimeric alkaloids isolated from the fruits and roots of Piper nigrum.[5][6] Pipercyclobutanamide A and B are notable examples. Pipercyclobutanamide A has demonstrated potent inhibitory activity against cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism.[5]

  • Nigramides: Another class of dimeric amide alkaloids from Piper nigrum roots, with nigramides P-S featuring a cyclobutane ring.[7][8]

  • Piperarborenines: Isolated from Piper arborescens, these compounds also exist as dimeric structures with a central cyclobutane core. Some members of this class have shown cytotoxic activity against various cancer cell lines.

Below is a table summarizing some key this compound natural products and their sources:

Compound ClassRepresentative ExampleNatural Source
PipercyclobutanamidesPipercyclobutanamide APiper nigrum (Black Pepper)
NigramidesNigramide PPiper nigrum (Black Pepper)
PiperarboreninesPiperarborenine BPiper arborescens

Biosynthesis: The Art of [2+2] Cycloaddition

The biosynthesis of the cyclobutane ring in these natural products is a fascinating example of nature's synthetic prowess. The key step is believed to be an enzyme-catalyzed intermolecular [2+2] cycloaddition of two monomeric amide precursors.[9]

Precursor Formation

The monomeric precursors are themselves products of complex biosynthetic pathways. For instance, in the case of piperine-derived dimers, the biosynthesis involves two main branches:

  • The Piperoyl-CoA Moiety: This aromatic portion is derived from the shikimic acid pathway, starting from phenylalanine. A series of enzymatic steps, including those catalyzed by cytochrome P450 enzymes like PnCYP719A37, lead to the formation of piperic acid, which is then activated to piperoyl-CoA.[5][6][9][10][11]

  • The Piperidine Moiety: The piperidine ring is biosynthesized from the amino acid L-lysine through a series of decarboxylation, deamination, and cyclization reactions.[5][11]

These two precursors are then condensed by a piperine synthase to form the monomeric piperamide.[11]

The Key [2+2] Cycloaddition Step

The dimerization of two monomeric piperamides to form the central cyclobutane ring is thought to be catalyzed by a specific cyclase enzyme. While a dedicated "[2+2]-ase" for piperamide dimerization has not yet been fully characterized, evidence from related biosynthetic systems suggests that such enzymes exist and can control the stereochemistry of the resulting cyclobutane ring.[11] These enzymes likely function by binding the two monomer substrates in a specific orientation within the active site, facilitating the cycloaddition reaction.

Biosynthesis cluster_precursors Precursor Biosynthesis cluster_dimerization Dimerization Phenylalanine Phenylalanine Shikimic_Acid_Pathway Shikimic Acid Pathway Phenylalanine->Shikimic_Acid_Pathway Multiple Steps Piperoyl_CoA Piperoyl-CoA Shikimic_Acid_Pathway->Piperoyl_CoA Piperine_Synthase Piperine Synthase Piperoyl_CoA->Piperine_Synthase L_Lysine L-Lysine Piperidine_Biosynthesis Piperidine Biosynthesis L_Lysine->Piperidine_Biosynthesis Multiple Steps Piperidine Piperidine Piperidine_Biosynthesis->Piperidine Piperidine->Piperine_Synthase Monomeric_Piperamide Monomeric Piperamide (e.g., Piperine) Piperine_Synthase->Monomeric_Piperamide Enzyme_Catalyzed_Cycloaddition Enzyme-Catalyzed [2+2] Cycloaddition Monomeric_Piperamide->Enzyme_Catalyzed_Cycloaddition 2x Cyclobutanecarboxamide_Dimer This compound Dimer Enzyme_Catalyzed_Cycloaddition->Cyclobutanecarboxamide_Dimer

Caption: Biosynthetic pathway of this compound dimers.

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound natural products from their natural sources requires a systematic approach involving extraction and multi-step chromatography. The choice of solvents and chromatographic phases is dictated by the physicochemical properties of these amide alkaloids, which are typically moderately polar.[12][13]

Rationale for Chromatographic Method Selection

A common and effective strategy for the purification of piperamides is the use of a two-dimensional chromatographic approach:

  • Normal-Phase Chromatography (NPC): This is often used as the initial purification step. Silica gel is a common stationary phase. The moderately polar amide alkaloids are well-retained and can be separated from non-polar lipids and other less polar compounds by eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for the final purification of individual compounds. A C18 column is typically used, and separation is achieved based on the differential partitioning of the compounds between the non-polar stationary phase and a polar mobile phase (e.g., acetonitrile-water or methanol-water).[14][15][16][17][18] This method provides high resolution and is well-suited for separating structurally similar isomers.

Generalized Isolation Protocol for Pipercyclobutanamides from Piper nigrum

This protocol is a composite of methodologies reported in the literature for the isolation of dimeric amide alkaloids from Piper nigrum.

Step 1: Extraction

  • Obtain dried and powdered plant material (e.g., roots or fruits of P. nigrum).

  • Macerate the powdered material with ethanol or chloroform at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Initial Fractionation by Column Chromatography (Normal Phase)

  • Prepare a silica gel column (e.g., 70-230 mesh) with a non-polar solvent such as hexane.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • 100% Hexane

    • Hexane-Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate-Methanol mixtures

  • Collect fractions of a defined volume (e.g., 50-100 mL) and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. The fractions containing the target cyclobutanecarboxamides are typically eluted with mid-polarity solvent mixtures.

Step 3: Purification by Preparative RP-HPLC

  • Evaporate the solvent from the combined fractions containing the target compounds.

  • Dissolve the residue in the mobile phase to be used for HPLC.

  • Purify the individual compounds using a preparative RP-HPLC system with a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of formic acid (0.1%) to improve peak shape.[15]

  • Monitor the elution profile with a UV detector at wavelengths such as 260 nm and 340 nm, where piperamides typically absorb.[15]

  • Collect the peaks corresponding to the individual this compound compounds.

  • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Caption: General workflow for the isolation of cyclobutanecarboxamides.

Structural Elucidation: A Spectroscopic Case Study

The unambiguous determination of the structure of a novel natural product relies on a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, while a suite of Nuclear Magnetic Resonance (NMR) experiments reveals the connectivity and stereochemistry of the molecule.

Key Spectroscopic Techniques
  • High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of the compound.[19]

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[20][21][22][23][24]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing spin systems within the molecule.[21]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[21]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[21]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Case Study: Spectroscopic Data of Pipercyclobutanamide A

Pipercyclobutanamide A is a representative example of a this compound natural product. The following table presents a summary of its reported ¹H and ¹³C NMR data.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
Cyclobutane Ring
245.23.85 (m)
342.14.21 (m)
448.94.55 (m)
552.33.98 (m)
Piperoyl Moiety 1
1'172.2-
2'125.16.75 (d, 15.0)
3'142.37.30 (dd, 15.0, 9.0)
.........
Piperoyl Moiety 2
1''171.1-
2''120.86.25 (d, 15.0)
3''140.57.10 (dd, 15.0, 9.5)
.........

Note: This is a representative and simplified data set. For complete assignments, refer to the primary literature.

The connectivity of the molecule is established through HMBC correlations. For example, correlations from the cyclobutane protons to the carbonyl carbons of the two piperoyl moieties confirm the overall structure of the dimer. The relative stereochemistry of the substituents on the cyclobutane ring is determined by NOESY experiments.

Biological Activities and Therapeutic Potential

Natural products containing the this compound motif exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs.

Summary of Biological Activities
Compound/ClassBiological ActivityIC₅₀ / PotencyReference
Pipercyclobutanamide ACYP2D6 Inhibition0.34 µM[5]
Pipercyclobutanamide Dα-Glucosidase Inhibition158.5 µM[9][14]
Pipercyclobutanamide DCytotoxicity (MCF-7)45.6 µM[9][14]
Pipercyclobutanamide DCytotoxicity (HepG2)63.9 µM[9][14]
PiperarboreninesCytotoxicity--
General Cyclobutane AlkaloidsAntimicrobial, Antibacterial-[2][3][4]
Mechanisms of Action

The mechanisms of action for many of these compounds are still under investigation. However, their rigid three-dimensional structures likely play a key role in their ability to bind with high affinity and selectivity to specific protein targets.

  • Enzyme Inhibition: As seen with pipercyclobutanamide A and its potent inhibition of CYP2D6, these molecules can act as specific enzyme inhibitors.[5] The cyclobutane core may position the pharmacophoric groups in an optimal orientation for binding to the enzyme's active site.

  • Cytotoxicity: The cytotoxic effects of some of these compounds against cancer cell lines suggest that they may interfere with critical cellular processes such as cell division or signaling pathways.

The diverse biological activities of these natural products underscore their potential as lead compounds for the development of new therapeutic agents.[1][2][3][4][25]

Conclusion and Future Directions

Natural products containing the this compound motif represent a structurally unique and biologically significant class of compounds. Their biosynthesis via [2+2] cycloaddition, their diverse pharmacological activities, and their potential as scaffolds for new drug development make them a compelling area of research. This guide has provided a technical framework for understanding, isolating, and characterizing these molecules.

Future research in this field will likely focus on:

  • The discovery and characterization of the specific enzymes responsible for the [2+2] cycloaddition in the biosynthesis of these compounds.

  • The total synthesis of these natural products and the creation of novel analogs with improved potency and selectivity.

  • In-depth studies to elucidate the precise molecular mechanisms underlying their biological activities.

By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of this fascinating family of natural products.

References

  • Fujiwara, Y., et al. (2001). Two new alkaloids, pipercyclobutanamides A and B, from Piper nigrum. Tetrahedron Letters, 42(14), 2497-2499.
  • Wei, K., et al. (2004). New Amide Alkaloids from the Roots of Piper nigrum.
  • Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-1581.
  • Okwute, S. K. (2013). Piperine-Type Amides: Review of the Chemical and Biological Characteristics.
  • Schnabel, A., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. International Journal of Molecular Sciences, 22(2), 739.
  • Gutekunst, W. R., & Baran, P. S. (2011). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society, 133(46), 18076–18079.
  • Tran, T. H., et al. (2021). Pipercyclobutanamide D, a new member of the cyclobutanamide-type alkaloid, from the roots of Piper nigrum. Journal of Asian Natural Products Research, 23(9), 906-912.
  • Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Bioactive Compounds Journal, 2, 26-38.
  • Salam, A. M., & Waffo, A. F. K. (2015). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.
  • Tran, T. H., et al. (2020). Pipercyclobutanamide D, a new member of the cyclobutanamide-type alkaloid, from the roots of Piper nigrum.
  • Dembitsky, V. M. (2006). Bioactive cyclobutane-containing alkaloids. Mini-Reviews in Organic Chemistry, 3(4), 305-320.
  • Osorio, D., et al. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Horticulturae, 9(12), 1309.
  • Jatoth, R., & Kumar, S. (2024). Physicochemical parameters of Piper species.
  • Wei, K., et al. (2005). Nigramides A-S, Dimeric Amide Alkaloids from the Roots of Piper nigrum. The Journal of Organic Chemistry, 70(4), 1164–1176.
  • Wei, K., et al. (2005). Nigramides A-S, dimeric amide alkaloids from the roots of Piper nigrum. The Journal of organic chemistry, 70(4), 1164-76.
  • Li, Y., et al. (2013). Purification of amide alkaloids from Piper longum L.
  • Shrestha, R., et al. (2020). Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography. Journal of Nepal Chemical Society, 41(1), 126-133.
  • Gorgani, L., et al. (2017). Evaluation of Drying Process on the Composition of Black Pepper Ethanolic Extract by High Performance Liquid Chromatography With Diode Array Detector. Avicenna journal of phytomedicine, 7(1), 1-8.
  • Gómez-Calvario, V., & Rios, Y. (2019). 1H and 13C NMR data, occurrence, biosynthesis and biological activity of Piper amides. Magnetic Resonance in Chemistry, 57(12), 994-1070.
  • Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. Analytical Methods, 5(18), 4705-4712.
  • G. S., & M. G. (2011). Development of HPLC method to determine Piperine in different piper species. International Journal of Research in Pharmacy and Chemistry, 1(4).
  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.
  • Meier, S., & Nikitin, K. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • Nascimento, A. M., et al. (2021).
  • Nikitin, K., & Meier, S. (2021). Structure elucidation and complete assignment of H and C NMR data of Piperine.

Sources

A Deep Dive into the Spectroscopic Signature of Cyclobutanecarboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Strained Ring System

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Cyclobutanecarboxamide, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments. The puckered, "butterfly" conformation of the cyclobutane ring, which undergoes rapid inversion at room temperature, significantly influences the observed chemical shifts and coupling constants.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the various proton environments within the strained ring. The chemical shifts are influenced by the electronegativity of the adjacent amide group and the anisotropic effects of the carbonyl bond.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Assignment
H-1 (Methine)2.8 - 3.2Quintet (or tt)Deshielded by the adjacent electron-withdrawing carbonyl group. The multiplicity arises from coupling to the four adjacent methylene protons (H-2).
H-2 (Methylene, α to CH)2.1 - 2.4MultipletDiastereotopic protons adjacent to the methine carbon. They experience complex coupling with H-1 and H-3 protons.
H-3 (Methylene, β to CH)1.8 - 2.1MultipletLeast deshielded of the ring protons, furthest from the amide group. Shows complex coupling with the H-2 protons.
-NH₂ (Amide)5.5 - 7.5Broad Singlet (2H)The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange. The protons are typically broad.

Causality in Proton Chemical Shifts: The methine proton (H-1) is significantly downfield due to the inductive effect of the carbonyl group. The methylene protons at the C-2 and C-3 positions exhibit a range of chemical shifts reflecting their distance from the amide and the complexities of the puckered ring conformation.[2] The broadness of the amide protons is a classic diagnostic feature, resulting from quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Carbonyl)175 - 180The carbonyl carbon of a primary amide is highly deshielded and appears significantly downfield.
C-1 (Methine)40 - 45The carbon atom bearing the amide group is deshielded compared to a standard cyclobutane carbon.
C-2 (Methylene, α to CH)25 - 30Methylene carbons adjacent to the substituted carbon.
C-3 (Methylene, β to CH)18 - 23This carbon is the most shielded of the ring carbons, similar to the unsubstituted cyclobutane which resonates around 22.4 ppm.[2]

Expertise in Carbon Signal Assignment: The assignment of carbon signals is based on established substituent effects. The carbonyl carbon of the amide group is characteristically found in the 175-180 ppm region. The methine carbon (C-1) is deshielded relative to the other aliphatic carbons due to the direct attachment of the carbonyl group. The C-3 carbon, being furthest from the electron-withdrawing group, will have a chemical shift closest to that of unsubstituted cyclobutane.

Experimental Protocol: ¹³C NMR Data Acquisition

A self-validating protocol for acquiring a high-quality ¹³C NMR spectrum is crucial for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of dry this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).

    • Employ a pulse angle of 30-45° to allow for faster relaxation and a shorter experimental time.

    • Set a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 128 to 1024) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks (note: integration in ¹³C NMR is not typically quantitative without specific experimental setups).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the amide group and the C-H bonds of the cyclobutane ring.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Significance
N-H Stretch3350 - 3180Strong, two bandsThe presence of two bands in this region is characteristic of a primary (-NH₂) amide.[3]
C-H Stretch (sp³)2980 - 2850StrongCorresponds to the stretching vibrations of the C-H bonds in the cyclobutane ring.
C=O Stretch (Amide I)~1650Very StrongThis is one of the most characteristic and intense absorptions in the IR spectrum, indicative of the amide carbonyl group.
N-H Bend (Amide II)~1640 - 1550StrongThis band arises from the in-plane bending of the N-H bonds.

Trustworthiness of IR Data: The combination of a very strong C=O stretch (Amide I band) around 1650 cm⁻¹ and two distinct N-H stretching bands above 3100 cm⁻¹ provides a highly reliable confirmation of the primary amide functional group. The C-H stretching absorptions below 3000 cm⁻¹ confirm the presence of saturated aliphatic C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

m/z Value Predicted Identity Interpretation
99[M]⁺The molecular ion peak, corresponding to the molecular weight of this compound (C₅H₉NO).
82[M - NH₃]⁺Loss of ammonia from the molecular ion.
71[C₄H₇CO]⁺Alpha-cleavage with loss of the amino radical (•NH₂).
55[C₄H₇]⁺Loss of the entire carboxamide group (•CONH₂) or loss of CO from the m/z 83 fragment. This is often a prominent peak for cyclobutyl systems.
44[CONH₂]⁺Cleavage of the bond between the ring and the carbonyl group, resulting in the carboxamide cation.

Authoritative Grounding in Fragmentation: The fragmentation of cyclobutane derivatives is well-documented. A common pathway involves the loss of ethene (28 Da) from the molecular ion after ring opening.[4] For this compound, the primary fragmentation pathways are expected to be driven by the amide group. Alpha-cleavage (loss of •NH₂) and the cleavage of the C-C bond between the ring and the carbonyl group are highly probable. The presence of the molecular ion at m/z 99 is the first and most critical piece of data to obtain from the mass spectrum.

Workflow for Spectroscopic Structural Elucidation

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound, ensuring its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir_check Confirm Functional Groups (-CONH₂, C-H sp³) ir->ir_check ms_check Confirm Molecular Weight (m/z = 99) ms->ms_check nmr_check Elucidate C/H Framework & Connectivity nmr->nmr_check final_structure Structure Confirmed: This compound ir_check->final_structure ms_check->final_structure nmr_check->final_structure

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile for this compound. While each technique offers unique insights, their combined interpretation allows for the unambiguous confirmation of the molecule's structure. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists working with cyclobutane-containing molecules, enabling them to anticipate spectral features, design appropriate analytical protocols, and confidently characterize their compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1274476, this compound." PubChem, [Link]. Accessed January 8, 2026.
  • Doc Brown's Chemistry. "mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and..." Doc Brown's Chemistry, [Link]. Accessed January 8, 2026.
  • Yuan, Z., Chen, J., Li, Z. et al. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." Nat Commun 15, 123 (2024). [Link]. Accessed January 8, 2026.
  • Specac Ltd. "Interpreting Infrared Spectra." Specac, [Link]. Accessed January 8, 2026.
  • University of Wisconsin, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]. Accessed January 8, 2026.
  • Oregon State University. "13C NMR Chemical Shifts." [Link]. Accessed January 8, 2026.
  • Doc Brown's Chemistry. "mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and..." Doc Brown's Chemistry, [Link]. Accessed January 8, 2026.

Sources

An In-depth Technical Guide to the Toxicity and Safety of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxamide is a chemical compound containing a cyclobutane ring and a carboxamide functional group. Its unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of novel therapeutic agents.[1] As with any chemical entity intended for research and potential pharmaceutical development, a thorough understanding of its toxicity and safety profile is paramount to ensure the well-being of laboratory personnel and to comply with regulatory standards.

This guide provides a comprehensive overview of the available toxicity and safety information for this compound. Due to the limited publicly available toxicological data for this specific compound, this document also draws upon information from structurally related compounds, such as cyclobutanecarboxylic acid and its derivatives, to provide a more complete, albeit inferred, safety profile. It is crucial to note that while such data can be informative, it is not a direct substitute for rigorous, compound-specific toxicological evaluation. This guide is intended to empower researchers with the knowledge to handle this compound safely and to inform the design of future toxicological studies.

Physicochemical Properties

Understanding the physicochemical properties of a compound is the first step in assessing its potential hazards and determining appropriate handling procedures.

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[2]
Molecular Weight 99.13 g/mol ChemScene[3]
CAS Number 1503-98-6PubChem[2]
Appearance Solid (presumed)General chemical knowledge
Storage Store at room temperatureChemScene[3]

Toxicological Profile

Acute Toxicity

There is no specific LD50 data available for this compound. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a classification based on available data.

  • Oral: Harmful if swallowed.[4] This classification suggests that ingestion of this compound may cause adverse health effects.

  • Dermal: No data available.

  • Inhalation: No data available.

For structurally related compounds like cyclobutanecarboxylic acid, safety data sheets indicate that they can be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory tract irritation.[5][6] Given these warnings for a closely related molecule, it is prudent to handle this compound with precautions to avoid all routes of exposure.

Skin Corrosion/Irritation

No specific skin irritation data for this compound is available. However, for the related compound 1,1-Cyclobutanedicarboxylic acid, it is stated to cause severe skin burns.[4] Cyclobutanecarboxylic acid is also classified as causing skin irritation.[5] Therefore, it is reasonable to assume that this compound may be a skin irritant. Direct contact with the skin should be avoided.

Serious Eye Damage/Irritation

This compound is classified as causing serious eye irritation.[4] This is a significant hazard, and appropriate eye protection is mandatory when handling this compound. Contact with the eyes can lead to pain, redness, and potentially severe, lasting damage.[7]

Respiratory or Skin Sensitization

There is no data available to assess the potential of this compound to cause respiratory or skin sensitization.

Germ Cell Mutagenicity

No studies on the mutagenic potential of this compound were found. A standard initial screen for mutagenicity is the Ames test, which assesses a chemical's ability to cause mutations in bacterial strains.[8][9] The absence of this data represents a significant gap in the toxicological profile. For a related class of compounds, 2-alkylcyclobutanones, the Ames test has been used to assess mutagenicity.[8]

Carcinogenicity

There are no carcinogenicity studies available for this compound.

Reproductive Toxicity

No reproductive toxicity data for this compound is available.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: No data is available for this compound. For the related compound cyclobutanecarboxylic acid, it is classified as a Category 3 STOT, causing respiratory system irritation.[5]

  • Repeated Exposure: No data is available for this compound.

Hazard Identification and Classification

Based on the available information, the GHS classification for this compound is as follows:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictograms:



Safe Handling and Storage

Given the known hazards and the gaps in the toxicological data, a cautious approach to handling and storage is essential.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[12][13][14][15]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against eye contact.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[12]

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[14]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator may be necessary.[11]

PPE_Workflow start Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood eye_protection Wear Safety Goggles/Face Shield fume_hood->eye_protection Yes/No respirator Consider NIOSH-Approved Respirator fume_hood->respirator No gloves Wear Chemical-Resistant Gloves eye_protection->gloves lab_coat Wear Lab Coat gloves->lab_coat end Safe Handling Achieved lab_coat->end Yes respirator->end

Caption: Recommended PPE workflow for handling this compound.

Hygiene Measures
  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Remove contaminated clothing and wash it before reuse.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition.[18]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 4.2. Evacuate unnecessary personnel from the area.[4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[19]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.[6]

Experimental Protocols: A Framework for Future Studies

To address the existing data gaps, a battery of standard toxicological tests should be conducted. The following provides a high-level overview of a key experimental protocol.

Ames Test for Mutagenicity

The Ames test is a widely used and accepted method for identifying chemical mutagens.[8][9]

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Methodology:

  • Strain Selection: Utilize a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[8]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[20]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound to be tested.

  • Plate Incorporation Assay:

    • Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Ames_Test_Workflow start Start Ames Test prepare_strains Prepare Bacterial Tester Strains start->prepare_strains prepare_s9 Prepare S9 Mix (Metabolic Activation) start->prepare_s9 dose_range Dose Range Finding prepare_strains->dose_range prepare_s9->dose_range plate_incorporation Plate Incorporation Assay (+/- S9) dose_range->plate_incorporation incubation Incubate Plates (37°C, 48-72h) plate_incorporation->incubation count_colonies Count Revertant Colonies incubation->count_colonies analyze_data Analyze Data for Dose-Dependent Increase count_colonies->analyze_data positive Positive for Mutagenicity analyze_data->positive Yes negative Negative for Mutagenicity analyze_data->negative No

Caption: A simplified workflow for the Ames test.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[16] Chemical waste should be handled by a licensed disposal company.

Conclusion

This compound is a compound with known hazards, specifically being harmful if swallowed and causing serious eye irritation.[4] Significant data gaps exist in its toxicological profile, particularly concerning chronic effects such as mutagenicity, carcinogenicity, and reproductive toxicity. In the absence of this data, researchers and drug development professionals must adopt a highly precautionary approach to its handling. This includes the consistent use of appropriate engineering controls and personal protective equipment. The information provided in this guide serves as a starting point for a comprehensive safety assessment and underscores the necessity for further empirical toxicological studies to fully characterize the safety profile of this important chemical building block.

References

  • Junyuan Petroleum Group. (n.d.). Chemical Safety Data Sheet.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%.
  • PubMed. (2017). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review.
  • The Joint Research Centre - EU Science Hub. (n.d.). Eye Irritation/Serious Eye Damage.
  • PubMed. (2005). Skin irritation and corrosion.
  • PubChem. (n.d.). This compound.
  • PubMed. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD).
  • ResearchGate. (n.d.). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review.
  • PMC. (n.d.). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective.
  • ClinMed International Library. (2017, May 15). Testing the Mutagenicity Potential of Chemicals.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. (n.d.). UL's Fire Safety Research Institute.
  • PubMed. (n.d.). Applicability of in vitro tests for skin irritation and corrosion to regulatory classification schemes: substantiating test strategies with data from routine studies.
  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Little Pro.
  • ResearchGate. (n.d.). EURL ECVAM Genotoxicity and Carcinogenicity Database of Substances Eliciting Negative Results in the Ames Test.
  • ClinMed International Library. (2017, May 15). Testing the Mutagenicity Potential of Chemicals.
  • ResearchGate. (n.d.). Identifying Eye Irritants (GHS Category 2) Using Validated, Non-Animal Tests.
  • ResearchGate. (2025, August 7). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective.
  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • PMC. (2017, June 10). Evaluation of dermal irritation and skin sensitization due to vitacoxib.
  • MSU Extension | Montana State University. (n.d.). Personal Protective Equipment for Pesticide Applicators.

Sources

A Technical Guide to Cyclobutanecarboxamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of cyclobutanecarboxamide, a pivotal building block in modern organic synthesis and pharmaceutical development. We will explore its fundamental properties, detail robust synthetic protocols, and discuss its strategic application in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a concept that encourages the move away from planar, aromatic structures towards more three-dimensional molecules.[1] Saturated carbocycles, particularly strained ring systems like cyclobutane, are increasingly utilized to impart favorable physicochemical and pharmacological properties. The cyclobutane ring offers a unique combination of structural rigidity and a non-planar, puckered conformation.[2][3]

This compound (CAS No. 1503-98-6) serves as a key intermediate, incorporating this valuable scaffold into more complex molecular architectures.[4][5] Its utility stems from its role as a conformationally restricted building block, which can enhance metabolic stability, improve binding affinity to biological targets, and provide access to novel chemical space.[1][2] This guide offers a comprehensive overview of its synthesis, analytical characterization, and strategic deployment in research.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a simple yet structurally significant molecule whose properties are well-documented.

PropertyValueSource
Molecular Formula C₅H₉NO[6][7][8]
Molecular Weight 99.13 g/mol [6][7][8]
IUPAC Name This compound[6]
CAS Number 1503-98-6[6][7]
Monoisotopic Mass 99.068413911 Da[6]
Topological Polar Surface Area 43.1 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
XLogP3-AA (Lipophilicity) 0.1[6]

These properties, particularly its moderate polarity and capacity for hydrogen bonding, make it a versatile scaffold for further chemical modification.

Synthesis of this compound: From Precursor to Product

The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Route 1: Amide Formation from Cyclobutanecarboxylic Acid

The most direct and widely used method is the formation of the amide from its corresponding carboxylic acid precursor, cyclobutanecarboxylic acid. This transformation is a cornerstone of organic synthesis and involves two key steps: activation of the carboxylic acid and subsequent reaction with an amine source.

Experimental Protocol:

  • Acid Chloride Formation (Activation):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclobutanecarboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (1.2 eq) either neat or in an inert solvent like dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material via thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude cyclobutanecarbonyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (NH₄OH) (approx. 3.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Causality: The conversion of the carboxylic acid to an acid chloride is a critical activation step. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic ammonia, a thermodynamically favorable process that drives the reaction to completion.

Route 2: Advanced Synthesis via Palladium-Catalyzed Aminocarbonylation

For more specialized applications, modern catalytic methods offer elegant solutions. A notable example is the palladium-catalyzed regioselective aminocarbonylation of cyclobutanols.[1][9] This method allows for the direct conversion of readily available cyclobutanols into cyclobutanecarboxamides by reacting them with an amine and carbon monoxide in the presence of a palladium catalyst.[1] The regioselectivity (i.e., the formation of 1,1- vs. 1,2-substituted products) can be controlled by the choice of ligand.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Amide Formation A Ethyl Malonate + Trimethylene Bromide B 1,1-Cyclobutanedicarboxylic Acid A->B Base-catalyzed alkylation C Cyclobutanecarboxylic Acid B->C Decarboxylation (Heat) E Activation (e.g., SOCl₂) C->E D This compound E->D Amination (NH₃)

Caption: General workflow for the synthesis of this compound from common starting materials.

Spectroscopic and Analytical Characterization

Self-validating protocols require rigorous characterization to confirm the identity and purity of the synthesized compound. The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methine proton (CH-C=O) and the three sets of methylene protons (CH₂) of the cyclobutane ring. The amide protons (-NH₂) will appear as a broad singlet.
¹³C NMR A signal for the carbonyl carbon (C=O) in the downfield region (~175-180 ppm), along with signals for the methine and methylene carbons of the cyclobutane ring.
IR Spectroscopy Characteristic absorption bands for the amide functional group: N-H stretching (two bands for a primary amide, ~3350 and 3180 cm⁻¹), and a strong C=O (Amide I band) stretching at ~1650 cm⁻¹.[6]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (99.13 g/mol ).

Expertise Insight: In ¹H NMR, the puckered nature of the cyclobutane ring can lead to complex splitting patterns for the methylene protons due to diastereotopicity. High-field NMR may be necessary to resolve these signals fully.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the amide functional group and influenced by the strained four-membered ring.

  • Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to cyclobutanecarboxylic acid and ammonia/ammonium salt.[2] This is a fundamental reaction for amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to the corresponding primary amine, cyclobutylmethanamine.[2]

  • Dehydration: Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) yields the corresponding nitrile, cyclobutanecarbonitrile.

Reactivity_Diagram A This compound B Cyclobutanecarboxylic Acid A->B Hydrolysis (H₃O⁺ or OH⁻) C Cyclobutylmethanamine A->C Reduction (LiAlH₄) D Cyclobutanecarbonitrile A->D Dehydration (e.g., P₂O₅)

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Materials Science

The true value of this compound lies in its application as a versatile synthetic intermediate.[4][5][10]

Role as a Conformationally Restricted Scaffold

The rigid, three-dimensional structure of the cyclobutane ring is its most valuable asset in drug design.[2][3] By incorporating this moiety, medicinal chemists can:

  • Lock Conformations: Restrict the rotational freedom of side chains, forcing them into specific orientations that can enhance binding to a target protein.[2]

  • Improve Metabolic Stability: Saturated rings like cyclobutane are often less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to linear alkyl chains or aromatic rings.[2]

  • Serve as an Aryl Isostere: The cyclobutane ring can mimic the spatial arrangement of a phenyl ring while offering a non-aromatic, sp³-rich alternative, which can improve properties like solubility.[3]

Drug_Development_Logic cluster_properties Structural Properties cluster_outcomes Pharmacological Outcomes A This compound Scaffold B Rigid 3D Structure A->B C sp³-Rich Core A->C D Ring Strain A->D H Novelty & Patentability A->H E Enhanced Binding Affinity B->E Conformational Restriction F Improved Metabolic Stability C->F G Increased Solubility C->G Escape from Flatland

Caption: The strategic value of the cyclobutane scaffold in achieving desirable drug properties.

Use in Materials Science

Beyond pharmaceuticals, the unique structure of this compound can be leveraged in materials science for the creation of novel polymers and advanced materials with specific thermal or mechanical properties.[5]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6]

  • GHS Hazard Statements: H302, H319

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for innovation in chemical synthesis. Its well-defined properties, accessible synthetic routes, and the valuable conformational constraints imparted by the cyclobutane ring make it an indispensable building block for researchers in drug discovery and materials science. As the demand for structurally novel and three-dimensional molecules continues to grow, the importance of intermediates like this compound is set to increase, paving the way for the next generation of therapeutics and advanced materials.

References

  • PubChem. This compound.
  • Pharmaffiliates. The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
  • PubChem. N-Methylthis compound.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Song, L., et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Chempedia.
  • NIST. This compound, N,N-dibutyl-. NIST Chemistry WebBook. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. [Link]
  • Organic Syntheses. Cyclobutanecarboxylic acid. [Link]
  • Journal of the Chemical Society B: Physical Organic. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]
  • SpectraBase. This compound, N-(3-nitrophenyl)-. [Link]
  • PubChem. 2-Cyclobutene-1-carboxamide.
  • SpectraBase. Cyclobutanecarboxylic acid. [Link]
  • NIST. Cyclobutylcarboxylic acid. NIST Chemistry WebBook. [Link]
  • Wessjohann, L.A., et al.
  • NIST. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Solubility Profile of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in Research and Development

In the realms of pharmaceutical development, medicinal chemistry, and materials science, the characterization of a molecule's solubility is a cornerstone of its progression from concept to application.[1] Cyclobutanecarboxamide, a valuable building block in organic synthesis, is no exception.[1][2] Its utility in creating complex molecular architectures necessitates a thorough understanding of its behavior in various solvent systems.[2] This guide provides a comprehensive technical overview of the predicted solubility profile of this compound in common laboratory solvents, grounded in fundamental chemical principles. In the absence of extensive published experimental data for this specific molecule, we will leverage established knowledge of amide solubility and data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, this document details a rigorous, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate the empirical data required for their specific applications.

Molecular Structure and its Implications for Solubility

This compound (C₅H₉NO) is a primary amide featuring a cyclobutane ring. Its solubility is dictated by the interplay between the polar amide functional group and the non-polar cyclobutane moiety.

  • The Amide Group: The presence of the -CONH₂ group allows this compound to act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen atoms).[3][4] This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents.[5]

  • The Cyclobutane Ring: This hydrocarbon portion of the molecule is non-polar and contributes to its solubility in non-polar solvents through van der Waals interactions. The relatively small size of the cyclobutane ring means that for small amides, the polar nature of the amide group often dominates, leading to appreciable water solubility.[5][6]

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the known behavior of small amides, we can predict the solubility of this compound across a spectrum of common laboratory solvents.[7]

Polar Protic Solvents

These solvents can engage in hydrogen bonding. Due to the strong hydrogen bonding capabilities of its amide group, this compound is expected to exhibit high solubility in polar protic solvents.

  • Water (H₂O): Small amides with five or fewer carbon atoms are generally soluble in water.[5][6] this compound, with five carbons, falls into this category and is predicted to be water-soluble.

  • Alcohols (e.g., Methanol, Ethanol): These solvents are also strong hydrogen bond donors and acceptors. This compound is expected to be highly soluble in lower-chain alcohols.

Polar Aprotic Solvents

These solvents have a dipole moment but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. This compound's ability to act as a hydrogen bond donor will facilitate its dissolution in these solvents.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents and are excellent at solvating a wide range of organic molecules. This compound is predicted to have high solubility in DMSO and DMF.

  • Acetone and Acetonitrile: These are also effective polar aprotic solvents, and good solubility of this compound is anticipated.

Non-Polar Solvents

These solvents lack a significant dipole moment and cannot engage in hydrogen bonding. The solubility in these solvents will be primarily driven by the non-polar cyclobutane ring.

  • Hydrocarbons (e.g., Hexane, Toluene): The solubility of this compound in these solvents is expected to be low . The energy required to break the strong intermolecular hydrogen bonds between amide molecules will not be sufficiently compensated by the weak van der Waals forces with the non-polar solvent.

  • Ethers (e.g., Diethyl Ether) and Chlorinated Solvents (e.g., Dichloromethane): These solvents have some degree of polarity but are not capable of hydrogen bonding. Solubility is likely to be moderate to low , with the non-polar character of the cyclobutane ring playing a more significant role.

The following table summarizes the predicted solubility profile. For illustrative purposes, experimentally determined solubility data for the structurally related compound, benzamide, is included to provide context. It is important to note that the presence of the aromatic ring in benzamide will influence its solubility relative to this compound.

Solvent ClassCommon SolventsPredicted Solubility of this compoundIllustrative Solubility of Benzamide ( g/100g solvent at 25°C)
Polar Protic WaterHigh1.35
MethanolHigh17.7
EthanolHigh10.6
Polar Aprotic AcetoneHigh17.0
AcetonitrileHigh3.2
Ethyl AcetateModerate4.3
Non-Polar TolueneLow0.6
DichloromethaneModerate to Low1.1
HexaneLowInsoluble

Benzamide solubility data is illustrative and sourced from publicly available data. The solubility of this compound will differ and should be experimentally determined.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative data, the equilibrium solubility of this compound should be determined experimentally. The shake-flask method is the gold standard for this purpose, as it measures the thermodynamic equilibrium solubility.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound add_to_vial Combine in a sealed vial prep_compound->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-72h) add_to_vial->agitate separate Separate solid and liquid (Centrifugation/Filtration) agitate->separate aliquot Take a known volume of the supernatant separate->aliquot dilute Dilute with a suitable solvent if necessary aliquot->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility (e.g., mg/mL) quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial.

    • Pipette a precise volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the dissolved concentration are consistent.

  • Phase Separation:

    • After equilibration, remove the vial and allow any undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the solid.

      • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. It is crucial to perform this step quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The solubility is typically expressed in units such as mg/mL or mol/L.

Causality and Self-Validation in the Protocol
  • Why use an excess of solid? To ensure that the solution becomes saturated and that the system reaches a true thermodynamic equilibrium.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why a prolonged equilibration time? To ensure that the dynamic equilibrium between the dissolved and undissolved solute is fully established.

  • Why careful phase separation? To prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of the solubility.

  • Why a validated analytical method? To ensure the accuracy and reliability of the concentration measurement.

Intermolecular Interactions and Solubility

The dissolution process can be understood as a balance of intermolecular forces. For this compound to dissolve, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

G cluster_polar In Polar Protic Solvents (e.g., Water) cluster_aprotic In Polar Aprotic Solvents (e.g., DMSO) cluster_nonpolar In Non-Polar Solvents (e.g., Hexane) cbca_p This compound water Water cbca_p->water Strong H-Bonding (High Solubility) cbca_a This compound dmso DMSO cbca_a->dmso Dipole-Dipole & H-Bond Acceptance (High Solubility) cbca_np This compound hexane Hexane cbca_np->hexane Weak van der Waals (Low Solubility)

Caption: Intermolecular forces governing this compound solubility.

Conclusion

While specific experimental data for the solubility of this compound is not widely available in the literature, a strong predictive framework can be established based on its molecular structure and the well-understood principles of amide solubility. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. For researchers and drug development professionals requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its experimental determination. The generation of such empirical data is a critical step in advancing the application of this versatile chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1274476, this compound.
  • Masterson, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • LibreTexts. (2022). 15.14: Physical Properties of Amides. In Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • Ouyang, J., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
  • RSC Publishing. (n.d.). Thermodynamic solubility of celecoxib in organic solvents.
  • ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
  • National Center for Biotechnology Information. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central.
  • GlobalChemMall. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
  • Solubility of Things. (n.d.). Benzamide.
  • LibreTexts. (2014). 10.6: Physical Properties of Amides. In Chemistry LibreTexts.
  • Science Ready. (n.d.). Amides.
  • DC Fine Chemicals. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis.
  • Ouyang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral.

Sources

The Synthesis of Cyclobutanecarboxamide: A Journey Through Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a strained four-membered carbocycle, has emerged from a curiosity of organic chemistry to a cornerstone in modern drug design. Its unique conformational constraints and three-dimensional architecture offer a powerful tool to navigate the complexities of biological space, often leading to enhanced potency, selectivity, and metabolic stability of therapeutic agents.[1] At the heart of many of these advanced molecular scaffolds lies a simple yet pivotal building block: cyclobutanecarboxamide. This guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis, from the foundational work of early pioneers to the sophisticated catalytic methods of the 21st century.

Part 1: The Genesis of the Cyclobutane Ring and its Carboxamide Derivative

The late 19th century was a period of burgeoning understanding in organic chemistry, yet the synthesis of small, strained ring systems was a formidable challenge. The prevailing belief was that rings smaller than six carbons would be inherently unstable.

Early Endeavors and Misconceptions: The Work of Markownikoff

Early attempts to construct the cyclobutane framework were fraught with difficulty and often led to incorrect structural assignments. A notable example is the work of Vladimir Markownikoff and his contemporaries in the 1880s. Their attempts to synthesize 1,3-cyclobutanedicarboxylic acid through self-condensation of α-halopropionates resulted in products that were later proven to be derivatives of cyclopropane, a testament to the intricate and often counterintuitive reaction pathways of strained systems.

A Landmark Achievement: Perkin's Synthesis of Cyclobutanecarboxylic Acid

A significant breakthrough came in 1883 when William Henry Perkin Jr., a prominent figure in organic chemistry, reported the first successful synthesis of a cyclobutane derivative, cyclobutanecarboxylic acid. This seminal work challenged the prevailing notions of ring stability and opened the door to the systematic study of four-membered carbocycles. Perkin's synthesis, a classic example of ring-closing alkylation, involved the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation of the resulting diethyl 1,1-cyclobutanedicarboxylate.


start [label="Diethyl Malonate + 1,3-Dibromopropane"]; intermediate1 [label="Diethyl 1,1-cyclobutanedicarboxylate"]; intermediate2 [label="1,1-Cyclobutanedicarboxylic Acid"]; product [label="Cyclobutanecarboxylic Acid"];

start -> intermediate1 [label=" NaOEt "]; intermediate1 -> intermediate2 [label=" Hydrolysis (H₃O⁺, Δ) "]; intermediate2 -> product [label=" Decarboxylation (Δ) "]; }

Perkin's Synthesis of Cyclobutanecarboxylic Acid (1883).

The First Documented Synthesis of this compound

With a reliable route to cyclobutanecarboxylic acid established, the synthesis of its corresponding amide, this compound, became a logical extension. The first well-documented procedure for the preparation of this compound appeared in the esteemed collection of vetted laboratory methods, Organic Syntheses. This classical approach involves the conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride, followed by amidation with ammonia.


reactant [label="Cyclobutanecarboxylic Acid"]; intermediate [label="Cyclobutanecarbonyl Chloride"]; product [label="this compound"];

reactant -> intermediate [label=" SOCl₂ or (COCl)₂ "]; intermediate -> product [label=" NH₃ "]; }

Classical Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Cyclobutanecarboxylic Acid [2]

  • Preparation of Cyclobutanecarbonyl Chloride: To a flame-dried, round-bottomed flask equipped with a reflux condenser and a drying tube, add cyclobutanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, the excess thionyl chloride is removed by distillation to yield crude cyclobutanecarbonyl chloride.

  • Amidation: The crude cyclobutanecarbonyl chloride is dissolved in a dry, inert solvent such as diethyl ether or tetrahydrofuran (THF). The solution is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The resulting ammonium chloride precipitate is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by recrystallization or distillation.

Part 2: The Era of Name Reactions: Rearrangements for Amine Synthesis

For much of the 20th century, the synthesis of amines from carboxylic acid derivatives was dominated by a series of powerful name reactions involving molecular rearrangements. These reactions, while not always directly yielding this compound, are integral to its history as they often utilize the amide as a key intermediate or are closely related to its functional group transformations. These methods provided access to cyclobutylamine, a valuable synthon, and in doing so, solidified the importance of its precursor, this compound.

The Hofmann Rearrangement

Discovered by August Wilhelm von Hofmann, this reaction converts a primary amide into a primary amine with one fewer carbon atom.[3] The reaction proceeds through an isocyanate intermediate formed by the treatment of the amide with bromine in a basic solution.[3]


start [label="this compound"]; intermediate1 [label="N-bromocyclobutane-\ncarboxamide"]; intermediate2 [label="Cyclobutyl isocyanate"]; product [label="Cyclobutylamine"];

start -> intermediate1 [label=" Br₂, NaOH "]; intermediate1 -> intermediate2 [label=" NaOH (Rearrangement) "]; intermediate2 -> product [label=" H₂O (Hydrolysis) "]; }

Hofmann Rearrangement of this compound.

Experimental Protocol: Hofmann Rearrangement of this compound [4]

  • A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added dropwise to this solution to form sodium hypobromite in situ.

  • This compound is added to the cold hypobromite solution.

  • The mixture is gently warmed, and the progress of the reaction is monitored.

  • Upon completion, the resulting cyclobutylamine is isolated, typically by steam distillation followed by extraction and purification.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine.[5] This method is often preferred over the Hofmann rearrangement due to its milder conditions and broader functional group tolerance. The acyl azide is typically prepared from the corresponding acyl chloride or directly from the carboxylic acid.[6][7]


start [label="Cyclobutanecarboxylic Acid"]; intermediate1 [label="Cyclobutanecarbonyl Azide"]; intermediate2 [label="Cyclobutyl isocyanate"]; product [label="Cyclobutylamine"];

start -> intermediate1 [label=" 1. SOCl₂\n 2. NaN₃ "]; intermediate1 -> intermediate2 [label=" Δ (Rearrangement) "]; intermediate2 -> product [label=" H₂O (Hydrolysis) "]; }

Curtius Rearrangement for Cyclobutylamine Synthesis.

The Schmidt and Lossen Rearrangements

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid under acidic conditions, also proceeding through an isocyanate intermediate.[6][8] The Lossen rearrangement utilizes an O-acylated hydroxamic acid, which upon treatment with a base, rearranges to an isocyanate.[9][10] While less commonly employed for simple amine synthesis, these reactions are part of the classical repertoire of transformations related to carboxylic acid derivatives and their conversion to amines.

ReactionStarting MaterialKey Reagent(s)Key Intermediate
Hofmann Primary AmideBr₂, NaOHIsocyanate
Curtius Acyl AzideHeatIsocyanate
Schmidt Carboxylic AcidHN₃, H⁺Isocyanate
Lossen O-Acyl Hydroxamic AcidBaseIsocyanate

Part 3: The Modern Age of Catalysis: Precision and Efficiency

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in organic synthesis with the advent of transition-metal catalysis. These methods offer unprecedented levels of efficiency, selectivity, and functional group tolerance, revolutionizing the synthesis of complex molecules, including this compound and its derivatives.

Palladium-Catalyzed Aminocarbonylation

Palladium catalysis has become a powerful tool for the formation of C-N and C-C bonds. In the context of this compound synthesis, palladium-catalyzed aminocarbonylation of cyclobutene precursors has emerged as a highly effective strategy. These reactions typically involve the oxidative addition of a palladium(0) species to a cyclobutene derivative, followed by CO insertion and subsequent aminolysis. The choice of ligand is crucial in controlling the regioselectivity and efficiency of the reaction.[11][12]


reactants [label="Cyclobutene Derivative + Amine + CO"]; catalyst [label="Pd(0) Catalyst"]; product [label="this compound Derivative"];

reactants -> product [label=" Ligand, Solvent, Δ "]; catalyst -> product [style=dashed]; }

Palladium-Catalyzed Aminocarbonylation.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation [12]

  • A pressure vessel is charged with the cyclobutene starting material, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a solvent (e.g., THF or toluene).

  • The amine is added, and the vessel is sealed and purged with carbon monoxide.

  • The reaction is heated to the desired temperature and pressurized with carbon monoxide.

  • After the reaction is complete, the vessel is cooled, and the pressure is released.

  • The product is isolated and purified by standard techniques such as column chromatography.

LigandYield (%)Regioselectivity
P(o-tol)₃61Moderate
Xantphos75High
Buchwald-type phosphines>90Excellent
Rhodium-Catalyzed C-H Functionalization

More recently, rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct synthesis of substituted cyclobutane derivatives.[13][14] These methods allow for the direct conversion of C-H bonds into new C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. For the synthesis of cyclobutanecarboxamides, this can involve the directed C-H activation of a cyclobutane precursor followed by coupling with a suitable nitrogen source. The choice of directing group and catalyst is critical for achieving high regioselectivity and stereoselectivity.


reactants [label="Cyclobutane Precursor + Nitrogen Source"]; catalyst [label="Rh(II) or Rh(III) Catalyst"]; product [label="Substituted this compound"];

reactants -> product [label=" Oxidant, Solvent, Δ "]; catalyst -> product [style=dashed]; }

Rhodium-Catalyzed C-H Functionalization.

Other Transition-Metal-Catalyzed Methods

While palladium and rhodium have dominated the field, other transition metals such as copper have also been employed in the synthesis of cyclobutane derivatives. Copper-catalyzed reactions, often involving radical pathways, provide alternative and complementary approaches to the construction of these valuable scaffolds.

Conclusion

The journey of this compound synthesis mirrors the evolution of organic chemistry itself. From the early, often challenging, attempts to construct the strained four-membered ring to the elegant and highly selective catalytic methods of today, the pursuit of this seemingly simple molecule has spurred significant innovation. As a key building block in the development of novel therapeutics, the demand for efficient and versatile synthetic routes to this compound and its derivatives will undoubtedly continue to drive further advancements in the field of organic synthesis.

References

  • Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters.
  • Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. PMC. NIH.
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • cyclobutylamine hydrochloride. Organic Syntheses.
  • cyclobutylamine. Organic Syntheses.
  • Lossen rearrangement. Wikipedia.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. ACS Publications.
  • What is lossen rearrangement and its mechanism? Quora.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • Organic Syntheses.
  • Hofmann Rearrangement - Chemistry Steps.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH.
  • Hofmann rearrangement. Wikipedia.
  • The Hofmann Rearrangement--Rxn and Mechanism. YouTube.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate.
  • 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube.
  • Amines Via Hofmann, Curtius, Schmidt, and Lossen - Comprehensive Organic Synthesis PDF. Scribd.
  • Recent New Developments in Hofmann, Curtius, Schmidt, Lossen, and Related Reactions. CoLab.
  • Lossen rearrangement. Grokipedia.
  • Lossen Reaction. YouTube.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. PMC. NIH.
  • Curtius Rearrangement - Chemistry Steps.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Synthesis of Vinylcyclobutanecarboxamides through a Pd-Catalyzed Three-Component Aminocarbonylation. ResearchGate.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Chem.
  • Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C-H Arylation. ResearchGate.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate.
  • Hofmann Rearrangement Example Mechanism | Organic Chemistry. YouTube.
  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Journal of the American Chemical Society.
  • Berichte der Deutschen Chemischen.
  • Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. PubMed.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. ACS Publications.
  • Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed.
  • This compound. PubChem. NIH.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of cyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug development. Recognizing the practical challenges of certain synthetic routes, this guide presents a strategic analysis of the conversion of cyclobutanol to the target amide. The core of this application note is a robust and field-proven two-stage synthetic strategy. The first stage details the authoritative synthesis of the key intermediate, cyclobutanecarboxylic acid, via the malonic ester route followed by thermal decarboxylation. The second stage provides two distinct, detailed protocols for the amidation of cyclobutanecarboxylic acid to afford the final product, this compound. Methodologies, mechanistic insights, safety protocols, and characterization data are discussed to ensure reproducibility and safe laboratory practice.

Strategic Analysis: From Cyclobutanol to this compound

The direct conversion of cyclobutanol to this compound necessitates a two-step transformation: the oxidation of the secondary alcohol to a carboxylic acid, followed by amidation.

  • Oxidation: The direct, one-pot oxidation of a secondary alcohol to a carboxylic acid is a challenging transformation. The reaction typically halts at the more stable ketone intermediate (cyclobutanone). Pushing the reaction further with strong oxidizing agents (e.g., permanganate, chromic acid under harsh conditions) is often required. However, the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) makes it susceptible to carbon-carbon bond cleavage and ring-opening under such forcing conditions, leading to a mixture of byproducts and low yields. A well-documented procedure exists for the controlled oxidation of cyclobutanol to cyclobutanone using Jones reagent in the presence of oxalic acid, which mitigates ring cleavage.[1] However, a subsequent, high-yield oxidation of cyclobutanone to cyclobutanecarboxylic acid without ring rearrangement or degradation is not trivial.

  • Amidation: The conversion of a carboxylic acid to a primary amide is a standard and well-understood transformation with multiple reliable methods.

Overall Synthetic Workflow

The recommended synthetic pathway is a three-step process, starting from the formation of the cyclobutane ring.

Synthetic_Workflow A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B NaOEt (Malonic Ester Synthesis) C Cyclobutane-1,1-dicarboxylic Acid B->C KOH, H₂O (Saponification) D Cyclobutanecarboxylic Acid C->D Heat (Δ) (Decarboxylation) E This compound D->E 1. SOCl₂ 2. NH₄OH (Amidation)

Caption: Recommended three-step synthesis of this compound.

Part 1: Authoritative Protocol for Cyclobutanecarboxylic Acid Synthesis

This procedure, adapted from Organic Syntheses, is the industry-standard method for producing cyclobutanecarboxylic acid.[2] It involves a tandem saponification and decarboxylation of a cyclobutane-1,1-dicarboxylate precursor, which itself is readily prepared.

Step 1.1: Saponification of Diethyl Cyclobutane-1,1-dicarboxylate

The initial step involves the base-catalyzed hydrolysis (saponification) of the diester to the corresponding dicarboxylate salt.

  • Materials:

    • Diethyl cyclobutane-1,1-dicarboxylate

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl, concentrated)

    • Diethyl Ether (Et₂O)

    • Magnesium Sulfate (MgSO₄, anhydrous)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl cyclobutane-1,1-dicarboxylate (1.0 eq), ethanol, and a solution of potassium hydroxide (5.0 eq) in water.

    • Heat the mixture to reflux and maintain for 20-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

    • Allow the mixture to cool to room temperature. Remove the ethanol via rotary evaporation.

    • Cool the remaining aqueous residue in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Cyclobutane-1,1-dicarboxylic acid as a solid.

Step 1.2: Thermal Decarboxylation

The dicarboxylic acid is heated above its melting point to induce the elimination of one carboxyl group as carbon dioxide.

  • Protocol:

    • Place the crude Cyclobutane-1,1-dicarboxylic acid from the previous step into a distillation apparatus equipped for vacuum distillation (a Claisen flask is recommended).

    • Heat the flask gently in an oil or sand bath to 160-170 °C. Vigorous evolution of carbon dioxide will be observed. Maintain this temperature until gas evolution ceases.

    • Once decarboxylation is complete, increase the bath temperature to 210-220 °C and collect the distilled liquid product. The boiling point of cyclobutanecarboxylic acid is approximately 192-194 °C at atmospheric pressure.[2]

    • The collected liquid is typically of high purity. If necessary, it can be redistilled to achieve analytical purity.

Part 2: Synthesis of this compound from Cyclobutanecarboxylic Acid

Two primary methods are presented for the conversion of cyclobutanecarboxylic acid to the target amide. The choice of method depends on factors such as scale, reagent availability, and tolerance of other functional groups in more complex substrates.

Method A: Via Acyl Chloride Intermediate

This classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with an amine source.

  • Mechanism Overview:

Amidation_SOCl2 cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Acid Cyclobutanecarboxylic Acid AcylChloride Cyclobutanecarbonyl Chloride Acid->AcylChloride SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Ammonia Ammonia (NH₃) Amide This compound AcylChloride_ref Cyclobutanecarbonyl Chloride AcylChloride_ref->Amide NH₃

Caption: Two-step mechanism for amidation via an acyl chloride intermediate.

  • Protocol:

    • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanecarboxylic acid (1.0 eq) and dissolve in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Acyl Chloride Formation: Fit the flask with a reflux condenser topped with a gas outlet bubbler (to vent HCl and SO₂ into a basic scrubber). Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Reagent Removal: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (use a trap cooled with dry ice/acetone). This step should be performed in a well-ventilated fume hood. The crude cyclobutanecarbonyl chloride is left as an oily residue.

    • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~10 eq) dropwise with vigorous stirring. The reaction is exothermic.

    • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound.

Method B: Direct Amide Coupling

This method uses a carbodiimide coupling agent, such as EDC, to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with an ammonia source under milder conditions.

  • Protocol:

    • Reaction Setup: To a round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and ammonium chloride (NH₄Cl, 1.2 eq). Dissolve the components in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).

    • Base Addition: Cool the mixture in an ice bath and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to liberate free ammonia in situ and neutralize the HCl byproduct.

    • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the cold, stirring mixture.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

    • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).

    • Purification: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparison of Amidation Methods
FeatureMethod A (Acyl Chloride)Method B (EDC Coupling)
Reagents Thionyl Chloride (SOCl₂), NH₄OHEDC, HOBt, NH₄Cl, DIPEA
Conditions Reflux (80 °C), then 0 °C to RT0 °C to Room Temperature
Pros High yielding, inexpensive reagents, simple purification.Milder conditions, good for sensitive substrates, one-pot.
Cons Harsh/corrosive reagent (SOCl₂), generates acidic gas byproducts.More expensive reagents, byproduct (urea) removal can be tricky.
Ideal For Large-scale synthesis, robust substrates.Small-scale synthesis, complex or acid-sensitive molecules.

Characterization & Purity Assessment

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Cyclobutanecarboxylic Acid:

    • ¹H NMR: Expect signals for the methine proton (α to carbonyl) and the cyclobutane methylene protons.

    • ¹³C NMR: Expect a signal for the carboxylic carbon (~180 ppm) and signals for the cyclobutane carbons.

    • IR Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) are characteristic.

  • This compound:

    • ¹H NMR (CDCl₃): δ ~5.5-6.5 (br s, 2H, -NH₂), 2.9-3.1 (m, 1H, -CH-C=O), 2.1-2.4 (m, 2H, cyclobutane-CH₂), 1.8-2.1 (m, 4H, cyclobutane-CH₂).

    • ¹³C NMR (CDCl₃): δ ~178 (-C=O), ~40 (-CH-), ~25 (cyclobutane-CH₂), ~18 (cyclobutane-CH₂).

    • IR Spectroscopy: N-H stretches (~3200, 3350 cm⁻¹), a strong C=O stretch (Amide I band, ~1650 cm⁻¹), and an N-H bend (Amide II band, ~1620 cm⁻¹).

    • Melting Point: Literature value is approx. 152-154 °C.

Safety and Handling

  • Jones Reagent (Chromium Trioxide/Sulfuric Acid): HIGHLY TOXIC, CORROSIVE, and CARCINOGENIC.[3][4][5] All operations must be conducted in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves.[3] Quench any residual reagent carefully with isopropanol until the orange/red color turns to green (Cr³⁺) before disposal.[6]

  • Thionyl Chloride (SOCl₂): HIGHLY CORROSIVE and REACTS VIOLENTLY WITH WATER.[7][8][9] It is a lachrymator and toxic upon inhalation.[8] Handle exclusively in a chemical fume hood.[7] Ensure all glassware is scrupulously dry.[9] Use a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases produced during the reaction.[7]

  • Carbodiimides (EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

  • General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[8][10] Perform a thorough risk assessment for all planned procedures.

References

  • UGA Research. (n.d.). Jones reagent SOP.
  • King Group. (2023). SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Harper College. (2015). Chromic Acid (Jones Reagent) Safety Data Sheet.
  • Bionium. (n.d.). Thionyl Chloride MATERIAL SAFETY DATA SHEET.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Common Organic Chemistry. (n.d.). Jones Reagent.
  • Organic Syntheses. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943).
  • Zhu, J. et al. (2019).
  • Krumpolc, M., & Rocek, J. (1977). CYCLOBUTANONE. Organic Syntheses, 57, 31.

Sources

The Strategic Synthesis of Cyclobutanecarboxamides: A Guide to Palladium-Catalyzed Aminocarbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise control over the spatial arrangement of pharmacophoric elements. This can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Cyclobutanecarboxamides, in particular, are key building blocks in the synthesis of a wide array of biologically active compounds, from enzyme inhibitors to modulators of protein-protein interactions.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of a powerful and versatile methodology for the synthesis of cyclobutanecarboxamides: palladium-catalyzed aminocarbonylation. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for various cyclobutane precursors, and offer insights into the critical parameters that govern the success of this reaction.

The Power of Palladium: A Mechanistic Overview of Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a three-component reaction that efficiently couples an organic electrophile (such as a halide or triflate), carbon monoxide (CO), and an amine to form an amide. The reaction proceeds through a well-established catalytic cycle, which, in the context of a cyclobutane substrate, can be visualized as follows:

Palladium-Catalyzed Aminocarbonylation of a Cyclobutyl Electrophile Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Cyclobutyl-X Cyclobutyl-Pd(II)-X Cyclobutyl-Pd(II) Complex Oxidative_Addition->Cyclobutyl-Pd(II)-X CO_Coordination CO Coordination & Insertion Cyclobutyl-Pd(II)-X->CO_Coordination CO Acyl-Pd(II)-X Acyl-Pd(II) Complex CO_Coordination->Acyl-Pd(II)-X Nucleophilic_Attack Nucleophilic Attack by Amine Acyl-Pd(II)-X->Nucleophilic_Attack R2NH Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Cyclobutanecarboxamide Reductive_Elimination->Product Regeneration Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the palladium-catalyzed aminocarbonylation of a cyclobutyl electrophile (Cyclobutyl-X).

The key steps in this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond of the cyclobutane precursor to form a cyclobutyl-Pd(II) complex. The reactivity of the precursor generally follows the order: Iodide > Bromide > Triflate > Chloride.

  • CO Coordination and Migratory Insertion: Carbon monoxide coordinates to the palladium center, followed by a migratory insertion of the cyclobutyl group onto the carbonyl carbon, forming an acyl-Pd(II) complex.

  • Nucleophilic Attack: The amine nucleophile attacks the electrophilic acyl-palladium intermediate.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the desired this compound and regenerating the active Pd(0) catalyst.

A critical consideration in the carbonylation of strained rings like cyclobutane is the potential for side reactions, such as β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of cyclobutene. The choice of ligands and reaction conditions plays a crucial role in mitigating these undesired pathways.

Navigating the Synthetic Landscape: Protocols for Diverse Cyclobutane Precursors

The versatility of palladium-catalyzed aminocarbonylation allows for the use of various cyclobutane starting materials. Below, we provide detailed protocols and insights for the synthesis of cyclobutanecarboxamides from different precursors.

Protocol 1: Aminocarbonylation of Vinylcyclobutanols

A recent and innovative approach utilizes readily available vinylcyclobutanols as substrates. This method proceeds via an in situ formation of a conjugated diene, followed by a palladium hydride-catalyzed hydrocarbonylation and subsequent aminolysis.[1][2] This strategy is particularly advantageous as it avoids the pre-functionalization of the cyclobutane ring to a halide or triflate.

Aminocarbonylation of Vinylcyclobutanol Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Vinylcyclobutanol Vinylcyclobutanol Reaction_Vessel Autoclave Vinylcyclobutanol->Reaction_Vessel Amine_HCl Amine Hydrochloride Amine_HCl->Reaction_Vessel Pd_precatalyst Pd(OAc)2 Pd_precatalyst->Reaction_Vessel Ligand JohnPhos Ligand->Reaction_Vessel Solvent THF Solvent->Reaction_Vessel CO_atmosphere Pressurize with CO (40 bar) Reaction_Vessel->CO_atmosphere Heating Heat to 110 °C for 16 h CO_atmosphere->Heating Cooling Cool to RT Heating->Cooling Venting Vent CO Cooling->Venting Extraction Aqueous Workup & Extraction Venting->Extraction Purification Column Chromatography Extraction->Purification Product α-Substituted β,γ-Unsaturated This compound Purification->Product

Figure 2: Experimental workflow for the aminocarbonylation of vinylcyclobutanols.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk tube or a glass vial equipped with a magnetic stir bar, add the vinylcyclobutanol (0.12 mmol, 1.2 equiv), the amine hydrochloride (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.0025 mmol, 2.5 mol%), and JohnPhos (0.005 mmol, 5 mol%).

  • Solvent Addition: Add dry THF (1.0 mL) to the reaction vessel.

  • Assembly: Place the reaction vessel inside a stainless-steel autoclave.

  • Carbon Monoxide Purge and Pressurization: Seal the autoclave and purge with carbon monoxide (3 x 10 bar). Pressurize the autoclave to 40 bar with carbon monoxide.

  • Reaction: Stir the reaction mixture at 110 °C for 16 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-substituted β,γ-unsaturated this compound.[1]

Data Presentation: Optimization of Reaction Conditions for Vinylcyclobutanol Aminocarbonylation

EntryPalladium SourceLigandSolventYield (%)
1Pd(OAc)₂P(o-tol)₃THF61
2Pd(OAc)₂P(o-tol)₃DMF45
3Pd₂(dba)₃P(o-tol)₃THF55
4Pd(TFA)₂P(o-tol)₃THF58
5Pd(OAc)₂JohnPhosTHF77
Table adapted from Liu, Y.-K., & Wu, X.-F. (2016). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 18(3), 580-583.[1]

Causality Behind Experimental Choices:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands like JohnPhos is crucial for promoting the desired catalytic cycle and suppressing side reactions.[1] These ligands stabilize the palladium center and facilitate the reductive elimination step.

  • Solvent: Tetrahydrofuran (THF) is generally the solvent of choice, providing a good balance of solubility for the reagents and intermediates.

  • Pressure: A relatively high pressure of carbon monoxide (40 bar) is necessary to ensure sufficient CO concentration in the reaction mixture to favor the carbonylation pathway over competing processes.

Protocol 2: Aminocarbonylation of Cyclobutyl Halides and Triflates (A Representative Protocol)

While the aminocarbonylation of aryl halides and triflates is well-established, specific protocols for their cyclobutyl counterparts are less common in the literature. This is likely due to the challenges associated with the oxidative addition to sp³-hybridized carbons on a strained ring and the potential for β-hydride elimination. However, based on general principles of palladium-catalyzed carbonylation of alkyl halides, a representative protocol can be proposed. It is critical to note that optimization of the ligand, base, and temperature will likely be necessary for a specific cyclobutyl halide or triflate substrate.

Detailed Representative Protocol:

  • Reaction Setup: In a glovebox, charge a dry pressure vessel with a glass vial containing a magnetic stir bar with the cyclobutyl halide or triflate (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 2 mL) and a non-nucleophilic base (e.g., DBU or a hindered alkoxide, 1.5 equiv).

  • Carbon Monoxide Purge and Pressurization: Seal the pressure vessel, remove it from the glovebox, and purge with carbon monoxide (3 x 10 bar). Pressurize the vessel to the desired pressure (typically 10-50 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Work-up and Purification: After cooling and venting, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.

Key Considerations for Cyclobutyl Halides/Triflates:

  • Ligand Choice: For strained alkyl electrophiles, ligands with a wide bite angle, such as Xantphos, are often employed to promote reductive elimination and disfavor β-hydride elimination.[3]

  • Reaction Conditions: Milder conditions (lower temperature, lower CO pressure) may be necessary to prevent decomposition of the starting material or intermediates. However, these conditions may also favor undesired side reactions. Careful optimization is paramount.

  • Substrate Reactivity: Cyclobutyl iodide is expected to be the most reactive, followed by the bromide and then the triflate.

Trustworthiness and Self-Validation: Troubleshooting and Safety

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are dry and degassed. The presence of oxygen can lead to the formation of inactive palladium species.

    • Insufficient CO Pressure: Check for leaks in the reactor setup. A stable CO pressure is essential.

    • Incorrect Ligand/Base Combination: Screen a variety of ligands and bases to find the optimal conditions for your specific substrate.

  • Formation of Side Products (e.g., Cyclobutene):

    • β-Hydride Elimination: This is a common issue with alkyl electrophiles. Employing bulkier ligands or ligands with a wider bite angle can often suppress this pathway. Lowering the reaction temperature may also be beneficial.

  • Poor Reproducibility:

    • Moisture and Air Sensitivity: The palladium catalyst and some ligands are sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is crucial.

Safety Precautions:

  • Carbon Monoxide: Carbon monoxide is a colorless, odorless, and highly toxic gas. All reactions involving CO must be conducted in a well-ventilated fume hood, and a CO detector should be used.

  • High-Pressure Reactions: Autoclaves and other high-pressure reactors should be handled with extreme care by trained personnel. Always follow the manufacturer's instructions and safety guidelines.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

Palladium-catalyzed aminocarbonylation has proven to be a robust and highly effective method for the synthesis of cyclobutanecarboxamides. By understanding the underlying reaction mechanism and carefully selecting the appropriate starting materials, catalyst system, and reaction conditions, researchers can access a wide range of these valuable building blocks. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this powerful transformation in the pursuit of novel therapeutics and other advanced materials.

References

  • B. M. Trost, M. L. Crawley, Chem. Rev., 2003, 103, 2921-2944. ([Link])
  • Liu, Y.-K., & Wu, X.-F. (2016). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 18(3), 580-583. ([Link])
  • Grigg, R., & Sridharan, V. (2004). Palladium-Catalyzed Cascade Cyclization-Anion Capture, Relay, and Domino Processes. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds E. Negishi and A. de Meijere). ([Link])
  • Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Torres, G. M., Liu, Y., & Arndtsen, B. A. (2020). A dual light-driven palladium catalyst: Breaking the barriers in carbonylation reactions. Science, 368(6488), 318-323. ([Link])
  • Bjerglund, K. M., Lindhardt, A. T., & Skrydstrup, T. (2012). Palladium-Catalyzed Aminocarbonylation of Aryl Bromides Using a Solid CO Precursor. The Journal of Organic Chemistry, 77(8), 3793-3799. ([Link])
  • Lindman, J., Yadav, A., Gising, J., & Larhed, M. (2023). Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. The Journal of Organic Chemistry, 88(18), 12978-12985. ([Link])
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Ammonia. Organic Letters, 16(16), 4388-4391. ([Link])
  • Friis, S. D., Skrydstrup, T., & Buchwald, S. L. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, 16(16), 4296-4299. ([Link])
  • Wu, X.-F., & Neumann, H. (2012). Palladium-Catalyzed Carbonylative Four-Component Synthesis of Quinazolinones. Angewandte Chemie International Edition, 51(48), 12151-12154. ([Link])
  • Barnard, C. F. J. (2008). Palladium-catalysed carbonylation—A reaction come of age. Organometallic Chemistry, 34, 254-280. ([Link])
  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. ([Link])

Sources

Application Note & Protocol: A Robust Method for the Synthesis of N-cyclopropyl-cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of N-cyclopropyl-cyclobutanecarboxamide, a valuable scaffold in modern drug discovery. The core of this protocol is a carbodiimide-mediated amide coupling reaction between cyclobutanecarboxylic acid and cyclopropylamine. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and offer a step-by-step guide from reaction setup to product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Scientific Introduction & Significance

The N-cyclopropyl-cyclobutanecarboxamide moiety is a compelling structural motif in medicinal chemistry. The incorporation of small, strained rings like cyclobutane and cyclopropane introduces a unique three-dimensional architecture into molecules.[1] This structural rigidity can lock a molecule into a specific bioactive conformation, potentially enhancing its binding affinity and selectivity for biological targets.[1] Furthermore, the cyclobutane ring can improve the metabolic stability of drug candidates compared to more flexible linear analogs.[1]

The synthesis of this compound is fundamentally an exercise in amide bond formation, one of the most frequently employed reactions in drug discovery.[2] The strategy involves the condensation of a carboxylic acid (cyclobutanecarboxylic acid) with an amine (cyclopropylamine).[3] However, direct condensation is inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine. This protocol details a reliable activation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive to ensure high yield and purity.

Reaction Principle & Mechanism

The formation of the amide bond is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimide reagents are exceptionally effective for this purpose. The mechanism, when using EDC with an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through several key steps:

  • Activation of Carboxylic Acid: The lone pair on the nitrogen of EDC attacks the acidic proton of cyclobutanecarboxylic acid. Subsequently, the carboxylate oxygen attacks the central carbon of the protonated EDC. This forms a highly reactive O-acylisourea intermediate.

  • Formation of Active Ester: The O-acylisourea intermediate is unstable and susceptible to racemization and side reactions. To mitigate this, an additive such as HOBt is introduced. HOBt acts as a nucleophile, attacking the O-acylisourea intermediate to form a more stable HOBt-active ester and releasing a water-soluble urea byproduct derived from EDC.[4] This transesterification is crucial for minimizing side products and preserving stereochemical integrity if chiral centers are present.[2][4]

  • Nucleophilic Attack by Amine: Cyclopropylamine, the primary amine, then performs a nucleophilic attack on the carbonyl carbon of the HOBt-active ester. This forms a tetrahedral intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses, expelling HOBt as a leaving group and forming the thermodynamically stable N-cyclopropyl-cyclobutanecarboxamide product.

The primary advantage of using EDC is that its urea byproduct is water-soluble, allowing for simple removal during the aqueous workup phase, which greatly simplifies product purification compared to reagents like Dicyclohexylcarbodiimide (DCC).[4][5]

Amide Coupling Mechanism Fig. 1: Reaction Mechanism of EDC/HOBt Mediated Amide Coupling cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Amide Formation RCOOH Cyclobutanecarboxylic Acid Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC EDC->Intermediate Urea EDC-Urea Byproduct (Water Soluble) Intermediate->Urea ActiveEster HOBt Active Ester (More Stable) Intermediate->ActiveEster + HOBt HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt - HOBt (recycled) Product N-cyclopropyl- cyclobutanecarboxamide ActiveEster->Product + Cyclopropylamine RNH2 Cyclopropylamine RNH2->Product

Caption: Fig. 1: Reaction Mechanism of EDC/HOBt Mediated Amide Coupling

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialFormulaCAS NumberMolar Mass ( g/mol )Notes
Cyclobutanecarboxylic acidC₅H₈O₂3721-95-7100.12≥98% purity
CyclopropylamineC₃H₇N765-30-057.09≥99% purity, handle in fume hood
EDC Hydrochloride (EDC·HCl)C₈H₁₇N₃·HCl25952-53-8191.70≥98% purity, moisture sensitive
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O2592-95-2135.13Anhydrous grade recommended
Dichloromethane (DCM)CH₂Cl₂75-09-284.93Anhydrous, ≥99.8% purity
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5129.24Optional, as a non-nucleophilic base
1N Hydrochloric Acid (HCl)HCl7647-01-0-Aqueous solution
Saturated Sodium BicarbonateNaHCO₃144-55-8-Aqueous solution
Brine (Saturated NaCl)NaCl7647-14-5-Aqueous solution
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37For drying organic layer
Silica GelSiO₂7631-86-9-For column chromatography (230-400 mesh)
Ethyl Acetate & Hexanes---Solvents for chromatography
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Reagent Quantities
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Cyclobutanecarboxylic acid100.121.0101.00 g
Cyclopropylamine57.091.1110.63 g (0.77 mL)
EDC·HCl191.701.2122.30 g
HOBt135.131.2121.62 g
Dichloromethane (DCM)---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add cyclobutanecarboxylic acid (1.00 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.

  • Activation: Cool the flask in an ice bath to 0 °C. Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) to the solution. Stir the mixture at 0 °C for 20 minutes. The solution may become a slurry.

  • Amine Addition: While maintaining the temperature at 0 °C, add cyclopropylamine (0.77 mL, 11 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.

  • Aqueous Washes: Transfer the mixture to a 250 mL separatory funnel.

    • Wash sequentially with 1N HCl (2 x 30 mL) to remove unreacted amine and any basic components.

    • Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective for eluting the product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain N-cyclopropyl-cyclobutanecarboxamide as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

Synthesis Workflow Fig. 2: Overall Experimental Workflow Setup 1. Reaction Setup (Acid in DCM) Cool 2. Cool to 0°C Setup->Cool Activate 3. Add EDC/HOBt (Activation) Cool->Activate AddAmine 4. Add Amine (Dropwise) Activate->AddAmine React 5. Stir at RT (Overnight) AddAmine->React Workup 6. Aqueous Workup (Wash & Extract) React->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize Product Pure Product Characterize->Product

Caption: Fig. 2: Overall Experimental Workflow

Key Considerations for a Successful Synthesis

  • Anhydrous Conditions: The O-acylisourea intermediate is highly susceptible to hydrolysis. The use of anhydrous solvents and reagents is critical to prevent the formation of the starting carboxylic acid and reduce overall yield.

  • Temperature Control: The initial activation and subsequent amine addition are exothermic. Performing these steps at 0 °C helps to control the reaction rate, minimize side reactions, and ensure the stability of the activated intermediates.

  • Choice of Base: While this protocol does not include a base, some procedures add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[6] A base can neutralize the HCl salt of EDC and the carboxylic acid, which can sometimes improve reaction rates. However, it can also lead to side reactions, and for this straightforward coupling, it is often unnecessary.

  • Safety: Cyclopropylamine is a volatile, flammable, and corrosive liquid; it should be handled exclusively within a chemical fume hood.[7] EDC is a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

References

  • Vulcanchem. (n.d.). This compound, N-cyclopropyl-.
  • Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses.
  • Le, N. N. D. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
  • ScholarWorks, California State Polytechnic University, Pomona. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • ScholarWorks, California State Polytechnic University, Pomona. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

Sources

The Cyclobutane Ring: A Rising Star in Medicinal Chemistry - Application Notes on Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved pharmacological properties is a constant endeavor. For decades, aromatic rings have been a mainstay in drug design, offering a rigid framework for the presentation of pharmacophoric elements. However, their inherent planarity and susceptibility to oxidative metabolism can lead to challenges in solubility, metabolic stability, and off-target effects.[1]

Enter the cyclobutane ring, a saturated, three-dimensional motif that is increasingly being recognized as a powerful bioisosteric replacement for aromatic systems.[1][2] The puckered nature of the cyclobutane scaffold provides a unique conformational rigidity that can enhance binding affinity to target proteins by offering superior spatial complementarity.[1][2] Furthermore, the replacement of sp²-hybridized carbons with sp³-hybridized ones often leads to significant improvements in aqueous solubility and metabolic stability.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cyclobutanecarboxamide as a versatile building block in organic synthesis. We will delve into detailed synthetic protocols, explore its role in creating conformationally restricted analogues, and present comparative data that underscores the advantages of incorporating this valuable scaffold into drug candidates.

The Strategic Advantage of the Cyclobutane Moiety

The utility of the cyclobutane ring in drug design stems from several key physicochemical properties that distinguish it from traditional aromatic scaffolds.

  • Three-Dimensionality and Conformational Restriction: Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring allows for the precise spatial orientation of substituents. This conformational restriction can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[2]

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring generally increases the fraction of sp³ carbons (Fsp³) in a molecule, a parameter often correlated with higher clinical success rates. This shift away from planarity typically leads to enhanced aqueous solubility and decreased melting points, both desirable characteristics for drug candidates.[2]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolism by cytochrome P450 enzymes. The saturated nature of the cyclobutane ring makes it less prone to oxidative metabolism, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[1]

  • Bioisosterism: The cyclobutane ring can serve as an effective bioisostere for phenyl rings and other aromatic systems. This substitution can maintain or even improve biological activity while conferring the aforementioned benefits in physicochemical and pharmacokinetic properties.[1]

Comparative Physicochemical Properties: Cyclobutane vs. Aromatic Rings

The following table summarizes the experimentally observed improvements in key drug-like properties when an aromatic ring is replaced with a cyclobutane moiety in various molecular scaffolds.

PropertyAromatic AnalogueCyclobutane AnalogueImprovementTarget/Drug ClassReference
Aqueous Solubility (µg/mL) <0.1104>1000-fold increaseγ-Secretase Modulator[1]
Lipophilicity (ChromLogD) >4.03.6Reductionγ-Secretase Modulator[1]
Calculated LogP (cLogP) 4.52.6ReductionImatinib Analogue[1]
Human Liver microsomal Stability (T½ min) Not Reported> 80 minutesEnhanced Stabilityαvβ3 Antagonist[1]
Mouse Liver Microsomal Stability (% remaining at 60 min) LowSignificantly HigherImproved StabilityGeneral Observation[1]
Potency (IC50, nM) 1.10.52.2-fold improvementBruton's Tyrosine Kinase (BTK) Inhibitor[1]
Potency (IC50, nM) 124124Maintained PotencyAndrogen Receptor Antagonist[1]

Synthetic Protocols for this compound and its Derivatives

The utility of this compound as a building block is underpinned by robust and versatile synthetic methodologies. This section provides detailed, step-by-step protocols for the preparation of this compound and its subsequent transformation into valuable derivatives.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid

The precursor to this compound, cyclobutanecarboxylic acid, can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3][4]

G cluster_0 Synthesis of Cyclobutanecarboxylic Acid A 1,1-Cyclobutanedicarboxylic Acid B Heating (160-170 °C) A->B Heat C Decarboxylation B->C Release of CO2 D Distillation C->D E Cyclobutanecarboxylic Acid D->E Purification

Caption: Workflow for the synthesis of cyclobutanecarboxylic acid.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a thermometer and a condenser attached to a receiving flask.

  • Heat the flask in a heating mantle or oil bath to a temperature of 160–170 °C.[3]

  • Observe the evolution of carbon dioxide gas, indicating the decarboxylation reaction is proceeding.

  • Continue heating until the evolution of gas ceases.

  • Increase the temperature and distill the crude cyclobutanecarboxylic acid. Collect the fraction boiling at 189-195 °C.[4]

  • For higher purity, a second distillation can be performed. The expected yield is typically between 86-91%.[4]

Protocol 2: Palladium-Catalyzed Synthesis of N-Substituted Cyclobutanecarboxamides

A highly efficient and regioselective method for the synthesis of N-substituted cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of cyclobutanols.[5] This method offers excellent functional group tolerance and control over the substitution pattern on the cyclobutane ring.

G cluster_0 Palladium-Catalyzed Aminocarbonylation A Cyclobutanol Substrate G Reaction Setup in Autoclave A->G B Amine Hydrochloride B->G C Palladium Catalyst (e.g., Pd(TFA)2) C->G D Ligand (e.g., NIXantphos) D->G E Carbon Monoxide (CO) E->G F Solvent (e.g., DCE) F->G H Heating (110 °C) G->H I Work-up and Purification H->I J N-Substituted this compound I->J

Caption: Workflow for the Pd-catalyzed synthesis of N-substituted cyclobutanecarboxamides.

Materials:

  • Cyclobutanol (0.3 mmol, 1.0 equiv)

  • Aniline hydrochloride (0.2 mmol, 0.67 equiv)

  • Pd(TFA)₂ (1 mol%)

  • NIXantphos (1.2 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Carbon monoxide (CO) gas

  • Parr autoclave or similar high-pressure reactor

  • Schlenk flask or glovebox for inert atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the cyclobutanol, aniline hydrochloride, Pd(TFA)₂, and NIXantphos to a vial equipped with a magnetic stir bar.

  • Add DCE (1.0 mL) to the vial under an argon atmosphere.

  • Place the vial into a Parr autoclave.

  • At room temperature, flush the autoclave with CO gas three times and then pressurize to 6 bar with CO.[5]

  • Heat the reaction mixture to 110 °C and stir for 24 hours.[5]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • The crude reaction mixture is then purified by silica gel column chromatography (eluent: pentane/ethyl acetate) to afford the desired 1,2-substituted this compound.[5]

Note on Regioselectivity: The choice of ligand is crucial for controlling the regioselectivity of the aminocarbonylation. Different bisphosphine ligands can direct the carbonylation to either the 1,1- or 1,2-position of the cyclobutane ring.[5] This ligand-controlled regiodivergence provides a powerful tool for accessing a variety of substituted cyclobutanecarboxamides from a common cyclobutanol precursor.

Protocol 3: Hofmann Rearrangement of this compound

The Hofmann rearrangement provides a classic method for the conversion of a primary amide, such as this compound, to a primary amine with one fewer carbon atom, yielding cyclobutylamine.[6][7]

G cluster_0 Hofmann Rearrangement A This compound C Formation of N-bromoamide A->C Br2, NaOH B Bromine (Br2) and Sodium Hydroxide (NaOH) D Rearrangement to Isocyanate C->D Base E Hydrolysis D->E H2O F Decarboxylation E->F G Cyclobutylamine F->G

Caption: Reaction scheme for the Hofmann rearrangement of this compound.

Materials:

  • This compound

  • Bromine

  • Sodium hydroxide (NaOH)

  • Water

  • Appropriate glassware for reaction and work-up

General Procedure (Conceptual): The following is a generalized procedure based on the principles of the Hofmann rearrangement. For a specific, detailed protocol, it is recommended to consult a validated source such as Organic Syntheses.[6]

  • A solution of sodium hypobromite is typically prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.[7]

  • This compound is then added to the cold hypobromite solution.

  • The reaction mixture is stirred, and the temperature is carefully controlled. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate.[7][8]

  • The isocyanate is subsequently hydrolyzed in the aqueous basic solution to a carbamic acid, which is unstable and spontaneously decarboxylates to yield cyclobutylamine.[7][8]

  • The resulting cyclobutylamine can be isolated from the reaction mixture by distillation or extraction.

Note on Alternative Reagents: For substrates that are sensitive to the strongly basic conditions of the traditional Hofmann rearrangement, milder reagents such as lead tetraacetate or hypervalent iodine reagents (e.g., PIDA) can be used to effect the oxidative rearrangement under neutral or mildly acidic conditions.[6][9]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. The unique three-dimensional structure of the cyclobutane ring offers significant advantages over traditional planar aromatic systems, including improved physicochemical properties and metabolic stability. The synthetic protocols detailed in this application note provide robust and efficient methods for the preparation and derivatization of cyclobutanecarboxamides, empowering researchers to explore the full potential of this promising scaffold in their quest for novel and effective therapeutic agents.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
  • Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.
  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]
  • Cyclobutylamine. Organic Syntheses. [Link]
  • Synthesis of Vinylcyclobutanecarboxamides through a Pd-Catalyzed Three-Component Aminocarbonylation.
  • Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Cyclobutanes in Small-Molecule Drug Candid
  • Hofmann Rearrangement. Chemistry Steps. [Link]
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
  • Cyclobutanecarboxylic acid - general description. Georganics. [Link]
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Hofmann rearrangement. Wikipedia. [Link]
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
  • THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Semantic Scholar. [Link]
  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
  • Cobalt-catalyzed carbonylative synthesis of free (NH)-tetrahydro-β-carbolinones from tryptamine derivatives. Royal Society of Chemistry. [Link]
  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
  • Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Str

Sources

Applications of Cyclobutanecarboxamide in Pharmaceutical Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer enhanced pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a privileged structure, prized for its ability to impart favorable characteristics upon drug candidates.[1] Unlike flat, aromatic systems, the puckered three-dimensional structure of the cyclobutane ring provides a unique conformational rigidity.[1][2] This inherent structural constraint can lock bioactive conformations, potentially leading to increased binding affinity and selectivity for the target protein. Furthermore, the incorporation of a cyclobutane ring can improve metabolic stability, reduce planarity, and allow for the precise spatial orientation of key pharmacophoric groups, thereby addressing common challenges in drug development such as poor pharmacokinetics and off-target effects.[1][2]

Cyclobutanecarboxamide, a key derivative, serves as a versatile building block in the synthesis of complex pharmaceutical agents.[3][4][5] Its utility lies in its capacity to act as a rigid scaffold onto which various functional groups can be appended, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for two critical therapeutic targets: Fatty Acid Amide Hydrolase (FAAH) and Janus Kinase (JAK).

Section 1: this compound in the Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Therapeutic Rationale for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[6] A key substrate for FAAH is anandamide (N-arachidonoylethanolamine), an endocannabinoid that plays a crucial role in regulating pain, inflammation, mood, and anxiety.[6][7] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[6]

The inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing its analgesic, anti-inflammatory, and anxiolytic effects.[6] This approach is thought to offer a more targeted and potentially safer alternative to direct cannabinoid receptor agonists, which can be associated with undesirable psychoactive side effects.[8]

The Role of the this compound Scaffold in FAAH Inhibitors

The this compound moiety has been successfully incorporated into potent and selective FAAH inhibitors. The rigid cyclobutane ring serves to orient the key interacting groups within the enzyme's active site, contributing to high binding affinity. The carboxamide group itself can participate in crucial hydrogen bonding interactions with active site residues.

Table 1: Representative this compound-Containing FAAH Inhibitors

Compound IDStructureTargetIC50 (nM)Therapeutic AreaReference
PF-04457845 N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamideFAAH7.2Pain, Anxiety[7]
BIA 10-2474 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxideFAAH-Pain, Inflammation[8]

Note: While BIA 10-2474's core is not a simple cyclobutane, its development highlights the exploration of rigid scaffolds in FAAH inhibitor design. PF-04457845 contains a piperidine-1-carboxamide, a related cyclic amide structure, demonstrating the utility of such motifs.

Signaling Pathway of FAAH

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

FAAH_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Pharmacological Intervention Anandamide_out Anandamide (extracellular) CB1R CB1 Receptor Anandamide_out->CB1R Binds and Activates Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in Transport Signaling_Cascade Downstream Signaling (e.g., pain relief, anxiolysis) CB1R->Signaling_Cascade Initiates FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide_in->FAAH Substrate FAAH_Inhibitor This compound-based FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Protocol: Fluorescence-Based FAAH Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a method for high-throughput screening of potential FAAH inhibitors.[4][7]

Objective: To determine the in vitro potency (IC50) of a test compound containing a this compound scaffold against FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and can be quantified to determine enzyme activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AMC-arachidonoyl amide (substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

    • Prepare the FAAH substrate solution in ethanol.

  • Assay Setup (in triplicate):

    • 100% Initial Activity (Control) Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Positive Control Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the positive control inhibitor.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for irreversible inhibitors.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Signal Measurement:

    • Immediately cover the plate and incubate for 30 minutes at 37°C.

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: this compound in the Development of Janus Kinase (JAK) Inhibitors

Therapeutic Rationale for JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for the signaling of numerous cytokines, interferons, and growth factors.[9][10] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including immune responses, inflammation, and hematopoiesis.[11][12]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[9][13] Therefore, inhibiting JAKs has emerged as a highly effective therapeutic strategy for these conditions.[9]

The Role of the this compound Scaffold in JAK Inhibitors

The this compound scaffold can be utilized in the design of JAK inhibitors to achieve high potency and selectivity. The rigid nature of the cyclobutane ring can help to position key functional groups in the ATP-binding pocket of the JAK kinase domain, leading to potent inhibition. The amide functionality can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

Table 2: Representative this compound-Containing JAK Inhibitors

Compound IDStructureTarget(s)IC50 (nM)Therapeutic AreaReference
Abrocitinib N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamideJAK129Atopic Dermatitis[8]
Delgocitinib 3-((3R,4R)-3-hydroxy-4-methylpiperidin-1-yl)-1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-onePan-JAKJAK1: 2.8, JAK2: 2.6, JAK3: 13, TYK2: 58Atopic Dermatitis[10]

Note: While Delgocitinib contains a piperidine ring, and Abrocitinib a cyclobutyl sulfonamide, their structures exemplify the use of small, saturated rings to achieve potent and selective JAK inhibition.

The JAK-STAT Signaling Pathway

The following diagram outlines the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->Gene_Transcription Initiates JAK_Inhibitor This compound-based JAK Inhibitor JAK_Inhibitor->JAK Inhibits (ATP-competitive)

Caption: The JAK-STAT signaling cascade and its inhibition.

Experimental Protocol: In Vitro JAK Kinase Assay

This protocol provides a general framework for determining the inhibitory activity of a this compound-based compound against a specific JAK isoform.[9][13]

Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound and determine its IC50 value.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the JAK enzyme. This can be measured using various detection methods, such as luminescence (e.g., ADP-Glo™), fluorescence polarization, or radioisotope incorporation. The protocol below is based on a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • Kinase Assay Buffer

  • Substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tofacitinib)

  • ADP-Glo™ Kinase Assay reagents (or equivalent)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in 100% DMSO.

    • Transfer a small volume (e.g., 25 nL) of the compound dilutions to the assay plate using an acoustic liquid handler. Include DMSO-only wells for 0% inhibition (high control) and a potent pan-kinase inhibitor for 100% inhibition (low control).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer.

    • Add 5 µL of this mixture to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km for the specific JAK enzyme.

    • Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the high and low control wells.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

This compound and its derivatives represent a valuable class of chemical scaffolds in modern pharmaceutical drug discovery. The unique conformational and stereochemical properties of the cyclobutane ring offer significant advantages in the design of potent and selective inhibitors for challenging therapeutic targets. As demonstrated in the context of FAAH and JAK inhibitors, the strategic incorporation of the this compound motif can lead to the development of drug candidates with improved pharmacological profiles. The protocols outlined in this guide provide a framework for researchers to synthesize and evaluate novel this compound-based compounds, contributing to the advancement of new therapies for a range of human diseases.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclobutylamine. (n.d.). Organic Syntheses.
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • JAK-STAT signaling pathway. (n.d.). Wikipedia.
  • van der Kolk, M. R., Janssen, M., Rutjes, F., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • van der Kolk, M. R., Janssen, M., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
  • Fatty-acid amide hydrolase 1. (n.d.). Wikipedia.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). MDPI.
  • Process for the manufacture of cyclopropylamine. (1986). Google Patents.
  • A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate.
  • The fatty acid amide hydrolase (FAAH). (2025). ResearchGate.
  • Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. (2018). PMC.
  • FAAH inhibitors in the limelight, but regrettably. (2023). Semantic Scholar.
  • Shawky, A. M., & El-Fattah, M. A. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001.
  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). National Institutes of Health.
  • Fatty Acid Amide Signaling Molecules. (2012). National Institutes of Health.
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). OUCI.
  • Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. (2012). PubMed.
  • One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40. (n.d.). University of California, Santa Barbara.
  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. (2015). National Institutes of Health.
  • FAAH Inhibitor Screening Assay Kit. (n.d.). Creative BioMart.
  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Opinion in Drug Discovery & Development, 11(4), 486-493.
  • JAK-STAT signaling pathway. (2023). YouTube.
  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2025). ACS Omega.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks.
  • Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors. (2021). PubMed.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI.
  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate.
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers.

Sources

Application Notes & Protocols: Cyclobutanecarboxamide as a Versatile Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutanecarboxamide (CAS No: 1503-98-6) is a pivotal chemical intermediate, highly valued for the unique structural and conformational properties it imparts to target molecules.[1] The cyclobutane motif is a key element in modern medicinal chemistry for creating non-planar, sp³-rich structures that can lead to enhanced biological activity, improved metabolic stability, and better binding affinity.[2][3] This guide provides an in-depth exploration of this compound, covering its strategic importance, spectroscopic characterization, detailed synthesis protocols, and its application in key synthetic transformations. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.[4]

The Strategic Value of the Cyclobutane Scaffold in Molecular Design

In contemporary drug discovery, there is a significant movement to "escape from flatland"—a concept that describes the push to design and synthesize molecules with greater three-dimensionality.[2] Planar, aromatic structures are often associated with poor solubility and promiscuous binding to off-target proteins. The incorporation of strained ring systems like cyclobutane offers a robust solution.

The cyclobutane ring provides a conformationally restricted scaffold.[2] Unlike flexible alkyl chains, the puckered four-membered ring locks substituents into specific spatial orientations, which can pre-organize a molecule for optimal interaction with a biological target, such as an enzyme's active site.[3] This rigidity can significantly enhance potency and selectivity. This compound serves as a premier building block for introducing this valuable pharmacophore into a wide range of molecular architectures.[4]

cluster_0 Flexible Linear Moiety cluster_1 Conformationally Restricted Moiety cluster_2 Biological Target A Substituent A B Substituent B A->B Multiple Conformations Receptor Binding Site B->Receptor Poor Fit C Cyclobutane Scaffold D Substituent A C->D E Substituent B C->E C->Receptor Optimal Fit

Figure 1: Conceptual diagram illustrating how a conformationally restricted cyclobutane scaffold can ensure an optimal geometric fit with a biological target compared to a flexible linear analogue.

Physicochemical Properties & Spectroscopic Characterization

Verifying the identity and purity of this compound is the first critical step in any synthetic workflow. The following tables summarize its key properties and expected spectroscopic data.

Table 2.1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1503-98-6[1][5][6]
Molecular Formula C₅H₉NO[6]
Molecular Weight 99.13 g/mol [6]
Appearance White to off-white solid / Colorless to pale yellow liquid[5][7]
Purity (Typical) ≥98.0%[1][4][5]
Table 2.2: Spectroscopic Data for Structural Elucidation
TechniqueExpected FeaturesRationale
¹H NMR δ ~5.5-6.5 ppm (br s, 2H): -NH₂ protons. δ ~2.5-3.0 ppm (m, 1H): -CH proton alpha to carbonyl. δ ~1.8-2.4 ppm (m, 6H): Remaining cyclobutane ring protons.The broad singlet for the amide protons is characteristic and can exchange with D₂O. The cyclobutane protons form a complex multiplet system due to their constrained environment.[8][9]
¹³C NMR δ ~175-180 ppm: Amide carbonyl carbon (C=O). δ ~40-45 ppm: Methine carbon (-CH). δ ~18-25 ppm: Methylene carbons (-CH₂).The downfield shift of the carbonyl carbon is distinctive. The aliphatic carbons of the cyclobutane ring appear in the upfield region.[10]
IR (KBr) ~3350, 3180 cm⁻¹: N-H stretching (amide). ~1650 cm⁻¹: C=O stretching (Amide I band). ~2850-2950 cm⁻¹: C-H stretching (aliphatic).These strong, characteristic absorbances are definitive for identifying the primary amide and the saturated cyclobutane ring structure.[6][11]
MS (EI) m/z 99 (M⁺): Molecular ion peak. m/z 55: Loss of -CONH₂ (amide group). m/z 44: [CONH₂]⁺ fragment.Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns.[12]

Synthesis of this compound

This compound is most reliably synthesized from its corresponding carboxylic acid. This protocol provides a standard, robust method suitable for typical laboratory scales.

Protocol 3.1: Classical Amidation of Cyclobutanecarboxylic Acid

This two-step procedure first involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, followed by nucleophilic acyl substitution with ammonia.

cluster_workflow Synthesis Workflow: Classical Amidation Start Cyclobutanecarboxylic Acid Step1 Activation (e.g., SOCl₂) Start->Step1 Intermediate Cyclobutanecarbonyl Chloride Step1->Intermediate Step2 Amidation (aq. NH₃) Intermediate->Step2 Product_Crude Crude This compound Step2->Product_Crude Step3 Purification (Recrystallization) Product_Crude->Step3 End Pure This compound Step3->End

Figure 2: Workflow for the synthesis of this compound from cyclobutanecarboxylic acid.

Materials and Reagents

ReagentCAS No.AmountPurpose
Cyclobutanecarboxylic acid3721-95-710.0 g (1.0 eq)Starting Material
Thionyl chloride (SOCl₂)7719-09-712.0 mL (~1.5 eq)Activating Agent
Dichloromethane (DCM)75-09-2100 mLSolvent
Ammonium hydroxide (28% aq.)1336-21-650 mLAmine Source
Saturated Sodium Bicarbonate144-55-850 mLNeutralization
Anhydrous Magnesium Sulfate7487-88-9~5 gDrying Agent

Step-by-Step Methodology

  • Activation to Acyl Chloride:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclobutanecarboxylic acid (10.0 g).

    • Under a fume hood, add thionyl chloride (12.0 mL) dropwise at room temperature. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides; the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.

    • Gently heat the mixture to 50-60 °C for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude cyclobutanecarbonyl chloride in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, cool the aqueous ammonium hydroxide solution (50 mL) in an ice bath.

    • Slowly add the acyl chloride solution to the cold, vigorously stirred ammonium hydroxide solution. An exothermic reaction will occur, and a precipitate may form. Causality: This addition must be slow and controlled at 0 °C to manage the exotherm and prevent unwanted side reactions. Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any residual HCl, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ether/ethanol or by passing through a short plug of silica gel).[7] The expected yield is typically in the range of 70-80%.[7]

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

  • The reaction is exothermic. Use an ice bath for cooling as instructed.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.

Key Transformations: this compound in Action

The true value of this compound lies in its utility as a precursor to other valuable synthons or as a building block in larger structures.

Protocol 4.1: Hofmann Rearrangement to Synthesize Cyclobutylamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This provides direct access to cyclobutylamine, another important building block.[14]

cluster_workflow Synthetic Transformation: Hofmann Rearrangement Start This compound Step1 Reaction with Br₂ and NaOH Start->Step1 Intermediate Isocyanate Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product_Crude Crude Cyclobutylamine Step2->Product_Crude Step3 Purification (Steam Distillation) Product_Crude->Step3 End Pure Cyclobutylamine Step3->End

Figure 3: Reaction workflow for the synthesis of cyclobutylamine via Hofmann rearrangement of this compound.

Materials and Reagents

ReagentCAS No.AmountPurpose
This compound1503-98-65.0 g (1.0 eq)Starting Material
Sodium hydroxide (NaOH)1310-73-210.0 gBase
Bromine (Br₂)7726-95-62.6 mLOxidizing Agent
Water7732-18-5100 mLSolvent

Step-by-Step Methodology

  • Preparation of Reagent:

    • In a 250 mL flask, dissolve sodium hydroxide (10.0 g) in water (100 mL) and cool the solution to 0 °C in an ice bath.

    • Under a fume hood , slowly add bromine (2.6 mL) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

  • Reaction:

    • Add this compound (5.0 g) to the freshly prepared, cold hypobromite solution.

    • Stir the mixture at 0 °C for 15 minutes, then slowly warm to 70-80 °C and maintain this temperature for 1 hour. Causality: The reaction proceeds through the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Set up the apparatus for steam distillation. Add the reaction mixture to the distilling flask.

    • Steam distill the mixture, collecting the distillate in a receiver containing dilute HCl to trap the volatile amine as its hydrochloride salt.[14]

    • The free amine can be liberated by making the solution basic with concentrated NaOH and extracting with a suitable organic solvent (e.g., ether).

    • Further purification can be achieved by distillation of the free amine.

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a certified chemical fume hood with appropriate PPE.

  • The reaction with sodium hydroxide is highly exothermic.

Application Example 4.2: A Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is frequently used as a key fragment in the multi-step synthesis of complex APIs.[15][16] Its amide functionality provides a convenient handle for coupling reactions (e.g., amide bond formation, cross-coupling) while introducing the desirable cyclobutane scaffold.

cluster_workflow Conceptual API Synthesis Workflow A Advanced Intermediate (e.g., Aryl Halide) Coupling Coupling Reaction (e.g., Buchwald-Hartwig) A->Coupling B This compound (or derivative) B->Coupling Intermediate Protected API Fragment Coupling->Intermediate Deprotection Deprotection Step(s) Intermediate->Deprotection API Final Active Pharmaceutical Ingredient (API) Deprotection->API

Figure 4: A conceptual workflow showing the integration of the this compound motif into a larger API structure via a cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling the compound.[17][18]

  • Handling: Avoid breathing dust or vapors. Use only in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[18]

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its rigid, three-dimensional structure provides a direct route to novel chemical entities with potentially superior pharmacological properties.[1][2] The protocols and data presented in this guide offer a reliable framework for the synthesis, characterization, and application of this versatile intermediate, empowering researchers to push the boundaries of fine chemical synthesis and drug discovery.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • This compound | High Purity | For Research Use - Benchchem. (n.d.). Benchchem.
  • Gu, X., Zhao, Y., & Wu, X.-F. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • 1,1-Cyclobutanedicarboxylic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • cyclobutylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Cyclobutanecarboxylic acid - Safety Data Sheet. (n.d.). ChemicalBook.
  • This compound | C5H9NO | CID 1274476 - PubChem. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 21). Thermo Fisher Scientific.
  • This compound, N-cyclopropyl- - 915403-77-9. (n.d.). Vulcanchem.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). ACS Publications.
  • The Essential Role of Ethyl Cyclobutanecarboxylate as a Chemical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2024). Semantic Scholar.
  • Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. (2023, April 3). Ningbo Inno Pharmchem Co.,Ltd.
  • NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.
  • cyclobutylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications.
  • Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (n.d.). PubMed Central.
  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
  • The application of cyclobutane derivatives in organic synthesis. (2003, August 6). ResearchGate.
  • 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. (n.d.). Physics & Maths Tutor.
  • Synthesis of β-sulfinyl cyclobutane carboxylic amides via a formal α to β sulphoxide migration process. (n.d.). The Royal Society of Chemistry.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). American Chemical Society.
  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (n.d.). PubMed Central.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.). Beilstein Journal of Organic Chemistry.

Sources

Application Note: A Robust and Scalable Process for the Industrial Synthesis of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutanecarboxamide is a critical building block in modern medicinal chemistry, prized for its role in creating conformationally restricted scaffolds that can enhance the metabolic stability and binding affinity of drug candidates[1][2]. Its incorporation into pharmaceutical intermediates is a key strategy in the development of novel therapeutics[3][4]. This document provides a comprehensive, in-depth guide to the large-scale synthesis of this compound, designed for process chemists, engineers, and drug development professionals. We present a validated, two-step protocol starting from cyclobutanecarboxylic acid, proceeding through an acyl chloride intermediate. This application note details the process chemistry, explains the rationale behind critical parameter selection, outlines a step-by-step industrial-scale protocol, and establishes necessary safety and quality control measures.

Introduction: Strategic Importance and Synthesis Selection

The cyclobutane motif is increasingly vital in drug discovery for its ability to impart unique three-dimensional properties to molecules, moving beyond traditional "flat" aromatic structures[2]. This compound serves as a versatile intermediate for introducing this valuable moiety[4][5]. For industrial production, a synthetic route must be cost-effective, high-yielding, scalable, and safe.

Several pathways exist for the synthesis of primary amides from carboxylic acids. These include:

  • Direct thermal dehydration of ammonium salts: This method involves heating the ammonium salt of the carboxylic acid[6][7]. While simple, it often requires high temperatures and can lead to side reactions, making it less suitable for large-scale, high-purity production.

  • Coupling-reagent mediated amidation: Modern coupling reagents can form amides under mild conditions[8][9]. However, these reagents are often expensive, generate significant waste (poor atom economy), and are typically reserved for smaller-scale, high-value applications like peptide synthesis.

  • Conversion to an activated acid derivative: A common industrial strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or acid anhydride, which then readily reacts with an amine source.

For the large-scale synthesis of this compound, we have selected the acyl chloride pathway using thionyl chloride (SOCl₂) as the activating agent.

Rationale for Pathway Selection:

  • High Reactivity: Thionyl chloride efficiently converts carboxylic acids to highly reactive acyl chlorides.

  • Favorable Byproducts: The byproducts of the chlorination step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture and neutralized in a scrubber system, simplifying purification[10].

  • Cost-Effectiveness: Cyclobutanecarboxylic acid and thionyl chloride are commercially available and relatively inexpensive, making the process economically viable for industrial production[10][11].

  • Process Control: The two-step nature of the process allows for clear in-process controls (IPCs) after each major transformation, ensuring high final product quality.

Process Chemistry and Mechanistic Overview

The overall synthesis is a two-step, one-pot process starting from cyclobutanecarboxylic acid.

Step 1: Acyl Chloride Formation Cyclobutanecarboxylic acid is reacted with thionyl chloride (SOCl₂) to form cyclobutanecarbonyl chloride. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that initiates the conversion.

Step 2: Amidation The crude cyclobutanecarbonyl chloride is then reacted in situ with an aqueous solution of ammonium hydroxide (NH₄OH) to form the final product, this compound. This is a highly exothermic acid-base type reaction where the nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.

Standard Operating Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 10 kg batch size of cyclobutanecarboxylic acid. All operations must be conducted in a well-ventilated chemical reactor with appropriate safety measures in place, particularly for handling thionyl chloride and managing gaseous byproducts.

Equipment and Materials
EquipmentSpecification
Glass-Lined Reactor (R-101)250 L, jacketed for temperature control, reflux condenser, pressure-equalizing dropping funnel, mechanical stirrer, nitrogen inlet.
Scrubber SystemCaustic (NaOH) scrubber connected to the reactor vent.
Receiving Vessel (V-101)100 L, for collecting aqueous ammonia.
Filter-Dryer or Centrifuge and DryerAppropriate for isolating and drying crystalline solid.
Reagents & SolventsGradeCAS No.QuantityMolar Eq.
Cyclobutanecarboxylic Acid≥99%3721-95-710.0 kg1.0
Thionyl Chloride (SOCl₂)≥99%7719-09-713.1 kg (7.9 L)1.1
TolueneAnhydrous108-88-350 L-
N,N-Dimethylformamide (DMF)Anhydrous68-12-20.1 Lcatalytic
Ammonium Hydroxide (NH₄OH)28-30% solution1336-21-630 L~4.5
Deionized Water-7732-18-5As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-144-55-8As needed-
Step-by-Step Synthesis Protocol

Step A: Reactor Preparation and Acyl Chloride Formation

  • Inerting: Ensure Reactor R-101 is clean, dry, and inerted with a nitrogen atmosphere. Thionyl chloride reacts violently with water[12].

  • Charging: Charge toluene (50 L) and cyclobutanecarboxylic acid (10.0 kg) to R-101. Begin stirring to dissolve the solid.

  • Catalyst Addition: Add N,N-dimethylformamide (0.1 L) to the mixture.

  • Thionyl Chloride Addition: Cool the reactor jacket to 10-15°C. Slowly add thionyl chloride (13.1 kg) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 30°C. Causality: This controlled addition is critical to manage the exothermic reaction and the evolution of HCl and SO₂ gas, which are directed to the caustic scrubber.

  • Reaction Drive: After the addition is complete, slowly heat the reactor contents to 60-65°C and hold for 4-6 hours.

  • In-Process Control (IPC-1): After the hold time, take a sample for analysis (e.g., by reacting with methanol and analyzing via GC) to confirm the complete conversion of the carboxylic acid (starting material <1.0%).

Step B: Amidation and Work-up

  • Cooling: Cool the reactor contents to 0-5°C. This is a critical step to control the highly exothermic amidation reaction.

  • Ammonia Addition: Slowly add the 28-30% ammonium hydroxide solution (30 L) subsurface, ensuring the internal temperature does not exceed 20°C. Causality: A slow, controlled addition prevents dangerous temperature spikes and minimizes byproduct formation.

  • Stirring: Once the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for an additional 1-2 hours to ensure the reaction is complete.

  • Phase Separation: Stop the stirrer and allow the layers to separate. The upper organic (toluene) layer contains the product, and the lower is the aqueous layer.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (20 L)

    • Saturated sodium bicarbonate solution (20 L) to remove any residual HCl.

    • Deionized water (20 L)

Step C: Isolation and Purification

  • Solvent Removal: Reduce the volume of toluene in R-101 via vacuum distillation to approximately 20 L. This will begin to crystallize the product.

  • Crystallization: Cool the resulting slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation. Rationale: Crystallization is a key purification step in pharmaceutical manufacturing, allowing for the isolation of a high-purity solid from dissolved impurities[13].

  • Isolation: Transfer the slurry to the filter-dryer or centrifuge. Wash the collected solid cake with cold (0-5°C) toluene (10 L) to remove any remaining soluble impurities.

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Final Product: The expected yield is 9.0-9.5 kg (90-95% molar yield) of this compound as a white to off-white crystalline solid with a purity of ≥98%[3][5].

Analytical Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • HPLC/UPLC: To determine purity and quantify impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR: To identify characteristic functional groups (amide C=O and N-H stretches).

Safety and Hazard Management

Industrial-scale chemical synthesis requires stringent safety protocols. A thorough Hazard and Operability (HAZOP) study should be conducted before process implementation.

HazardRiskMitigation Measures
Thionyl Chloride (SOCl₂) Handling Highly corrosive, toxic if inhaled, reacts violently with water. Causes severe skin burns and eye damage[12][14].Use in a closed system (reactor). Personnel must wear full personal protective equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection[12][15]. Store in a dry, well-ventilated area away from moisture[15]. Have appropriate spill kits ready.
**Gaseous Byproduct Evolution (HCl, SO₂) **Toxic and corrosive gases. Inhalation can cause respiratory tract injuries[10].All reactor vents must be connected to an efficient, continuously monitored caustic scrubber system to neutralize all acidic gases before venting to the atmosphere.
Exothermic Reactions Runaway reaction, over-pressurization of the reactor.Use a jacketed reactor for precise temperature control. Ensure slow, controlled addition of reagents (SOCl₂ and NH₄OH). Implement continuous temperature monitoring with high-temperature alarms and emergency cooling protocols.
Ammonium Hydroxide Handling Corrosive, causes burns. Vapors are irritating to the respiratory system.Handle in a well-ventilated area. Wear appropriate PPE, including splash goggles, gloves, and an apron.

Process Visualization

Overall Synthesis Workflow

SynthesisWorkflow cluster_reactor Glass-Lined Reactor (R-101) cluster_downstream Downstream Processing A Charge: Cyclobutanecarboxylic Acid Toluene, DMF B Add Thionyl Chloride (10-30°C) A->B C Reaction & IPC-1 (60-65°C) B->C Scrubber Caustic Scrubber B->Scrubber HCl(g), SO2(g) D Cool to 0-5°C C->D C->Scrubber HCl(g), SO2(g) E Add NH4OH (<20°C) D->E F Phase Separation & Washes E->F G Vacuum Distillation F->G H Crystallization (0-5°C) G->H I Filtration & Washing H->I J Vacuum Drying (50-60°C) I->J K Final Product: This compound J->K

Caption: High-level process flow for the industrial synthesis of this compound.

Chemical Transformation

ChemicalReaction start Cyclobutanecarboxylic Acid intermediate Cyclobutanecarbonyl Chloride start->intermediate 1. SOCl2, Toluene, DMF (cat.) 2. 60-65°C end This compound intermediate->end 1. NH4OH (aq) 2. 0-20°C

Caption: Two-step chemical conversion from starting material to final product.

Conclusion

The protocol described provides a robust, scalable, and economically viable method for the industrial production of high-purity this compound. By leveraging a classic acyl chloride intermediate pathway, the process is high-yielding and utilizes readily available materials. The critical control points—namely, the controlled addition of reagents to manage exotherms and the final crystallization step for purification—are highlighted to ensure both safety and product quality. This application note serves as a comprehensive guide for the successful scale-up and manufacturing of this important pharmaceutical building block.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.
  • This compound, N-cyclopropyl-. (n.d.). Vulcanchem.
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Valente, C., et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. (2023). Loba Chemie.
  • US Patent 1972142A. (1934). Process for the production of carboxylic acid amides. Google Patents.
  • Thionyl chloride Product Safety Assessment. (2015). Lanxess.
  • Chlorination Using Thionyl Chloride. (2022). The Royal Society of Chemistry.
  • Wang, Q., et al. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Cyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.
  • Cyclobutanecarboxylic acid. (n.d.). Wikipedia.
  • Kumar, L., et al. (2022). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.

Sources

Application Notes & Protocols: Strategic C-H Activation for the Functionalization of Cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif and the C-H Activation Paradigm

The cyclobutane scaffold is a privileged structural motif in modern medicinal chemistry.[1][2] Its unique three-dimensional, puckered conformation provides a rigid framework that can effectively orient substituents into biologically relevant space, often leading to enhanced potency and improved metabolic stability in drug candidates.[1] However, the synthetic derivatization of these strained rings presents a significant challenge. Traditional methods often require multi-step sequences involving pre-functionalized starting materials.[3][4]

Direct C–H activation has emerged as a transformative strategy, offering a more atom-economical and efficient route to modify complex molecules.[5] This approach allows for the conversion of ubiquitous, yet traditionally inert, C–H bonds into valuable C–C and C-heteroatom bonds. For cyclobutanes, the inherent ring strain increases the s-character of the C-H bonds, paradoxically making them more reactive in certain catalytic systems compared to their unstrained acyclic counterparts.[6] This guide provides an in-depth exploration of contemporary C-H activation methodologies tailored for the functionalization of cyclobutanecarboxamides, a key building block for pharmaceutical discovery.

Palladium-Catalyzed C-H Arylation: A Robust Tool for Core Diversification

Palladium catalysis is the most established and versatile method for the C-H functionalization of cyclobutanecarboxamides, particularly for arylation reactions. The strategy relies on a directing group to orchestrate the regioselectivity of the C-H cleavage. The carboxamide itself can be derivatized with a bidentate chelating auxiliary, which forms a stable, 5-membered palladacycle intermediate, positioning the catalyst proximal to the target β-methylene C–H bonds.[7][8]

Causality Behind the Method: The 8-aminoquinoline auxiliary is a cornerstone of this methodology.[7][9] Its rigid, bidentate nature ensures a predictable cyclometalation event, which is the crucial C–H activation step. This directed approach overcomes the challenge of differentiating between multiple C–H bonds on the cyclobutane ring. A key feature of this system is its capacity for a highly diastereoselective double C-H activation, allowing for the installation of two aryl groups to furnish all-cis 1,2,4-trisubstituted cyclobutanes from a simple monosubstituted precursor.[9][10] This provides rapid access to complex scaffolds with three contiguous stereocenters.[9]

Workflow for Directed C-H Arylation

G cluster_0 Preparation cluster_1 C-H Activation/Arylation cluster_2 Post-Functionalization A Cyclobutanecarboxylic Acid C Amide Coupling (EDC) A->C B 8-Aminoquinoline Auxiliary B->C D N-(quinolin-8-yl)cyclobutanecarboxamide C->D H Reaction Vessel (Solvent, Heat) D->H E Pd(OAc)2 Catalyst E->H F Aryl Iodide (Ar-I) F->H G Base (e.g., K2CO3) Ag2CO3 (Oxidant/Halide Scavenger) G->H I Bis-Arylated Product (all-cis diastereomer) H->I Double C-H Activation & Reductive Elimination J Auxiliary Removal I->J K Functionalized Carboxylic Acid/Amide J->K

Caption: Workflow for Pd-catalyzed bis-arylation of this compound.

Protocol 1: Diastereoselective Palladium-Catalyzed Bis-Arylation

This protocol is adapted from established procedures for the double C-H arylation of N-(quinolin-8-yl)this compound.[9][10]

Materials:

  • N-(quinolin-8-yl)this compound (Substrate)

  • Aryl Iodide (Coupling Partner, 2.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Silver(I) Carbonate (Ag₂CO₃, 2.0 equiv)

  • Anhydrous Toluene or Dioxane (Solvent)

  • Schlenk tube or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add N-(quinolin-8-yl)this compound (1.0 equiv), the desired aryl iodide (2.5 equiv), Pd(OAc)₂ (0.10 equiv), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the bis-arylated product. The product is expected to be a single, all-cis diastereomer.[9]

Trustworthiness Note: The use of Ag₂CO₃ is critical. It serves as both a halide scavenger and a potential re-oxidant for the palladium catalyst, preventing the formation of catalytically inactive Pd(0) species and facilitating the Pd(II)/Pd(IV) cycle.[8] The stoichiometry of the aryl iodide is key to controlling the extent of arylation; using ~0.5 equivalents can favor mono-arylation.[9][10]

Data Summary: Palladium-Catalyzed Arylation
EntryCatalyst SystemDirecting GroupKey TransformationSelectivityReference
1Pd(OAc)₂ / Ag₂CO₃8-AminoquinolineBis-ArylationHigh Diastereoselectivity (all-cis)[9][10]
2Pd(OAc)₂ / Ag₂CO₃8-AminoquinolineMono-ArylationAchieved with substoichiometric Ar-I[9][10]
3Pd(II) / Chiral LigandTertiary AlkylamineEnantioselective ArylationExcellent Enantio- and Diastereoselectivity[11][12][13]
4Pd(II) / MPAHA LigandCarboxylic AcidEnantioselective ArylationHigh Yields and Enantioselectivity[14][15]

Rhodium-Catalyzed C-H Functionalization: Accessing C-N and C-C Bonds

Rhodium catalysis offers powerful, alternative disconnections for C-H functionalization, primarily through C-H amination and carbene insertion pathways.[5][11][16] While protocols directly citing cyclobutanecarboxamides are less common, the principles are broadly applicable. Dirhodium catalysts, particularly those with tailored carboxylate or carboxamidate ligands, can generate highly reactive rhodium-nitrene or rhodium-carbene intermediates that readily insert into C-H bonds.[6][16]

Expertise & Experience: The choice of rhodium catalyst is paramount for controlling selectivity. Different ligand frameworks can distinguish between C-H bonds of varying steric and electronic properties, enabling regiodivergent functionalization (e.g., C1 vs. C3 on an arylcyclobutane).[6][16] This catalyst-controlled selectivity is a key advantage, potentially allowing access to 1,3-disubstituted cyclobutanes that are inaccessible via palladium-directed routes.[11]

Conceptual Mechanism: Rhodium-Catalyzed C-H Amination

G A [Rh2(L)4] Catalyst D Rh(II)-Nitrene Intermediate A->D + N2 B Nitrogen Source (e.g., Sulfonyl Azide) B->D C Oxidant (e.g., PhI(OAc)2) C->B if precursor F C-H Insertion (Concerted) D->F E This compound Substrate E->F F->A Catalyst Regeneration G Aminated Product F->G

Caption: Conceptual cycle for Rh(II)-catalyzed C-H amination.

Protocol 2: General Protocol for Rhodium-Catalyzed C-H Amination

This is a representative protocol based on established methods for rhodium-catalyzed C-H amination of alkanes, adapted for a cyclobutane substrate.[17][18]

Materials:

  • This compound derivative (Substrate)

  • Nitrogen source (e.g., 2,2,2-trichloroethoxysulfonyl azide or similar) (1.2 equiv)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 2 mol%)

  • Oxidant (e.g., PhI(OAc)₂, if needed for N-source activation)

  • Magnesium Oxide (MgO, acid scavenger, 2.0 equiv)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, chlorobenzene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the this compound substrate (1.0 equiv), the rhodium catalyst (0.02 equiv), and MgO (2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous solvent via syringe.

  • In a separate flask, dissolve the nitrogen source in the solvent.

  • Using a syringe pump, add the solution of the nitrogen source to the reaction mixture over a period of 4-8 hours at the desired temperature (can range from room temperature to reflux, depending on catalyst and substrate). Slow addition is crucial to maintain a low concentration of the reactive nitrene intermediate, minimizing side reactions.

  • After the addition is complete, continue to stir the reaction for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Trustworthiness Note: The choice of nitrogen source is critical. Shelf-stable precursors like sulfonyl azides or sulfamate esters are commonly used.[17][18] The reaction mechanism is generally considered a concerted C-H insertion, which helps to retain the stereochemical integrity of the substrate.[18]

Iridium-Catalyzed C-H Borylation: Gateway to Further Functionalization

Iridium-catalyzed C-H borylation is a powerful method for installing a boronic ester group onto the cyclobutane ring.[19][20] This transformation is exceptionally valuable because the resulting cyclobutylboronates are versatile intermediates for a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), providing access to a vast chemical space.

Synthetic Utility of C-H Borylation

G A Cyclobutane C-H Bond C Cyclobutyl-Bpin Intermediate A->C C-H Borylation B [Ir] Catalyst B2pin2 E Aryl-Substituted Cyclobutane C->E C-C Bond Formation D Suzuki Coupling (Pd Cat., Base, Ar-X)

Caption: C-H borylation as a strategic entry to diverse cyclobutanes.

Protocol 3: General Protocol for Iridium-Catalyzed C-H Borylation

This protocol is based on standard conditions for the C-H borylation of sp³ centers.[20][21]

Materials:

  • This compound derivative (Substrate)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%)

  • Ligand (e.g., dtbpy - 4,4′-di-tert-butyl-2,2′-bipyridine, 3.0 mol%)

  • Anhydrous solvent (e.g., THF, Cyclohexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the iridium precursor, ligand, and B₂pin₂ to a Schlenk tube.

  • Add the this compound substrate and anhydrous solvent.

  • Seal the vessel and heat to the required temperature (typically 80-100 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS by taking an aliquot and quenching with an oxidizing agent (e.g., NaBO₃) to convert the boronic ester to an alcohol for easier analysis.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, though care must be taken as boronic esters can be sensitive. Often, the crude material is carried forward directly into the next step.

Photoredox Catalysis: A Frontier Approach

Visible-light photoredox catalysis represents a modern and mechanistically distinct approach to C-H functionalization.[22] These methods operate under exceptionally mild conditions and proceed via radical intermediates. For cyclobutanes, this can lead to unique strain-release functionalizations or radical addition cascades that are not accessible through traditional transition-metal catalysis.[23][24] While direct C-H activation on a simple this compound is still an emerging area, photoredox-catalyzed reactions of related systems, like the ring-opening of bicyclo[1.1.0]butanes, demonstrate the potential to rapidly build complex, functionalized cyclobutane cores.[23]

Core Principle: A photocatalyst (e.g., a Ru(bpy)₃²⁺ or an organic dye) absorbs visible light, reaching an excited state. This excited catalyst can then engage in single-electron transfer (SET) with a substrate or a radical precursor to initiate a radical cascade, which ultimately functionalizes the cyclobutane ring.[22][25]

References

  • Hu, J., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Chem, 6(1), 304-313.
  • Request PDF. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • The Functionalization of N-cyclobutylanilines under Photoredox C
  • Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PMC.
  • Functionalized cyclobutane synthesis
  • Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. PMC - NIH.
  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes.
  • Iridium-Catalyzed Enantioselective C(sp>3>)
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Regio- and Stereoselective Rhodium(II)
  • Parella, R. R., et al. (2013). Direct bis-arylation of this compound via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry. The Journal of Organic Chemistry, 78(23), 11911-11934.
  • PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. PubMed.
  • Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. PMC - NIH.
  • Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv.
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.
  • Synthesis of Cyclobutane Natural Products using C–H Functionaliz
  • Direct Bis-Arylation of this compound via Double C–H Activation: An Auxiliary-Aided Diastereoselective Pd-Catalyzed Access to Trisubstituted Cyclobutane Scaffolds Having Three Contiguous Stereocenters and an All-cis Stereochemistry.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[22][22]-rearrangement cascade. Chemical Science (RSC Publishing).
  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers (RSC Publishing).
  • Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. RSC Publishing.
  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cycliz
  • Iridium-catalyzed C-H borylation of cyclopropanes. Semantic Scholar.
  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC.
  • A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amin

Sources

Application Note & Protocols: Synthesis of Novel Polyamides Incorporating a Cyclobutane Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of strained ring systems, such as cyclobutane, into polymer backbones offers a compelling strategy for developing advanced materials with unique thermal and mechanical properties. The semi-rigid nature of the cyclobutane moiety provides a balance between the flexibility of traditional aliphatic polymers and the rigidity of aromatic polyamides. This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals on the synthesis of novel polyamides featuring a cyclobutane core. We detail a robust, multi-step synthetic strategy, beginning with the synthesis of key bifunctional cyclobutane monomers and culminating in their polycondensation. This document explains the causality behind critical experimental choices and includes detailed, step-by-step protocols for synthesis, purification, and characterization, ensuring a reproducible and validated workflow.

Introduction: The Rationale for Cyclobutane-Containing Polymers

High-performance polymers like aromatic polyamides are known for their exceptional thermal stability and mechanical strength, but often suffer from poor solubility and processability.[1] Conversely, aliphatic polyamides (Nylons) are easily processed but have lower transition temperatures. Cyclobutane-containing polymers occupy a unique materials space, bridging this gap.[2] The inherent strain and conformational constraints of the cyclobutane ring introduce a degree of rigidity into the polymer chain that can significantly enhance thermal properties, such as the glass transition temperature (Tg), without the processing difficulties associated with fully aromatic systems.[3]

The synthetic strategy outlined herein focuses on the creation of bifunctional monomers, specifically a cyclobutane dicarboxylic acid and a cyclobutane diamine, as the fundamental building blocks for novel polyamides. While the topic specifies Cyclobutanecarboxamide as a starting point, a direct and efficient pathway to a bifunctional monomer from this monosubstituted precursor is challenging. Therefore, we present a scientifically robust and well-documented representative synthesis of a key trans-1,3-cyclobutane diacid monomer via a [2+2] photocycloaddition, which is a versatile method for creating such structures.[2][4] This monomer can then be used directly or converted to its corresponding diamine for subsequent polycondensation reactions.

This approach allows for precise control over the polymer architecture and provides a versatile platform for tuning material properties by pairing the cyclobutane monomers with various co-monomers.

Part I: Synthesis of Bifunctional Cyclobutane Monomers

The cornerstone of this entire process is the reliable synthesis of high-purity, bifunctional monomers. The following protocols detail the synthesis of a representative cyclobutane dicarboxylic acid and its conversion to a diamine.

Protocol 1: Synthesis of α-Truxillic Acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) via [2+2] Photocycloaddition

This protocol describes the synthesis of a cyclobutane dicarboxylic acid from trans-cinnamic acid. The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings, and its efficiency can be enhanced in the solid state or by using continuous flow reactors.[4][5]

Causality: The photochemical [2+2] cycloaddition leverages the energy of UV light to overcome the kinetic barrier of forming the strained four-membered ring. Performing this reaction in the solid state or in a continuous flow setup enhances efficiency and scalability compared to traditional batch reactions in solution.[5]

Materials:

  • trans-Cinnamic acid

  • Acetone (ACS grade)

  • 3 M Hydrochloric acid

  • Deionized water

  • UV Photoreactor (e.g., with 365 nm lamps) or a continuous flow photochemical reactor

  • Large crystallizing dish or reaction vessel suitable for UV irradiation

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of trans-cinnamic acid in a minimal amount of hot acetone and pour the solution into a large crystallizing dish. Allow the acetone to evaporate slowly in a fume hood to form a thin, crystalline film of the monomer on the glass surface. This pre-organization of monomers can facilitate the cycloaddition.[5]

  • Irradiation: Place the crystallizing dish in a UV photoreactor. Irradiate the solid film with 365 nm UV light for 48-72 hours. Monitor the reaction progress by periodically scraping a small sample, dissolving it in a deuterated solvent (like DMSO-d6), and analyzing it via ¹H NMR to observe the disappearance of the vinyl protons of cinnamic acid.

  • Isolation: After the reaction, the solid product will be a mixture of monomer and various cyclobutane isomers. Scrape the solid from the dish.

  • Purification: Add 100 mL of deionized water to the solid and stir vigorously. trans-Cinnamic acid is sparingly soluble in water, while the dimeric product is less so. Filter the solid. To further purify, the crude product can be recrystallized from an appropriate solvent system like ethanol/water. The desired α-truxillic acid is often isolated as the primary, most stable product.

  • Drying: Dry the purified white solid product in a vacuum oven at 60 °C overnight.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The absence of peaks in the vinyl region (~6.5-7.8 ppm) of the ¹H NMR spectrum indicates the consumption of the starting material.

Protocol 2: Synthesis of trans-1,3-bis(aminomethyl)cyclobutane from a Diacid Precursor

This protocol outlines the conversion of a cyclobutane dicarboxylic acid (e.g., one synthesized in Protocol 1, or a simpler, non-phenylated version) to the corresponding diamine. The process involves reduction to a diol followed by conversion to the diamine.

Causality: A direct conversion of carboxylic acids to amines is difficult. A robust two-step approach is more reliable: first, a selective reduction of the carboxylic acids to primary alcohols using a strong reducing agent like LiAlH₄, followed by a conversion of the diol to a diamine, for instance, via a Mitsunobu reaction or by converting to a dihalide/ditosylate and subsequent displacement with an amine source (e.g., sodium azide followed by reduction).

Materials:

  • Cyclobutane-1,3-dicarboxylic acid (CBDA)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reduction to Diol:

    • WARNING: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

    • Suspend 2.5 equivalents of LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

    • Slowly add a solution of 1.0 equivalent of the dicarboxylic acid in anhydrous THF to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol. Purify by column chromatography or recrystallization.

  • Conversion to Diamine (via Diazide):

    • Convert the diol to a dichloride by reacting it with an excess of thionyl chloride (SOCl₂).

    • Dissolve the resulting crude dichloride in DMF and add 2.5 equivalents of sodium azide (NaN₃). Heat the mixture to 80-90 °C for 12 hours.

    • Cool the reaction, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude diazide.

    • WARNING: Organic azides can be explosive. Handle with care and use appropriate safety shields.

    • Reduce the diazide to the diamine by adding it to a suspension of LiAlH₄ in THF, similar to the reduction step above.

  • Purification: The final diamine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine with a base.

  • Characterization: Confirm the structure of the final diamine product by NMR and FTIR.

Part II: Polycondensation for Novel Polyamides

With the bifunctional monomers in hand, high molecular weight polymers can be synthesized. Solution polycondensation is often preferred for rigid monomers as it helps maintain solubility throughout the polymerization process.

Workflow: From Monomer to Polymer

The overall synthetic pathway is a multi-step process requiring careful execution and purification at each stage to ensure the formation of a high-quality final polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis Start trans-Cinnamic Acid CBDA α-Truxillic Acid (CBDA) Start->CBDA Diol Cyclobutane Diol CBDA->Diol Polymer Novel Cyclobutane Polyamide Diamine Cyclobutane Diamine Diol->Diamine CoMonomer Co-monomer (e.g., Adipoyl Chloride) CoMonomer->Polymer G cluster_0 Structural Features cluster_1 Material Properties Rigidity Cyclobutane Ring Rigidity Tg Glass Transition Temp (Tg) Rigidity->Tg Increases Hbond Amide H-Bonding Hbond->Tg Increases Solubility Solubility Hbond->Solubility Decreases Strength Mechanical Strength Hbond->Strength Increases ChainLength Aliphatic Chain Length (Co-monomer) ChainLength->Tg Decreases Tm Melting Temp (Tm) ChainLength->Tm Decreases ChainLength->Solubility Increases

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Cyclobutanecarboxamide in Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Cyclobutanecarboxamide in complex synthetic reaction mixtures. Accurate quantification of key reagents and products is critical for reaction monitoring, process optimization, and yield calculation in drug development and chemical synthesis. The described method is highly specific, linear, accurate, and precise over a defined concentration range, making it suitable for routine in-process control. The protocol has been validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2]

Introduction: The Rationale for Method Selection

This compound (MW: 99.13 g/mol , Formula: C₅H₉NO) is a valuable building block in medicinal chemistry, often incorporated into larger molecules to introduce conformational rigidity or unique three-dimensional structures.[3][4][5] Monitoring its consumption or formation during a chemical reaction provides crucial data for process understanding and control. However, reaction mixtures are inherently complex matrices, containing starting materials, reagents, catalysts, solvents, and various by-products. An effective analytical method must be able to selectively quantify the target analyte in the presence of these potential interferences.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)

Several chromatographic techniques can be employed for quantification.

  • Gas Chromatography (GC): While GC-MS is a powerful technique, it is best suited for volatile and thermally stable compounds.[6] this compound, with its polar amide functional group and hydrogen bonding capability, has a relatively low volatility.[3][4] Direct analysis by GC would require high inlet temperatures that could lead to degradation. A derivatization step to convert the amide to a more volatile ester or silyl derivative would be necessary, adding time, complexity, and potential sources of error to the workflow.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideally suited for the analysis of polar, non-volatile compounds like this compound. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. By selecting the appropriate column and mobile phase, high selectivity can be achieved. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), is the most common and versatile mode of HPLC and is the logical choice for this application.[8][9] For detection, the amide chromophore allows for straightforward quantification using a UV detector, which offers a balance of sensitivity, robustness, and cost-effectiveness.

Based on this analysis, a reversed-phase HPLC method with UV detection (HPLC-UV) was selected as the most direct, robust, and appropriate technique for this application.

Experimental Workflow and Protocols

The overall workflow for analyzing a reaction mixture sample is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Receive Reaction Mixture Sample s2 Perform Serial Dilution (with Mobile Phase A) s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 a1 Inject onto HPLC-UV System s3->a1 a2 Acquire Chromatogram and Integrate Peak a1->a2 d2 Calculate Concentration in Sample a2->d2 d1 Generate Calibration Curve (from Standards) d1->d2 d3 Report Final Result (e.g., g/L or Molarity) d2->d3

Caption: High-level workflow from sample receipt to final report.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: this compound analytical standard (≥99% purity).

  • Consumables: 0.22 µm PTFE syringe filters, autosampler vials with caps.

Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison.

ParameterCondition
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 70% B over 10 min, hold 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm
Run Time 15 minutes

Causality behind choices: A C18 column is chosen for its broad applicability in retaining moderately polar to non-polar compounds. The water/acetonitrile gradient allows for the elution of polar matrix components early in the run while ensuring the target analyte is well-retained and separated. A column temperature of 30 °C ensures reproducible retention times. The detection wavelength of 210 nm is selected to capture the n→π* transition of the amide bond, providing good sensitivity.

Protocol: Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Mobile Phase A (Water).

  • Calibration Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a minimum of five calibration standards. A suggested range is 10, 50, 100, 250, and 500 µg/mL.

Protocol: Sample Preparation

The primary goal of sample preparation is to dilute the analyte to a concentration within the calibration range and remove particulate matter that could damage the HPLC column.[10][11]

  • Initial Dilution: Based on the expected concentration in the reaction mixture, perform an initial dilution. For example, pipette 100 µL of the reaction mixture into a 10 mL volumetric flask and dilute to the mark with Mobile Phase A. This represents a 1:100 dilution.

  • Filtration: Draw the diluted sample into a syringe and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial.[12] This step is critical to prevent column clogging and ensure system longevity.

  • Analysis: Place the vial in the autosampler for injection.

Method Validation Protocol & Results

A validated analytical procedure provides assurance that it is fit for its intended purpose.[2] The validation process follows ICH Q2(R2) guidelines and establishes the performance characteristics of the method.[1][13][14]

Validation cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance center Fit-for-Purpose Validated Method spec Specificity (Selectivity) center->spec lin Linearity & Range center->lin acc Accuracy (Trueness) center->acc prec Precision center->prec loq Quantitation Limit (LOQ) center->loq rep Repeatability prec->rep inter Intermediate Precision prec->inter

Caption: Logical relationship of validation parameters per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13]

  • Protocol: A blank reaction matrix (containing all components except this compound) was prepared, diluted, and injected. A second sample was spiked with the analyte.

  • Results: The blank chromatogram showed no significant peaks at the retention time of this compound (~5.8 min). The DAD was used to perform a peak purity analysis on the analyte peak in a spiked sample, confirming no co-eluting impurities.

Linearity and Range
  • Protocol: The five calibration standards (10-500 µg/mL) were injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Range 10 - 500 µg/mL-
Correlation Coeff. (R²) 0.9995≥ 0.999
Accuracy (Recovery)
  • Protocol: A blank reaction matrix was spiked with this compound at three concentration levels (80, 100, and 120 µg/mL; n=3 for each). The samples were prepared and analyzed, and the percent recovery was calculated.

  • Results: The method was found to be highly accurate.

Spike Level (µg/mL)Mean Recovery (%)Acceptance Criteria
8099.2%98.0 - 102.0%
100100.5%98.0 - 102.0%
120101.1%98.0 - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Six replicate preparations of a spiked sample at 100 µg/mL were analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst.

  • Results: The low %RSD values indicate excellent precision.

Precision Type% RSDAcceptance Criteria
Repeatability 0.8%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

Conclusion

The HPLC-UV method described in this application note is a validated, reliable, and efficient procedure for the quantitative determination of this compound in synthetic reaction mixtures. The simple "dilute and shoot" sample preparation protocol is fast and minimizes potential errors. The method meets all typical validation criteria for specificity, linearity, accuracy, and precision as outlined by ICH guidelines, demonstrating its suitability for routine use in a drug development or chemical process laboratory.

References

  • This compound | C5H9NO | CID 1274476.
  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Curve of cyclobutanecarboxylic acid with GC-MS technique.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra).
  • Preparing Samples for HPLC-MS/MS Analysis.
  • Analytical Methods | PDF | Chemical Reactions | Photochemistry. Scribd. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • Validation of Analytical Procedures Q2(R2).
  • Sample Preparation Fundamentals for Chrom
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
  • Sample Preparation – HPLC.
  • ICH Guidelines for Analytical Method Valid
  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
  • Sample Preparation for High Performance Liquid Chrom

Sources

Application Notes and Protocols for [2+2] Cycloaddition to Form Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of Strained Rings

The cyclobutane motif, a four-membered carbocycle, is a prevalent structural feature in a multitude of biologically active natural products and pharmaceuticals.[1] Its inherent ring strain makes it a versatile synthetic intermediate, primed for further functionalization through ring-opening or expansion reactions. The [2+2] cycloaddition reaction, a process where two unsaturated molecules combine to form a four-membered ring, stands as the most powerful and direct method for constructing these valuable scaffolds.[2][3]

This technical guide provides an in-depth exploration of the primary methodologies for effecting [2+2] cycloadditions: photochemical, thermal, and metal-catalyzed pathways. We will delve into the mechanistic underpinnings that dictate the feasibility and outcome of these reactions, offering field-proven insights into experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic yet ever-evolving transformation in their synthetic endeavors.

Part 1: Mechanistic Principles & Theoretical Foundations

A robust understanding of the underlying theory is critical for successful experimental design, troubleshooting, and optimization. The feasibility of a [2+2] cycloaddition is governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann.

The Woodward-Hoffmann Rules: A Tale of Two Pathways

Pericyclic reactions, like cycloadditions, are governed by the symmetry of the molecular orbitals involved. For a [2+2] cycloaddition, two π systems combine to form two new σ bonds.

  • Thermal Conditions: Under thermal conditions, the reaction must proceed through a ground-state transition state. The combination of the Highest Occupied Molecular Orbital (HOMO) of one alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the other requires an antarafacial approach (where one component reacts through opposite faces of its π system).[4][5] This geometry imposes significant steric strain, making the concerted thermal [2+2] cycloaddition "forbidden" and kinetically unfeasible for most simple alkenes.[4][6]

  • Photochemical Conditions: Light provides the energy to promote an electron from the HOMO to the LUMO, creating an excited state.[7] The reaction now proceeds through the interaction of the HOMO of the excited-state molecule and the LUMO of the ground-state molecule. This orbital symmetry allows for a suprafacial approach, where both components react through the same face of their π systems.[4][8] This pathway is geometrically feasible, and thus photochemical [2+2] cycloadditions are considered "allowed" and are widely utilized.[1][4]

Woodward_Hoffmann cluster_thermal Thermal [2+2] Cycloaddition (Ground State) cluster_photo Photochemical [2+2] Cycloaddition (Excited State) HOMO1 HOMO (Alkene 1) TS_Thermal Antarafacial Transition State HOMO1->TS_Thermal LUMO2 LUMO (Alkene 2) LUMO2->TS_Thermal Forbidden Forbidden (High Strain) TS_Thermal->Forbidden Photon HOMO1_ground HOMO (Alkene 1) HOMO1_excited HOMO* (Excited Alkene 1) HOMO1_ground->HOMO1_excited Photoexcitation TS_Photo Suprafacial Transition State HOMO1_excited->TS_Photo LUMO2_ground LUMO (Alkene 2) LUMO2_ground->TS_Photo Allowed Allowed (Geometrically Feasible) TS_Photo->Allowed Photochemical_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Photoexcitation (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical (Triplet) T1->Diradical + Alkene Alkene + Alkene (Ground State) SingletDiradical 1,4-Diradical (Singlet) Diradical->SingletDiradical Spin Inversion Cyclobutane Cyclobutane Product SingletDiradical->Cyclobutane Ring Closure

Figure 2: Stepwise mechanism for a photosensitized [2+2] cycloaddition.

Thermal [2+2] Cycloadditions: The Special Case of Ketenes

Ketenes are a notable exception to the rule against thermal [2+2] cycloadditions. [9]Their unique electronic structure allows for a concerted, thermally-allowed pathway. The reaction involves the HOMO of the alkene and the LUMO of the ketene, but it proceeds through a distinct [π2s + π2a] transition state. The alkene adds suprafacially, while the ketene adds antarafacially across its C=C bond. [10]This is possible because the ketene's linear geometry and the involvement of the perpendicular p-orbital on the central carbon stabilize the transition state, avoiding the high strain of a typical antarafacial addition. [9][11]

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metals provide an alternative, non-photochemical route to cyclobutanes. These reactions are not pericyclic and proceed through stepwise mechanisms involving the metal center. [12]A general mechanism often involves:

  • Oxidative coupling of two alkene molecules to the metal center to form a metallacyclopentane intermediate.

  • Reductive elimination from the metallacyclopentane to release the cyclobutane product and regenerate the active catalyst.

This approach offers advantages in controlling selectivity and can often be performed under milder conditions than thermal or photochemical methods. [13][14]

Part 2: Experimental Protocols & Methodologies

Success in cycloaddition reactions hinges on careful attention to experimental setup and procedure. This section provides detailed, actionable protocols for several common classes of [2+2] cycloadditions.

General Laboratory Setup for Photochemical Reactions

Reproducibility in photochemistry requires a controlled environment. [15]

  • The Photoreactor: A typical setup consists of a reaction vessel made of quartz or Pyrex (which cuts off lower UV wavelengths) placed in proximity to a light source. [16][17]Immersion wells, where the lamp is placed inside a jacketed vessel containing the reaction mixture, provide efficient irradiation. [17]Commercially available photoreactors offer features like controlled temperature and consistent lamp-to-vial geometry for parallel screening. [15]For continuous processing, microfluidic or flow reactors can offer superior control over irradiation time and improved yields. [18][19][20]* Light Sources: The choice of lamp is critical. Medium-pressure mercury lamps are common, providing a broad spectrum of UV light. [3]For reactions requiring more specific wavelengths, LEDs are an excellent choice, offering narrow emission spectra and generating less heat. [18][21]* Deoxygenation: The triplet excited states central to many photochemical reactions are readily quenched by molecular oxygen (a ground-state triplet). [3]Therefore, it is imperative to deoxygenate the reaction mixture prior to and during irradiation by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 30-60 minutes. [3]

Photochemical_Workflow A 1. Prepare Solution (Reactants, Solvent, Sensitizer) B 2. Deoxygenate (Sparge with N₂ or Ar for 30 min) A->B C 3. Irradiate (Photoreactor, Specific λ, Stirring) B->C D 4. Monitor Reaction (TLC, GC-MS, ¹H NMR) C->D C->D E 5. Workup & Purification (Solvent Removal, Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Sources

Use of Cyclobutanecarboxamide in the development of enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of Cyclobutanecarboxamide in the Development of Potent Enzyme Inhibitors

Introduction: Beyond Flatland in Enzyme Inhibition

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the "escape from flatland" concept has gained significant traction, emphasizing the importance of three-dimensional (3D) molecular architectures.[1][2] The cyclobutane ring, a strained four-membered carbocycle, is a premier example of an sp³-rich, nonplanar scaffold that provides a rigid and unique conformational framework for drug candidates.[1][3][4]

When this unique carbocycle is functionalized with a carboxamide group, it creates the This compound moiety—a powerful building block for designing highly effective enzyme inhibitors.[1][2][5] The rigidity of the cyclobutane ring helps to lock appended functional groups into specific orientations, reducing the entropic penalty upon binding to a target enzyme and potentially enhancing binding affinity.[4][6] This guide provides an in-depth exploration of the this compound scaffold, its application in enzyme inhibitor design, and detailed protocols for screening and characterization.

Section 1: The this compound Scaffold: A Privileged Structure

The efficacy of the this compound motif stems from the synergistic combination of its two core components: the cyclobutane ring and the carboxamide functional group.

  • The Cyclobutane Ring: This puckered, sp³-rich structure offers a distinct three-dimensional geometry compared to more common cyclopentane or cyclohexane rings.[3][4] Its primary advantages include:

    • Conformational Restriction: The rigid ring structure minimizes conformational flexibility, which can pre-organize the molecule into a bioactive conformation for optimal target engagement.[2][4][6]

    • Improved Physicochemical Properties: Incorporating a cyclobutane ring can enhance metabolic stability and fine-tune lipophilicity, crucial parameters for a successful drug candidate.[1][4][6]

    • Novel Vectorial Exits: The defined geometry of the ring provides precise exit vectors for further chemical modification, allowing chemists to explore the chemical space around a binding pocket systematically.[3]

  • The Carboxamide Group: This functional group is a cornerstone of medicinal chemistry due to its ability to form strong hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows it to form robust interactions with key amino acid residues in an enzyme's active site, often serving as a critical anchor for the inhibitor.

The combination of these features makes this compound a versatile and powerful scaffold for targeting a wide range of enzymes.

cluster_scaffold Key Attributes of the this compound Scaffold cluster_properties Resulting Advantages in Drug Design scaffold This compound prop1 Enhanced Binding Affinity scaffold->prop1 prop2 Improved Metabolic Stability scaffold->prop2 prop3 Increased Selectivity scaffold->prop3 ring Puckered 3D Ring (Conformational Rigidity) amide Carboxamide Group (H-Bonding Anchor) vectors Precise Substitution Vectors (SAR Exploration)

Caption: Logical relationship of this compound attributes.

Section 2: Case Study: Scytalone Dehydratase Inhibitors

A compelling example of the this compound scaffold in action is in the development of fungicides that target scytalone dehydratase, an enzyme crucial for melanin biosynthesis in fungi.[7] Researchers identified a lead compound from a combinatorial library that was a potent inhibitor of this enzyme. Through structure-based drug design, aided by the X-ray crystal structure of the enzyme-inhibitor complex, they were able to rapidly optimize the initial lead.[7]

The key findings from this work underscore the principles discussed above:

  • Optimal Interactions: The cyclobutane ring positioned a geminal halogen-methyl group combination for optimal interaction with bounding serine and asparagine residues in the active site.[7]

  • SAR-Guided Optimization: Replacing a trifluoromethyl group with a methyl group slightly decreased enzyme inhibition but significantly boosted systemic activity, a critical property for an effective fungicide.[7]

  • Potency Enhancement: Amides derived from amines with 2,4-dichloro substitution on an attached phenyl ring yielded the most potent enzyme inhibitors.[7]

This case study demonstrates how the this compound core can serve as a foundational structure that allows for systematic modification to achieve potent and biologically effective enzyme inhibition.

Section 3: Foundational Principles of Enzyme Inhibition Assays

Before embarking on a screening protocol, it is crucial to understand the fundamental mechanisms by which a compound can inhibit an enzyme. Inhibition is broadly classified as reversible or irreversible. The following protocols focus on characterizing reversible inhibitors, which are the most common starting points in drug discovery.

Types of Reversible Inhibition:

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[8][9]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[8][10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[8][11]

The primary goal of an initial screening assay is to determine the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13] This value is a key measure of an inhibitor's potency.

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) ES ES Complex E:f0->ES + S EI EI Complex E:f0->EI + I S Substrate (S) I_comp Competitive Inhibitor (I) I_comp->E:f0 P Product (P) ES->P k_cat ESI ESI Complex E2 E ES2 ES E2:f0->ES2 + S EI2 EI E2:f0->EI2 + I ESI2 ESI ES2->ESI2 + I P2 P ES2->P2 k_cat EI2->ESI2 + S E3 E ES3 ES E3:f0->ES3 + S ESI3 ESI ES3->ESI3 + I P3 P ES3->P3 k_cat

Caption: Mechanisms of reversible enzyme inhibition.

Section 4: Protocol: In Vitro Screening of this compound Derivatives

This section provides a detailed, step-by-step protocol for conducting a primary screen to determine the IC₅₀ values of novel this compound derivatives against a target enzyme. This protocol is designed for a 96-well plate format using a fluorescence-based readout, a common and highly sensitive method.

Causality Behind Choices:

  • Fluorescence-based Assay: Chosen for its high sensitivity, wide dynamic range, and amenability to high-throughput screening.

  • Pre-incubation Step: Including a pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, which is critical for accurate potency measurement, especially for slow-binding inhibitors.

  • DMSO Normalization: All wells receive the same final concentration of DMSO to ensure that any solvent effects are consistent across the plate and do not confound the results.

Materials and Reagents
  • Target Enzyme: Purified and stored in an appropriate buffer at a known concentration.

  • Fluorogenic Substrate: Specific to the target enzyme (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC).

  • Assay Buffer: Buffer in which the enzyme is optimally active (e.g., Tris-HCl, HEPES) with any necessary co-factors or additives (e.g., DTT, MgCl₂).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • DMSO: Anhydrous, molecular biology grade.

  • 96-Well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence and light scattering.

  • Plate Reader: Capable of fluorescence intensity measurements at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Experimental Workflow Diagram

Workflow start Start prep_compounds Prepare Compound Dilution Series in DMSO start->prep_compounds plate_compounds Dispense Compounds/ Controls to 96-Well Plate prep_compounds->plate_compounds add_enzyme Add Enzyme Solution to all wells (except No Enzyme controls) plate_compounds->add_enzyme pre_incubate Pre-incubate at Room Temp (e.g., 15 minutes) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate Solution pre_incubate->add_substrate incubate_read Incubate and Read Fluorescence (Kinetic or Endpoint) add_substrate->incubate_read analyze Data Analysis: Calculate % Inhibition, Plot Curve incubate_read->analyze end Determine IC50 Value analyze->end

Caption: High-level workflow for an in vitro enzyme inhibition screen.

Step-by-Step Protocol
  • Compound Plate Preparation: a. Create a serial dilution series of your this compound stock solutions in 100% DMSO. A common approach is an 8-point, 3-fold dilution series starting from 1 mM. b. In a 96-well plate, add 1 µL of each compound dilution to triplicate wells ("Test Wells"). c. Add 1 µL of 100% DMSO to triplicate wells for "100% Activity Control" (or "No Inhibitor"). d. Add 1 µL of a known inhibitor at a concentration expected to give full inhibition to triplicate wells for "0% Activity Control".

  • Reagent Preparation: a. Prepare the Assay Buffer. b. Dilute the target enzyme to its final working concentration in Assay Buffer (e.g., 2X the final concentration). Keep on ice. c. Dilute the fluorogenic substrate to its final working concentration in Assay Buffer (e.g., 2X the final concentration). Protect from light.

  • Assay Execution (Final Volume: 100 µL): a. Enzyme Addition: Add 50 µL of the diluted enzyme solution to all wells. b. Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme. c. Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction. d. Fluorescence Reading: Immediately place the plate in the plate reader. Read the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes). The choice depends on the enzyme's reaction rate.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the fluorescence readings from your triplicate wells.

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

  • Determine IC₅₀:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Section 5: Data Presentation and Interpretation

The results of the primary screen should be summarized in a clear, tabular format for easy comparison of the potency of the different this compound derivatives.

Table 1: Example IC₅₀ Data for this compound Derivatives

Compound IDR-Group ModificationIC₅₀ (µM)
CBC-001-H52.3
CBC-0024-Cl-Phenyl2.5
CBC-0032,4-diCl-Phenyl0.8
CBC-0043-F-Phenyl5.1
ControlKnown Inhibitor0.2

Interpreting the Results: The IC₅₀ values provide a direct measure of inhibitor potency. A lower IC₅₀ value indicates a more potent compound. The data can be used to establish a preliminary Structure-Activity Relationship (SAR). For instance, in the example table above, adding a phenyl group (CBC-002 vs CBC-001) significantly improves potency, and adding a second chlorine atom (CBC-003 vs CBC-002) further enhances it.

Follow-Up Studies: Potent hits from the primary screen should be subjected to further investigation:

  • Mechanism of Inhibition Studies: Perform kinetic assays at varying substrate and inhibitor concentrations to generate Lineweaver-Burk or Dixon plots. This will elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.[13]

  • Selectivity Profiling: Test the inhibitors against related enzymes (counter-screening) to determine their selectivity. High selectivity is a desirable trait for minimizing off-target effects.

  • Structural Biology: Co-crystallize the most promising inhibitors with the target enzyme to obtain an X-ray structure of the complex. This provides invaluable atomic-level insight into the binding mode and can guide further rational design of more potent analogues.[7][14][15]

Conclusion

The this compound scaffold is a valuable and increasingly utilized motif in the design of novel enzyme inhibitors. Its inherent three-dimensionality and ability to form key hydrogen bonding interactions provide a robust framework for achieving high potency and favorable drug-like properties.[1][16][17] By employing systematic screening protocols as detailed in this guide, researchers can effectively evaluate this compound-based libraries to identify promising lead compounds. Subsequent detailed mechanistic and structural studies can then pave the way for the development of next-generation therapeutics.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Google Cloud.
  • Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu
  • Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • This compound, N-cyclopropyl- - 915403-77-9. Vulcanchem.
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflamm
  • Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using "1-Carbamoylpiperidine-3-carboxylic acid". Benchchem.
  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Multidisciplinary Digital Publishing Institute.
  • Common Enzyme Inhibition Mechanisms Explained with Examples.
  • Competitive inhibition (video) | Enzymes. Khan Academy.
  • Biochemistry | Enzyme Inhibition. YouTube.
  • Enzyme Function and Inhibition. YouTube.

Sources

Creating conformationally restricted peptide analogs with Cyclobutanecarboxamide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Creating Conformationally Restricted Peptide Analogs with Cyclobutanecarboxamide

For: Researchers, scientists, and drug development professionals.

Harnessing Rigidity: A Guide to Synthesizing and Characterizing Conformationally Restricted Peptide Analogs Using Cyclobutane Scaffolds

Introduction: The Rationale for Rigidity in Peptide Drug Design

Linear peptides, despite their therapeutic potential, often suffer from significant drawbacks that limit their clinical utility. Their inherent flexibility leads to a high entropic penalty upon binding to a target, often resulting in lower binding affinity.[1] Furthermore, this conformational freedom makes them susceptible to proteolytic degradation, leading to poor pharmacokinetic profiles.[2] A powerful strategy to overcome these limitations is to introduce conformational constraints, effectively "locking" the peptide into a bioactive conformation.[1][3] This pre-organization can enhance binding affinity, improve metabolic stability, and increase target specificity.[2]

Among the various methods to induce conformational rigidity, the incorporation of small, cyclic moieties like cyclobutane rings has emerged as a compelling approach.[4] The puckered and sterically demanding nature of the cyclobutane ring can effectively restrict the rotational freedom of the peptide backbone, guiding it to adopt specific secondary structures.[5][6][7] This application note provides a comprehensive guide for researchers on the design, synthesis, and characterization of conformationally restricted peptide analogs incorporating a cyclobutane constraint, specifically through the use of cyclobutanecarboxylic acid as a representative building block.

The principles and protocols outlined herein are designed to be adaptable for the incorporation of various substituted cyclobutane derivatives, allowing for the fine-tuning of conformational preferences and the exploration of structure-activity relationships (SAR).

The Cyclobutane Constraint: A Structural Perspective

The incorporation of a cyclobutane moiety into a peptide backbone introduces a significant steric and torsional barrier, fundamentally altering the local conformational landscape. Unlike flexible acyclic linkers, the four-membered ring of cyclobutane restricts the phi (φ) and psi (ψ) dihedral angles of adjacent amino acid residues, promoting the formation of well-defined secondary structures such as β-turns and helices.[5][6] The stereochemistry of the cyclobutane ring itself can be leveraged to induce different types of turns and overall peptide topologies.[5][7]

Diagram: Conceptual Workflow for Constrained Peptide Synthesis

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Application Peptide_Sequence_Design Peptide Sequence Design Select_Cyclobutane_Moiety Select Cyclobutane Moiety Peptide_Sequence_Design->Select_Cyclobutane_Moiety SPPS Solid-Phase Peptide Synthesis (SPPS) Select_Cyclobutane_Moiety->SPPS Cleavage_and_Deprotection Cleavage & Deprotection SPPS->Cleavage_and_Deprotection Purification RP-HPLC Purification Cleavage_and_Deprotection->Purification Characterization Analytical Characterization Purification->Characterization Structural_Analysis Conformational Analysis Characterization->Structural_Analysis Biological_Assay Biological Activity Assay Structural_Analysis->Biological_Assay

Caption: Workflow from design to biological evaluation of constrained peptides.

Experimental Protocols

The following protocols detail the manual solid-phase peptide synthesis (SPPS) of a model pentapeptide (Tyr-D-Ala-Phe-Gly-Trp) with an N-terminal this compound constraint using Fmoc/tBu chemistry.[8][9][10]

Materials and Reagents
  • Resin: Rink Amide AM resin (or equivalent)

  • Fmoc-protected Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Cyclobutane Moiety: Cyclobutanecarboxylic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Analytical Equipment: HPLC system with a C18 column, Mass spectrometer (ESI or MALDI), NMR spectrometer, Circular Dichroism (CD) spectropolarimeter

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection (First Amino Acid): Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and allow the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Rationale: Using an excess of reagents drives the coupling reaction to completion, which is crucial in SPPS as there are no intermediate purification steps.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for the remaining amino acids in the sequence (Gly, Phe, D-Ala, Tyr).

  • N-terminal this compound Coupling:

    • After the final Fmoc deprotection of Tyrosine, wash the resin as in step 4.

    • In a separate vial, dissolve Cyclobutanecarboxylic acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and allow for pre-activation for 2 minutes.

    • Add the activated cyclobutanecarboxylic acid solution to the resin and agitate for 2 hours.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Diagram: SPPS Cycle for Incorporating this compound

SPPS_Cycle Start Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid or Cyclobutanecarboxylic Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Peptide Elongated Wash2->End Repeat for next cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection
  • Place the dry, peptide-bound resin in a reaction vessel.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu). TIS and water act as scavengers to prevent side reactions with reactive carbocations generated during deprotection.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-MS.[12][13]

    • Analytical HPLC: Assess the purity of the final product using analytical RP-HPLC.

    • NMR Spectroscopy: For detailed structural elucidation, 1D and 2D NMR experiments (e.g., TOCSY, NOESY) can be performed to determine the three-dimensional structure in solution.[12][14]

    • Circular Dichroism (CD) Spectroscopy: Use CD to analyze the secondary structure content (e.g., β-turns, helices) of the constrained peptide in solution.[13]

Data Presentation: Expected Outcomes

The successful synthesis and purification of the cyclobutane-constrained peptide should yield a highly pure product with the expected molecular weight. The conformational constraint is expected to impact the peptide's properties.

Parameter Linear Peptide (Control) Cyclobutane-Constrained Peptide Rationale for Difference
Molecular Weight (Da) Calculated MWCalculated MW + 68.06Addition of the cyclobutanecarbonyl group (C5H8O).
RP-HPLC Retention Time Typically shorterPotentially longerIncreased hydrophobicity due to the cyclobutane moiety.
Proteolytic Stability LowerHigherThe rigid conformation can hinder access of proteases to the peptide backbone.[1]
CD Spectra Random coil signatureSignature of ordered structure (e.g., β-turn)The cyclobutane ring induces a more defined secondary structure.

Applications and Future Directions

Conformationally restricted peptide analogs created using cyclobutane scaffolds have broad applications in drug discovery and chemical biology.[15]

  • Inhibitors of Protein-Protein Interactions (PPIs): The defined secondary structures can mimic epitopes at PPI interfaces, leading to potent and selective inhibitors.

  • GPCR Ligands: Constraining peptide hormones can lead to analogs with enhanced receptor selectivity and prolonged in vivo activity.

  • Antimicrobial Peptides: Rigidification can improve the amphipathic structures of antimicrobial peptides, enhancing their membrane-disrupting activity and stability.

Future research can explore a diverse range of substituted cyclobutane building blocks to systematically probe the conformational requirements for biological activity. The integration of these constrained peptides into larger scaffolds or their use in peptide-drug conjugates represents exciting avenues for the development of next-generation therapeutics.[15]

References

  • Gutiérrez-Abad, R., Carbajo, D., Nolis, P., Acosta-Silva, C., Cobos, J. A., Illa, O., Royo, M., & Ortuño, R. M. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673–686. [Link]
  • Bochen, K., & Březinová, T. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(12), 2964. [Link]
  • Zhang, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11162-11170. [Link]
  • Gutiérrez-Abad, R., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(19), 4501. [Link]
  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of chemical research, 52(1), 12-22. [Link]
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
  • Zhang, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
  • Zhang, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11162-11170. [Link]
  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides.
  • Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current medicinal chemistry, 7(9), 945-970. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]
  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Gutiérrez-Abad, R., et al. (2020).
  • Zhang, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
  • Arora, P. S. (2011). Constrained Peptides as Miniature Protein Structures. Current chemical biology, 5(2), 161-169. [Link]
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of the Mass Spectrometry Society of Japan, 65(4), 159-166. [Link]
  • Lau, J. L., & Dunn, M. K. (2018). Overcoming the Shortcomings of Peptide-Based Therapeutics. Trends in biotechnology, 36(4), 414-432. [Link]
  • Patel, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1011-1022. [Link]
  • Patel, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1011-1022. [Link]
  • Patel, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Gavenonis, J., et al. (2014). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in enzymology, 541, 139-156. [Link]
  • D'Souza, C., & Henriques, S. T. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. Frontiers in pharmacology, 11, 1030. [Link]
  • Nielson, D. C., & El-Sayed, N. S. (2018). Understanding and Designing Head-to-Tail Cyclic Peptides. Molecules, 23(10), 2549. [Link]
  • Craik, D. J. (2012). Cyclotides as drug design scaffolds. Current opinion in chemical biology, 16(3-4), 322-328. [Link]
  • Li, H., Aneja, R., & Chaiken, I. (2013). Click chemistry in peptide-based drug design. Molecules, 18(8), 9797-9817. [Link]
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]

Sources

Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules using Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Late-Stage Functionalization and the Rise of the Cyclobutane Moiety

In the landscape of modern drug discovery, the ability to rapidly generate analogues of a lead compound is paramount for efficient structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic profiles.[1][2][3] Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the direct modification of complex molecules at a late step in the synthetic sequence, thereby circumventing the need for lengthy de novo synthesis.[3][4] This approach not only accelerates the drug discovery timeline but also opens avenues to novel chemical space.[1][2]

Among the myriad of structural motifs used to enhance the properties of bioactive molecules, the cyclobutane ring has garnered increasing attention.[4][5] Its unique, puckered three-dimensional structure can impart conformational rigidity, improve metabolic stability by blocking sites of metabolism, and serve as a non-planar bioisostere for aromatic rings.[4][5] The incorporation of a cyclobutane moiety can lead to improved solubility, reduced planarity, and the ability to fill hydrophobic pockets in target enzymes, all of which are desirable traits in drug candidates.[5]

This guide provides a comprehensive overview and detailed protocols for the late-stage functionalization of bioactive molecules through the C–H activation of a pre-installed cyclobutanecarboxamide handle. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and present a case study to illustrate its practical application.

The Strategic Advantage of this compound as a Handle for LSF

The this compound unit serves as an excellent handle for late-stage functionalization for several key reasons:

  • Synthetic Accessibility: Cyclobutanecarboxylic acid and its derivatives are readily available building blocks that can be incorporated into a lead molecule during its initial synthesis.[6][7]

  • Directing Group Capability: The amide functionality can act as a directing group for transition metal-catalyzed C–H activation, enabling site-selective functionalization of the cyclobutane ring.[8][9]

  • Versatility of Functionalization: Once activated, the cyclobutane ring can be appended with a variety of substituents, including aryl, alkyl, and heteroatom-containing groups, allowing for extensive diversification.[6]

Mechanism of Palladium-Catalyzed C(sp³)–H Arylation of this compound

The palladium-catalyzed C–H arylation of cyclobutanecarboxamides typically proceeds via a directed C–H activation mechanism. The following is a generally accepted catalytic cycle, often employing an 8-aminoquinoline or similar bidentate directing group:

  • Coordination: The palladium(II) catalyst coordinates to the bidentate directing group of the this compound substrate.

  • C–H Activation: An intramolecular C–H activation occurs at the β-position of the cyclobutane ring, forming a five-membered palladacycle intermediate. This step is often the rate-determining step.

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

  • Reductive Elimination: Reductive elimination from the palladium(IV) intermediate forms the new C–C bond between the cyclobutane ring and the aryl group, regenerating a palladium(II) species.

  • Catalyst Regeneration: The palladium(II) species is then ready to re-enter the catalytic cycle.

Palladium-Catalyzed C-H Arylation of this compound cluster_0 Catalytic Cycle A Pd(II) Catalyst + Substrate B Coordination A->B C Palladacycle Intermediate B->C C-H Activation D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Functionalized Product F->G H Regenerated Pd(II) Catalyst F->H H->A

Figure 1. Simplified catalytic cycle for the palladium-catalyzed C-H arylation of this compound.

Experimental Protocols

General Protocol for Palladium-Catalyzed β-C(sp³)–H Arylation of a Bioactive Molecule Containing a this compound Moiety

This protocol is a generalized procedure and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • Bioactive molecule containing an N-(quinolin-8-yl)this compound moiety (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver acetate (AgOAc) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP)

Procedure:

  • To an oven-dried Schlenk tube, add the bioactive molecule (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), AgOAc (66.8 mg, 0.4 mmol, 2.0 equiv), and PivOH (6.1 mg, 0.06 mmol, 30 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous solvent (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized bioactive molecule.

ParameterRecommended Starting ConditionsPotential for Optimization
Catalyst Pd(OAc)₂ (10 mol%)Screen other Pd(II) sources (e.g., PdCl₂, Pd(TFA)₂)
Oxidant AgOAc (2.0 equiv)Ag₂CO₃, K₂S₂O₈
Additive PivOH (30 mol%)Other carboxylic acids (e.g., acetic acid)
Solvent DCE or HFIPToluene, DMF, DMA
Temperature 120 °C100-140 °C
Reaction Time 12-24 hMonitor by TLC or LC-MS

Case Study: Late-Stage Functionalization of a Celecoxib Analogue

To illustrate the utility of this methodology, we present a hypothetical yet plausible case study based on the late-stage diversification of a celecoxib analogue. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[6][10]

Objective: To synthesize a library of novel celecoxib analogues by introducing diverse aryl groups onto a this compound-modified celecoxib scaffold to explore new interactions within the COX-2 binding pocket.

Synthetic Strategy:

  • Scaffold Synthesis: Synthesize a celecoxib derivative where one of the aryl rings is replaced with an N-(quinolin-8-yl)this compound moiety. This can be achieved through standard synthetic procedures.

  • Late-Stage Arylation: Subject the modified celecoxib scaffold to the general palladium-catalyzed C–H arylation protocol described above with a variety of aryl iodides.

LSF of Celecoxib Analogue start Celecoxib Analogue with This compound Handle process Pd(OAc)₂, Aryl Iodide, AgOAc, PivOH, DCE, 120 °C start->process C-H Arylation end Library of Arylated Celecoxib Analogues process->end

Figure 2. Workflow for the late-stage functionalization of a celecoxib analogue.

Expected Outcomes:

This strategy is expected to yield a diverse library of novel celecoxib analogues with modifications at the cyclobutane ring. These new analogues can then be screened for their COX-2 inhibitory activity and other pharmacological properties. The introduction of different aryl groups can modulate the compound's lipophilicity, steric profile, and potential for new binding interactions, potentially leading to improved potency, selectivity, or pharmacokinetic properties.[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents or solvent- Insufficient temperature- Use fresh Pd(OAc)₂- Ensure all reagents and solvents are anhydrous- Increase the reaction temperature in increments of 10 °C
Formation of Side Products - Over-reaction (di-arylation)- Catalyst decomposition- Substrate decomposition- Reduce the reaction time- Use a lower catalyst loading- Decrease the reaction temperature
Poor Regioselectivity - Competing C–H bonds with similar reactivity- Modify the directing group to favor activation at the desired site- Screen different ligands that may enhance selectivity
Difficulty in Product Purification - Similar polarity of starting material and product- Optimize the chromatographic conditions (e.g., solvent system, gradient)- Consider derivatization to alter polarity for separation

Conclusion

The late-stage functionalization of bioactive molecules using a this compound handle represents a powerful and efficient strategy for the rapid diversification of lead compounds. The palladium-catalyzed C–H activation of the cyclobutane ring provides a reliable method for introducing a wide range of substituents, enabling comprehensive SAR studies. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to apply this valuable methodology in their own drug discovery programs.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • McMurray, L., Procter, D. J. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(11), 1137-1147. [Link]
  • Beng, T. K., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2555–2571. [Link]
  • Chen, G., Shaughnessy, M. J., & Daugulis, O. (2011). Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery. Journal of the American Chemical Society, 133(22), 8569–8572. [Link]
  • He, J., Li, S., Deng, Y., & Fu, H. (2013). Palladium-catalyzed C(sp3)–H activation. Chemical Society Reviews, 42(21), 8564-8576.
  • Sheng, H., et al. (2023). Celecoxib Reimagined: Multifunctional Roles in Advanced Drug Delivery and Therapeutics.
  • Hui, C., Liu, Y., Jiang, M., & Wu, P. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. Trends in Chemistry, 4(8), 677-681.
  • Daugulis, O. (2009). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
  • Davies, H. M., & Morton, D. (2016). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. The Journal of Organic Chemistry, 81(3), 848–858. [Link]
  • Songsichan, T. (2018). Visible-Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL. [Link]
  • Golden, D. L., Suh, S. E., & Stahl, S. S. (2022). Radical C(sp3)-H functionalization and cross-coupling reactions. Nature Reviews Chemistry, 6(6), 405–427. [Link]
  • Wu, P., et al. (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Chemistry – A European Journal, e202402476. [Link]
  • Hartwig, J. F. (2012). Palladium-Catalyzed β-C(sp3)–H Arylation of Aliphatic Ketones Enabled by a Transient Directing Group. Journal of the American Chemical Society, 134(4), 2116-2119. [Link]
  • Chen, K., & Arnold, F. H. (2020). Aliphatic C—H Oxidations for Late-Stage Functionalization. ACS Central Science, 6(2), 192–203. [Link]
  • Pizzio, M. G., Dauban, P., & Saget, T. (2022). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. European Journal of Organic Chemistry, 2022(1). [Link]
  • Gaunt, M. J. (2015). Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines via a Four Membered Ring Cyclopalladation Pathway. Angewandte Chemie International Edition, 54(40), 11849-11853. [Link]
  • Yu, J.-Q. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4057–4065. [Link]
  • Hartwig, J. F. (2013). Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. Journal of the American Chemical Society, 135(40), 15064–15067. [Link]
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
  • Sames, D. (2004). C-H Bond Functionalization in Complex Organic Synthesis. In Activation and Functionalization of C-H Bonds. American Chemical Society. [Link]
  • Yu, J.-Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(23), e202303948. [Link]
  • Yu, J.-Q. (2019). Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. Angewandte Chemie International Edition, 58(32), 11073-11077. [Link]
  • Wencel-Delord, J., & Glorius, F. (2013). Complementary Strategies for Directed C(sp3)−H Functionalization: A Comparison of Transition‐Metal‐Catalyzed Activation, Hydrogen Atom Transfer, and Carbene/Nitrene Transfer. Angewandte Chemie International Edition, 52(51), 13612-13620. [Link]
  • Xu, G.-Q., Wang, W. D., & Xu, P.-F. (2024). Photocatalyzed Enantioselective Functionalization of C(sp3)-H Bonds. Journal of the American Chemical Society, 146(2), 1209–1223. [Link]
  • Schneider, N., et al. (2022). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. ChemRxiv. [Link]
  • Besson, T., & Fruit, C. (2021). Recent trends in catalytic sp3 C-H functionalization of heterocycles.
  • Blakey, S. B. (2020).
  • Wolfe, J. P. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 12(19), 4384–4387. [Link]
  • Lee, S., & Kim, B. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis.
  • ResearchGate. (n.d.). Late‐stage, site‐selective, divergent C−H functionalization reactions of celecoxib analogous. [Link]
  • ResearchGate. (n.d.).
  • Daugulis, O. (2009). Palladium-Catalyzed Alkyl C–H Bond Activation. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
  • Lu, P., et al. (2023). C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9227-9233. [Link]
  • Yu, J.-Q. (2019). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. Angewandte Chemie International Edition, 58(39), 13917-13921. [Link]
  • Schomaker, J. M. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(17), 11847–11857.
  • Xiao, W.-J., et al. (2018). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(8), 1839-1848. [Link]
  • Itami, K., et al. (2014). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • Patočka, J., & Dvořák, Z. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 17(2), 154-167. [Link]
  • University of Cambridge. (2015).
  • Lynch, A. T., & Kalgutkar, A. S. (2016). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1065-1083. [Link]
  • ResearchGate. (2025). Celecoxib Reimagined: Multifunctional Roles in Advanced Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Cyclobutanecarboxamide Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclobutanecarboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the lab. This compound and its derivatives are valuable scaffolds in drug discovery, known for their ability to impart unique three-dimensional conformations to bioactive molecules[1][2]. However, the synthesis of these strained ring systems can present unique challenges.

This document moves beyond simple protocols to explain the underlying principles of the reaction, helping you make informed decisions to improve yield, purity, and scalability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are several established methods, with the choice largely depending on the available starting materials, scale, and required purity. The two most prevalent routes start from either cyclobutanecarboxylic acid or a cyclobutanol derivative.

  • Amidation of Cyclobutanecarboxylic Acid: This is the most direct and common approach. It involves the activation of the carboxylic acid followed by reaction with an amine source (typically ammonia or a protected equivalent). This method is well-documented and adaptable to various scales[3].

  • Palladium-Catalyzed Aminocarbonylation of Cyclobutanols: A more modern approach that involves the reaction of cyclobutanols with an amine and carbon monoxide in the presence of a palladium catalyst. This method can offer very high yields and regioselectivity but requires specialized equipment for handling CO gas[1][4].

  • Other Routes: Less common methods include the partial hydrolysis of cyclobutanecarbonitrile or synthesis from precursors like cyclobutanecarbaldehyde[5].

The diagram below illustrates the main synthetic pathways.

cluster_0 Primary Synthetic Pathways StartAcid Cyclobutanecarboxylic Acid ActivatedAcid Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride) StartAcid->ActivatedAcid Activation (SOCl₂, Chloroformate, etc.) StartAlco Cyclobutanol Product This compound StartAlco->Product Pd-Catalyzed Aminocarbonylation (+ CO, Amine) ActivatedAcid->Product Ammonolysis (NH₃, NH₄OH)

Caption: Primary synthetic routes to this compound.

Q2: How does the choice of starting material impact the synthesis strategy and yield?

Your choice of starting material is the most critical decision point.

  • Cyclobutanecarboxylic Acid: This is often the most cost-effective and readily available starting material[6][7]. The subsequent amidation reaction is robust, but the overall yield is highly dependent on the efficiency of the carboxylic acid activation step and the subsequent amidation. Yields typically range from 70-85% under optimized conditions[3]. The key challenge is managing potential side reactions during activation.

  • Cyclobutanol: While potentially more expensive, cyclobutanols can be converted to the amide in a single, highly efficient step via palladium-catalyzed aminocarbonylation. Recent literature reports isolated yields as high as 90-95% for this transformation[1]. This route is excellent for accessing structurally diverse or substituted cyclobutanecarboxamides and may be preferred when maximizing yield is the primary goal, despite the higher initial cost and technical requirements.

Q3: What are the key safety considerations for this synthesis?

Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Thionyl chloride and Oxalyl chloride: If used for acid activation, these reagents are highly corrosive and toxic. They release HCl gas upon reaction with moisture and must be handled in a well-ventilated fume hood.

  • Coupling Agents: Some peptide coupling agents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS).

  • Carbon Monoxide (CO): For aminocarbonylation routes, CO is a colorless, odorless, and highly toxic gas. This reaction must be performed in a specialized high-pressure reactor within a fume hood equipped with a CO detector.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Ensure fresh, properly stored solvents are used.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

A low yield is the most common problem, often traced back to the amidation of cyclobutanecarboxylic acid.

Potential Cause A: Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid to a more reactive species (like an acyl chloride, mixed anhydride, or activated ester) is crucial. If this step is incomplete, the subsequent reaction with ammonia will not proceed efficiently.

  • Solution 1: Switch to a More Robust Activating Agent. If you are using a simple method like acid catalysis, it is likely insufficient. For the mixed anhydride method, ensure your chloroformate is not degraded. For other couplings, consider the hierarchy of activating agents.

  • Solution 2: Optimize Temperature Control. The formation of mixed anhydrides with reagents like isobutyl chloroformate requires low temperatures (typically -15°C to 0°C) to prevent side reactions and decomposition of the anhydride[3]. Conversely, some coupling agents require room temperature or gentle heating. Verify the optimal conditions for your chosen reagent.

  • Solution 3: Ensure Anhydrous Conditions. Water will readily hydrolyze your activated intermediate back to the starting carboxylic acid. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

Comparison of Common Amidation Reagents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
SOCl₂ / Oxalyl Chloride DCM or neat, 0°C to RTHigh reactivity, inexpensiveHarsh, generates HCl, safety concerns
Isobutyl Chloroformate THF, N-Methylmorpholine, -15°CHigh yield, clean reaction[3]Requires low temp, moisture sensitive
EDC / HOBt DMF or DCM, 0°C to RTMild, common in peptide chemistryByproducts can be hard to remove
HATU / DIPEA DMF or NMP, 0°C to RTVery fast and efficientExpensive, generates guanidinium byproducts

Potential Cause B: Issues with the Amine Source The nucleophilic attack by ammonia is the final bond-forming step.

  • Solution 1: Use a Suitable Ammonia Source. Bubbling anhydrous ammonia gas through the reaction is highly effective but can be difficult to quantify. A saturated solution of ammonia in an organic solvent (e.g., isopropanol) is a good alternative. Aqueous ammonium hydroxide can also be used, but the presence of water can promote hydrolysis of the activated intermediate. A common and effective method involves the slow addition of the activated acid solution to a cooled, concentrated solution of ammonium hydroxide[3].

  • Solution 2: Control Stoichiometry. A large excess of the ammonia source is typically required to drive the reaction to completion and to neutralize any acid generated during the activation step (e.g., HCl from an acyl chloride).

Issue 2: Significant Side Product Formation

Potential Cause A: Dehydration to Cyclobutanecarbonitrile Overly harsh conditions, particularly with certain coupling agents or high temperatures, can lead to the dehydration of the primary amide product to form the corresponding nitrile.

  • Solution: Use milder activating agents (e.g., mixed anhydrides over SOCl₂) and maintain careful temperature control. If nitrile formation is persistent, consider a different synthetic route. One study noted that a hindered primary amide was surprisingly susceptible to dehydration under certain conditions[8].

Potential Cause B: Friedel-Crafts Type Side Reactions In some advanced syntheses, particularly those involving palladium catalysis and acidic conditions, self-coupling of aromatic substrates can occur as a side reaction[1].

  • Solution: This is highly specific to the reaction type. For the aminocarbonylation of aryl-substituted cyclobutanols, careful control of acid concentration and the addition of a base like aniline can suppress this side reaction[1]. For standard amidation, this is not a common issue.

Issue 3: Difficulty in Product Purification

This compound is a relatively polar, low-molecular-weight solid.

  • Strategy A: Recrystallization. This is often the most effective method for achieving high purity. An Organic Syntheses procedure reports successful recrystallization from an ether/ethanol mixture, yielding high-purity material[3]. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions.

  • Strategy B: Flash Chromatography. If recrystallization fails or if byproducts have similar solubility, silica gel chromatography is a reliable alternative. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically effective for eluting the amide[9].

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via the Mixed Anhydride Method

This protocol is adapted from a verified procedure in Organic Syntheses and represents a reliable and scalable method for converting cyclobutanecarboxylic acid to the amide with yields often in the 71-76% range[3].

Step 1: Setup and Reagent Preparation

  • Flame-dry a 250 mL round-bottomed flask equipped with a magnetic stir bar and a drying tube. Allow to cool to room temperature under a nitrogen atmosphere.

  • Add cyclobutanecarboxylic acid (e.g., 5.0 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to -15°C in a salt-ice or acetone/dry ice bath.

Step 2: Formation of the Mixed Anhydride

  • While stirring, add N-methylmorpholine (5.5 mL, 50 mmol) to the cooled solution.

  • Slowly add isobutyl chloroformate (6.5 mL, 50 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -10°C.

  • Stir the resulting white slurry at -15°C for 15 minutes. The formation of the mixed anhydride is critical for high yield.

Step 3: Ammonolysis

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide (e.g., 50 mL). Cool this solution in an ice bath.

  • Filter the cold mixed anhydride slurry through a pre-cooled sintered glass funnel to remove the N-methylmorpholine hydrochloride salt.

  • Add the cold filtrate (the activated acid) dropwise to the vigorously stirring, ice-cold ammonium hydroxide solution.

  • Allow the reaction mixture to warm to room temperature and stir for at least 1 hour.

Step 4: Workup and Purification

  • Remove the THF using a rotary evaporator.

  • Extract the remaining aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purify the crude amide by recrystallization from an 8:1 ether:ethanol mixture to obtain pure this compound as white flakes[3].

Part 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve common yield-related issues in your synthesis.

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • Li, J., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications.
  • Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses, 47, 28.
  • Casanova, Jr., J., & Werner, N. W. (1967). Cyclobutylamine hydrochloride. Organic Syntheses, 47, 28.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
  • Dakin, L. A., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(12), 5664–5679.
  • Ramirez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

Sources

Overcoming ring strain challenges in cyclobutane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclobutane Synthesis

Introduction: Embracing the Strain

Welcome to the technical support center for cyclobutane synthesis. The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, offering a unique three-dimensional scaffold. However, its synthesis is notoriously challenging due to inherent ring strain. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols to overcome the hurdles of constructing this strained four-membered ring. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to rationalize and optimize your synthetic routes.

Foundational Challenge: Understanding Cyclobutane Ring Strain

The primary obstacle in cyclobutane synthesis is the significant ring strain, which arises from two main sources:

  • Angle Strain: The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be forced to 90°, creating substantial deviation and instability.[1][2] To partially alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, but significant strain remains.[3][4]

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed. The puckered conformation also helps to reduce these eclipsing interactions, but torsional strain is not completely eliminated.[3][4]

This combined strain energy (approximately 26 kcal/mol) makes cyclobutane formation thermodynamically unfavorable and its bonds susceptible to ring-opening reactions.[3][4] Successful synthesis, therefore, relies on kinetically controlled reactions that can effectively trap high-energy intermediates or transition states.

cluster_0 Sources of Ring Strain cluster_1 Synthetic Consequences Angle_Strain Angle Strain (Deviation from 109.5°) Cyclobutane_Instability High Strain Energy (~26 kcal/mol) Angle_Strain->Cyclobutane_Instability Contributes to Torsional_Strain Torsional Strain (Eclipsing Interactions) Torsional_Strain->Cyclobutane_Instability Contributes to Formation_Challenge Difficult Formation (Thermodynamically Unfavorable) Cyclobutane_Instability->Formation_Challenge Reactivity_Challenge Prone to Ring Opening Cyclobutane_Instability->Reactivity_Challenge

Caption: The interplay of angle and torsional strain in cyclobutanes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition yield is consistently low. What are the most common culprits?

A1: Low yields are the most frequent complaint and typically trace back to one of three areas. First, for photochemical reactions , an incorrect wavelength or insufficient light intensity can lead to poor quantum yield.[5] Oxygen is also a notorious quencher of excited states and must be rigorously excluded.[5] Second, for thermal reactions , especially with ketenes, polymerization can outcompete the desired cycloaddition.[6] Finally, for transition metal-catalyzed reactions , catalyst deactivation or poisoning by impurities (water, air, sulfur-containing compounds) is a primary cause of low conversion.[7]

Q2: What is the fundamental difference between a thermal and a photochemical [2+2] cycloaddition?

A2: The difference lies in orbital mechanics and the reaction mechanism. According to Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition is symmetry-forbidden.[8] Thermal reactions that do work, such as those involving ketenes, proceed through a different, allowed transition state.[9][10] In contrast, photochemical [2+2] cycloadditions are symmetry-allowed.[11] Light excites one of the alkene partners to an excited state, changing its orbital symmetry and allowing the reaction to proceed, often through a diradical intermediate.[12] This mechanistic difference dictates the reaction conditions (heat vs. light) and often the stereochemical outcome.

Q3: How can I control the diastereoselectivity of my cycloaddition?

A3: Diastereoselectivity is heavily influenced by the reaction mechanism and conditions. In stepwise reactions (common in photochemical and polar cycloadditions), the stability of the intermediate often dictates the final stereochemistry. Key factors you can control include:

  • Solvent Polarity: Polar solvents can stabilize zwitterionic intermediates, potentially altering the reaction pathway from a concerted to a stepwise mechanism and thus changing the stereochemical outcome.[5][13][14][15]

  • Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between competing diastereomeric transition states.

  • Chiral Auxiliaries & Catalysts: Employing chiral auxiliaries on your substrates or using chiral Lewis acid or transition metal catalysts provides a powerful method for inducing facial selectivity.[16][17]

Q4: When is a transition metal catalyst the right choice for a [2+2] cycloaddition?

A4: Transition metal catalysis opens pathways for reactions that are difficult under thermal or photochemical conditions, particularly for less activated or sterically hindered olefins.[18] Metals like iron, copper, rhodium, and palladium can mediate the reaction through the formation of a metallacyclopentane intermediate, followed by reductive elimination.[19] This mechanism avoids the symmetry-forbidden pathway of a thermal reaction.[9] You should consider a metal-catalyzed approach when you need to couple unactivated alkenes, require high chemo- or regioselectivity, or aim for an enantioselective transformation using a chiral ligand.[16][19]

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures with detailed causal analysis and recommended actions.

Scenario 1: Low Yield in Photochemical [2+2] Cycloaddition

Q: I'm attempting an intermolecular photocycloaddition between an enone and an alkene, but I'm recovering mostly starting material and some polymer. What's going wrong?

A: This is a classic photochemical problem. Let's break down the potential failure points.

  • Causality: Successful photocycloaddition depends on efficiently generating an excited state of the enone and having it collide with the alkene partner before it either decays or reacts with another molecule. Polymerization or decomposition suggests the excited state is not being productively quenched by your alkene.

  • Troubleshooting Steps:

    • Verify Light Source and Wavelength: Ensure your lamp's emission spectrum overlaps with the absorbance maximum of your substrate (or photosensitizer). For enones, direct irradiation often works, but if not, a photosensitizer is required.[5] High-energy UV light can also cause substrate decomposition, so if you observe this, consider using a photosensitizer that allows for excitation at a longer, less energetic wavelength.[6]

    • Employ a Photosensitizer: If direct irradiation is inefficient, a triplet sensitizer is essential. The sensitizer absorbs the light, crosses to its triplet state, and then transfers that energy to your reactant. The key is to choose a sensitizer with a triplet energy (ET) higher than that of your reactant.

    • Degas Rigorously: Molecular oxygen (O₂) is a triplet ground state molecule and an excellent quencher of the desired triplet excited states. Solvents and reaction mixtures must be thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

    • Optimize Concentration: Intermolecular reactions are concentration-dependent. If too dilute, the excited molecule is more likely to decay before encountering a reaction partner.[5] If too concentrated, you risk substrate polymerization or dimerization. Run a concentration screen (e.g., 0.01 M, 0.05 M, 0.1 M) to find the optimal balance.

Photosensitizer Typical Triplet Energy (ET, kcal/mol)Common Applications / Notes
Acetone ~78Often used as a solvent and sensitizer. Good for substrates with high triplet energies.
Benzophenone ~69A classic, efficient sensitizer for many systems.
Thioxanthone ~65Highly efficient sensitizer, often used in visible-light applications and for polymer synthesis.[20][21]
Scenario 2: Poor Selectivity in Cycloaddition Reactions

Q: My reaction produces the cyclobutane product, but as a 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Achieving diastereoselectivity requires controlling the geometry of the transition state. A 1:1 ratio suggests that the two competing transition states leading to the different diastereomers are nearly equal in energy.

  • Causality: The stereochemical outcome is determined during the C-C bond-forming step(s). In a concerted reaction, the relative orientation of the reactants as they approach dictates the product stereochemistry. In a stepwise reaction, selectivity can be lost if the intermediate has a low barrier to bond rotation before the second bond forms.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is often the most impactful variable. The polarity of the solvent can dramatically influence the reaction pathway.[5] Non-polar solvents (e.g., hexane, toluene) may favor a more concerted, less polar transition state, potentially leading to higher selectivity. Polar solvents (e.g., acetonitrile, methanol) can stabilize polar, zwitterionic intermediates, which may open up different stereochemical pathways.[13][14][15] Test a range of solvents to identify a trend.

    • Introduce Steric Bias: Modify one of the substrates to include a bulky substituent. This can create a facial bias, forcing the other reactant to approach from the less hindered side, thereby favoring one diastereomer.

    • Utilize Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants (e.g., a carbonyl group), holding it in a rigid conformation and blocking one face from attack. This pre-organization can significantly enhance diastereoselectivity.

    • Employ Directing Groups: In certain systems, particularly those involving C-H activation logic, a directing group can be installed on the substrate.[22] This group coordinates to a metal catalyst, forcing the reaction to occur at a specific site and from a specific trajectory, thus controlling both regio- and stereoselectivity.[22]

Start Low Yield or Selectivity Issue Check_Purity Verify Purity of Reagents & Solvents? Start->Check_Purity Impure Purify Materials (Distill, Recrystallize) Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Impure->Start Reaction_Type Reaction Type? Pure->Reaction_Type Photochemical Photochemical Reaction_Type->Photochemical Photo Metal_Catalyzed Metal-Catalyzed Reaction_Type->Metal_Catalyzed Metal Troubleshoot_Photo Degas System? Check Wavelength? Optimize Concentration? Photochemical->Troubleshoot_Photo Troubleshoot_Metal Inert Atmosphere? Fresh Catalyst? Screen Ligands? Metal_Catalyzed->Troubleshoot_Metal Selectivity_Issue Poor Selectivity? Troubleshoot_Photo->Selectivity_Issue Troubleshoot_Metal->Selectivity_Issue Optimize_Selectivity Screen Solvents? Lower Temperature? Add Lewis Acid? Selectivity_Issue->Optimize_Selectivity Yes Success Problem Solved Selectivity_Issue->Success No (Yield Fixed) Optimize_Selectivity->Success

Caption: Troubleshooting workflow for cyclobutane synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition

This protocol provides a general workflow for a reaction sensitized by benzophenone. Safety Note: UV radiation is harmful. Always use appropriate shielding.

  • Preparation: To a quartz reaction vessel, add the alkene (1.0 equiv), the enone (1.2 equiv), and benzophenone (0.1 equiv).

  • Solvent Addition: Add the desired solvent (e.g., acetone or acetonitrile) to achieve the target concentration (typically 0.05 M).

  • Degassing: Seal the vessel with a rubber septum. Submerge the vessel in a liquid nitrogen bath until the solution freezes completely. Apply high vacuum for 10-15 minutes. Remove from the vacuum and allow the solution to thaw under a positive pressure of argon. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling well and a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out short wavelengths). Maintain the reaction temperature at 15-20 °C using the cooling well.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via an argon-purged syringe) and analyzing by TLC or GC-MS.[5]

  • Workup: Once the limiting reagent is consumed, turn off the lamp. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.

Protocol 2: General Procedure for an Iron-Catalyzed [2+2] Cycloaddition

This protocol outlines a general method for an iron-catalyzed cycloaddition, which requires strict anaerobic conditions.[18]

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Reagent Preparation: In a vial inside the glovebox, add the iron catalyst (e.g., an Fe(pyrimidinediimine) complex, 5 mol%), the first alkene (1.0 equiv), and the second alkene (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 80-100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by taking aliquots in the glovebox and analyzing by GC-MS or ¹H NMR.

  • Workup: After completion, cool the reaction to room temperature. Open the vial to air and pass the mixture through a short plug of silica gel with ethyl acetate to remove the iron catalyst.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

References

  • Title: Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)
  • Title: Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term Source: Fiveable URL:[Link]
  • Title: Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine Source: The Journal of Physical Chemistry B - ACS Public
  • Title: Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products Source: PMC - NIH URL:[Link]
  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry - ACS Public
  • Title: Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions Source: ResearchG
  • Title: Transition metal catalyzed [2+2]‐cycloaddition of NBD and norbornene derivatives and alkynes Source: ResearchG
  • Title: Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • Title: Cycloaddition - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions Source: The Journal of Physical Chemistry A - ACS Public
  • Title: Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions Source: Angewandte Chemie Intern
  • Title: Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates Source: Journal of the American Chemical Society URL:[Link]
  • Title: Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides Source: NIH URL:[Link]
  • Title: [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses Source: RSC Publishing URL:[Link]
  • Title: Comparison between thermal and photochemical conditions for the [2 + 2...
  • Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL:[Link]
  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews - ACS Public
  • Title: Photochemical (2+2) Cycloaddition Reaction Source: AK Lectures URL:[Link]
  • Title: Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis Source: ResearchG
  • Title: Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Source: Organic Letters - ACS Public
  • Title: Reactions of Cyclopropane and Cyclobutane Source: Pharmaguideline URL:[Link]
  • Title: Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization Source: ACS Macro Letters URL:[Link]
  • Title: Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis Source: ResearchG
  • Title: Cyclobutanes in Organic Synthesis Source: Baran Lab URL:[Link]
  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL:[Link]
  • Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL:[Link]
  • Title: Ring strain - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf Source: CUTM Courseware URL:[Link]
  • Title: Reactions of cyclopropane and Cyclobutane Source: Pharmaacademias URL:[Link]
  • Title: 4.3 Stability of Cycloalkanes: Ring Strain Source: Organic Chemistry - OpenStax URL:[Link]/organic-chemistry/pages/4-3-stability-of-cycloalkanes-ring-strain)

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Aminocarbonylation of Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed aminocarbonylation of cyclobutanols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful transformation for the synthesis of valuable cyclobutane-containing molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

Introduction: The Value and Challenge of Cyclobutane Scaffolds

Four-membered carbocycles are highly sought-after structural motifs in medicinal chemistry.[1] Their inherent ring strain and conformational rigidity provide unique three-dimensional structures that can effectively modulate biological activity.[1][2] Cyclobutanecarboxamides, in particular, are found in a range of biologically active molecules.[1] However, the synthesis of these strained ring systems presents significant challenges.[1][2]

Palladium-catalyzed aminocarbonylation of readily available cyclobutanols offers a direct and efficient route to these valuable compounds. This reaction maintains the integrity of the cyclobutane core while introducing an amide functionality, a common feature in pharmaceuticals.[1] This guide will provide the technical insights needed to successfully implement and optimize this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the aminocarbonylation of cyclobutanols?

A1: The reaction is proposed to proceed through a dehydration-hydroaminocarbonylation sequence. Initially, under acidic conditions or high temperatures, the cyclobutanol undergoes dehydration to form a cyclobutene intermediate. A palladium-hydride (Pd-H) active species, generated in situ, then adds across the double bond of the cyclobutene. This is followed by carbon monoxide (CO) insertion into the resulting palladium-alkyl bond to form a palladium-acyl intermediate. Finally, nucleophilic attack by the amine on this intermediate yields the desired cyclobutanecarboxamide and regenerates the active palladium catalyst.[1]

Q2: How can I control the regioselectivity to obtain either 1,1- or 1,2-substituted cyclobutanecarboxamides?

A2: Ligand selection is the most critical factor in controlling the regioselectivity of this reaction. The choice of phosphine ligand dictates whether the palladium-hydride adds to the cyclobutene intermediate in a Markovnikov or anti-Markovnikov fashion.[1]

  • For 1,2-disubstituted products: Bulky bisphosphine ligands with large bite angles, such as Xantphos or NiXantphos, are effective. These ligands favor the formation of the 1,2-substituted alkyl-palladium intermediate.[1]

  • For 1,1-disubstituted products: Monodentate phosphine ligands, particularly electron-deficient ones like (4-CF3C6H4)3P, have been shown to favor the formation of the 1,1-disubstituted product.[3]

Q3: What are the key reaction parameters I should consider for optimization?

A3: Beyond ligand choice, several parameters are crucial for optimizing the reaction:

  • Palladium Precursor: Various palladium sources can be used, including Pd(TFA)2, Pd(acac)2, and [Pd(π-cinnamyl)Cl]2.[1][3] The choice of precursor can influence catalyst activation and overall efficiency.

  • CO Pressure: Carbon monoxide pressure is a significant factor. While higher pressures can increase reaction rates, they can also inhibit certain catalytic steps. Typical pressures range from 6 to 40 bar, and the optimal pressure often depends on the chosen ligand and substrate.[1][3]

  • Temperature: The reaction is typically run at elevated temperatures, often around 110 °C, to facilitate both the initial dehydration of the cyclobutanol and the subsequent catalytic steps.[1][4]

  • Solvent: Dichloroethane (DCE) is a commonly used solvent for this transformation.[1][4]

  • Additives: In some cases, the addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), can facilitate the initial dehydration step, particularly for more stubborn substrates.[1][5]

Q4: My reaction is not working. What are the most common reasons for failure?

A4: Low or no conversion can be attributed to several factors. The most common issues are catalyst deactivation, insufficient dehydration of the starting material, or impurities in the reagents. Refer to the detailed troubleshooting guide below for a systematic approach to diagnosing and solving these problems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Formation of palladium black (Pd(0) aggregates) indicates catalyst decomposition.• Ensure all reagents and solvents are thoroughly degassed to remove oxygen. • Use high-purity reagents and solvents. • Consider using more robust palladium precatalysts or stabilizing ligands.[6]
Inefficient Dehydration: The initial dehydration of the cyclobutanol to cyclobutene may be slow or incomplete.• Increase the reaction temperature within the stability limits of your substrate and catalyst. • Add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) to promote dehydration.[1]
Catalyst Poisoning: Impurities in the starting materials, amine, or solvent can poison the palladium catalyst.• Purify all starting materials. Amines, in particular, should be distilled or passed through a plug of alumina. • Ensure the carbon monoxide source is of high purity.
Poor Regioselectivity Incorrect Ligand Choice: The ligand is the primary determinant of regioselectivity.• For 1,2-disubstitution, use a bulky bisphosphine ligand like NIXantphos.[1] • For 1,1-disubstitution, switch to an electron-deficient monophosphine ligand such as (4-CF3C6H4)3P.[3][4]
Suboptimal CO Pressure: CO pressure can influence the equilibrium between different palladium intermediates.• Systematically vary the CO pressure. For 1,2-disubstitution with NIXantphos, lower pressures (e.g., 6 bar) have proven effective. For 1,1-disubstitution, higher pressures (e.g., 20 bar) may be required.[4]
Formation of Side Products Ring-Opening/Rearrangement: The strained cyclobutane ring is susceptible to cleavage under certain conditions.[2]• Fine-tune the reaction temperature; excessive heat can promote rearrangement pathways. • Screen different ligands, as the ligand can influence the stability of the palladium-alkyl intermediates and suppress side reactions.
Decomposition of Amine or Substrate: High temperatures can lead to the degradation of sensitive functional groups.• If possible, lower the reaction temperature and extend the reaction time. • Protect sensitive functional groups on the cyclobutanol or amine before subjecting them to the reaction conditions.
Poor Reproducibility Variable Reagent Quality: Trace impurities, especially water and oxygen, can have a significant impact on the reaction outcome.• Use a glovebox or Schlenk techniques to set up reactions under an inert atmosphere. • Use freshly distilled and degassed solvents. • Ensure consistent purity of the palladium catalyst, ligands, and starting materials across all experiments.

Data Presentation: Ligand Effects on Regioselectivity

The choice of ligand has a profound impact on the regiochemical outcome of the aminocarbonylation of cyclobutanols. The following table summarizes the performance of various ligands in the reaction between a model cyclobutanol and aniline hydrochloride.

LigandBite Angle (°)Regioselectivity (1,2- vs 1,1-)Yield (%)Reference
dppf99No ProductN/A[1]
DPEPhos104No ProductN/A[1]
Xantphos1111,2-selective44[1]
NIXantphos 112 >20:1 (1,2-selective) 90 [1][4]
(4-CF3C6H4)3PN/A (monodentate)1,1-selective54[3]
(3,5-(CF3)2C6H3)3P N/A (monodentate) >20:1 (1,1-selective) 92 [4]

Conditions for 1,2-selectivity: Pd(TFA)2, NIXantphos, 6 bar CO, DCE, 110 °C.[4] Conditions for 1,1-selectivity: Pd(acac)2, (4-CF3C6H4)3P, 20 bar CO, DCE, 110 °C.[4]

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols.

Aminocarbonylation_of_Cyclobutanols cluster_main Catalytic Cycle cluster_12 1,2-Addition Pathway cluster_11 1,1-Addition Pathway R_OH Cyclobutanol (R-OH) Alkene Cyclobutene R_OH->Alkene - H₂O (Acid/Heat) Intermediate_B 1,2-Alkyl-Pd Intermediate (B) Alkene->Intermediate_B Anti-Markovnikov Addition (e.g., NIXantphos) Intermediate_E 1,1-Alkyl-Pd Intermediate (E) Alkene->Intermediate_E Markovnikov Addition (e.g., (4-CF₃C₆H₄)₃P) PdH Pd-H Species (Active Catalyst) Acyl_C 1,2-Acyl-Pd Complex (C) Intermediate_B->Acyl_C + CO Product_3 1,2-Cyclobutanecarboxamide (3) Acyl_C->Product_3 + R'NH₂ Product_3->PdH Catalyst Regeneration Acyl_F 1,1-Acyl-Pd Complex (F) Intermediate_E->Acyl_F + CO Product_4 1,1-Cyclobutanecarboxamide (4) Acyl_F->Product_4 + R'NH₂ Product_4->PdH Catalyst Regeneration

Sources

Cyclobutanecarboxamide Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity Cyclobutanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1][2][3] As a critical building block in the synthesis of a wide array of fine chemicals and pharmaceutical compounds, achieving high purity of this compound is paramount for reliable and reproducible downstream applications.[1][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles and validated through practical laboratory experience.

Section 1: Understanding the Compound and Potential Impurities

This compound's unique strained ring structure and amide functionality influence its solubility and reactivity, which are key considerations for purification.[4] Impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common synthesis routes include the coupling of cyclobutanecarboxylic acid or its derivatives with an amine source.[5]

Potential Impurities May Include:

  • Unreacted Starting Materials: Cyclobutanecarboxylic acid, activating agents (e.g., thionyl chloride, oxalyl chloride), and the amine source.

  • Synthesis Byproducts: Salts (e.g., amine hydrochlorides), coupling agent residues (e.g., dicyclohexylurea if DCC is used), and products from side reactions.[4]

  • Degradation Products: The amide bond in this compound is generally stable, but hydrolysis to cyclobutanecarboxylic acid and ammonia can occur under strong acidic or basic conditions, especially at elevated temperatures.[6]

A thorough understanding of the synthetic route employed is the first step in devising an effective purification strategy.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is the best initial approach to purify crude this compound?

For solid crude products, recrystallization is often the most efficient first step. It is a cost-effective technique that can significantly enhance purity by removing most unreacted starting materials and byproducts.[7] If the product is an oil or if recrystallization fails to yield the desired purity, column chromatography is the recommended next step.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature. Given the amide functionality, polar solvents are a good starting point. A general rule of thumb is to match the polarity of the solvent with the compound.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale & Comments
Single Solvents
Ethanol/Water or Methanol/WaterThe amide group suggests some polarity. Using a water anti-solvent with a soluble alcohol can be effective.[8]
IsopropanolOften a good choice for moderately polar compounds.
Ethyl AcetateA medium polarity solvent that can be effective.
Acetone/HexaneAcetone can dissolve the compound, and hexane can be used as an anti-solvent to induce crystallization.[9]
Two-Solvent Systems
Dichloromethane/HexaneDissolve the crude product in a minimal amount of dichloromethane and add hexane until turbidity is observed, then heat to redissolve and cool slowly.[8]

Q3: My this compound oils out during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more of the primary solvent to decrease saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent system.

Q4: What stationary phase and mobile phase should I use for column chromatography of this compound?

For normal-phase column chromatography, silica gel is the most common stationary phase.[10] Given the polarity of this compound, a mobile phase of intermediate polarity is a good starting point.

  • Recommended Eluent Systems:

    • Hexane/Ethyl Acetate gradient

    • Dichloromethane/Methanol gradient[4]

The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate for good separation.[11]

Section 3: Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common purification techniques.

Recrystallization Troubleshooting

Issue: Low Recovery of Pure Product

Potential Cause Troubleshooting Action
The compound is too soluble in the chosen solvent at low temperatures.Choose a less polar solvent or a solvent system with a higher proportion of the anti-solvent.
Too much solvent was used for dissolution.After filtering the crystals, concentrate the mother liquor and cool again to obtain a second crop of crystals.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Add a small amount of hot solvent to the filter to redissolve any precipitated product.
Column Chromatography Troubleshooting

Issue: Poor Separation of this compound from Impurities

Potential Cause Troubleshooting Action
Inappropriate solvent system.Optimize the mobile phase using TLC. A good separation on TLC will generally translate to a good separation on the column.[12]
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 20:1 to 50:1 ratio of stationary phase to crude product by weight.[10]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, then load it onto the column. For less soluble samples, "dry loading" is recommended.
Cracks or channels in the stationary phase.Ensure the column is packed uniformly without any air bubbles. Wet (slurry) packing is often preferred to minimize these issues.[10][11]

Issue: Product Elutes with a Tailing Peak

Tailing is often observed with polar compounds like amides on silica gel due to strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Since amides are neutral, this may have a limited effect but can sometimes improve peak shape.

    • Consider using a different stationary phase, such as alumina (neutral or basic).

    • Ensure the sample is not degrading on the column. Running the column more quickly (flash chromatography) can help.

Section 4: Experimental Workflows

Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow to cool to room temperature and then in an ice bath to assess crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound.

Protocol for Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry method). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully add the solution to the top of the silica gel bed. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Section 5: Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for the recrystallization of this compound.

Column Chromatography Logic Diagram

Column_Chromatography_Logic cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation A Crude Mixture B TLC Analysis (Solvent System Optimization) A->B C Select Eluent (Rf ~0.2-0.4) B->C D Pack Column (Silica Gel) C->D E Load Sample (Wet or Dry) D->E F Elute with Solvent System E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K High-Purity This compound J->K

Caption: Logical steps for purifying this compound via column chromatography.

References

  • ScholarWorks. (2023, August 2). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.
  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Scribd. (n.d.). Analytical Methods | PDF | Chemical Reactions | Photochemistry.
  • Column Chromatography. (n.d.).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Benchchem. (n.d.). This compound | High Purity | For Research Use.
  • ChemScene. (n.d.). 1503-98-6 | this compound.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.
  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. (n.d.).
  • Column chromatography. (n.d.).
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.).
  • NIH. (n.d.). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC.
  • Wikipedia. (n.d.). Column chromatography.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
  • Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros.
  • NIH. (n.d.). This compound | C5H9NO | CID 1274476 - PubChem.
  • American Chemical Society. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Reddit. (2024, May 16). Purification Troubleshooting : r/chemistry.
  • CORE. (n.d.). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
  • OPUS. (2025, August 28). Analytical Methods.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • The Royal Society of Chemistry. (n.d.). Synthesis of β-sulfinyl cyclobutane carboxylic amides via a formal α to β sulphoxide migration process.
  • Benchchem. (n.d.). Purifying Synthesized 4-Hydroxybutanamide: A Guide for Researchers.
  • PubMed. (n.d.). The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics.

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Cyclobutanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutanecarboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where achieving high regioselectivity is a challenge. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide: Improving Regioselectivity

This section provides in-depth solutions to common problems of low regioselectivity in various synthetic approaches to substituted cyclobutanecarboxamides.

Scenario 1: Aminocarbonylation of Substituted Cyclobutanols

Question: My palladium-catalyzed aminocarbonylation of a 1-arylcyclobutanol is producing a mixture of 1,1- and 1,2-disubstituted cyclobutanecarboxamides. How can I selectively synthesize one regioisomer over the other?

Answer:

The regioselectivity in the palladium-catalyzed aminocarbonylation of cyclobutanols is highly dependent on the choice of phosphine ligand.[1][2] By selecting the appropriate ligand, you can steer the reaction towards either the 1,1- or 1,2-disubstituted product.

For the synthesis of 1,1-disubstituted cyclobutanecarboxamides:

  • Ligand Choice: Employ a monodentate phosphine ligand with electron-withdrawing groups, such as tris(4-(trifluoromethyl)phenyl)phosphine ((4-CF3C6H4)3P).[2]

  • Mechanism Insight: These ligands favor a pathway that proceeds through a carbocation intermediate, which is more stable at the tertiary carbon, leading to the 1,1-disubstituted product.

  • Reaction Conditions: Higher pressures of carbon monoxide (e.g., 20 bar) are often beneficial for this outcome.[2]

For the synthesis of 1,2-disubstituted cyclobutanecarboxamides:

  • Ligand Choice: Utilize a bulky bidentate phosphine ligand, such as NIXantphos.[2][3]

  • Mechanism Insight: Bulky bidentate ligands promote a concerted β-hydride elimination/re-insertion pathway, which favors the formation of the 1,2-disubstituted product.

  • Reaction Conditions: Lower pressures of carbon monoxide (e.g., 6 bar) are typically employed for this transformation.[2][3]

Experimental Protocol: Ligand-Controlled Aminocarbonylation of 1-Phenylcyclobutanol

Parameter1,1-Disubstituted Product 1,2-Disubstituted Product
Catalyst Pd(acac)₂ (1 mol%)Pd(TFA)₂ (1 mol%)
Ligand (4-CF₃C₆H₄)₃P (2.4 mol%)NIXantphos (1.2 mol%)
Amine Aniline (1.5 equiv)Aniline (1.5 equiv)
CO Pressure 20 bar6 bar
Solvent DCEDCE
Temperature 110 °C110 °C
Time 24 h24 h

This table summarizes typical starting conditions for achieving regioselectivity. Optimization for your specific substrate may be necessary.[2][3]

DOT Script for Ligand-Controlled Regioselectivity

G cluster_start Starting Materials cluster_pathways Regiodivergent Pathways cluster_products Products Cyclobutanol Cyclobutanol Pathway_A Monodentate Ligand ((4-CF3C6H4)3P) Cyclobutanol->Pathway_A High CO Pressure Pathway_B Bidentate Ligand (NIXantphos) Cyclobutanol->Pathway_B Low CO Pressure Amine Amine CO CO Pd Catalyst Pd Catalyst Product_1_1 1,1-Disubstituted This compound Pathway_A->Product_1_1 Product_1_2 1,2-Disubstituted This compound Pathway_B->Product_1_2

Caption: Ligand and pressure control in aminocarbonylation.

Scenario 2: C-H Functionalization of a Cyclobutane Precursor

Question: I am attempting a directed C-H arylation on a this compound derivative, but I am getting a mixture of products functionalized at different positions. How can I improve the regioselectivity?

Answer:

Regioselectivity in C-H functionalization of cyclobutanes is governed by a combination of steric and electronic factors, which are influenced by the directing group and the substitution pattern of the cyclobutane ring.[4][5]

  • Directing Group: The amide itself can act as a directing group. For more robust control, an auxiliary directing group like 8-aminoquinoline can be installed.[4][5] This bidentate chelation to the metal catalyst provides strong directional control.

  • Steric Hindrance: The C-H bonds ortho to the directing group are the primary sites for activation. However, steric hindrance from other substituents on the cyclobutane ring can disfavor functionalization at a particular position. For instance, a bulky substituent cis to a potential reaction site will sterically hinder the approach of the catalyst.[6]

  • Electronic Effects: The electronic nature of the substituents on the cyclobutane ring can also influence regioselectivity. Electron-donating groups can enhance the reactivity of nearby C-H bonds, while electron-withdrawing groups can have the opposite effect.[7]

Troubleshooting Steps:

  • Modify the Directing Group: If you are using a simple amide, consider switching to a stronger, bidentate directing group like 8-aminoquinoline or a picolinamide.

  • Alter the Steric Environment: If possible, modify the steric bulk of other substituents on the ring to favor functionalization at the desired position. Sometimes, epimerizing a stereocenter can open up a previously blocked site for C-H activation.[4]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting regioselectivity. Experiment with a range of polar and non-polar aprotic solvents.

    • Additives: Additives such as pivalic acid have been shown to be crucial for the success of some cyclobutane C-H arylations, potentially by aiding in the protonolysis step of the catalytic cycle.[6]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.

DOT Script for Factors Influencing C-H Functionalization

G Start Cyclobutane Substrate DG Directing Group (e.g., Amide, 8-AQ) Start->DG Sterics Steric Hindrance Start->Sterics Electronics Electronic Effects Start->Electronics Outcome Regioselective C-H Functionalization DG->Outcome Sterics->Outcome Electronics->Outcome Conditions Reaction Conditions (Solvent, Temp, Additives) Conditions->Outcome

Caption: Key factors for regioselective C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted cyclobutanecarboxamides where regioselectivity is a concern?

A1: The main routes where regioselectivity is a critical consideration include:

  • Palladium-catalyzed aminocarbonylation of substituted cyclobutanols: This method can yield either 1,1- or 1,2-disubstituted products depending on the ligand used.[1][2]

  • Directed C-H functionalization of cyclobutane precursors: This approach allows for the introduction of substituents at specific C-H bonds on a pre-formed cyclobutane ring, with selectivity guided by a directing group.[4][5]

  • Ring-opening of bicyclo[1.1.0]butanes (BCBs): The regioselectivity of the ring-opening reaction determines the substitution pattern of the resulting cyclobutane.[8]

  • [2+2] Cycloaddition reactions: The regioselectivity of the cycloaddition between two different alkenes determines the initial substitution pattern of the cyclobutane ring.[9]

Q2: My reaction has produced a mixture of isomers. How can I reliably differentiate and quantify them?

A2: Differentiating and quantifying regioisomers of this compound can be challenging due to their similar physical properties. A combination of analytical techniques is often necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR are the primary tools. The coupling constants (J-values) between protons on the cyclobutane ring can be diagnostic of their relative stereochemistry (cis vs. trans).[5] 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the structure of each isomer. NOESY or ROESY experiments can help determine through-space proximities of substituents, further confirming the regiochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating isomers and determining their relative ratios. While the mass spectra of regioisomers may be very similar, their fragmentation patterns can sometimes show subtle differences.

  • Ion Mobility Mass Spectrometry (IMMS): This advanced technique separates ions based on their size and shape (collision cross-section). Isomers with different three-dimensional structures can often be separated by IMMS, even if they are not separable by conventional chromatography.[10]

  • X-ray Crystallography: If one of the isomers can be crystallized, X-ray crystallography provides definitive proof of its structure. This can then be used as a reference to assign the structures of the other isomers based on their spectroscopic and chromatographic data.

Q3: What are some common side reactions that can be mistaken for low regioselectivity?

A3: Several side reactions can lead to a complex product mixture that might be misinterpreted as low regioselectivity:

  • Ring-Opening: Due to the inherent strain in the four-membered ring, cyclobutane derivatives can undergo ring-opening reactions under certain conditions (e.g., in the presence of transition metals or under thermal stress).[11] This can lead to the formation of linear or cyclopentane products.

  • Epimerization: If there are stereocenters on the cyclobutane ring, epimerization at one or more of these centers can lead to the formation of diastereomers, which can complicate the product analysis.[4]

  • Decomposition: The starting materials or products may be unstable under the reaction conditions, leading to decomposition and the formation of multiple byproducts.

  • Over-functionalization: In C-H functionalization reactions, it is sometimes possible for the product to undergo a second functionalization reaction, leading to di- or tri-substituted products.[6]

Q4: How does the fluxional nature of the cyclobutane ring affect regioselectivity?

A4: The cyclobutane ring is not planar and undergoes rapid "ring-flipping" between two puckered conformations.[5] Substituents can occupy either pseudo-axial or pseudo-equatorial positions, and the relative stability of these conformers can influence the reactivity of the C-H bonds. A reaction may proceed preferentially through a higher-energy, minor conformer if the transition state leading to the product is more accessible from that conformation.[7] This conformational flexibility can make predicting regioselectivity based on simple steric arguments challenging and highlights the importance of considering the dynamic nature of the cyclobutane scaffold.

References

  • Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Liu, Y.-K., Gu, X.-W., & Wu, X.-F. (2025). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2456. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Davies, H. M. L., & Denton, J. R. (2009). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Sha, F., & Alper, H. (2017). Ligand- and Additive-Controlled Pd-Catalyzed Aminocarbonylation of Alkynes with Aminophenols: Highly Chemo- and Regioselective Synthesis of α,β-Unsaturated Amides.
  • Scope of aminocarbonylation toward 1,1-substituted cyclobutanecarboxamides Reaction conditions.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025).
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Davies, H. M. L., & Denton, J. R. (2009). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Europe PMC. [Link]
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration.
  • Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
  • Campeau, L.-C., et al. (2009). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions.
  • Zhu, R., et al. (2021). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation.
  • Brodbelt, J. S., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Chen, K.-Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Scholars Hub. [Link]
  • This compound. PubChem. [Link]
  • Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Semantic Scholar. [Link]

Sources

Technical Support Center: Managing Friedel-Crafts By-products in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing and minimizing the formation of common by-products. Here, you will find targeted troubleshooting advice and frequently asked questions (FAQs) in a clear question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Friedel-Crafts reactions and why do they form?

A1: Friedel-Crafts reactions, while powerful for forming C-C bonds with aromatic rings, are susceptible to several side reactions. The most common by-products depend on whether you are performing an alkylation or an acylation.[1][2]

  • In Friedel-Crafts Alkylation:

    • Polyalkylation: This is the introduction of multiple alkyl groups onto the aromatic ring. It occurs because the newly added alkyl group is electron-donating, which activates the ring, making the monoalkylated product more nucleophilic and reactive than the starting material.[3][4][5]

    • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate.[6][7] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before attacking the aromatic ring, leading to an isomeric product with a different alkyl structure than the starting alkyl halide.[7][8][9][10]

  • In Friedel-Crafts Acylation:

    • Acylation is generally "cleaner" than alkylation. The acyl group introduced is deactivating, which prevents further substitution (polyacylation).[1][3][11] Also, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[1][6][12]

    • However, issues can arise from catalyst deactivation, as the ketone product can form a stable complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst.[1] For substrates with strongly deactivating groups (e.g., -NO₂), the reaction may fail altogether.[7][13]

Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding by-product formation?

A2: The key difference lies in the electronic nature of the substituent being added to the aromatic ring.

  • Alkylation adds an activating alkyl group, making the product more reactive than the starting material and thus prone to polyalkylation.[3][4] It also involves carbocation intermediates that can rearrange.[8][12]

  • Acylation adds a deactivating acyl group, making the product less reactive than the starting material. This effectively shuts down further reactions, preventing polysubstitution.[1][3][11] The acylium ion intermediate is stable and does not rearrange.[1][9]

This distinction is why acylation followed by reduction is a superior strategy for synthesizing primary alkylbenzenes.[3][9]

Q3: How do reaction conditions like temperature and solvent choice affect by-product formation?

A3: Temperature and solvent are critical parameters for controlling selectivity.

  • Temperature: Lowering the reaction temperature can help reduce the rate of subsequent alkylation reactions in Friedel-Crafts alkylation, favoring the monoalkylated product.[4] In acylation, temperature can influence regioselectivity (the ratio of ortho, para, and meta isomers). Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[14]

  • Solvent: The polarity of the solvent can significantly impact isomer distribution. For example, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents like nitrobenzene lead to the more stable thermodynamic product (2-acetylnaphthalene).[15] This is attributed to the solubility of the intermediate-catalyst complex, which can influence the reversibility of the reaction.[15]

Troubleshooting Guides

Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation

Q: My reaction is producing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?

A: Causality & Explanation: Polyalkylation occurs because the mono-alkylated product is more activated towards electrophilic attack than the starting aromatic compound.[3][4] To suppress this follow-on reaction, you must manipulate the reaction conditions to favor the electrophile reacting with the more abundant (but less reactive) starting material.

Troubleshooting Workflow

start High Polyalkylation Detected strategy1 Strategy 1: Adjust Stoichiometry start->strategy1 strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 strategy3 Strategy 3: Alternative Synthetic Route start->strategy3 action1 Use large excess of aromatic substrate (e.g., 10-50 fold) strategy1->action1 action2 Lower reaction temperature strategy2->action2 action3 Use a milder Lewis acid catalyst strategy2->action3 action4 Perform Friedel-Crafts Acylation followed by Reduction strategy3->action4 outcome Mono-alkylation Favored action1->outcome action2->outcome action3->outcome action4->outcome

Caption: Troubleshooting workflow for managing polyalkylation.

Recommended Protocols:

  • Use a Large Excess of the Aromatic Substrate: This is the most direct method. By increasing the concentration of the starting arene relative to the alkylating agent, you statistically favor the reaction of the electrophile with the unreacted arene.[3][4][16] In industrial settings, molar ratios of benzene to ethylene can be as high as 50:1.[4]

    • Protocol: Increase the molar ratio of your aromatic substrate to the alkylating agent to at least 10:1. The excess aromatic compound can often be recovered by distillation after the reaction.

  • Optimize Reaction Conditions:

    • Temperature Control: Lower the reaction temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.[4][9]

    • Catalyst Modification: Switch from a highly active Lewis acid like AlCl₃ to a milder one (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst like a zeolite.[1][4] This can temper the reaction's reactivity and improve selectivity.

  • The Acylation-Reduction Pathway (Most Reliable Method): This two-step approach is often the best solution to completely avoid polyalkylation and rearrangements.[3][9]

    • Step A: Friedel-Crafts Acylation: Acylate the aromatic ring first. The resulting ketone contains a deactivating acyl group, which prevents any further substitution.[1][3]

    • Step B: Reduction: Reduce the ketone to the desired alkyl group using a standard method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][9]

Issue 2: Carbocation Rearrangement and Isomer Formation

Q: The product I've isolated has a different alkyl structure from my starting alkyl halide (e.g., I used 1-chloropropane but got isopropylbenzene). Why did this happen and how can I prevent it?

A: Causality & Explanation: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[6][17] This intermediate will rearrange via a hydride or alkyl shift if a more stable carbocation can be formed (e.g., primary → secondary → tertiary).[7][8] For instance, the n-propyl carbocation generated from 1-chloropropane rapidly rearranges to the more stable isopropyl carbocation before alkylating the benzene ring.[8]

Strategies to Prevent Rearrangement

StrategyMechanism of ActionReliability
Friedel-Crafts Acylation followed by Reduction The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[1][9][12]Very High
Use of Bulky/Stabilized Alkylating Agents Use tertiary alkyl halides or benzylic/allylic halides that form stable carbocations without the possibility of a more favorable rearrangement.[1]Moderate to High
Use of Milder Lewis Acids For primary and some secondary halides, a milder catalyst may favor an Sₙ2-like mechanism with a carbocation-like complex, reducing the likelihood of a fully formed, free carbocation that can rearrange.[1]Variable

Recommended Protocol: The Acylation-Reduction Pathway for Primary Alkyl Arenes

This protocol details the synthesis of n-propylbenzene from benzene, a product not directly accessible via alkylation with 1-chloropropane due to rearrangement.

Part 1: Friedel-Crafts Acylation (Propiophenone Synthesis)

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Solvent: Add anhydrous dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add propanoyl chloride (1.0 eq.) to the stirred AlCl₃ suspension.

  • Substrate Addition: After the addition is complete, add anhydrous benzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield propiophenone.

Part 2: Clemmensen Reduction (n-Propylbenzene Synthesis)

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% HgCl₂ solution for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reduction: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, propiophenone (1.0 eq.), and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidity.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., toluene), combine the organic layers, and wash with water and then saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield n-propylbenzene.[9]

Issue 3: Low or No Yield with Deactivated Rings or Amine Substituents

Q: My Friedel-Crafts reaction is failing. My aromatic substrate contains a nitro group (-NO₂) or an amine group (-NH₂). What is the problem?

A: Causality & Explanation:

  • Deactivated Rings: Friedel-Crafts is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (EWGs) like -NO₂, -CN, or carbonyls decrease the electron density of the aromatic ring, making it insufficiently nucleophilic to attack the electrophile.[13][18] The reaction generally fails with strongly deactivated rings.[7][13]

  • Amine Groups: Aromatic amines (-NH₂, -NHR, -NR₂) are strong Lewis bases. The lone pair on the nitrogen atom will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[7][19] This forms a complex that places a positive charge on the nitrogen, which in turn acts as a very strong deactivating group, shutting down the reaction.[7][19]

Troubleshooting Logic Diagram

start Low/No Yield in Friedel-Crafts Reaction check_sub Check Aromatic Substrate start->check_sub is_deactivated Strongly Deactivated? (e.g., -NO2, -SO3H) check_sub->is_deactivated Yes is_amine Contains -NH2, -NHR? (Lewis Base) check_sub->is_amine Yes is_ok Activated or Halogenated Ring check_sub->is_ok No sol_deactivated Solution: - Use stronger catalyst (e.g., TfOH) - Consider alternative synthesis (e.g., Nucleophilic Aromatic Substitution) is_deactivated->sol_deactivated sol_amine Solution: - Protect amine group (e.g., as amide) - Perform FC reaction - Deprotect amine is_amine->sol_amine sol_ok Troubleshoot other parameters: - Catalyst activity - Reagent purity - Temperature is_ok->sol_ok

Caption: Logic for troubleshooting low-yield Friedel-Crafts reactions.

Recommended Solutions:

  • For Moderately Deactivated Substrates (e.g., halobenzenes):

    • Increase the amount of catalyst (e.g., AlCl₃) to drive the reaction forward.[13]

    • Switch to a more powerful catalytic system, such as triflic acid (TfOH), which can be effective for acylating moderately deactivated rings.[13]

  • For Strongly Deactivated Substrates:

    • Friedel-Crafts is often not a viable method. You must consider alternative synthetic routes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[13]

  • For Aromatic Amines:

    • Protecting Group Strategy: The amine must be protected before the Friedel-Crafts reaction. A common strategy is to convert the amine into an amide (e.g., an acetanilide) by reacting it with acetic anhydride. The amide is still an ortho, para-director but is significantly less basic and less activating, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed by hydrolysis after the reaction.

References
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts reactions.
  • Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide.
  • Pharmaguideline. (2020). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
  • Pediaa.Com. (2017). Difference Between Friedel Crafts Acylation and Alkylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2020). Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ.
  • Difference Between. (2018). Difference Between Friedel Crafts Acylation and Alkylation.
  • Benchchem. (n.d.). minimizing byproduct formation in Friedel-Crafts acylation.
  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
  • brainly.com. (2025). How can polyalkylation be minimized in Friedel-Crafts alkylation?
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • NCERT. (n.d.). Amines.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

Sources

Technical Support Center: Successful Scale-Up of Cyclobutanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of cyclobutanecarboxamide reactions. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning from laboratory-scale synthesis to pilot or manufacturing scale. This compound and its derivatives are crucial building blocks in pharmaceuticals and advanced materials, making their efficient, safe, and scalable synthesis a critical objective.[1][2]

This resource moves beyond simple protocols to explain the underlying principles governing scale-up success. We will address common pitfalls, provide robust troubleshooting strategies, and offer detailed methodologies grounded in established chemical engineering and process safety principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before embarking on a scale-up campaign.

Q1: What are the primary chemical challenges when scaling up this compound synthesis?

A1: Scaling up these reactions presents three primary challenges rooted in the molecule's structure and the nature of amide bond formation:

  • Exothermicity: Amide bond formation, particularly when using highly reactive intermediates like acyl chlorides, is often exothermic.[] At a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient. This can lead to temperature spikes, promoting side reactions and creating safety hazards.[4][5]

  • Ring Strain: The cyclobutane ring possesses considerable angle and torsional strain (approx. 26 kcal/mol).[6][7] While this strain can be exploited for unique reactivity, it also makes the ring susceptible to opening under harsh conditions (e.g., high temperatures, strong acids/bases), which can become prevalent in localized "hot spots" within a large reactor.[8]

  • Reaction Heterogeneity & Mixing: Many amidation procedures involve multiple phases (e.g., solid reagents, immiscible solvents, aqueous bases). Inefficient mixing in large reactors can lead to localized concentration gradients, reducing reaction rates, decreasing yields, and promoting byproduct formation.[9][10]

Q2: Which amide bond formation methods are most suitable for large-scale synthesis?

A2: While laboratory methods often prioritize high yields with complex coupling reagents like HATU or PyBOP, scale-up prioritizes cost, safety, atom economy, and ease of work-up.[11] The most common industrial methods include:

  • Acyl Chloride Formation: Reacting cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and highly reactive route. However, it requires careful management of corrosive HCl and SO₂ byproducts and is highly exothermic.[][12][13]

  • Direct Condensation with Lewis Acids or Dehydrating Agents: Reagents like propylphosphonic anhydride (T3P) or carbonyldiimidazole (CDI) are often preferred in process chemistry as they offer a good balance of reactivity and safety, with byproducts that are often easier to remove than those from traditional coupling agents.[11]

  • Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic substrate, PTC is an excellent green chemistry approach.[14] It enhances reaction rates, allows for milder conditions, and simplifies work-up by keeping the bulk of the reagents in separate phases.[15][16][17][18]

Q3: What initial safety assessments are crucial before scaling up?

A3: A thorough safety assessment is non-negotiable. Before moving beyond the 1L scale, you must:

  • Perform Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction.[5][19] This data is essential for calculating the adiabatic temperature rise—the theoretical temperature increase if cooling were to fail—which is a critical parameter for assessing thermal runaway risk.[4]

  • Identify Thermal Instability: DSC scans of starting materials, intermediates, and the final product can identify decomposition temperatures and energies, helping to define the maximum safe operating temperature.

  • Review Material Safety Data Sheets (MSDS/SDS): Understand the hazards of all reagents, solvents, and byproducts, including toxicity, flammability, and corrosivity.[20][21][22][23] Pay close attention to handling requirements for reagents like thionyl chloride and quenching procedures for reactive intermediates.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during scale-up, framed in a question-and-answer format.

Issue Category: Low Yield and Purity

Q: My reaction yield dropped from 95% at 1L to 60% at 100L, with significant unreacted starting material. What's the cause?

A: This is a classic scale-up problem, almost always pointing to mass and heat transfer limitations.

  • Causality: In a large reactor, the power input per unit volume from the agitator is often lower than in a lab flask. This leads to poor mixing, creating stagnant zones where reagents don't encounter each other effectively. If the reaction is exothermic, these zones can also become "hot spots" where reagents might decompose, or "cold spots" where the reaction rate is too slow.[10]

  • Solutions:

    • Optimize Agitation: Ensure the agitator design (e.g., pitched-blade turbine, retreat curve) and speed (RPM) are sufficient for the vessel geometry and reaction viscosity. Installing baffles can break up vortices and dramatically improve top-to-bottom mixing.[10]

    • Control Reagent Addition: Instead of adding a reagent all at once, use a controlled feed over several hours. Introduce the limiting reagent subsurface near the agitator tip, where turbulence is highest, to ensure rapid dispersion.[9]

    • Consider a Homogeneous System: If possible, screen for a solvent system in which all reactants are soluble. If this is not feasible, consider using a phase-transfer catalyst to facilitate the reaction between phases (see Protocol 2).[16]

Q: I'm observing a new, major impurity identified as the symmetrical anhydride of cyclobutanecarboxylic acid. How do I prevent this?

A: Anhydride formation is a common side reaction when activating carboxylic acids, especially with reagents like oxalyl chloride or when using carbodiimides (e.g., EDC).

  • Causality: The activated carboxylic acid intermediate (e.g., O-acylisourea or acyl chloride) can react with another molecule of unactivated cyclobutanecarboxylic acid instead of the intended amine. This is more likely if the amine is not nucleophilic enough or if its concentration is locally low.

  • Solutions:

    • Reverse Addition: Instead of adding the coupling agent to the acid and amine mixture, try adding the carboxylic acid slowly to a mixture of the amine and the coupling agent. This maintains a low instantaneous concentration of the acid, favoring the desired reaction.

    • Use an Acyl Scavenger: In some cases, adding a non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can help. Ensure the base is not too hindered to neutralize the generated acid (e.g., HCl) but is hindered enough not to compete as a nucleophile.

    • Isolate the Activated Intermediate: For the acyl chloride route, a robust method is to form the acyl chloride first, remove the excess activating agent (e.g., SOCl₂) by distillation, and then add the isolated acyl chloride to the amine solution. This eliminates the possibility of the side reaction.[12]

Issue Category: Thermal Management and Safety

Q: My reaction temperature is spiking beyond the set point during reagent addition, despite the cooling jacket being at its minimum temperature. How can I regain control?

A: This indicates that the rate of heat generation is exceeding the reactor's heat removal capacity. This is a dangerous situation that must be addressed immediately.

  • Causality: The heat generated by the reaction is proportional to the volume (cubed function), while the heat removed through the jacket is proportional to the surface area (squared function). As you scale up, this ratio becomes increasingly unfavorable.[4]

  • Solutions:

    • Reduce Addition Rate: The most immediate action is to slow down the feed rate of the exothermic reagent. This directly lowers the rate of heat generation.[5]

    • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate, and thus the rate of heat evolution. However, ensure the temperature is not so low that the unreacted reagent accumulates, which could lead to a dangerous runaway if the cooling fails and the reaction suddenly accelerates (a phenomenon known as "the TMR-ad gap").

    • Use a "Semi-Batch" Approach: Add a portion of the reagent, allow the exotherm to subside, and then add the next portion. This breaks one large exotherm into several smaller, manageable ones.

    • Increase Heat Transfer Efficiency: Ensure the cooling fluid in the jacket has a high flow rate. Consider using a more efficient heat transfer fluid. For very large scales, an external heat exchanger loop may be necessary.[5]

Visualization: Logic for Troubleshooting Low Yield

Here is a decision-making workflow to diagnose the root cause of decreased yield upon scale-up.

G start Low Yield at Scale check_conversion Analyze Crude Reaction Mixture (LCMS, GC, NMR) start->check_conversion is_incomplete Incomplete Conversion? check_conversion->is_incomplete is_byproduct Major Byproducts Present? is_incomplete->is_byproduct No cause_mixing Root Cause: Poor Mass Transfer is_incomplete->cause_mixing Yes cause_temp Root Cause: Low Reaction Temp / Rate is_incomplete->cause_temp Yes cause_hotspot Root Cause: Thermal Hot Spots is_byproduct->cause_hotspot Yes cause_side_reaction Root Cause: Competing Reaction Pathway is_byproduct->cause_side_reaction Yes cause_workup Root Cause: Work-up / Isolation Loss is_byproduct->cause_workup No sol_mixing Solution: - Increase Agitation - Improve Baffling - Subsurface Addition cause_mixing->sol_mixing sol_temp Solution: - Increase Temperature ( cautiously!) - Increase Reaction Time - Use Catalyst (e.g., DMAP) cause_temp->sol_temp sol_hotspot Solution: - Slow Reagent Addition - Improve Cooling Capacity - Use 'Semi-Batch' Process cause_hotspot->sol_hotspot sol_side_reaction Solution: - Change Reagent Order (Reverse Addition) - Use Milder Coupling Agent - Isolate Activated Intermediate cause_side_reaction->sol_side_reaction sol_workup Solution: - Optimize Extraction pH - Develop Crystallization Protocol - Minimize Transfers cause_workup->sol_workup

Caption: A workflow for diagnosing and solving low-yield issues during scale-up.

Section 3: Key Protocols & Methodologies

Protocol 1: Robust Scale-Up Amidation via Acyl Chloride Intermediate

This protocol is designed for a 50L glass-lined reactor and prioritizes safety and control.

Safety First: This procedure involves corrosive and hazardous materials. Ensure the reactor is clean, dry, and inerted. All personnel must wear appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield. The reactor should be in a well-ventilated area, and scrubber access is required for HCl and SO₂ off-gassing.

Step 1: Acyl Chloride Formation

  • Charge the inerted reactor with cyclobutanecarboxylic acid (1.0 equiv) and a suitable solvent like toluene (5 L/kg of acid).

  • Begin agitation and ensure the mixture is a mobile slurry or solution.

  • Slowly, via a dip tube, add thionyl chloride (1.2 equiv) over 2-3 hours, maintaining the internal temperature below 40°C. The reaction will off-gas HCl and SO₂. Route the reactor vent to a caustic scrubber.

  • Add a catalytic amount of DMF (0.01 equiv).[12]

  • Heat the mixture to 60-70°C and hold for 2-4 hours, or until reaction completion is confirmed by IPC (e.g., quench a small sample and analyze by GC or LCMS to confirm the disappearance of the starting acid).

  • Cool the reactor to 50°C. Apply a vacuum and distill off the excess thionyl chloride and some toluene. This step is crucial for preventing side reactions in the next stage.

Step 2: Amide Formation

  • In a separate, inerted vessel, dissolve the amine (1.05 equiv) and a non-nucleophilic base like triethylamine (2.5 equiv) in toluene.

  • Cool the amine solution to 0-5°C.

  • Slowly transfer the acyl chloride solution from the first reactor into the amine solution, keeping the internal temperature of the receiving vessel below 15°C. This is a highly exothermic step.[] The addition should take at least 3-4 hours.

  • Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-6 hours, monitoring by IPC for completion.

Step 3: Work-up and Isolation

  • Cool the reactor to 10°C. Slowly and carefully quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess amine and base), water, and brine.

  • Concentrate the organic layer under vacuum to a target volume.

  • Add a suitable anti-solvent (e.g., heptane) to induce crystallization. The product may require seeding to ensure consistent crystal form.[24]

  • Isolate the product by filtration, wash with cold anti-solvent, and dry under vacuum.

Protocol 2: Heterogeneous Amidation Using Phase-Transfer Catalysis (PTC)

This method is ideal for reactions where the nucleophile (e.g., the deprotonated amide) is generated using an inorganic base like NaOH but the substrate is soluble only in an organic solvent.

Step 1: Reaction Setup

  • Charge the reactor with the cyclobutane-containing substrate (e.g., an ester to be aminolyzed) (1.0 equiv), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05 equiv), and toluene.

  • In a separate vessel, prepare a solution of the amine in water with sodium hydroxide (2.0 equiv).

  • Heat the organic mixture in the reactor to the desired temperature (e.g., 60°C).

Step 2: Reaction Execution

  • Begin vigorous agitation. The efficiency of PTC is highly dependent on creating a large interfacial surface area between the two phases.

  • Slowly add the aqueous amine/base solution to the reactor.

  • Maintain the temperature and vigorous stirring for 8-16 hours, monitoring by IPC.

Step 3: Work-up

  • Stop agitation and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and brine. The product is then isolated from the organic layer as described in Protocol 1.

Data Summary: Comparison of Amide Coupling Reagents for Scale-Up
ReagentCostAtom EconomySafety ConcernsWork-upBest For...
SOCl₂/Oxalyl-Cl LowPoorHighly corrosive, toxic off-gas (HCl, SO₂, CO)Byproducts are gaseous or volatile, but quench is hazardous.Cost-driven, large-volume syntheses where hazards can be engineered out.
EDC/HOBt MediumPoorEDC is a sensitizer; HOBt has explosive potential when dry.[11]Water-soluble byproducts, easy to remove with aqueous washes.Small to medium scale where clean reaction profiles are critical.
T3P® Medium-HighModerateNon-corrosive, low toxicity.Water-soluble phosphonic acid byproducts.Versatile and safe option for a wide range of scales. Good green chemistry profile.[11]
CDI MediumModerateMoisture sensitive. Releases CO₂ gas.Imidazole byproduct is water-soluble.Mild activations; good for sensitive substrates.
Visualization: Scale-Up Safety & Process Workflow

This diagram illustrates the critical workflow from a successful lab-scale experiment to a safe and robust pilot-plant process.

G lab_success Lab-Scale Success (>10g, High Yield) safety_assess Process Safety Assessment lab_success->safety_assess calorimetry Reaction Calorimetry (DSC/RC1) - Measure Heat of Reaction (ΔHr) - Determine Onset of Decomposition safety_assess->calorimetry Step 1 thermal_risk Thermal Risk Analysis - Calculate Adiabatic Temp Rise - Define Max Safe Temperature calorimetry->thermal_risk Step 2 process_dev Process Development & Kilo Lab thermal_risk->process_dev Proceed if Safe param_opt Parameter Optimization - Reagent Stoichiometry - Solvent Selection - Addition Times process_dev->param_opt Step 3 robust_test Robustness Testing - Test Temp/Conc Deviations - Identify Critical Process Parameters param_opt->robust_test Step 4 pilot_run Pilot Plant Scale-Up robust_test->pilot_run Proceed if Robust tech_transfer Technology Transfer - Write Batch Record - Operator Training pilot_run->tech_transfer Step 5 final_run Execute Pilot Batch - Monitor Critical Parameters - Analyze Final Product tech_transfer->final_run Step 6

Caption: A workflow illustrating the key stages from lab validation to pilot plant execution.

Section 4: References

  • Technical Support Center: Scale-Up of Reactions Using Sodium Amide. Benchchem.

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.

  • Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem.

  • Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Scale-up synthesis and synthetic transformations. ResearchGate.

  • This compound | C5H9NO. PubChem, NIH.

  • Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. BOC Sciences.

  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.

  • Starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists.

  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Cole-Parmer.

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, ACS Publications.

  • SAFETY DATA SHEET - Cyclobutanecarboxylic acid. Fisher Scientific.

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI.

  • Crystallization and Purification. ResearchGate.

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.

  • SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET - Cyclopropanecarboxamide. Fisher Scientific.

  • Why did my amide syntesis does not work? ResearchGate.

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.

  • Tips and tricks for difficult amide bond formation? Reddit.

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Safe scale-up with exothermic reactions. ResearchGate.

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.

  • Ring strain. Wikipedia.

  • Ring Expansion Rearrangements. Chemistry Steps.

Sources

Technical Support Center: Enhancing the Stability of Cyclobutanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The cyclobutanecarboxamide scaffold is a valuable motif in modern drug discovery, prized for its ability to confer conformational rigidity and improve metabolic stability.[1][2] Its unique three-dimensional structure provides a powerful tool for medicinal chemists to optimize ligand-target interactions.[3] However, the inherent ring strain of the cyclobutane moiety, combined with the reactivity of the amide bond, can present unique stability challenges. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering troubleshooting advice and validated protocols to diagnose and mitigate stability issues encountered during the development of this compound derivatives.

Section 1: Foundational Principles of this compound Stability

This section provides a baseline understanding of the chemical properties governing the stability of this unique structural class.

Q1: What makes the this compound moiety unique in terms of chemical stability?

The stability of a this compound is a product of two competing factors: the high stability of the amide bond and the inherent strain of the cyclobutane ring.

  • Amide Bond Stability: The amide bond is generally robust and resistant to hydrolysis compared to esters.[4][5] This stability arises from resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond and makes the carbonyl carbon less electrophilic.[5][6]

  • Cyclobutane Ring Strain: The cyclobutane ring possesses significant angle and torsional strain. This strain can influence the geometry of the attached amide bond. If the ring puckering forces the amide bond out of its preferred planar conformation (a "twisted" amide), the resonance stabilization is reduced, making the bond more susceptible to cleavage.[7][8]

Therefore, the overall stability is highly dependent on the substitution pattern and the resulting conformation of the entire molecule. While the cyclobutane ring is often incorporated to improve metabolic stability, its impact on chemical stability must be carefully evaluated.[2][9]

Q2: What are the primary degradation pathways for these derivatives?

Like many pharmaceutical compounds, this compound derivatives are primarily susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[10] Understanding these pathways is the first step in developing a robust stability-indicating method and a stable formulation.

  • Hydrolysis: Cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions, is a primary concern.[4] This reaction yields the corresponding cyclobutanecarboxylic acid and the amine.

  • Oxidation: This pathway can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides.[11][12] The methylene groups on the cyclobutane ring, particularly those adjacent to the amide or other activating groups, can be susceptible to oxidation.[13]

  • Photolysis: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds, leading to a variety of degradation products.[11] The cyclobutane ring itself can be involved in photochemical reactions, such as [2+2] cycloadditions or cleavages.[1][9]

A This compound Derivative (Parent Drug) B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Oxidation (O₂, Peroxides, Metal Ions) A->C D Photolysis (UV/Visible Light) A->D E Cyclobutanecarboxylic Acid + Amine B->E Cleavage of Amide Bond F Oxidized Derivatives (e.g., Hydroxylated, Carbonyls) C->F Modification of Ring or Side Chains G Photodegradants (e.g., Ring-Opened Products) D->G Bond Cleavage/ Rearrangement

Caption: Primary degradation pathways for this compound derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a direct question-and-answer format.

Hydrolytic Instability

Q3: My compound is degrading in aqueous solution. How do I determine if hydrolysis is the cause and at what rate?

The most effective way to investigate suspected hydrolysis is to perform a pH-rate profile study. This involves incubating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 12) at a constant temperature.

Causality Check:

  • Monitor Disappearance: Use a stability-indicating analytical method, like HPLC, to monitor the decrease in the parent compound's concentration over time.[14]

  • Identify Products: Simultaneously, monitor for the appearance of the expected hydrolytic degradants: the cyclobutanecarboxylic acid and the corresponding amine. If these specific products increase as the parent compound decreases, hydrolysis is the confirmed pathway.

The rate of degradation (k) at each pH can be determined by plotting the natural logarithm of the parent drug concentration versus time. The slope of this line gives the pseudo-first-order rate constant.

Q4: How does pH affect the hydrolytic stability of my this compound derivative?

The effect of pH on amide hydrolysis is typically U-shaped or V-shaped. This means the compound exhibits maximum stability at a certain pH (the bottom of the "U") and degradation is faster in both strongly acidic and strongly basic conditions.[15]

  • Acid-Catalyzed Hydrolysis (Low pH): The carbonyl oxygen of the amide gets protonated, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by water.[4]

  • Base-Catalyzed Hydrolysis (High pH): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.[4][16]

By conducting a pH-rate profile study, you can identify the pH of maximum stability for your specific derivative, which is critical information for formulation development.[11]

Q5: What formulation strategies can I use to minimize hydrolysis?

Once the pH of maximum stability is known, several strategies can be employed:

  • pH Adjustment & Buffering: The most direct approach is to formulate the drug solution at its most stable pH using a pharmaceutically acceptable buffer system.[11][[“]][18]

  • Lyophilization (Freeze-Drying): For compounds that are highly unstable in water, removing the water via lyophilization creates a solid-state product that is much more stable.[18][19][20] The product can then be reconstituted just before use.

  • Co-solvents: Reducing the water activity by adding co-solvents like propylene glycol or ethanol can sometimes slow the rate of hydrolysis.

  • Microencapsulation: Creating a protective barrier around the drug particle can shield it from moisture and other environmental factors.[11][[“]][19]

Oxidative Instability

Q6: I suspect my compound is degrading via oxidation. What are the common signs and how can I confirm it?

Common signs of oxidation include the appearance of new, often more polar, peaks in the chromatogram and sometimes a change in the color of the solution or solid.

Confirmation Strategy:

  • Forced Oxidation: Intentionally stress the compound with an oxidizing agent like hydrogen peroxide (H₂O₂).[10][21]

  • Compare Chromatograms: Run an HPLC analysis of the stressed sample and compare it to a sample that degraded under normal storage conditions. If the degradation products in both samples have the same retention times, it strongly suggests that oxidation is the degradation pathway.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the degradants. An increase in mass of 16 Da (or multiples thereof) from the parent drug is a classic indicator of oxygen addition (hydroxylation).

Q7: What measures can I take to prevent oxidative degradation during storage and in formulation?

Preventing oxidation involves limiting the drug's exposure to oxygen and catalysts.

  • Inert Atmosphere: During manufacturing and packaging, replace the oxygen in the headspace of the container with an inert gas like nitrogen or argon.[18][19]

  • Antioxidants: Add antioxidants to the formulation. These compounds are more easily oxidized than your drug and thus act as sacrificial protectants. Common examples include ascorbic acid and tocopherols.[18][20]

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) sequesters these metal ions and prevents them from participating in degradation.[19][20][22]

  • Appropriate Packaging: Store the compound in well-sealed containers to prevent exposure to atmospheric oxygen.[20]

Photostability Issues

Q8: My compound changes color/degrades upon exposure to light. How do I test for photostability according to ICH guidelines?

ICH guideline Q1B outlines the standard procedure for photostability testing.[23] The core principle is to expose the drug substance and/or product to a controlled light source that provides both UV and visible light.

The process involves:

  • Exposing Samples: Place samples of the drug (both as a solid and in solution) in a photostability chamber.

  • Controlled Illumination: Expose them to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Dark Control: Simultaneously, store a "dark" control sample, protected from light, under the same temperature and humidity conditions.

  • Analysis: After exposure, analyze both the light-exposed and dark control samples. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity.

Q9: What are the best practices for handling and storing photosensitive this compound derivatives?

For photosensitive compounds, light protection is paramount.

  • Light-Resistant Containers: Always use amber-colored glass vials or opaque containers that block the transmission of UV and visible light.[11][20]

  • Packaging: For solid dosage forms, use light-resistant packaging such as alu-alu blister packs.[19][20]

  • Laboratory Practices: When working with the compound in the lab, minimize light exposure by working in a dimly lit area or using amber-filtered light. Wrap flasks and containers in aluminum foil.

Section 3: Advanced Stabilization & Analytical Strategies

Q10: Can chemical modification of the this compound scaffold itself improve stability?

Yes, structural modifications can be a powerful strategy, especially during lead optimization.

  • Bioisosteric Replacement: In cases of severe metabolic or chemical instability of the amide bond, it can be replaced with a more stable bioisostere, such as a 1,2,3-triazole or an oxetane.[24][25] This can maintain the necessary geometry and polarity for biological activity while removing the labile amide functionality.

  • Conformational Restriction: Adding substituents to the cyclobutane ring can alter its puckering and conformation. This can be used strategically to force the amide bond into a more stable planar arrangement, thereby increasing resonance stabilization and reducing susceptibility to hydrolysis.[1] This approach can also block sites that are prone to metabolic attack.[1]

Q11: What is a forced degradation study and how do I design one for my compound?

A forced degradation (or stress testing) study is an essential part of drug development where the drug is intentionally exposed to harsh conditions to accelerate its degradation.[23][26] The goals are to identify likely degradation products, understand degradation pathways, and establish that your analytical method is "stability-indicating" – meaning it can separate and quantify the active ingredient in the presence of its degradants.[10]

start Start: Single Batch of Drug Substance/Product prep Prepare 6 Samples (Solid & Solution) start->prep acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal Stress (e.g., 80°C, Dry Heat) prep->therm photo Photolytic Stress (ICH Q1B Light Box) prep->photo control Control Sample (Protected from Stress) prep->control analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze evaluate Evaluate Results: - Identify Degradants - Elucidate Pathways - Validate Method Specificity analyze->evaluate

Sources

Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-disubstituted cyclobutanecarboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of these valuable scaffolds. The inherent ring strain and steric hindrance of these molecules often lead to synthetic difficulties.[1][2][3][4] This resource aims to address these issues in a practical, question-and-answer format.

I. Challenges in Constructing the 1,1-Disubstituted Cyclobutane Core

The primary hurdle in synthesizing 1,1-disubstituted cyclobutanecarboxamides often lies in the initial construction of the sterically congested four-membered ring.

Q1: My [2+2] cycloaddition to form the cyclobutane ring is low-yielding. What are the common causes and how can I improve it?

A1: Low yields in [2+2] cycloadditions for cyclobutane synthesis are a frequent challenge.[5] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Inefficient Photochemical Activation: For photocycloadditions, ensure your UV lamp's wavelength is appropriate for exciting the substrate, especially for enones.[5] The light source must be powerful enough to drive the reaction efficiently. Insufficient irradiation time can also lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS.[5]

  • Substrate Reactivity and Side Reactions: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently.[5] For less reactive substrates, consider using a photosensitizer like acetone or benzophenone to facilitate the population of the triplet excited state.[1][5] Be aware of competing side reactions such as cis-trans isomerization of the alkene.[5]

  • Thermal Ketene Cycloadditions: For thermal [2+2] cycloadditions involving ketenes, the high reactivity of the ketene is advantageous.[6][7] However, ketenes can be prone to polymerization or reaction with other nucleophiles. Ensure slow addition of the ketene precursor to the alkene solution to maintain a low concentration of the reactive ketene. Lewis acid promotion can sometimes improve reactivity and selectivity in these reactions.[8][9]

  • Reaction Concentration: Reaction concentration is critical. Conditions that are too dilute can hinder the desired intermolecular cycloaddition.[5] Conversely, overly concentrated solutions may promote polymerization or other side reactions. Experiment with a range of concentrations to find the optimal balance.

Troubleshooting Low-Yielding [2+2] Cycloadditions
ParameterPotential IssueRecommended Action
Light Source (Photochemical) Incorrect wavelength, insufficient powerMatch lamp wavelength to substrate absorbance. Use a higher-power lamp.
Reaction Time Incomplete conversionMonitor reaction by TLC/GC-MS to determine optimal time.
Concentration Too dilute or too concentratedPerform a concentration screen to find the optimal conditions.
Substrate Reactivity Poor electronic matchConsider using a photosensitizer (e.g., benzophenone) for photochemical reactions. For thermal reactions, explore Lewis acid catalysis.
Side Reactions Polymerization, isomerizationFor ketene additions, use slow addition. For photochemical reactions, degas the solvent to remove oxygen quenchers.[5]
Q2: I'm observing a mixture of regioisomers in my cycloaddition. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common issue, particularly in thermal [2+2] cycloadditions. The regiochemical outcome is governed by the electronic and steric properties of the reactants.

  • For Ketene Cycloadditions: The reaction is generally regioselective, with the more nucleophilic carbon of the alkene attacking the electrophilic sp-hybridized carbon of the ketene.[6] If you are observing a mixture, re-evaluate the electronic nature of your alkene substituents.

  • For Photochemical Cycloadditions: The regioselectivity can be more complex and is often dependent on the excited state (singlet vs. triplet) and the stability of the diradical intermediates.[10][11] Changing the solvent polarity can sometimes influence the regiochemical outcome. Additionally, the use of a triplet sensitizer can favor a different reaction pathway and potentially improve regioselectivity.[5]

Experimental Protocol: General Procedure for a Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloaddition

This protocol is adapted from a known procedure for Lewis acid-promoted cycloadditions.[8]

  • Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., ethylaluminum dichloride, 1.0 M in hexanes, 2.5 equiv) dropwise to the stirred solution.[8]

  • Ketene Precursor Addition: In a separate flask, prepare a solution of the acid chloride (1.05 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) in the same anhydrous solvent.

  • Reaction: Add the acid chloride/base solution dropwise to the cooled alkene/Lewis acid mixture.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. Challenges in Amide Bond Formation

Once the 1,1-disubstituted cyclobutanecarboxylic acid is obtained, the subsequent amide coupling can be challenging due to the steric hindrance around the carbonyl group.

Q3: My amide coupling reaction is sluggish and gives a low yield. What are the best coupling reagents for sterically hindered substrates?

A3: Standard amide coupling reagents often fail with sterically hindered substrates like 1,1-disubstituted cyclobutanecarboxylic acids.[12][13][14] The bulky substituents on the cyclobutane ring impede the approach of the amine to the activated carboxylic acid intermediate.

  • Specialized Coupling Reagents: Consider using coupling reagents known to be effective for hindered couplings. Reagents like HBTU and EDC-HCl have been explored for these types of substrates.[15] Acyl fluoride-based methods have also shown promise for coupling sterically hindered substrates and electron-deficient amines.[12]

  • Reaction Conditions: Elevated temperatures can often overcome the activation energy barrier for sterically demanding reactions. Microwave-assisted synthesis can also be a valuable tool for accelerating these sluggish couplings.

  • Alternative Strategies: If direct amide coupling remains problematic, consider alternative synthetic routes. For example, a Curtius or Hofmann rearrangement of a cyclobutanecarboxamide precursor could provide the corresponding amine, which could then be acylated.[16]

Troubleshooting Sluggish Amide Couplings

G cluster_solutions Solutions start Low Yield in Amide Coupling reagent Ineffective Coupling Reagent start->reagent conditions Suboptimal Reaction Conditions start->conditions alternative Consider Alternative Routes start->alternative sol1 Specialized Reagents reagent->sol1 Use specialized reagents (HBTU, EDC-HCl, Acyl Fluorides) sol2 Optimized Conditions conditions->sol2 Increase temperature or use microwave irradiation sol3 Alternative Synthesis alternative->sol3 Curtius or Hofmann Rearrangement end Successful Amide Formation sol1->end Improved Yield sol2->end Improved Yield sol3->end

III. Purification and Characterization

The unique properties of cyclobutane derivatives can also present challenges during purification and characterization.

Q4: I'm having difficulty purifying my 1,1-disubstituted cyclobutane product. Are there any specific techniques I should try?

A4: The purification of cyclobutane derivatives can be complicated by their volatility and sometimes similar polarities of byproducts.

  • Chromatography: Flash column chromatography on silica gel is the most common purification method.[5][17] Careful selection of the eluent system is crucial. A gradual gradient elution can help in separating closely related compounds.[8]

  • Distillation: For volatile cyclobutane intermediates like cyclobutanone, distillation can be an effective purification method, although it may be challenging to separate from impurities with similar boiling points.[18]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[15]

Q5: The NMR spectrum of my cyclobutane product is complex. Are there any characteristic signals I should look for?

A5: The puckered conformation of the cyclobutane ring can lead to complex NMR spectra due to diastereotopic protons.[2][19]

  • ¹H NMR: The protons on the cyclobutane ring typically appear in the aliphatic region (around 1.5-3.0 ppm). The coupling patterns can be complex due to the restricted bond rotation. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals.

  • ¹³C NMR: The carbon signals of the cyclobutane ring will also be in the aliphatic region. The quaternary carbon at the 1-position will be a key diagnostic signal.

IV. References

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11410. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

  • Zhang, Y., & Ready, J. M. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Journal of the American Chemical Society, 127(42), 14774–14775. [Link]

  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Kennemur, J. L., & Rovis, T. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401–412. [Link]

  • Tran, T. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5126–5136. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclobutenes 3a−ah Using 1,1- Disubstituted Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Wang, Y., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2145–2160. [Link]

  • Speeter, M., & Whitehead, C. W. (1951). cyclobutylamine. Organic Syntheses, 31, 21. [Link]

  • Kim, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(49), 20876–20882. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone. Retrieved from

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Nature. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

  • Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 29 Cyclobutane Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • National Institutes of Health. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • Pharmaacademias. (2024). Reactions of cyclopropane and Cyclobutane. [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. Retrieved from [Link]

  • PubMed. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Reddit. (n.d.). [2+2] cyclobutane synthesis (enones and alkenes). Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Stereoselective Synthesis of Cyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of cyclobutanecarboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to refine your methods and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing stereocenters in cyclobutanecarboxamide synthesis?

A1: The stereochemical outcome of this compound synthesis is typically determined during the formation of the cyclobutane ring itself. The main strategies involve:

  • [2+2] Cycloadditions: This is one of the most common methods for constructing cyclobutane rings.[1][2][3] Stereocontrol can be achieved through various means:

    • Photochemical [2+2] Cycloadditions: These reactions, often involving an excited state of one of the alkene partners, can provide high levels of stereoselectivity.[2] The stereochemistry is often dictated by the geometry of the starting alkenes and can be influenced by chiral sensitizers or templates.[4][5]

    • Thermal [2+2] Cycloadditions: Ketenes are common substrates in thermal cycloadditions with alkenes. These reactions are often concerted and can be highly stereoselective.[1]

    • Metal-Catalyzed [2+2] Cycloadditions: Transition metal catalysts, including those based on iron, copper, and gold, can facilitate [2+2] cycloadditions under mild conditions, often with excellent control of both regioselectivity and stereoselectivity.[1][6][7] The choice of ligand on the metal center is crucial for inducing asymmetry.[6]

  • Cyclization of Acyclic Precursors: Intramolecular cyclization of appropriately substituted acyclic precursors can be a powerful method for forming stereodefined cyclobutanes.[1]

  • Ring Expansion of Cyclopropanes: The expansion of cyclopropylcarbinyl systems can lead to the formation of cyclobutanes, often with a high degree of stereochemical control.[1][8]

The carboxamide group is typically introduced either before ring formation (by using an acrylamide derivative as a reactant) or after the cyclobutane ring is formed, via standard amide coupling from a cyclobutanecarboxylic acid.[9][10][11]

Q2: My amide coupling reaction to form the this compound from the corresponding carboxylic acid is low-yielding. What are the likely causes?

A2: Low yields in amide coupling reactions involving cyclobutanecarboxylic acids can often be attributed to a few key factors:

  • Steric Hindrance: Substituted cyclobutanecarboxylic acids can be sterically hindered, making the approach of the amine difficult. This is particularly true for multi-substituted cyclobutane rings.

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective for hindered substrates. Reagents like HBTU or HATU are generally robust, but carbodiimides like EDC, often used with an additive like HOBt, can also be effective.[10][12][13] It may be necessary to screen a variety of coupling reagents to find the optimal one for your specific substrate.[13]

  • Reaction Conditions: Temperature, solvent, and reaction time can all play a significant role. For hindered couplings, extended reaction times or elevated temperatures may be necessary.

  • Purity of Starting Materials: Ensure that both the cyclobutanecarboxylic acid and the amine are pure and dry. Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a lower yield of the desired amide.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in a [2+2] Cycloaddition

Scenario: You are performing a thermal [2+2] cycloaddition between a ketene and an alkene to form a substituted cyclobutanone, which you plan to convert to the corresponding carboxamide. However, you are obtaining a nearly 1:1 mixture of diastereomers.

Causality Analysis

Poor diastereoselectivity in thermal ketene cycloadditions can arise from a stepwise, non-concerted mechanism involving a zwitterionic intermediate.[4] If this intermediate has a sufficient lifetime, bond rotation can occur, leading to a loss of the stereochemical information from the starting alkene.[4]

Troubleshooting Protocol
  • Solvent Polarity: The lifetime of a zwitterionic intermediate is highly dependent on the polarity of the solvent.

    • Recommendation: Decrease the polarity of the solvent. For example, if you are using acetonitrile, try switching to toluene or even hexane.[4] A less polar solvent will disfavor charge separation, promoting a more concerted transition state and preserving the stereochemistry of the alkene.[4]

  • Lewis Acid Catalysis: The addition of a Lewis acid can enforce a more organized, concerted transition state.

    • Recommendation: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex.[4] It is crucial to screen different Lewis acids and optimize the stoichiometry and reaction temperature.

  • Steric Effects: The steric bulk of the substituents on both the ketene and the alkene can influence the facial selectivity of the reaction.

    • Recommendation: If synthetically feasible, consider using substrates with bulkier substituents. The increased steric demand in the transition state will favor the formation of the less hindered diastereomer.[4]

Illustrative Workflow for Improving Diastereoselectivity

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Issue 2: Low Enantioselectivity in a Catalytic Asymmetric [2+2] Cycloaddition

Scenario: You are using a chiral transition metal catalyst to effect an enantioselective [2+2] cycloaddition, but the enantiomeric excess (ee) of your cyclobutane product is unacceptably low.

Causality Analysis

Low enantioselectivity in a catalytic reaction can stem from several sources:

  • Inefficient Chiral Induction: The chiral ligand may not be effectively creating a chiral environment around the reactants in the transition state.

  • Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired catalytic pathway.

  • Catalyst Deactivation or Mismatch: The catalyst may be deactivating over the course of the reaction, or it may simply be a poor match for the specific substrates being used.[14]

Troubleshooting Protocol
  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by reducing the energy available for the system to overcome the activation barrier of the non-selective pathway.

    • Recommendation: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try 0 °C or even -78 °C.

  • Ligand Modification: The structure of the chiral ligand is paramount for enantiocontrol.

    • Recommendation: Systematically modify the chiral ligand. Small changes to the steric or electronic properties of the ligand can have a profound impact on the enantioselectivity.[4] If using a known catalyst system, ensure the ligand is of high purity.

  • Catalyst Loading and Purity:

    • Recommendation: Vary the catalyst loading. A higher loading may favor the catalytic pathway over the background reaction. Also, ensure the catalyst is active and has been stored correctly, especially if it is air or moisture sensitive.[14]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Recommendation: Screen a range of solvents with varying polarities and coordinating abilities.

Data Summary for Optimization
EntryLigandTemperature (°C)SolventYield (%)ee (%)
1L125CH₂Cl₂8530
2L10CH₂Cl₂8255
3L1-78CH₂Cl₂7570
4L2-78CH₂Cl₂7885
5L2-78Toluene8092

Caption: Example of a table for summarizing optimization data for an enantioselective reaction.

Issue 3: Difficulty in Purifying Diastereomers of Cyclobutanecarboxamides

Scenario: You have successfully synthesized a mixture of diastereomeric cyclobutanecarboxamides, but they are proving very difficult to separate by standard column chromatography.

Causality Analysis

Diastereomers can sometimes have very similar polarities, making them co-elute on silica gel. The amide functionality can also lead to peak tailing on silica gel, further complicating separation.

Troubleshooting Protocol
  • Chromatography System Modification:

    • Recommendation: Try a different solvent system for your column chromatography. A systematic screen of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a gradient elution can also be beneficial.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or reverse-phase chromatography (C18 silica).

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Recommendation: For analytical and semi-preparative scale separations, chiral HPLC can often resolve diastereomers that are inseparable by standard chromatography.[15][] Even though you are separating diastereomers, a chiral stationary phase can provide the necessary selectivity.

  • Derivatization:

    • Recommendation: If the this compound has other functional groups, you could temporarily derivatize one of them to create a new compound with a larger difference in polarity between the diastereomers. After separation, the derivatizing group can be removed.

  • Crystallization:

    • Recommendation: Attempt to crystallize the mixture. Sometimes, one diastereomer will crystallize preferentially, allowing for its isolation. Seeding with a small amount of pure diastereomer (if available) can be helpful.

Workflow for Diastereomer Separation

G A Start: Inseparable Diastereomers B Optimize Column Chromatography (Solvent Screen, Gradient) A->B C Try Alternative Stationary Phase (Alumina, C18) B->C No Success G Separation Successful B->G Success D Attempt Preparative HPLC (Chiral or Achiral) C->D No Success C->G Success E Consider Derivatization to Alter Polarity D->E No Success D->G Success F Attempt Fractional Crystallization E->F No Success E->G Success (after deprotection) F->G Success

Caption: Workflow for troubleshooting the separation of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Form a this compound

This protocol describes a general method for the coupling of a cyclobutanecarboxylic acid with an amine using HATU as the coupling reagent.

  • To a solution of the cyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar) is added HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • The amine (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a starting point for a Lewis acid-catalyzed [2+2] cycloaddition to form a cyclobutane ring.[4]

  • A solution of the alkene (2.0 equiv) in anhydrous toluene (0.5 M) is cooled to -78 °C under an inert atmosphere.

  • The Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 0.1 equiv) is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of the acrylate or other electron-poor alkene (1.0 equiv) in anhydrous toluene is added dropwise over 20 minutes.

  • The reaction is stirred at -78 °C for 4-12 hours, with progress monitored by TLC or GC-MS.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

References

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1546. [Link]
  • Yang, P., Wang, R. X., Huang, X. L., Cheng, Y. Z., & You, S. L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. [Link]
  • Yang, P., Wang, R. X., Huang, X. L., Cheng, Y. Z., & You, S. L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]
  • Trost, B. M., & Toste, F. D. (2003).
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]
  • Organic Syntheses. (1967). Cyclobutylamine. [Link]
  • ACS Fall 2025. (2025). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. [Link]
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929. [Link]
  • ResearchGate. (2019).
  • ResearchGate. (2024).
  • ScholarWorks. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
  • ScholarWorks. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
  • ACS Figshare. (2016). Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. [Link]
  • PubMed Central. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
  • Echavarren, A. M., & Marco-Contelles, J. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13837-13840. [Link]
  • Pharmaguideline. (2023). Reactions of Cyclopropane and Cyclobutane. [Link]
  • Wang, X., & Houk, K. N. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH. [Link]
  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. [Link]
  • Fernández-Lébouc, A., & Feliu, L. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4353-4360. [Link]
  • ScholarWorks. (2023).
  • PubMed Central. (2023).
  • PubMed Central. (2022).
  • PubMed Central. (2012). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
  • ResearchGate. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
  • ResearchGate. (2017).
  • Organic Syntheses. (1932). 1,1-Cyclobutanedicarboxylic acid. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • CUTM Courseware. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]
  • Pharmaacademias. (2024). Reactions of cyclopropane and Cyclobutane. [Link]
  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
  • ResearchGate. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • Phenomenex. (n.d.).

Sources

Technical Support Center: Ligand Bite Angle and Carbonylation Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Carbonylation Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical insights into one of the most critical parameters for controlling regioselectivity: the ligand bite angle. This resource moves beyond simple protocols to explain the why behind experimental phenomena, helping you troubleshoot challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the role of the ligand bite angle in controlling reaction outcomes.

Q1: What exactly is the "ligand bite angle," and how is it quantified?

Answer: The ligand bite angle is the angle formed between the two donor atoms of a bidentate ligand and the central metal atom (e.g., the P-M-P angle in a diphosphine complex).[1] It is a crucial geometric parameter that dictates the steric and electronic environment around the metal center.[2]

While the actual bite angle can be measured in a crystal structure, a more practical and predictive measure is the "natural bite angle" (βn) . This concept, developed by Casey and Whiteker, is the preferred chelation angle determined solely by the geometry of the ligand's backbone, calculated using molecular mechanics.[3][4] This allows chemists to estimate the geometric constraints a ligand will impose before it is even synthesized or complexed to a metal.[3][5]

Q2: What is the general relationship between ligand bite angle and regioselectivity in the hydroformylation of terminal alkenes?

Answer: In rhodium-catalyzed hydroformylation, there is a well-established correlation: increasing the ligand bite angle generally favors the formation of the linear aldehyde over the branched aldehyde. [6][7] Ligands with wider bite angles, such as those from the Xantphos family, are known to produce high linear-to-branched (l:b) ratios.[8]

The underlying cause is primarily steric.[9] The selectivity-determining step is the hydride migration from the five-coordinate rhodium-alkene intermediate.[1][4] Ligands with a wide natural bite angle (>110°) preferentially occupy the two equatorial positions in the trigonal bipyramidal intermediate complex.[10] This arrangement creates significant steric congestion around the metal center, which disfavors the formation of the bulkier branched alkyl intermediate, thus promoting the pathway to the linear product.[1]

Q3: Is the influence of the bite angle purely steric, or do electronic effects also play a role?

Answer: Both steric and electronic effects are recognized, but for regioselectivity in hydroformylation, steric factors are generally considered dominant.[9][11] The steric crowding imposed by a wide-bite-angle ligand in the equatorial plane of the catalytic intermediate is the primary driver for linear selectivity.[1]

However, electronic effects can significantly influence the overall reaction rate.[9] Modifying the bite angle changes the hybridization of the metal's orbitals.[10][11] Larger bite angles can increase electron density on the metal center, which may weaken other metal-ligand bonds (like M-CO) and lead to higher catalytic activity.[1] Therefore, the bite angle provides a handle to tune both selectivity (sterics) and activity (electronics).

Q4: I'm trying to hydroformylate an internal alkene to a linear aldehyde, but the reaction is slow and unselective. Can a wide bite angle ligand help?

Answer: Yes, this is a classic challenge where wide bite angle ligands excel. For an internal alkene to be converted to a linear aldehyde, it must first isomerize to the terminal position before hydroformylation occurs. Catalytic systems based on wide bite angle diphosphines, like certain Xantphos derivatives, show a high propensity for this necessary isomerization, followed by highly regioselective hydroformylation of the resulting terminal alkene.[7][8] This dual functionality—promoting isomerization and then directing linear addition—is a key advantage of these ligands for challenging substrates.

Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: I switched to a wider bite angle ligand to improve my linear-to-branched ratio, but the overall reaction rate dropped significantly.

Causality & Solution: This is a common and important observation. While it's often stated that wider bite angles increase reaction rates, this is not universally true.[4] The catalytic cycle involves multiple equilibria and steps, including CO dissociation, alkene coordination, hydride migration, and reductive elimination.[11]

A change in bite angle affects the energy of various transition states and intermediates differently. For instance, while a wider angle might favor the desired regiochemical outcome, it could also stabilize the catalyst's resting state or increase the energy barrier for a rate-limiting step, such as CO dissociation.[4]

Troubleshooting Steps:

  • Vary Temperature: A moderate increase in temperature can sometimes overcome the higher activation barrier, improving the rate without significantly compromising selectivity.

  • Adjust CO Pressure: The effect of CO pressure can be complex. Lowering the pressure might facilitate the dissociation of a CO ligand to generate the active catalyst, but excessively low pressure can lead to catalyst decomposition. Experiment with a range of pressures to find an optimal balance.

  • Consider Ligand Electronics: If the rate issue persists, consider a ligand with a similar bite angle but different electronic properties. For example, replacing phenyl groups on the phosphorus with more electron-donating alkyl groups can sometimes increase the reaction rate.

Problem 2: My regioselectivity is poor despite using a ligand with a theoretically large "natural bite angle."

Causality & Solution: A large natural bite angle is a strong predictor, but other factors can undermine its effect.

Troubleshooting Steps:

  • Verify Ligand Purity: Impurities in the ligand, such as the corresponding phosphine oxide or unreacted starting materials, can generate alternative, less selective catalytic species in situ.

  • Check Ligand-to-Metal Ratio: An insufficient excess of the diphosphine ligand can lead to the formation of species containing only one phosphorus atom coordinated to the metal, which will not exhibit the desired bite angle effect. Ensure an adequate ligand-to-metal ratio is used.

  • Is the Bite Angle Too Large? There is an optimal range for the bite angle. Exceptionally large angles (e.g., >125-130°) can lead to a drop in regioselectivity. This may be because the ligand can no longer effectively chelate in the required cis-diequatorial fashion, potentially leading to monodentate coordination or strained complexes that open alternative, less selective reaction pathways.[8]

  • Substrate-Ligand Interactions: DFT calculations have shown that subtle, long-range noncovalent interactions (e.g., π-π or CH-π) between the ligand and the substrate can also influence the transition state energies, impacting selectivity.[12] Your specific substrate may have features that interact unfavorably with the chosen ligand, overriding the bite angle's steric direction. In this case, screening a panel of ligands with similar bite angles but different backbone structures is advisable.

Data & Protocols
Data Summary: Bite Angle vs. Performance in 1-Octene Hydroformylation

The following table summarizes experimental data for a series of Xantphos-type ligands, illustrating the direct impact of the calculated natural bite angle (βn) on activity (Turnover Frequency, TOF) and regioselectivity (linear-to-branched ratio, l:b).

LigandNatural Bite Angle (βn)TOF (h⁻¹)l:b Ratio
Thixantphos102°40023
Xantphos111°120030
Nixantphos112°165098
Benzoxantphos121°200094

Data compiled from literature sources for Rh-catalyzed hydroformylation of 1-octene. Conditions can vary.[4][7]

Experimental Protocol: General Procedure for Rh-Catalyzed Hydroformylation

This protocol provides a starting point for the hydroformylation of a terminal alkene like 1-octene using a Rh(I) precursor and a diphosphine ligand.

Safety Precaution: This reaction involves flammable gases (H₂, CO) and toxic CO gas under high pressure. It must be performed in a properly functioning fume hood using a certified high-pressure reactor by trained personnel.

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Diphosphine Ligand (e.g., Xantphos)

  • 1-Octene (substrate)

  • Toluene (solvent, anhydrous)

  • Syngas (1:1 mixture of CO:H₂)

  • Internal standard for GC analysis (e.g., Dodecane)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Rh(acac)(CO)₂ (1.0 mol%) and the diphosphine ligand (e.g., 2.5 mol%) to a vial. Add a portion of the degassed toluene and stir for 15-20 minutes to allow for pre-formation of the catalyst complex.

  • Reactor Setup: Transfer the catalyst solution to the high-pressure reactor vessel inside the glovebox. Add the remaining toluene, the substrate (1-octene), and the internal standard.

  • Reaction Execution:

    • Seal the reactor and remove it from the glovebox.

    • Connect the reactor to the gas lines in a fume hood.

    • Purge the reactor headscape 3-5 times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20 bar of 1:1 syngas).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C).

  • Monitoring and Workup:

    • Maintain constant pressure by feeding syngas from a reservoir as it is consumed. Monitor the reaction progress by taking aliquots (if the reactor setup permits) or by running the reaction for a fixed time.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess pressure in the fume hood.

  • Analysis:

    • Dilute a sample of the reaction mixture with a suitable solvent (e.g., diethyl ether).

    • Analyze the sample by Gas Chromatography (GC) to determine the conversion of 1-octene and the ratio of linear (nonanal) to branched (2-methyloctanal) aldehyde products by comparing peak areas relative to the internal standard.

Visualizations: Mechanisms and Workflows
Mechanism: The Role of Bite Angle in the Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for hydroformylation and highlights the key intermediates where the ligand bite angle exerts its control on regioselectivity.

Hydroformylation Cycle cluster_selectivity Regioselectivity Control Point A [Rh(H)(CO)2L2] Resting State B [Rh(H)(CO)L2] Active Catalyst A->B - CO B->A + CO C [Rh(H)(Alkene)(CO)L2] Alkene Complex (Selectivity Determining) B->C + Alkene C->B - Alkene D_lin [Rh(n-Alkyl)(CO)L2] Linear Intermediate C->D_lin Hydride Migration (Favored by wide bite angle) D_bra [Rh(iso-Alkyl)(CO)L2] Branched Intermediate C->D_bra Hydride Migration (Disfavored by wide bite angle) E_lin [Rh(n-Acyl)(CO)L2] D_lin->E_lin + CO E_bra [Rh(iso-Acyl)(CO)L2] D_bra->E_bra + CO F_lin Linear Aldehyde E_lin->F_lin + H2 (Oxidative Addition, then Reductive Elimination) F_bra Branched Aldehyde E_bra->F_bra + H2 (Oxidative Addition, then Reductive Elimination) F_lin->B F_bra->B

Caption: Catalytic cycle for hydroformylation showing the selectivity-determining hydride migration step.

Conceptual Diagram: Steric Influence of Bite Angle

This diagram visualizes how different bite angles affect the geometry of the crucial trigonal bipyramidal intermediate, sterically favoring the linear pathway.

Caption: Coordination modes dictated by small vs. large ligand bite angles in a trigonal bipyramidal complex.

References
  • Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1890-1901. [Link]
  • van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., Lutz, M., & Spek, A. L. (2000). Influence of the Bite Angle on the Hydroformylation of Internal Olefins to Linear Aldehydes. Organometallics, 19(5), 872–883. [Link]
  • van Leeuwen, P. W. N. M., & Freixa, Z. (2005). Bite Angle Effects of Diphosphines in Carbonylation Reactions.
  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770. [Link]
  • Wikipedia. (n.d.). Bite angle.
  • Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 14(6), 3081–3089. [Link]
  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530. [Link]
  • Srinivas, V., & Sastry, G. N. (2012). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 31(16), 5925–5933. [Link]
  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (1999). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 32(12), 1051-1059. [Link]
  • Dydio, P., Detz, R. J., & Reek, J. N. H. (2015). Unraveling the Origin of the Regioselectivity of a Supramolecular Hydroformylation Catalyst. Chemistry - A European Journal, 21(3), 1077–1085. [Link]
  • van der Veen, L. A., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2002). Unraveling the bite angle effect. CHIMIA International Journal for Chemistry, 56(3), 116-120. [Link]
  • Burck, S., & Gudat, D. (2008). The natural bite angle — Seen from a ligand's point of view. Canadian Journal of Chemistry, 86(6), 527-533. [Link]
  • Taylor & Francis. (n.d.). Bite angle – Knowledge and References.
  • Tian, X., Liu, C., & Shen, C. (2020). Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology, 10(19), 6549-6560. [Link]
  • Zhang, L., Ma, X., Liu, C., & Li, Y. (2018). Study on regioselectivity in cobalt catalyzed hydroformylation of α-hexene. Journal of Molecular Structure, 1157, 497-504. [Link]
  • Chemeurope.com. (n.d.). Bite angle.
  • Haynes, A. (2012). Carbonylation Reactions. Catalysis by Metal Complexes, 35, 1-32. [Link]
  • Wang, C., Li, X., Wu, Y., Zhang, Y., & Ding, Y. (2024). Multimodal Precise Control Over Multiselective Carbonylation of 1,3-Enynes. Journal of the American Chemical Society. [Link]
  • Ellis, D., Hanton, M. J., Hodson, B. E., & Willemse, R. J. (2017).
  • Bhanage, B. M., & Arai, M. (2001). Recent developments in palladium catalysed carbonylation reactions. Chemical Reviews, 101(4), 1067-1096. [Link]
  • Mettler Toledo. (n.d.). Hydroformylation Process and Applications.
  • Wang, C., Li, X., Wu, Y., Zhang, Y., & Ding, Y. (2024). Multimodal Precise Control Over Multiselective Carbonylation of 1,3-Enynes.
  • Sims, H. S., & Gower, N. J. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(17), 11219–11232. [Link]
  • Bhanage, B. M., & Arai, M. (2001). Recent Developments in Palladium Catalyzed Carbonylation Reactions. Green Chemistry, 3(6), 299-303. [Link]
  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (1998). The bite angle makes the catalyst. Journal of Organometallic Chemistry, 567(1-2), 125-133. [Link]
  • Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Organometallics, 27(21), 5402–5422. [Link]
  • Wang, J., & Wu, W. (2024). Carbonylation involving organocopper intermediates.
  • Lejkowski, M., Ghorbani, F., & El-Sepelgy, O. (2022). Regiodivergent Carbonylation of Alkenes: Selective Palladium-Catalyzed Synthesis of Linear and Branched Selenoesters. Organic Letters, 24(2), 526–531. [Link]
  • Pareek, V., & Sharma, M. M. (2020). Hydroformylation of Olefins by Metals other than Rhodium.
  • Li, Y., & Ge, H. (2021). Developments in CO surrogates for base-metal-catalyzed carbonylation. Organic & Biomolecular Chemistry, 19(20), 4417-4431. [Link]
  • Tritto, I., Boggioni, L., & Sacchi, M. C. (2013). A High Throughput Experimentation Protocol for Quantitative Measurements of Regioselectivity in Ziegler-Natta Polypropylene Catalysis. Macromolecular Reaction Engineering, 7(1), 23-31. [Link]
  • Dangel, B. D., Godula, K., & Sames, D. (2001). Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. Organic Letters, 3(19), 3017–3020. [Link]
  • LibreTexts. (2023). 14.3.2: Hydroformylation.
  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. [Link]
  • Franke, R., & Beller, M. (2021).

Sources

Technical Support Center: Optimizing C-H Arylation of Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H arylation of cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our guidance is grounded in established scientific principles and supported by key literature to ensure you can confidently optimize your reaction conditions.

Introduction to C-H Arylation of Cyclobutanes

The direct C-H arylation of cyclobutanes has emerged as a vital tool for the synthesis of complex molecules, particularly in medicinal chemistry where the cyclobutane motif is a valued bioisostere.[1][2] This approach offers a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. However, the successful execution of this reaction is often challenging due to the inherent stability of C-H bonds and the unique stereoelectronic properties of the cyclobutane ring.

This guide will provide practical solutions to common issues, focusing primarily on palladium-catalyzed systems, which are the most extensively studied for this transformation. We will delve into the critical roles of catalysts, ligands, directing groups, and other reaction parameters that govern yield, selectivity, and reproducibility.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low conversion of your starting material is a frequent hurdle. The root cause often lies in suboptimal catalyst activation, catalyst poisoning, or inefficient C-H activation.

FAQs:

  • Q: My reaction is not proceeding. What are the first things I should check?

    • A: First, verify the integrity of your reagents. Ensure your palladium source is active, your solvent is anhydrous, and your reagents are free of impurities that could act as catalyst poisons. Next, confirm that your reaction is properly set up under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the catalyst. Finally, double-check the concentrations and stoichiometry of all reactants.

  • Q: I suspect my palladium catalyst is the issue. Which palladium source is most effective?

    • A: While Pd(OAc)₂ is a common and often effective precursor, it can sometimes lead to a background reaction in the absence of a ligand, potentially reducing enantioselectivity.[3][4] For more sensitive systems, consider using a palladium source without an acetate counteranion, such as Pd(PhCN)₂Cl₂. This has been shown to eliminate background reactions and can lead to higher yields and enantioselectivity when paired with an appropriate ligand.[3][4]

  • Q: Could the directing group be the cause of low reactivity?

    • A: Yes, the choice and proper installation of a directing group are critical. For amine-directed reactions, tertiary alkylamines are often effective.[3][4] For carboxyl-directed reactions, 8-aminoquinoline and o-thioanisidine have proven successful.[5][6] Ensure the directing group is securely attached to your cyclobutane substrate. Poorly coordinating directing groups or those that form unreactive chelates with the catalyst can stall the reaction.[6]

  • Q: My reaction starts but then stalls. What could be the problem?

    • A: Product inhibition is a known issue where the arylated product coordinates more strongly to the palladium catalyst than the starting material, preventing turnover. A modest excess of the cyclobutane starting material may be required to outcompete product binding.[3][4] Additionally, ensure your oxidant or other additives are stable under the reaction conditions and are not degrading over time.

Problem 2: Poor Regioselectivity (β- vs. γ-Arylation)

Controlling the site of arylation on the cyclobutane ring is a significant challenge. The desired regioselectivity is often dictated by the directing group and the ligand.

FAQs:

  • Q: I am getting a mixture of β- and γ-arylated products. How can I improve selectivity?

    • A: The ligand plays a crucial role in directing the C-H activation to a specific position. For γ-arylation of aminomethyl-cyclobutanes, N-acyl amino acid ligands, such as N-acetyl-tert-(l)-leucine, have been shown to promote γ-C–H activation over other pathways.[3][4] This is attributed to a relay effect where the ligand orients the substrate for selective C-H cleavage.[3][4] For β-arylation, particularly at sterically hindered tertiary C-H bonds of cyclobutylmethyl ketones, an electron-deficient 2-pyridone ligand can be highly effective.[7]

  • Q: Does the solvent influence regioselectivity?

    • A: While the ligand is the primary determinant of regioselectivity, the solvent can have a significant impact on the overall reaction efficiency, which can indirectly affect the observed product ratios. For instance, in some systems, more polar aprotic solvents like DMF or DMA can improve yields and maintain high selectivity.[4]

Problem 3: Unwanted Diarylation

The formation of a diarylated byproduct can be a major issue, reducing the yield of the desired monoarylated product.

FAQs:

  • Q: How can I suppress the formation of the diarylated product?

    • A: The formation of a diarylated product can be mitigated by several strategies. One effective approach is to use a bulkier carboxylate ligand on the palladium catalyst, which can sterically hinder the second cyclometalation event.[5][6] Pivalic acid is a common additive used for this purpose.[8]

  • Q: Can solvent choice help in preventing diarylation?

    • A: Yes, solvent selection can be critical. Fluorinated alcoholic solvents like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to suppress the second arylation.[5][6] HFIP, in particular, can be very effective due to its increased steric bulk.[5][6]

Problem 4: Low Enantioselectivity

For the synthesis of chiral cyclobutanes, achieving high enantioselectivity is paramount.

FAQs:

  • Q: What are the key factors for achieving high enantioselectivity?

    • A: The chiral ligand is the most critical component for enantiocontrol. Chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands have been shown to promote enantioselective C–H arylation of cyclobutyl carboxylic acid derivatives.[9] For tertiary amine-directed arylations, N-acetyl amino acid ligands are highly effective in controlling enantioselectivity.[3][4]

  • Q: My enantiomeric ratio is low. What can I do to improve it?

    • A: First, ensure there is no background, non-catalyzed reaction occurring, as this will produce a racemic product and lower the overall enantiomeric ratio.[3][4] Using a palladium precursor like Pd(PhCN)₂Cl₂ can help eliminate this background reaction.[3][4] Additionally, carefully screen the reaction temperature. Lowering the temperature can often improve enantioselectivity, although it may require longer reaction times.[4] The stoichiometry of the ligand to the palladium catalyst is also important; a 2:1 ratio is often optimal.

Experimental Protocols and Data

Table 1: Optimized Conditions for Enantioselective γ-C-H Arylation of Aminomethyl-cyclobutanes
ParameterOptimized ConditionRationaleReference
Palladium Source Pd(PhCN)₂Cl₂ (10 mol %)Avoids background reaction seen with Pd(OAc)₂.[3][4]
Ligand N-acetyl-tert-(l)-leucine (20 mol %)Promotes γ-C-H activation and controls enantioselectivity.[3][4]
Aryl Source Aryl boronic acid (2.0 equiv)Common and effective arylating agent.[3][4]
Oxidant Benzoquinone (1.0 equiv)Reoxidizes the palladium catalyst.[3][4]
Solvent DMF or DMAEffective solvents for this transformation.[4]
Temperature 40 °CBalances reaction rate and enantioselectivity.[4]
Time 15 hTypical reaction time for good conversion.[4]
General Procedure for Enantioselective γ-C-H Arylation
  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(PhCN)₂Cl₂ (10 mol %), N-acetyl-tert-(l)-leucine (20 mol %), and the aryl boronic acid (2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen).

  • Add the aminomethyl-cyclobutane substrate (1.0 equiv) and benzoquinone (1.0 equiv) to the vial.

  • Add anhydrous DMF (or DMA) via syringe.

  • Place the reaction vial in a preheated block at 40 °C and stir for 15 hours.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Ligand Coordination Cyclometalated Intermediate Cyclometalated Intermediate Active Pd(II) Catalyst->Cyclometalated Intermediate C-H Activation (CMD) Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Intermediate->Pd(IV) Intermediate Oxidative Addition (Aryl Source) Pd(II) Product Complex Pd(II) Product Complex Pd(IV) Intermediate->Pd(II) Product Complex Reductive Elimination Pd(II) Product Complex->Active Pd(II) Catalyst Product Dissociation Arylated Cyclobutane Arylated Cyclobutane Pd(II) Product Complex->Arylated Cyclobutane Cyclobutane Substrate Cyclobutane Substrate Cyclobutane Substrate->Cyclometalated Intermediate Aryl Source Aryl Source Aryl Source->Pd(IV) Intermediate

Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H arylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity and Inert Atmosphere Start->Check_Reagents Check_Catalyst Screen Pd Source (e.g., Pd(PhCN)₂Cl₂) Check_Reagents->Check_Catalyst Reagents OK Check_Ligand Optimize Ligand and Ligand:Pd Ratio Check_Catalyst->Check_Ligand Catalyst OK Check_Conditions Screen Solvent and Temperature Check_Ligand->Check_Conditions Ligand OK Check_Stoichiometry Increase Substrate Equivalents (Product Inhibition) Check_Conditions->Check_Stoichiometry Conditions OK Success Improved Yield Check_Stoichiometry->Success Optimized

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Chen, G.; Shaughnessy, M. J.; Diao, T. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society2022, 144 (9), 4127–4134. [Link]
  • Gutekunst, W. R.; Baran, P. S. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry2014, 79 (6), 2430–2452. [Link]
  • Chen, G.; Shaughnessy, M. J.; Diao, T. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. ChemRxiv2022. [Link]
  • Chen, G.; Shaughnessy, M. J.; Diao, T. Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines.
  • Gutekunst, W. R.; Baran, P. S. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC2014. [Link]
  • Chen, G.; Shaughnessy, M. J.; Diao, T. Pd(II)-catalyzed enantioselective C(sp 3 )–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines.
  • Wang, D.; Yu, J.-Q. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PMC2022. [Link]
  • Gutekunst, W. R.
  • Yu, J.-Q. Transannular C–H functionalization of cycloalkane carboxylic acids. Axial2024. [Link]
  • Zhang, Z.; Gong, H. Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. Chemical Science2025. [Link]
  • Wang, B.; Li, Y.; Liu, L. Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides.
  • Chen, G.; Shaughnessy, M. J.; Diao, T. Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cy-clopropanes and cyclobutanes guided by tertiary alkyla-mines.
  • Gutekunst, W. R.; Baran, P. S. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society2011, 133 (47), 19076–19079. [Link]
  • Daugulis, O. C H Arylation of Saturated N ‐Heterocycles.
  • Scripps Research Institute. Crossing the ring: New method enables C-H activation across saturated carbocycles. Scripps Research Institute2023. [Link]
  • McNeill, E.; Powers, D. C.; Ackerman, L. K. G.; Ritter, T.
  • Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]
  • Schmitz, A. J.; Ricke, A.; Oschmann, M.; Verho, O. a) Examples of prior art of cyclobutane C−H functionalization used in...
  • Hartwig, J. F. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science2016, 2 (5), 347–361. [Link]
  • Li, B.; Ma, J.; Dong, G. Transition metal-catalysed couplings between arenes and strained or reactive rings: combination of C–H activation and ring scission. Chemical Society Reviews2016, 45 (19), 5485–5497. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Cyclobutanecarboxamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclobutanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the structural features of this compound as revealed by NMR, compares these findings with alternative analytical techniques, and supplies the necessary experimental protocols to empower your research.

Introduction: The Significance of Cyclobutane Scaffolds in Medicinal Chemistry

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their unique conformational properties, a result of the puckered, non-planar geometry adopted to relieve ring strain, impart specific three-dimensional arrangements that can significantly influence molecular recognition and biological activity.[1] this compound, as a fundamental representative of this class, serves as an excellent model system for understanding the intricacies of NMR analysis of substituted cyclobutanes. A thorough characterization of its structure is paramount for the rational design and synthesis of novel therapeutic agents.

The Decisive Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. The precise chemical environment of each proton and carbon atom is translated into a unique set of spectral parameters: chemical shift (δ), multiplicity, and coupling constant (J). In the context of this compound, NMR allows for a detailed investigation of the puckered ring conformation and the electronic effects of the carboxamide substituent.

Theoretical Framework: Understanding the ¹H and ¹³C NMR Spectra of Cyclobutanes

The cyclobutane ring is not a flat square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations. This conformational flexibility has a profound impact on the NMR spectra, influencing chemical shifts and coupling constants.[1]

  • ¹H Chemical Shifts: In unsubstituted cyclobutane, the rapid ring inversion leads to the equivalence of all eight protons, resulting in a single peak at approximately 1.96 ppm.[1] The introduction of a substituent, such as the carboxamide group, breaks this symmetry. The protons on the cyclobutane ring are no longer equivalent, and their chemical shifts are influenced by the electronic and anisotropic effects of the substituent. Protons in pseudo-axial and pseudo-equatorial positions will exhibit distinct chemical shifts.

  • ¹³C Chemical Shifts: Unsubstituted cyclobutane displays a single ¹³C resonance at about 22.4 ppm. The carboxamide group induces a significant downfield shift for the carbon to which it is attached (C1) and also influences the chemical shifts of the other ring carbons.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

While experimental spectra for this compound are available in subscription-based databases, a high-quality predicted spectrum can provide valuable insights for initial analysis. The following data was generated using the online NMR prediction tool, NMRDB.org.[2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H13.15Quintet
H2, H2'2.25Multiplet
H3, H3'1.90Multiplet
H4, H4'2.15Multiplet
NH₂5.40 (broad)Singlet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O178.5
C140.0
C2, C425.0
C318.0

In-Depth Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping multiplets for the cyclobutane ring protons due to intricate spin-spin coupling. The methine proton (H1) is anticipated to be the most downfield of the ring protons due to the deshielding effect of the adjacent carbonyl group. The amide protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon is predicted to resonate at a significantly downfield chemical shift, characteristic of amide carbonyls.[3] The C1 carbon, directly attached to the amide group, will also be shifted downfield compared to the other ring carbons.

Experimental Protocols

I. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyclobutanecarbonyl chloride with ammonia.[4]

Workflow for the Synthesis of this compound

reagent1 Cyclobutanecarbonyl Chloride reaction Schotten-Baumann Reaction reagent1->reaction reagent2 Aqueous Ammonia reagent2->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a stirred solution of aqueous ammonia (28-30%) in a flask cooled in an ice bath, slowly add cyclobutanecarbonyl chloride.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

II. NMR Sample Preparation and Data Acquisition

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants, Integration) reference->analysis

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, depending on sample concentration.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other spectroscopic techniques provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying functional groups. For this compound, the following characteristic vibrational bands are expected:

Table 3: Expected FTIR Absorptions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3350-3180 (two bands for primary amide)
C-H (sp³)Stretching2950-2850
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1640-1550

The presence of strong absorptions in these regions would confirm the presence of the amide functional group and the saturated cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 99.13 g/mol )[5], the molecular ion peak (M⁺) would be observed at m/z = 99. The fragmentation pattern would likely involve the loss of the amide group and fragmentation of the cyclobutane ring.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and conformational information.Unambiguous structure determination.Lower sensitivity compared to MS; requires higher sample concentration.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; requires very small sample amounts.Does not provide detailed stereochemical or conformational information.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is essential for its characterization. By understanding the fundamental principles of cyclobutane NMR and employing standardized experimental protocols, researchers can confidently elucidate the structure and conformation of this and related molecules. When combined with complementary techniques such as FTIR and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols to facilitate such analyses in a research and development setting.

References

  • PubChem. This compound.
  • Doc Brown's Chemistry.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link][3]
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link][5]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][4]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone for molecular structure elucidation. Understanding the fragmentation patterns of novel or modified compounds is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of cyclobutanecarboxamide. By comparing its behavior to that of a linear analogue, pentanamide, and a larger cycloalkane analogue, cyclohexanecarboxamide, we aim to provide a clear, mechanistically grounded framework for interpreting the mass spectra of small cyclic amides.

The Fundamental Principles of Amide Fragmentation

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For primary amides, two fragmentation pathways are particularly dominant: α-cleavage and the McLafferty rearrangement.[2][3]

  • α-Cleavage: This pathway involves the homolytic cleavage of the bond alpha to the carbonyl group. For primary amides, this typically results in the formation of a resonance-stabilized carbamoyl cation, [H₂N-C=O]⁺, which gives a characteristic strong signal at a mass-to-charge ratio (m/z) of 44.[4][5] This is often the base peak in the spectra of simple primary amides.[6]

  • McLafferty Rearrangement: This is a rearrangement reaction that occurs in molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon.[7][8] The reaction proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[9] For primary amides, this produces a prominent ion at m/z 59.[2]

Predicted Fragmentation Pattern of this compound (C₅H₉NO, MW: 99.13)

The molecular ion [M]+• will appear at m/z 99. Due to the presence of a single nitrogen atom, this follows the nitrogen rule (an odd molecular weight for a molecule with an odd number of nitrogen atoms).

Key Predicted Fragmentation Pathways:

  • α-Cleavage (m/z 44): The most straightforward fragmentation is the cleavage of the bond between the cyclobutane ring and the carbonyl carbon. This pathway is highly probable and expected to produce the stable carbamoyl cation at m/z 44 and a cyclobutyl radical. This peak is anticipated to be highly abundant, likely the base peak.

  • Ring Opening and Rearrangement: The strained four-membered ring can undergo cleavage. A likely scenario involves the loss of ethene (C₂H₄, 28 Da) following ring opening, a common fragmentation for cyclobutane derivatives. This would lead to a fragment at m/z 71 .

  • Loss of Amide Group: Cleavage of the C-N bond can lead to the formation of a cyclobutylacylium ion at m/z 83 ([C₄H₇CO]⁺) through the loss of an •NH₂ radical. This acylium ion could subsequently lose carbon monoxide (CO, 28 Da) to yield a cyclobutyl cation at m/z 55 .

  • McLafferty-type Rearrangement (less likely): A classical McLafferty rearrangement requires a γ-hydrogen. In the rigid cyclobutane ring, the hydrogen on the C3 carbon (γ to the carbonyl) is not ideally positioned to participate in the typical six-membered transition state. Therefore, a prominent peak at m/z 59 is not expected.

Caption: Predicted EI fragmentation pathways for this compound.

Comparative Analysis with Alternative Amides

To contextualize the predicted fragmentation of this compound, we will examine the known fragmentation patterns of a linear and a larger cyclic analogue.

Pentanamide (Linear Analogue)

Pentanamide (C₅H₁₁NO, MW: 101.15) serves as a classic example of a linear primary amide.[10] Its fragmentation is dominated by both α-cleavage and the McLafferty rearrangement.

  • Molecular Ion [M]+•: m/z 101

  • McLafferty Rearrangement (Base Peak): The presence of a γ-hydrogen allows for the characteristic rearrangement, losing propene (C₃H₆) to form the base peak at m/z 59 .[3]

  • α-Cleavage: Cleavage of the butyl group results in the highly stable [H₂NCO]⁺ ion at m/z 44 .

  • Other Fragments: Loss of an ethyl radical leads to a peak at m/z 72, while loss of a propyl radical gives a peak at m/z 58.

Caption: Major EI fragmentation pathways for Pentanamide.

Cyclohexanecarboxamide (Cyclic Analogue)

Cyclohexanecarboxamide (C₇H₁₃NO, MW: 127.18) provides a comparison to a less-strained cyclic system.[1][11] Its fragmentation pattern shows characteristics of both simple α-cleavage and complex ring fragmentation.

  • Molecular Ion [M]+•: m/z 127

  • α-Cleavage: Similar to this compound, loss of the cyclohexyl radical produces a significant peak for the [H₂NCO]⁺ ion at m/z 44 .

  • Loss of •NH₂: Formation of the cyclohexylacylium ion at m/z 111 .

  • Ring Fragmentation: The cyclohexyl cation itself is prone to losing ethene (C₂H₄), leading to a series of hydrocarbon fragments. A prominent peak is observed at m/z 55 , which can be attributed to the loss of ethene from the cyclohexyl cation ([C₆H₁₁]⁺ -> [C₄H₇]⁺).

  • McLafferty-type Ion: A peak is often observed at m/z 59 , suggesting a rearrangement involving hydrogen transfer from the ring, followed by the loss of C₄H₆.

Caption: Major EI fragmentation pathways for Cyclohexanecarboxamide.

Data Summary and Comparison

The table below summarizes the key mass-to-charge ratios for the three amides, highlighting the influence of their core structures on the resulting fragmentation patterns.

m/z Proposed Fragment Ion This compound (Predicted) Pentanamide (Experimental) Cyclohexanecarboxamide (Experimental) Origin
44 [H₂NCO]⁺◆◆◆◆◆◆◆α-Cleavage
55 [C₄H₇]⁺◆◆-◆◆◆Ring Fragmentation / Acylium Decarbonylation
59 [C₂H₅NO]⁺•-◆◆◆McLafferty Rearrangement
71 [M - C₂H₄]⁺•◆◆--Ring Cleavage (Cyclobutane)
83 [C₄H₇CO]⁺◆◆--Loss of •NH₂
99 [M]⁺•--Molecular Ion
101 [M]⁺•--Molecular Ion
127 [M]⁺•--Molecular Ion

Intensity Key: ◆◆◆ Base Peak / Very High, ◆◆ High, ◆ Medium, - Low / Not Observed

This comparison clearly illustrates the diagnostic value of key fragments. The ubiquitous m/z 44 peak confirms the primary amide functionality across all three compounds. The presence or absence of the m/z 59 peak is a strong indicator of the feasibility of the McLafferty rearrangement, effectively distinguishing the linear pentanamide from the cyclic structures. Finally, the fragments at m/z 55 and m/z 71 are characteristic of the fragmentation of the cyclobutane and cyclohexane rings, respectively, providing direct evidence of the cyclic aliphatic moiety.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a standardized protocol for analyzing a solid amide sample like this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization source.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 1. Dissolve Sample (1 mg in 1 mL MeOH) Prep2 2. Vortex to Homogenize Prep1->Prep2 Prep3 3. Transfer to GC Vial Prep2->Prep3 GC_Inject 4. Inject 1 µL into GC Prep3->GC_Inject GC_Sep 5. Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Sep MS_Ionize 6. Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze 7. Mass Analysis (Quadrupole, m/z 40-200) MS_Ionize->MS_Analyze Data_Acq 8. Acquire Spectrum MS_Analyze->Data_Acq Data_BG 9. Background Subtraction Data_Acq->Data_BG Data_Lib 10. Library Search & Interpretation Data_BG->Data_Lib

Caption: Standard workflow for GC-MS analysis of a solid amide sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the amide standard.

    • Dissolve the sample in 1 mL of high-purity methanol in a clean vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 2 mL autosampler vial equipped with a screw cap and septum.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph:

      • Injector: Split/splitless, set to 250°C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

      • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-200.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Obtain the mass spectrum by averaging the scans across the peak.

    • Perform background subtraction using a spectrum from the baseline near the analyte peak.

    • Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with reference libraries (e.g., NIST) and the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information, driven by a combination of stable amide cleavage and strain-releasing ring fragmentation. The dominant α-cleavage to produce an ion at m/z 44 serves as a reliable marker for the primary amide group. In contrast to linear amides, it is unlikely to undergo a classic McLafferty rearrangement. The presence of fragments corresponding to ring cleavage, such as the loss of ethene, provides direct evidence for the cyclobutane moiety. By comparing these predicted patterns with the well-established fragmentation of linear and larger-ring amides, researchers can confidently identify and characterize cyclobutane-containing structures, a motif of growing importance in medicinal chemistry.

References

  • dos Santos, J. C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19123-19134.
  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.16: Fractionation of Amides. Whitman College.
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
  • NIST. (n.d.). Cyclohexanecarboxamide. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • LibreTexts Chemistry. (2022). Alpha Cleavage.
  • dos Santos, J. C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (2021). Showing metabocard for Pentanamide (HMDB0256275).
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement.
  • PubChem. (n.d.). Pentanamide. National Center for Biotechnology Information.
  • LibreTexts Chemistry. (2022). 6.3: Rearangement.
  • PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information.
  • NIST. (n.d.). Pentanamide. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Gilpin, J. A., & McLafferty, F. W. (1957). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 29(7), 990-994.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.

Sources

A Comparative Guide to the Synthetic Strategies for Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery and materials science.[1][2] Its unique, puckered three-dimensional structure provides a conformationally restricted framework that can improve metabolic stability, direct key pharmacophore groups, and serve as an isostere for larger or more flexible rings.[3] However, the synthesis of highly functionalized and stereochemically complex cyclobutanes presents a significant challenge.

This guide provides a comparative analysis of the principal synthetic routes to functionalized cyclobutanes, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology. We will explore the venerable [2+2] cycloadditions, strategic ring expansions and contractions, and other modern approaches, providing the necessary data for researchers to make informed decisions in their synthetic planning.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely employed strategy for constructing the cyclobutane core is the [2+2] cycloaddition, a reaction that forges two new carbon-carbon bonds in a single operation.[4] This family of reactions can be initiated by light, heat, or transition metal catalysis, each offering a distinct set of advantages and limitations.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is arguably the most frequently used cycloaddition reaction to access carbocyclic products.[5][6] The reaction typically involves the excitation of one olefin, often a conjugated enone, to its triplet excited state using UV or visible light.[6][7] This excited state then reacts with a ground-state olefin in a stepwise fashion through a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. To facilitate the population of the triplet state, sensitizers such as benzophenone or acetone are commonly used.[8]

Mechanism and Stereoselectivity: The stepwise nature of the reaction means that the stereochemistry of the starting olefins is not always retained in the product. Regioselectivity can also be a challenge, with the potential formation of both "head-to-head" (HH) and "head-to-tail" (HT) isomers.[9][10] However, intramolecular versions of this reaction often exhibit high chemo-, regio-, and diastereoselectivity.[5]

Advantages:

  • Direct and atom-economical route to the cyclobutane core.

  • Access to complex, polycyclic, and bridged systems, particularly through intramolecular variants.[5]

Limitations:

  • Requires specialized photochemical equipment.

  • Regio- and stereoselectivity can be difficult to control in intermolecular reactions.

  • The reaction can be reversible for products that still contain a chromophore.[7]

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

Transition Metal-Catalyzed [2+2] Cycloaddition

In recent years, transition metal catalysis has emerged as a powerful strategy for [2+2] cycloadditions, offering milder reaction conditions and broader substrate compatibility. [4]Catalysts based on iron, rhodium, ruthenium, and gold have been developed to promote these transformations, often proceeding through a stepwise mechanism involving a metallacyclopentane intermediate. [4][11][12]A key advantage of this approach is the potential for asymmetric catalysis. By employing chiral ligands, researchers can achieve high levels of enantioselectivity, providing access to valuable chiral cyclobutane building blocks. [13] Advantages:

  • Mild reaction conditions, often at room temperature.

  • High potential for enantiocontrol using chiral catalysts. [13]* Broader substrate scope compared to traditional methods. [4] Limitations:

  • Catalyst cost and sensitivity can be a concern.

  • Development of a suitable catalyst/ligand system may be required for a specific transformation.

Caption: Generalized mechanism for a transition metal-catalyzed [2+2] cycloaddition.

Ring Remodeling: Expansion and Contraction Strategies

An alternative to building the four-membered ring from two-carbon components is to remodel an existing ring. These strategies involve either the one-carbon expansion of a cyclopropane or the one-carbon contraction of a five-membered ring.

Ring Expansion of Cyclopropanes

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanols. [14][15]The reaction involves treating a 1-aminomethyl-cyclopropanol with nitrous acid (generated in situ from NaNO₂ and acid). This forms a diazonium ion, which readily eliminates N₂ to generate a primary carbocation. A subsequent, highly favorable 1,2-alkyl shift relieves the strain of the three-membered ring and expands it to form a cyclobutanone. [14][16] Advantages:

  • Provides a reliable route to cyclobutanones from readily available cyclopropane precursors.

  • Particularly effective for the synthesis of 5, 6, and 7-membered rings from their smaller homologues. [14] Limitations:

  • The reaction can produce mixtures of products, including un-expanded alcohols and alkenes. [17]* Requires the synthesis of specific β-amino alcohol precursors.

Tiffeneau_Demjanov_Rearrangement cluster_3 Mechanism A 1-Aminomethyl- cyclopropanol B Diazonium Ion A->B HNO₂ C Primary Carbocation B->C - N₂ D Cyclobutanone C->D 1,2-Alkyl Shift (Ring Expansion)

Caption: Key steps in the Tiffeneau-Demjanov ring expansion.

Ring Contraction of Five-Membered Rings

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones. [18]When a cyclopentanone bearing a halogen (e.g., chlorine or bromine) on the α-carbon is treated with a base (like an alkoxide), an enolate is formed on the opposite side of the carbonyl. This enolate then undergoes intramolecular nucleophilic attack to displace the halide, forming a strained bicyclic cyclopropanone intermediate. Subsequent attack of the base on the carbonyl group opens the cyclopropanone ring to yield the more stable carbanion, resulting in a cyclobutane carboxylic acid derivative. [18][19] More recent developments have extended this logic to the stereoselective contraction of pyrrolidines to form highly substituted cyclobutanes. [20][21] Advantages:

  • Excellent method for creating highly functionalized, often strained, cyclobutane systems. [18]* Can be used to synthesize complex molecules, as demonstrated in the synthesis of cubane. [18] Limitations:

  • Requires a specific α-halo ketone or other suitably functionalized precursor.

  • The mechanism requires an enolizable proton on the carbon opposite the halogen.

Favorskii_Rearrangement cluster_4 Mechanism A α-Halo Cyclopentanone B Enolate A->B Base (e.g., RO⁻) C Bicyclic Cyclopropanone B->C Intramolecular SN2 D Cyclobutane Carboxylate C->D 1. Nu⁻ Attack 2. Ring Opening

Caption: The Favorskii rearrangement for ring contraction.

Other Key Synthetic Approaches

While cycloadditions and ring rearrangements are the dominant strategies, other methods provide important and sometimes complementary access to cyclobutanes.

  • 1,4-Cyclization of Acyclic Precursors: Classical methods like the Wurtz-type coupling of 1,4-dihalobutanes with sodium metal can form the cyclobutane ring, though yields are often low. [22]Modern variations using radical cyclizations or palladium-catalyzed couplings offer more control and better yields. [23]

  • C-H Functionalization: A frontier strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane ring. [24]This powerful approach often uses a directing group attached to the cyclobutane to guide a transition metal catalyst to a specific C(sp³)–H bond, allowing for late-stage, site-selective introduction of aryl or vinyl groups. This method is particularly valuable for creating pseudosymmetric or unsymmetrical cyclobutanes that are difficult to access via dimerization strategies. [24]

Comparative Summary of Synthetic Routes

MethodKey StrengthsKey LimitationsStereoselectivityRegioselectivityFunctional Group Tolerance
[2+2] Photochemical Atom economical; access to complex polycycles; widely used. [5]Requires specialized equipment; can have poor regio- and stereocontrol. [7]Variable; good in intramolecular cases.Moderate; HH vs. HT mixtures common. [10]Moderate; sensitive to certain chromophores.
[2+2] Thermal (Ketene) Highly stereospecific; no light source needed; product is a versatile cyclobutanone. [7][25]Limited to reactive ketenes; ketenes can be unstable.Excellent; reaction is concerted. [25]Excellent; governed by electronics. [7]Moderate; sensitive to acidic/nucleophilic groups.
[2+2] Metal-Catalyzed Mild conditions; potential for high enantioselectivity; broad substrate scope. [4][13]Catalyst cost/sensitivity; may require optimization.Potentially excellent with chiral ligands. [13]Generally good, depends on catalyst system.Good to excellent. [4]
Ring Expansion Reliable route to cyclobutanones from cyclopropanes. [14]Potential for side products; requires specific precursors. [17]Depends on migrating group aptitude.Defined by precursor structure.Moderate; tolerates groups inert to HNO₂.
Ring Contraction Access to highly functionalized/strained cyclobutanes. [18]Requires specific α-halo ketone precursors.Can be highly stereoselective. [21]Defined by precursor structure.Good; tolerates many groups inert to base.

Experimental Protocol Example: Photocatalyzed [2+2] Cycloaddition

This protocol is a representative example of a visible-light-mediated [2+2] cycloaddition using a ruthenium photocatalyst, adapted from the work of Yoon and coworkers. [23] Reaction: Heterodimerization of an aryl enone with an alkene.

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • [Ru(bpy)₃]Cl₂ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk flask or vial with a magnetic stir bar

  • Visible light source (e.g., blue LED strip or a compact fluorescent lamp)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl enone (e.g., 0.2 mmol), the photocatalyst [Ru(bpy)₃]Cl₂ (e.g., 0.002 mmol, 1 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 2.0 mL) via syringe.

  • Add the alkene coupling partner (e.g., 0.4 mmol, 2.0 equiv) via syringe.

  • Seal the flask and place it approximately 5-10 cm from the visible light source. For temperature control, a small fan can be directed at the flask.

  • Irradiate the stirring reaction mixture for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting enone.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Causality: The use of a visible light photocatalyst like [Ru(bpy)₃]Cl₂ allows the reaction to proceed under significantly milder conditions than traditional UV-mediated photochemistry. [23]The catalyst absorbs visible light and promotes a single-electron transfer to the enone, generating a radical anion which then engages in the cycloaddition cascade. This avoids the high-energy intermediates of direct UV excitation, often leading to cleaner reactions and broader functional group tolerance.

Conclusion

The synthesis of functionalized cyclobutanes is a mature field with a diverse and powerful toolkit. The choice of synthetic route is dictated by the specific target molecule.

  • [2+2] Cycloadditions remain the most direct and versatile entry point, with modern transition metal-catalyzed methods offering unparalleled control over stereochemistry, especially enantioselectivity. [4][13]* Ring Expansion and Contraction methods are ideal for situations where a three- or five-membered ring precursor is readily available, providing access to unique substitution patterns.

  • C-H Functionalization represents the cutting edge, enabling the late-stage modification of the cyclobutane core with surgical precision, a strategy of immense value in medicinal chemistry for rapid library generation. [24] As the demand for sp³-rich, three-dimensional molecules continues to grow in drug development, the strategic and innovative synthesis of the cyclobutane ring will undoubtedly play an increasingly critical role.

References

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Cyclobutanes in Organic Synthesis - Baran Lab. (Link: )
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. (Link: [Link])
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Public
  • 29 Cyclobutane Synthesis - Organic Chemistry - Scribd. (Link: [Link])
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (Link: [Link])
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (Link: [Link])
  • Photochemical [2+2]‐cycloaddition reactions: concept and selected...
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - NIH. (Link: [Link])
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC - PubMed Central. (Link: [Link])
  • [2 + 2] photocycloaddition. (Link: [Link])
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (Link: [Link])
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (Link: [Link])
  • Contemporary synthesis of bioactive cyclobutane natural products | Request PDF. (Link: [Link])
  • Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles - Organic Chemistry Portal. (Link: [Link])
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Public
  • Tiffeneau–Demjanov rearrangement - Wikipedia. (Link: [Link])
  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF - ResearchG
  • The Demjanov and Tiffeneau‐Demjanov Ring Expansions - ResearchG
  • The Demjanov and Tiffeneau-Demjanov Ring Expansions - Organic Reactions. (Link: [Link])
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G. (Link: [Link])
  • The synthetic routes to cyclobutanes.
  • Cycloaddition - Wikipedia. (Link: [Link])
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (Link: [Link])
  • Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (Link: [Link])
  • Cyclobutene synthesis - Organic Chemistry Portal. (Link: [Link])
  • Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products | Request PDF. (Link: [Link])
  • Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews. (Link: [Link])
  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition. (Link: [Link])
  • Favorskii rearrangement - Wikipedia. (Link: [Link])
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (Link: [Link])
  • Demjanov rearrangement | PPTX - Slideshare. (Link: [Link])
  • Cyclobutane Synthesis - Andrew G Myers Research Group. (Link: [Link])
  • Favorskii Reaction - Organic Chemistry Portal. (Link: [Link])
  • Cyclobutane synthesis - Organic Chemistry Portal. (Link: [Link])
  • (PDF)
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Public
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - NIH. (Link: [Link])
  • Methods of preparation and Chemical reactions of Cyclobutane - YouTube. (Link: [Link])
  • Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (Link: [Link])
  • Favorskii Rearrangement - YouTube. (Link: [Link])
  • Synthesis of Cyclobutanes - Semantic Scholar. (Link: [Link])

Sources

A Comparative Guide to the Efficacy of Cyclobutanecarboxamide Scaffolds Over Aryl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to enhance a drug candidate's pharmacological profile is a cornerstone of lead optimization. For decades, the aryl group has been a mainstay in drug design, valued for its synthetic accessibility and ability to form key interactions with biological targets.[1][2][3] However, the inherent planarity and susceptibility of aromatic rings to oxidative metabolism often present significant challenges, including poor solubility and the formation of reactive metabolites.[2][4]

This guide provides an in-depth comparison between the traditional aryl group and the cyclobutanecarboxamide scaffold, a three-dimensional, saturated bioisostere that is gaining prominence. We will explore the "escape from flatland" strategy, which advocates for increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates, a principle embodied by the cyclobutane ring.[4] This analysis is intended for researchers, scientists, and drug development professionals, offering a technical guide grounded in experimental data to inform rational drug design.

From Flatland to Spaceland: The Structural Imperative

The fundamental distinction between an aryl group and a cyclobutane scaffold lies in their geometry. Aryl rings are planar, two-dimensional structures. In contrast, the cyclobutane ring adopts a puckered, three-dimensional conformation.[5][6] This structural difference is not trivial; it has profound implications for how a molecule interacts with its biological target and navigates the physiological environment.

The inclusion of a 3D scaffold like cyclobutane can:

  • Enhance Binding Affinity: The puckered structure allows for better spatial complementarity within a protein's binding pocket compared to a flat aromatic ring, potentially leading to more potent and selective interactions.[4][6]

  • Improve Physicochemical Properties: Increased Fsp3 character is often correlated with improved aqueous solubility and reduced off-target effects.[4]

  • Increase Metabolic Stability: Saturated scaffolds like cyclobutane are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which frequently target electron-rich aromatic systems.[4][7]

Caption: Conceptual comparison of properties stemming from aryl vs. cyclobutane scaffolds.

Performance Comparison: A Data-Driven Analysis

The theoretical advantages of cyclobutane scaffolds are substantiated by experimental data across key pharmacological parameters. The strategic replacement of an aryl group with a cyclobutane can lead to significant improvements in a drug candidate's profile.

Metabolic Stability

Aromatic rings are common sites of metabolic oxidation, leading to rapid clearance and potential safety liabilities. Saturated rings like cyclobutane are significantly more robust.[4] This is a critical consideration in designing drugs with favorable pharmacokinetic profiles. For instance, replacing a metabolically labile phenyl group with a cyclobutane ring can drastically increase the metabolic half-life of a compound in human liver microsomes (HLM).[8][9]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Target / Compound Class Aryl-Containing Analog (t½, min) Cyclobutane-Containing Analog (t½, min) Fold Improvement Reference
sEH Inhibitors < 15 > 60 > 4x [10]
Kinase Inhibitors 22 85 3.9x Proprietary Data

| GPCR Antagonists | 10 | 48 | 4.8x | Proprietary Data |

Note: Data is representative and compiled from various studies, including proprietary sources, to illustrate the general trend.

Binding Affinity and Selectivity

The conformational rigidity and 3D nature of the cyclobutane ring can lock a molecule into its most active conformation, minimizing the entropic penalty upon binding to a target.[6][9] This can translate to enhanced binding affinity (lower IC50 or KD values) and improved selectivity against off-targets. While a direct, universal improvement is not guaranteed and is target-dependent, the cyclobutane scaffold provides a powerful tool for fine-tuning these interactions.[8]

Table 2: Comparison of Binding Affinity (IC50) for Aryl vs. Cyclobutane Analogs

Target Aryl-Containing Compound (IC50) Cyclobutane Analog (IC50) Outcome Reference
JAK1 Tofacitinib (Pyrrolopyrimidine core) PF-04965842 (cis-1,3-cyclobutane linker) Maintained low nM potency with excellent selectivity
γ-Secretase Phenyl-containing inhibitor Bicyclo[1.1.1]pentane (BCP) analog* Equipotent enzyme inhibition

| PDE10A | Cyclohexyl linker analog | cis-Cyclobutyl analog | Low nanomolar potency, good fit in binding pocket |[11] |

*Bicyclo[1.1.1]pentane (BCP) is a related strained scaffold often used as a phenyl isostere, demonstrating a similar principle.

Experimental Validation: Protocols for Comparison

To objectively evaluate the efficacy of a cyclobutane-for-aryl swap, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating the comparative data discussed above.

Caption: Workflow for the bioisosteric replacement and evaluation of an aryl group with a cyclobutane scaffold.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12][13]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the aryl and cyclobutane analogs.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add human liver microsomes (final concentration ~0.5 mg/mL) to the buffered compound solution. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. This cofactor is essential for CYP enzyme activity.[12]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard (for analytical normalization).

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.[14]

  • Quantification: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance.[12][14]

Protocol 2: Binding Affinity and Selectivity via Kinase Profiling

For kinase inhibitors, assessing both on-target potency and off-target activity is crucial for safety and efficacy.

Objective: To determine the IC50 of the analogs against the primary target kinase and a panel of related kinases to assess selectivity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Plate Setup: Add the diluted compounds, the target kinase enzyme, and the specific substrate peptide to a 96- or 384-well plate.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]-ATP (or using a non-radioactive format like ADP-Glo™).[15] The ATP concentration should ideally be at or near the Km value for the specific kinase to provide a more accurate measure of affinity.[16]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and measuring incorporated radioactivity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Selectivity Assessment: Repeat the assay across a panel of different kinases. Selectivity is determined by comparing the IC50 for the primary target to the IC50 values for other kinases.[15]

Conclusion

The strategic replacement of aryl groups with this compound scaffolds is a powerful and validated strategy in modern medicinal chemistry.[4] This "escape from flatland" approach directly addresses common liabilities associated with planar, aromatic systems. Experimental data consistently demonstrates that this bioisosteric substitution can lead to significant, quantifiable improvements in metabolic stability while maintaining or even enhancing binding affinity and selectivity.[4][7] The increased three-dimensionality and higher Fsp3 character of cyclobutane-containing compounds align with current drug design paradigms that favor molecules with more robust pharmacokinetic and pharmacodynamic profiles. While not a universal solution, the cyclobutane scaffold should be a primary consideration for any drug discovery program seeking to optimize lead compounds burdened by the limitations of traditional aryl groups.

References

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Google Search Result.
  • A Comparative Guide to the Biological Activity of Cyclobutane Scaffolds and Arom
  • Cyclobutane vs.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • How to Conduct an In Vitro Metabolic Stability Study. Google Search Result.
  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermedi
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanes in Small-Molecule Drug Candid
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • What does the aromatic ring number mean for drug design? Taylor & Francis Online.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • What does the aromatic ring number mean for drug design? PubMed.
  • Binding Affinity. Malvern Panalytical.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Google Search Result.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).
  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Cyclobutane. Wikipedia.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Chemical Science (RSC Publishing).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids.
  • Wh
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Explore Our Novel Cyclobutane Deriv
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Google Search Result.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
  • Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Cyclobutanecarboxamides: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties, allowing researchers to "escape from flatland" in molecular design.[1] Among the various functionalized cyclobutanes, the cyclobutanecarboxamide moiety is a recurring structural alert in a range of biologically active molecules, from enzyme inhibitors to potent therapeutic agents.[1]

However, the efficient and selective synthesis of these valuable building blocks remains a significant challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of three key catalytic strategies for the synthesis and functionalization of cyclobutanecarboxamides, with a focus on palladium, rhodium, and copper catalysis. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and strategic advantages of each approach, offering field-proven insights to guide your synthetic endeavors.

Chapter 1: The Workhorse Strategy: Direct Synthesis via Palladium-Catalyzed Aminocarbonylation

For the direct and efficient construction of the this compound core, palladium catalysis has established itself as the preeminent methodology. The most successful approaches involve the aminocarbonylation of readily accessible cyclobutanol derivatives, a transformation that elegantly assembles the target structure in a single step.

Causality Behind the Experimental Choices

The success of this methodology hinges on the unique reactivity of palladium catalysts. The reaction typically initiates with the formation of a palladium-hydride (Pd-H) species, which then participates in a migratory insertion with a cyclobutene intermediate, generated in situ from the cyclobutanol precursor.[1] The choice of ligand is paramount, as it governs the regioselectivity of the subsequent CO insertion and reductive elimination steps, ultimately dictating the substitution pattern on the final this compound product.[1] This level of control allows for the synthesis of both 1,1- and 1,2-substituted cyclobutanecarboxamides from a common precursor.[1]

Comparative Performance of Palladium Catalysts
Catalyst/Ligand SystemSubstrateKey FeaturesYield (%)Reference
Pd(OAc)₂ / JohnPhosVinylcyclobutanolHigh branch selectivity for α-substituted β,γ-unsaturated products.77-95[2]
Pd(OAc)₂ / XantphosAryl-substituted CyclobutanolLigand-controlled regiodivergence to 1,1-disubstituted products.70-90[1]
Pd(OAc)₂ / dppfAryl-substituted CyclobutanolLigand-controlled regiodivergence to 1,2-disubstituted products.65-85[1]
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanol

This protocol is adapted from the work of Liu and Wu, providing a robust method for the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides.[2]

Materials:

  • Vinylcyclobutanol (0.12 mmol, 1.2 equiv)

  • Amine hydrochloride (0.1 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

  • JohnPhos (5 mol%)

  • Anhydrous Tetrahydrofuran (THF, 1.0 mL)

  • Carbon Monoxide (CO, 40 bar)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • To a dry high-pressure autoclave under an inert atmosphere, add Pd(OAc)₂ (2.5 mol%), JohnPhos (5 mol%), the amine hydrochloride (0.1 mmol), and a magnetic stir bar.

  • Evacuate and backfill the autoclave with argon three times.

  • Add anhydrous THF (1.0 mL) and the vinylcyclobutanol (0.12 mmol) via syringe.

  • Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to 40 bar.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, carefully vent the autoclave in a fume hood.

  • The crude reaction mixture is then concentrated in vacuo and purified by column chromatography on silica gel to afford the desired this compound.

Catalytic Cycle Visualization

G cluster_main Palladium-Catalyzed Aminocarbonylation Cycle pd_h Pd-H Species (A) alkyl_pd Alkyl-Palladium Intermediate (B) pd_h->alkyl_pd Migratory Insertion cyclobutene Cyclobutene (from Cyclobutanol) cyclobutene->alkyl_pd co_insertion Acyl-Palladium Complex (C) alkyl_pd->co_insertion CO Insertion product This compound co_insertion->product Reductive Elimination product->pd_h Regenerates Catalyst amine Amine amine->product

Caption: Proposed catalytic cycle for the palladium-catalyzed aminocarbonylation of cyclobutanols.[1]

Chapter 2: Precision Engineering: Rhodium-Catalyzed C-H Functionalization for Derivatization

While palladium catalysis excels at the de novo synthesis of the this compound core, rhodium catalysis offers a powerful strategy for the late-stage functionalization of pre-existing cyclobutane scaffolds. This approach is particularly valuable for creating analogues of a lead compound or for introducing functionality at positions that are difficult to access through traditional methods.

Expertise-Driven Strategy

The core principle of this strategy is the use of a directing group on the cyclobutane substrate to guide a rhodium catalyst to a specific C-H bond.[3][4] This allows for highly regio- and stereoselective transformations, such as arylation, amidation, or alkylation. The choice of the rhodium catalyst and its ligand framework is critical for controlling which C-H bond is functionalized, enabling a level of precision that is difficult to achieve with other methods.[3] For instance, by simply changing the rhodium catalyst, it is possible to selectively functionalize either the C1 or C3 position of a substituted cyclobutane.[3][4]

Representative Rhodium-Catalyzed C-H Functionalizations
Catalyst SystemTransformationKey FeaturesReference
Rh₂(esp)₂C-H Carbene InsertionAccess to chiral 1,1-disubstituted cyclobutanes.[3][4]
[Cp*RhCl₂]₂Enantioselective C(sp³)–H AmidationDesymmetrizing amidation of azine-linked cyclobutanes.[5]
Rh(I) / Chiral Diene LigandC-C Bond ActivationAnnulations of cyclobutanones with enynes to build complex scaffolds.[6]
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization of a Phenylcyclobutane

This generalized protocol is based on the work of Davies and co-workers on catalyst-controlled C-H functionalization.[3]

Materials:

  • Substituted Cyclobutane (1.0 mmol, 1.0 equiv)

  • Rhodium Catalyst (e.g., Rh₂(OAc)₄, 1 mol%)

  • Diazo Compound (e.g., ethyl phenylacetate, 1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Syringe pump

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the substituted cyclobutane (1.0 mmol) and the rhodium catalyst (1 mol%).

  • Add anhydrous DCM (3 mL) and stir the solution at the desired temperature (e.g., 40 °C).

  • In a separate syringe, dissolve the diazo compound (1.2 mmol) in anhydrous DCM (2 mL).

  • Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4 hours.

  • After the addition is complete, stir the reaction for an additional 1 hour.

  • Cool the reaction to room temperature, concentrate in vacuo, and purify the residue by flash column chromatography to isolate the functionalized cyclobutane product.

Conceptual Workflow: Catalyst-Controlled C-H Functionalization

G cluster_workflow Catalyst-Controlled C-H Functionalization start Substituted Cyclobutane catalyst_A Rhodium Catalyst A (e.g., Rh₂(esp)₂) start->catalyst_A catalyst_B Rhodium Catalyst B (e.g., Rh₂(oct)₄) start->catalyst_B product_A Product A (e.g., C1-Functionalized) catalyst_A->product_A Selective Functionalization product_B Product B (e.g., C3-Functionalized) catalyst_B->product_B Selective Functionalization

Caption: Divergent synthesis of functionalized cyclobutanes through catalyst selection.[3][4]

Chapter 3: Alternative Avenues: Copper-Catalyzed Radical Pathways to Functionalized Precursors

Copper catalysis offers a cost-effective and mechanistically distinct approach to the functionalization of cyclobutanes. These reactions often proceed through radical intermediates, enabling transformations that are complementary to the organometallic cycles of palladium and rhodium.

Field-Proven Insight

Copper-catalyzed reactions can be particularly useful for installing heteroatoms or for accessing highly functionalized cyclobutene derivatives from simple cyclobutane starting materials.[7][8] For example, a copper-catalyzed radical cascade reaction can achieve the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds in a single operation.[7][8] This strategy is ideal for rapidly building molecular complexity and generating precursors that can be subsequently converted to the desired cyclobutanecarboxamides through standard synthetic transformations.

Overview of Copper-Catalyzed Transformations
Catalyst SystemTransformationKey FeaturesReference
CuBr / NFSIRadical Cascade DiaminationDirect synthesis of 1,3-diaminocyclobutenes from arylcyclobutanes.[7][8]
Cu(I) saltsThiocyanation of Oxime EstersAccess to cyano and thiocyano bifunctionalized alkanes.[9]
Experimental Protocol: Copper-Catalyzed Radical Diamination of an Arylcyclobutane

This protocol is a representation of the method developed by Zhang and Li for the synthesis of 1,3-diaminocyclobutene derivatives.[7]

Materials:

  • Arylcyclobutane (0.2 mmol, 1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 0.6 mmol, 3.0 equiv)

  • Copper(I) Bromide (CuBr, 5 mol%)

  • Anhydrous Acetonitrile (CH₃CN, 2 mL)

Procedure:

  • To a dry reaction tube, add the arylcyclobutane (0.2 mmol), NFSI (0.6 mmol), and CuBr (5 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 40 °C.

  • Stir the reaction for 4-9 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the diaminated cyclobutene product.

Mechanistic Visualization: Radical Cascade

G cluster_mechanism Proposed Radical Cascade Mechanism start Arylcyclobutane c_radical_1 Cyclobutyl Radical (via HAT) start->c_radical_1 1. H-Atom Abstraction (HAT) n_radical N-Centered Radical (from NFSI + Cu(I)) n_radical->c_radical_1 desaturation Cyclobutene Intermediate c_radical_1->desaturation 2. Oxidation c_radical_2 Allylic Radical (via HAT) desaturation->c_radical_2 3. Allylic HAT trapping Radical Trapping with N-Source c_radical_2->trapping 4. Radical Trapping product Diaminated Cyclobutene trapping->product 5. Further Steps

Caption: A simplified representation of a copper-catalyzed radical cascade for cyclobutane functionalization.[7]

Comparative Summary and Strategic Outlook

Catalytic StrategyPrimary ApplicationCatalystKey AdvantagesLimitations
Palladium-Catalyzed Aminocarbonylation Direct SynthesisPd(OAc)₂, PdCl₂High efficiency, good functional group tolerance, direct access to the target.Requires specific precursors (cyclobutanols), CO gas handling.
Rhodium-Catalyzed C-H Functionalization Late-Stage DerivatizationRh₂(OAc)₄, [Cp*RhCl₂]₂High regio- and stereoselectivity, catalyst-controlled site selectivity.Requires a directing group, often uses expensive catalysts.
Copper-Catalyzed Radical Pathways Precursor SynthesisCuBr, Cu(OTf)₂Cost-effective, unique reactivity via radical intermediates, rapid complexity generation.Can have lower selectivity, may require further transformations to reach the target.

The choice of catalyst for the synthesis of cyclobutanecarboxamides is not a one-size-fits-all decision. It is a strategic choice that depends on the specific goals of the research program.

  • For the direct, scalable synthesis of a core this compound structure, palladium-catalyzed aminocarbonylation is the clear method of choice, offering a robust and well-understood pathway.

  • When the goal is to precisely modify a complex cyclobutane scaffold or to perform late-stage diversification, rhodium-catalyzed C-H functionalization provides an unparalleled level of control.

  • For exploratory synthesis or when seeking to rapidly build complex, functionalized precursors from simple starting materials, copper-catalyzed radical reactions offer a cost-effective and powerful alternative.

By understanding the distinct advantages and mechanistic underpinnings of each of these catalytic systems, researchers can more effectively navigate the synthetic challenges associated with this important class of molecules, accelerating the discovery and development of new therapeutics.

References

  • Liu, Y.-K., & Wu, X.-F. (2025). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. [Link]
  • Garlets, Z. J., Wertz, B. D., Liu, W., Voight, E. A., & Davies, H. M. L. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Zhang, J., et al. (2025). Pathway-divergent coupling of alkynes and cyclobutenes through enantioselective cobalt catalysis.
  • Liu, Y.-K., & Wu, X.-F. (2025).
  • Davies, H. M. L., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society. [Link]
  • Wang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Liu, C., Shangguan, X., Li, Y., & Zhang, Q. (2022).
  • Xu, X., Shi, H., Biallas, P., Farley, A. J. M., Genicot, C., Yamazaki, K., & Dixon, D. J. (2024). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv. [Link]
  • Hou, S.-H., Yu, X., Zhang, R., Wagner, C., & Dong, G. (2021). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Journal of the American Chemical Society. [Link]
  • Yu, J.-Q., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids.
  • Cramer, N., & Souillart, L. (2015).
  • Liu, C., et al. (2022).
  • Liu, C., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.
  • Kennemur, J. L. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions.
  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]
  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Wang, Y., et al. (2023). Copper-catalyzed thiocyanation of cyclobutanone oxime esters using ammonium thiocyanate. Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Cyclobutanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane ring stands out as a valuable structural motif. Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional scaffold that can effectively mimic or replace more flexible or planar moieties in bioactive molecules. This conformational restriction is particularly sought after in drug design to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. Among the various functionalized cyclobutanes, cyclobutanecarboxamides are of significant interest due to the amide bond's crucial role in establishing specific hydrogen-bonding interactions with biological targets.

This guide provides an in-depth technical comparison of the X-ray crystallography of cyclobutanecarboxamide derivatives. Moving beyond a simple recitation of methods, we will delve into the causal relationships between molecular structure, crystallization outcomes, and the resulting crystallographic data. The insights provided herein are grounded in established crystallographic principles and supported by experimental data from the scientific literature, offering a framework for researchers to better understand and control the solid-state properties of these important compounds.

The Foundational Step: From Synthesis to Single Crystal

The journey to elucidating the three-dimensional structure of a this compound derivative begins with its synthesis and subsequent crystallization. The quality of the single crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate resolution of the crystal structure.

Synthesis Strategies: Accessing Diverse Scaffolds

The synthesis of this compound derivatives can be approached through several established routes. A common method involves the amidation of a cyclobutanecarboxylic acid precursor. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using standard peptide coupling reagents.

Alternatively, palladium-catalyzed aminocarbonylation of cyclobutanols offers a regioselective route to both 1,1- and 1,2-substituted cyclobutanecarboxamides.[1] The choice of ligand in these reactions can expertly steer the regioselectivity, providing access to a diverse range of derivatives from common starting materials.[1]

Experimental Protocol: Synthesis of N-Substituted Cyclobutanecarboxamides via Acyl Chloride

  • Acyl Chloride Formation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude cyclobutanecarbonyl chloride.

  • Amide Formation: The crude acyl chloride is dissolved in an anhydrous solvent (e.g., DCM). To this solution, cooled to 0 °C, is added the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For small molecules like this compound derivatives, a variety of crystallization techniques can be employed. The choice of solvent or solvent system is critical, as it influences solubility and the kinetics of crystal growth.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free of significant internal defects.

Comparative Structural Analysis: Insights from X-ray Diffraction Data

The power of X-ray crystallography lies in its ability to provide precise and unambiguous three-dimensional structural information. For this compound derivatives, this data allows for a detailed comparison of key structural parameters that are influenced by substitution patterns.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering is characterized by a puckering angle (θ), which is the dihedral angle between the two planes defined by three carbon atoms each. For unsubstituted cyclobutane, this angle is approximately 28-35°.[2]

The degree of puckering in this compound derivatives is influenced by the nature and position of substituents. Bulky substituents can alter the puckering amplitude to minimize steric interactions.

dot

G cluster_0 Cyclobutane Ring Puckering A Planar Cyclobutane (High Torsional Strain) B Puckered Cyclobutane (Reduced Torsional Strain) A->B Puckering

Caption: Puckering of the cyclobutane ring to alleviate torsional strain.

Hydrogen Bonding: The Architects of Crystal Packing

The amide functional group is a potent director of intermolecular interactions, primarily through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. In the crystal structures of many primary and secondary amides, a common and highly stable hydrogen-bonding motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds.

The presence of additional functional groups on the cyclobutane ring or the N-aryl substituent can introduce competing hydrogen bond donors and acceptors, leading to more complex and varied packing arrangements. These can include chains, sheets, and other three-dimensional networks. The specific hydrogen bonding patterns have a profound impact on the physicochemical properties of the solid state, such as melting point, solubility, and stability.

dot

G cluster_1 Common Hydrogen Bonding Motifs in Amides cluster_dimer cluster_chain Motif1 R²₂(8) Dimer cluster_dimer cluster_dimer Motif2 C(4) Chain cluster_chain cluster_chain Amide1 R-C(=O)-NH-R' Amide2 R'-NH-(O=)C-R Amide1->Amide2 N-H···O Amide2->Amide1 N-H···O Amide3 ...-R-C(=O)-NH-R'-... Amide4 ...-R-C(=O)-NH-R'-... Amide3->Amide4 N-H···O

Caption: Common hydrogen bonding patterns observed in amide crystal structures.

Case Study: Comparative Data of Substituted Cyclobutane Derivatives

Compound/DerivativePuckering Angle (θ)C-C Bond Lengths (Å) (average)C-C-C Bond Angles (°) (average)Reference
Unsubstituted Cyclobutane~28-35°~1.548~88°[2]
A 3-methyl-3-phenylcyclobutane derivative15.83°1.55188.89°[3]
CF₃-Substituted Cyclobutanes5-22° (derived from 158-175° puckering angle γ)Not specifiedNot specified[1]

Note: The puckering angle can be defined in different ways in the literature. The values presented here are for illustrative comparison.

The data, though from different molecular contexts, suggests that substitution can significantly influence the puckering of the cyclobutane ring. For instance, the 3-methyl-3-phenylcyclobutane derivative exhibits a smaller puckering angle compared to the unsubstituted parent, indicating a flattening of the ring. Similarly, the trifluoromethyl-substituted cyclobutanes also show a tendency towards a more planar conformation.[1][3] This flattening is likely a result of the electronic and steric effects of the substituents.

Conclusion: The Power of Crystallographic Insight in Drug Development

The X-ray crystallography of this compound derivatives provides an unparalleled level of structural detail that is indispensable for rational drug design. By understanding how substituents influence the conformation of the cyclobutane ring and the intermolecular interactions in the solid state, researchers can make more informed decisions in the design of novel therapeutic agents. The puckered nature of the cyclobutane scaffold offers a unique opportunity to explore chemical space in three dimensions, and X-ray crystallography is the key to unlocking and visualizing this potential. The ability to control and predict crystal packing through an understanding of hydrogen bonding and other intermolecular forces is also crucial for controlling the solid-state properties of active pharmaceutical ingredients (APIs), which can have a significant impact on their formulation, stability, and bioavailability. As the demand for more sophisticated and effective drugs continues to grow, the insights gained from the crystallographic analysis of scaffolds like cyclobutanecarboxamides will become increasingly vital.

References

  • Lemmerer, A., & Michael, J. P. (2008). Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides. CrystEngComm, 10(1), 95-102.
  • Yuan, Z., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Egri, S., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Gumus, M. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.
  • Bernstein, J., Etter, M. C., & MacDonald, J. C. (1990). Hydrogen-bonding patterns in organic co-crystals. Journal of the Chemical Society, Perkin Transactions 2, (5), 695-698.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
  • Cole, K. C., & Gilson, D. F. R. (1975). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 63(5), 1991-1999.
  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642.
  • Dinçer, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.

Sources

A Comparative Guide to the Purity Assessment of Cyclobutanecarboxamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Cyclobutanecarboxamide and its derivatives are significant structural motifs in medicinal chemistry, often contributing to the unique pharmacological profiles of novel therapeutic agents.[1] The inherent ring strain and specific conformational geometry of the cyclobutane ring can play a crucial role in modulating biological activity.[1] For researchers and drug development professionals, the chemical purity of an Active Pharmaceutical Ingredient (API) like this compound is not merely a quality metric; it is a fundamental determinant of a drug's safety, efficacy, and stability.

Impurities, which can arise from the synthesis process, degradation, or storage, may have unintended pharmacological or toxicological effects.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have therefore established stringent guidelines (e.g., ICH Q3A for new drug substances) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][4] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, contextualizes its performance against alternative methods, and offers field-proven protocols to ensure scientifically sound and compliant results.

The Principal Tool: Reversed-Phase HPLC for Amide Analysis

For non-volatile, polar compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold-standard analytical technique. Its widespread adoption is due to its high resolving power, sensitivity, and adaptability.

The Causality Behind the Method: The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). This compound, being a polar molecule, has a moderate affinity for the C18 stationary phase. By precisely manipulating the ratio of the organic solvent in the mobile phase, we can control its retention time, allowing for sharp, symmetrical peaks and effective separation from impurities with different polarities. Potential synthesis-related impurities, such as unreacted cyclobutanecarboxylic acid or residual coupling agents, will exhibit different retention characteristics, enabling their quantification.[][6]

Detector Selection: The cyclobutane and amide groups in the target molecule lack a significant chromophore, precluding effective detection at standard UV wavelengths (e.g., 254 nm). Therefore, detection is typically performed at a low wavelength, in the range of 200-215 nm, where the amide bond itself exhibits absorbance. This choice necessitates the use of high-purity mobile phase solvents that are transparent in this low-UV region.

Diagram: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh This compound sample prep2 Dissolve in a known volume of diluent (e.g., Mobile Phase) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc Inject onto RP-HPLC System (C18 Column) prep3->hplc separation Gradient Elution Separation of API and Impurities hplc->separation detection UV Detection (205 nm) separation->detection integration Integrate Peak Areas in Chromatogram detection->integration calculation Calculate Purity (Area % Method) integration->calculation report Report Results vs. ICH Thresholds calculation->report

Caption: A typical workflow for this compound purity analysis by HPLC.

Detailed Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system by incorporating a System Suitability Test (SST), which is essential for ensuring the chromatographic system is performing adequately on the day of analysis.

1. Materials and Reagents:

  • This compound Reference Standard and Test Sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

2. Chromatographic Conditions:

  • Instrument: HPLC system with gradient capability and UV/Vis or DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.

4. System Suitability Test (SST):

  • Procedure: Inject the Reference Standard Solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0 for the main this compound peak.

    • Theoretical Plates: Not less than 2000 for the main peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the five replicate injections.

    • Rationale: These criteria confirm the column's efficiency, the peak's symmetry, and the injector's precision, ensuring the system is fit for purpose before analyzing any test samples.

5. Analysis Procedure:

  • Inject the Diluent once as a blank.

  • Perform the SST as described above.

  • Inject the Test Sample Solution in duplicate.

6. Calculation of Purity:

  • Calculate the purity using the area percent method:

    • % Purity = (Area of API Peak / Total Area of All Peaks) x 100

  • Disregard any peaks originating from the blank and any peaks below the reporting threshold (typically 0.05% as per ICH Q3A guidelines).

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate compounds based on different chemical or physical principles. This approach provides a higher degree of confidence in the purity value.

ParameterHPLC-UV Gas Chromatography (GC-FID/MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase.Separation of volatile compounds based on boiling point in a gaseous mobile phase.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[7]
Analyte Compatibility Excellent for non-volatile and thermally labile compounds like this compound.Requires analyte to be volatile and thermally stable. This compound would likely require derivatization (e.g., silylation) to increase volatility.[7][8]Applicable to any soluble analyte containing NMR-active nuclei (e.g., ¹H). Provides structural confirmation.
Common Impurity Detection Excellent for a broad range of polar and non-polar impurities, including starting materials and degradation products.Best suited for volatile organic impurities and residual solvents. May not detect non-volatile or thermally labile impurities.Detects all proton-containing impurities above the detection limit. Excellent for structural elucidation of unknown impurities.
Sensitivity High (typically low µg/mL to ng/mL).Very High (ng/mL to pg/mL), especially for volatile impurities.Lower (typically requires >0.1% mol/mol).
Quantification Relative (Area %). Requires a reference standard for absolute quantification. Response factors may vary between API and impurities.[9]Relative (Area %). Can be absolute with a reference standard.Absolute (Primary Ratio Method). Does not require an analyte-specific reference standard, only a certified internal standard.
Throughput High. Amenable to automation.Medium to High. Derivatization step can add time.Low. Longer analysis time per sample.
Diagram: Method Selection Logic

Method_Selection start Purity Assessment for this compound q1 Routine QC / Release Testing? start->q1 q2 Need to quantify volatile impurities or residual solvents? q1->q2 No / R&D hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Need primary, standard-free quantification or structure confirmation? q2->q3 No gc Use GC-FID/MS (with derivatization) q2->gc Yes qnmr Use qNMR q3->qnmr Yes orthogonal Use as Orthogonal Method for cross-validation q3->orthogonal No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine purity assessment of this compound, a well-developed and validated Reversed-Phase HPLC method is unparalleled in its combination of resolution, sensitivity, and throughput. It is the cornerstone for quality control and regulatory submissions. The causality behind the selection of a C18 column, a water/acetonitrile gradient, and low-UV detection is rooted in the physicochemical properties of the analyte, ensuring robust separation from potential process and degradation impurities.

However, true scientific integrity in drug development relies on a comprehensive understanding of the impurity profile. Techniques like GC and qNMR should not be viewed as mere alternatives but as powerful orthogonal tools. GC is invaluable for specifically targeting volatile impurities and residual solvents, while qNMR offers the distinct advantage of absolute, standard-free quantification and structural elucidation. By employing HPLC as the primary workhorse and supplementing it with these orthogonal methods during development and for troubleshooting, researchers and scientists can ensure the highest level of quality, safety, and regulatory compliance for their drug substance.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Cyanamides: HPLC-MS vs. Alternatives.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • BenchChem. (n.d.). This compound | High Purity | For Research Use.
  • PubChem - NIH. (n.d.). This compound | C5H9NO | CID 1274476.
  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • PMC - NIH. (n.d.). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • PMC - NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • BenchChem. (n.d.). Application Note: Purity Determination of 3-Hydroxybutanamide by HPLC and GC-MS.

Sources

A Senior Application Scientist's Guide to FTIR Spectroscopy for the Identification of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Complex Functional Scaffolds

In the landscape of modern drug discovery and chemical synthesis, the unambiguous identification of molecular structures is paramount. Molecules incorporating strained ring systems fused with key functional groups, such as Cyclobutanecarboxamide, present a unique analytical challenge. The inherent ring strain of the cyclobutane moiety and the complex vibrational nature of the primary amide group create a distinct spectroscopic fingerprint. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a first-line analytical technique, offering a rapid, non-destructive, and highly informative method for confirming the presence of these intertwined functional groups.

This guide provides an in-depth comparison and a validated experimental workflow for identifying this compound using FTIR spectroscopy. We will explore the theoretical underpinnings of its spectrum, compare it against relevant alternative structures, and provide a robust protocol for acquiring high-fidelity data.

Pillar 1: The Theoretical Foundation of this compound's IR Spectrum

An FTIR spectrum is a map of a molecule's vibrational modes. To interpret the spectrum of this compound, we must dissect the contributions from its two core components: the primary amide group and the cyclobutane ring.

The Vibrational Signature of the Primary Amide Group

The primary amide group (-CONH₂) is rich with vibrational information. Its key absorption bands are:

  • N-H Stretching: Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the NH₂ group. In the solid state, extensive hydrogen bonding broadens these peaks and shifts them to lower wavenumbers, typically appearing in the regions of 3370-3350 cm⁻¹ (asymmetric) and 3200-3180 cm⁻¹ (symmetric).[1][2][3] The presence of two peaks in this region is a strong indicator of a primary amide.[3]

  • Amide I Band (C=O Stretch): This is one of the most intense and useful bands in the amide spectrum, arising predominantly from the C=O stretching vibration.[4] For typical acyclic or unstrained amides, this band appears in the 1680-1630 cm⁻¹ range.[3] Its precise location is highly sensitive to the local electronic and steric environment.

  • Amide II Band (N-H Bend): This band results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4] In solid-state primary amides, it is found near 1655-1620 cm⁻¹ and can sometimes overlap with the more intense Amide I band.[1][3]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in primary amides typically gives rise to a band near 1400 cm⁻¹ .[1]

The Influence of the Strained Cyclobutane Ring

The cyclobutane ring's deviation from the ideal tetrahedral bond angle (109.5°) to approximately 90° induces significant ring strain. This strain has two primary consequences for the FTIR spectrum:

  • C-H Vibrations: The C-H stretching vibrations of the CH₂ groups in the ring are typically observed between 3000-2880 cm⁻¹ .[5] The strain can sometimes shift these to slightly higher frequencies compared to unstrained alkanes.[6] The ring also exhibits characteristic deformation vibrations, providing fingerprint information below 1500 cm⁻¹.[5]

  • Carbonyl Frequency Shift: This is the most critical effect for identification. Attaching a carbonyl group to a strained ring system increases the frequency of the C=O stretching vibration (Amide I band).[7][8] This is because the ring strain forces more s-character into the exocyclic carbon-carbonyl bond, which consequently strengthens and stiffens the C=O double bond, increasing its force constant and thus its vibrational frequency.[8][9] For cyclic ketones, this shift can be as much as 30-40 cm⁻¹ per carbon removed from a stable six-membered ring.[2][7] Therefore, we must anticipate the Amide I band for this compound to be at a significantly higher wavenumber than that of a comparable acyclic or larger-ring amide.

Pillar 2: Comparative Analysis—Distinguishing this compound

The true power of FTIR lies in comparative analysis. The unique electronic environment of this compound becomes evident when its spectrum is compared with structurally related amides that lack its specific features (ring strain, conjugation, etc.).

Vibrational Mode This compound Propionamide (Acyclic) Cyclohexanecarboxamide (Unstrained Ring) Benzamide (Conjugated)
N-H Stretch (asymm/symm) ~3350, ~3180 cm⁻¹~3350, ~3180 cm⁻¹~3350, ~3180 cm⁻¹~3370, ~3170 cm⁻¹
C-H Stretch (Aliphatic) ~2990-2880 cm⁻¹~2980-2870 cm⁻¹~2950-2850 cm⁻¹N/A
Amide I (C=O Stretch) ~1680-1700 cm⁻¹ (High) ~1660 cm⁻¹~1655 cm⁻¹~1656 cm⁻¹ (Low)
Amide II (N-H Bend) ~1640-1620 cm⁻¹~1630 cm⁻¹~1630 cm⁻¹~1622 cm⁻¹
C-N Stretch ~1400 cm⁻¹~1420 cm⁻¹~1410 cm⁻¹~1400 cm⁻¹
Key Distinguishing Feature Elevated Amide I frequency due to ring strain. Standard acyclic amide frequencies.Standard unstrained cycloalkane amide frequencies.Lowered Amide I frequency due to resonance/conjugation. [3]

Note: The wavenumbers listed are typical for solid-state measurements and can vary slightly based on sample preparation and instrument calibration.

Pillar 3: A Validated Experimental Protocol for Data Acquisition

The integrity of an FTIR spectrum is contingent upon a meticulous experimental procedure. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid powder analysis due to its simplicity, speed, and lack of sample preparation.[10][11]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide. The instrument software will automatically subtract this from the sample spectrum.[12]

  • Sample Application:

    • Place a small amount (a few milligrams) of dry this compound powder directly onto the center of the ATR crystal.[13] The sample must be free of solvents or excess moisture.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the powder and the crystal surface. Good contact is essential for a strong, high-quality signal.[11][14]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the following recommended parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a soft wipe and solvent.

    • Use the spectrometer software to perform an ATR correction (if comparing to transmission library spectra) and a baseline correction to ensure a flat spectral baseline.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Measurement cluster_process 3. Data Processing Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Collect_Background Collect Background Spectrum (Clean, Empty Crystal) Clean_Crystal->Collect_Background Apply_Sample Apply Powder Sample to Crystal Apply_Pressure Apply Consistent Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum (16-32 Scans, 4 cm-1 Res.) Apply_Pressure->Collect_Sample Clean_Up Clean Crystal Post-Analysis Collect_Sample->Clean_Up Process_Data Perform Baseline and/or ATR Correction Collect_Sample->Process_Data Analyze Analyze Spectrum Process_Data->Analyze

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid powder.

Interpreting the Spectrum: A Self-Validating System

The acquired spectrum should be interpreted by identifying the key bands predicted by theory and confirmed by our comparative table.

Key Vibrational Modes of this compound

Vibrational_Modes cluster_amide Amide Group Vibrations cluster_ring Cyclobutane Ring Vibrations Molecule This compound NH_Stretch N-H Stretch (~3350, 3180 cm⁻¹) Molecule->NH_Stretch Amide_I Amide I (C=O Stretch) (~1680-1700 cm⁻¹) Molecule->Amide_I Amide_II Amide II (N-H Bend) (~1640-1620 cm⁻¹) Molecule->Amide_II CN_Stretch C-N Stretch (~1400 cm⁻¹) Molecule->CN_Stretch CH_Stretch C-H Stretch (~2990-2880 cm⁻¹) Molecule->CH_Stretch Ring_Strain Ring Strain Effect Ring_Strain->Amide_I Increases Frequency

Caption: Key vibrational modes contributing to the FTIR spectrum of this compound.

Validation Checklist:

  • Primary Amide Confirmation: Are there two distinct peaks in the 3400-3100 cm⁻¹ region? Is there a strong absorption (Amide I) and a moderate one (Amide II) between 1700-1600 cm⁻¹?

  • Cyclobutane Ring Confirmation: Are there strong aliphatic C-H stretching bands below 3000 cm⁻¹?

  • Ring Strain Confirmation: Is the Amide I band located at a noticeably higher wavenumber (~1680 cm⁻¹ or higher) compared to reference spectra of unstrained amides like Propionamide or Benzamide?

A positive answer to all three questions provides a high degree of confidence in the identification of this compound. The combination of the dual N-H stretches and the high-frequency Amide I band is the molecule's definitive spectroscopic signature.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like this compound. By understanding the fundamental vibrational modes of the primary amide and the significant influence of the cyclobutane ring strain on the Amide I (C=O) stretching frequency, a clear and defensible identification can be made. The key diagnostic feature is the presence of a high-frequency Amide I band (≥1680 cm⁻¹) in conjunction with the characteristic dual N-H stretching peaks of a primary amide. This guide provides the theoretical basis, comparative data, and a validated experimental protocol to empower researchers, scientists, and drug development professionals to confidently identify this unique functional group arrangement.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • University of Calgary. (n.d.). Amide infrared spectra. Chemistry LibreTexts.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Wang, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
  • Pinchas, S., & Laulicht, I. (1971). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Academic Press.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry.
  • Brown, D. (n.d.). Infrared spectrum of cyclobutane. Doc Brown's Chemistry.
  • Heiden, E., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • Shimadzu. (n.d.). Powder Samples.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • University of Wroclaw. (n.d.). Carbonyl compounds - IR - spectroscopy.
  • Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Defense Technical Information Center.
  • National Institute of Standards and Technology. (n.d.). This compound. PubChem.
  • Katon, J. E., & Feairheller, W. R. (1966). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
  • University of Regensburg. (n.d.). The features of IR spectrum.
  • YouTube. (2023). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone.
  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
  • El-Kouedi, M., et al. (2015). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central.

Sources

A Senior Application Scientist's Guide to C-H Functionalization: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift in Molecular Synthesis

For decades, the logic of organic synthesis has been dictated by the manipulation of pre-existing functional groups. This paradigm, while foundational, often necessitates lengthy synthetic routes to install the required reactivity, generating significant waste and limiting the exploration of chemical space.[1][2][3] The advent of C-H functionalization represents a revolutionary shift, treating the once-inert carbon-hydrogen bond as a reactive handle for direct molecular diversification.[4][5] This strategy offers unparalleled step- and atom-economy, enabling chemists to build and modify complex molecules with surgical precision.[1][2]

This is particularly transformative in drug discovery. The ability to perform late-stage functionalization (LSF) on a complex drug candidate allows for the rapid generation of analogues, fine-tuning pharmacological properties like absorption, distribution, metabolism, excretion, and toxicology (ADMET) without resorting to de novo synthesis.[1][6][7][8] This guide provides a head-to-head comparison of the three dominant strategies in the C-H functionalization toolbox: Transition Metal Catalysis, Photoredox Catalysis, and Enzymatic Functionalization. We will dissect the mechanistic underpinnings, compare performance through experimental data, and provide actionable protocols for researchers at the forefront of chemical innovation.

The Workhorse: Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis is the most established and broadly applied approach to C-H functionalization.[9] These methods leverage the unique reactivity of metals like palladium, rhodium, ruthenium, and increasingly, earth-abundant metals like iron and nickel, to orchestrate the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond.[9] The primary bifurcation in this field lies in the strategy used to control which C-H bond reacts: directed versus undirected functionalization.

Directed C-H Functionalization: Precision Through Proximity

The most common strategy for achieving site-selectivity is the use of a directing group (DG).[10] The DG, a functional group inherent to or temporarily installed on the substrate, coordinates to the metal center, positioning it in close proximity to a specific C-H bond (typically at the ortho-position). This chelation-assisted strategy dramatically increases the effective molarity of the catalyst at the target site, enabling selective activation.[11][12][13]

Mechanism: The catalytic cycle for a directed, palladium-catalyzed C-H arylation typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is favored for its tolerance of a wide array of functional groups as it avoids highly reactive organometallic intermediates that could be prone to side reactions.

Directed_CH_Activation cluster_0 Pd(II) Catalytic Cycle cluster_1 Key Species A Pd(L)n(OAc)₂ B Substrate Coordination A->B Substrate-DG C Cyclometalated Intermediate (CMD Step) B->C -HOAc D Oxidative Addition (Ar-X) C->D Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F - Pd(II) F->A Regeneration G Functionalized Product F->G Key1 DG = Directing Group Key2 CMD = Concerted Metalation-Deprotonation

Caption: Generalized catalytic cycle for directed C-H functionalization via a CMD pathway.

  • Advantages:

    • High Regioselectivity: Predictable functionalization, typically at the ortho-position to the directing group.[10]

    • Broad Substrate Scope: A vast number of directing groups have been developed, enabling the functionalization of arenes, heterocycles, and even C(sp³)–H bonds.[12][14]

    • Excellent Functional Group Tolerance: The CMD mechanism avoids harsh conditions and highly reactive intermediates, preserving sensitive functional groups.[1]

  • Limitations:

    • Directing Group Requirement: The need to install and potentially remove a directing group adds steps to the overall synthesis, reducing the overall step-economy.[12]

    • Limited Positional Scope: Primarily restricted to ortho-functionalization, although strategies for meta- and para-selectivity are emerging.[11][15]

    • Catalyst Cost: Often relies on precious metals like palladium and rhodium, though catalysts based on more abundant metals like iron and nickel are being developed.[9]

Undirected C-H Functionalization: The "Holy Grail"

Undirected C-H functionalization, which proceeds without a coordinating group, is significantly more challenging but represents a more ideal synthetic transformation.[16][17] Selectivity in these reactions is governed by the intrinsic electronic or steric properties of the substrate's C-H bonds.[18]

  • Mechanism: Mechanisms vary widely but often involve either an oxidative addition of the C-H bond to a low-valent metal center or an electrophilic aromatic substitution-type pathway (σ-bond metathesis or CMD with a transient interaction).[19]

  • Advantages:

    • No Directing Group Needed: Maximizes step-economy and aligns with the core principles of C-H functionalization.[5][16]

    • Complementary Selectivity: Can functionalize positions inaccessible through directed methods, often favoring the most sterically accessible or electronically rich C-H bonds.[18]

  • Limitations:

    • Selectivity Challenges: Achieving high regioselectivity between multiple similar C-H bonds is a major hurdle, often leading to mixtures of isomers.[17][20]

    • Harsh Conditions: Reactions often require higher temperatures and stronger oxidants compared to directed counterparts.[18]

    • Limited Scope: The substrate scope is generally narrower than for directed reactions.

The Modern Approach: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for C-H functionalization, offering exceptionally mild reaction conditions.[21][22] This approach uses a photocatalyst (typically based on iridium or ruthenium, but also organic dyes) that, upon absorbing light, can engage in single-electron transfer (SET) processes.[23][24] This generates highly reactive radical intermediates that can then participate in C-H functionalization reactions.[22]

Mechanism: The process typically begins with the photoexcitation of the catalyst. The excited-state catalyst can then be either oxidized (reductive quenching) or reduced (oxidative quenching) by a reaction component. For C-H functionalization, a common strategy involves generating an electrophilic radical that undergoes a Minisci-type reaction with an electron-rich (hetero)arene.

Photoredox_Cycle Photoredox Catalysis (Reductive Quenching) cluster_main Catalytic Cycle cluster_reaction Substrate Transformation PC [PC] PC_star [PC]* PC->PC_star hν (Visible Light) PC_reduced [PC]˙⁻ PC_star->PC_reduced Radical Precursor (R-X) Radical_Gen R-X + e⁻ → R• + X⁻ PC_star->Radical_Gen SET PC_reduced->PC Substrate-H CH_Func R• + Substrate-H → Product Radical_Gen->CH_Func

Caption: General scheme for photoredox-catalyzed C-H functionalization.

  • Advantages:

    • Mild Conditions: Often proceeds at room temperature, preserving thermally sensitive functional groups.[21][22]

    • Unique Reactivity: Accesses radical-mediated pathways that are complementary to transition metal catalysis.[24]

    • High Functional Group Tolerance: The mild conditions and radical mechanism tolerate a wide range of functionalities.

  • Limitations:

    • Substrate Scope: Often best suited for electron-rich heterocycles (in Minisci-type reactions) or substrates with weak C-H bonds that are susceptible to hydrogen atom transfer (HAT).[21]

    • Quantum Yield: Some reactions can have low quantum yields, requiring longer reaction times or higher catalyst loadings.[21]

    • Specialized Equipment: Requires photoreactors or specific light sources (e.g., LEDs).

Nature's Solution: Enzymatic C-H Functionalization

Nature has perfected the art of selective C-H functionalization using enzymes.[4][25] Biocatalysts, such as cytochrome P450 monooxygenases (P450s) and Fe/2OG-dependent dioxygenases, can perform these transformations with unparalleled levels of selectivity under ambient, aqueous conditions.[26]

Mechanism: The key to enzymatic selectivity is the precise positioning of the substrate within the enzyme's active site.[26][27] For example, in a P450-catalyzed hydroxylation, the enzyme activates molecular oxygen to generate a highly reactive high-valent iron-oxo species. The enzyme's structure then presents a specific C-H bond of the bound substrate to this oxidant, ensuring that only one position is hydroxylated.

Enzymatic_CH_Hydroxylation Start Enzyme-Substrate Complex Step1 Reduction (e⁻) Start->Step1 Step2 O₂ Binding Step1->Step2 Step3 Reduction (e⁻) & Protonation Step2->Step3 Step4 Generation of High-Valent Iron-Oxo Species Step3->Step4 Step5 H-Atom Abstraction Step4->Step5 R-H Step6 Radical Rebound Step5->Step6 End Product Release (Substrate-OH) Step6->End

Caption: Simplified workflow for a P450-catalyzed C-H hydroxylation.

  • Advantages:

    • Unmatched Selectivity: Enzymes offer exquisite control over regioselectivity, stereoselectivity, and chemoselectivity, often functionalizing a single C-H bond in a highly complex molecule.[4][25][26]

    • Green Chemistry: Reactions are run in water at ambient temperature and pressure, representing the pinnacle of sustainable chemistry.[26][28]

    • Late-Stage Functionalization: Ideal for modifying complex natural products or drug molecules where chemical methods fail.[4]

  • Limitations:

    • Substrate Specificity: Enzymes are often highly specific for their native substrate, and engineering them to accept new, non-natural substrates can be challenging and time-consuming.

    • Scalability: Large-scale enzymatic reactions can be difficult due to factors like enzyme stability, cofactor regeneration, and low volumetric productivity.

    • Reaction Scope: The types of transformations are generally limited to those found in nature (e.g., hydroxylation, halogenation).[28]

Head-to-Head Performance Comparison

FeatureTransition Metal CatalysisPhotoredox CatalysisEnzymatic Functionalization
Regioselectivity Control High (with directing groups); variable to low (undirected).[10][17]Moderate to high; dependent on radical polarity and substrate electronics.[21]Exceptional; controlled by enzyme active site architecture.[4][25]
Functional Group Tolerance Good to excellent, especially with modern Pd/Ni catalysts.[1][11]Excellent; radical pathways are often orthogonal to ionic functional groups.[22]Excellent; operates in the presence of most functional groups under physiological conditions.
Reaction Conditions Often requires elevated temperatures (60-140 °C) and inert atmospheres.[29]Typically room temperature with visible light irradiation.[22][30]Ambient temperature and pressure in aqueous buffer.[28]
Substrate Scope Very broad; extensive work on arenes, heterocycles, and alkanes.[11][12]Broad but complementary; excels with electron-rich systems or those prone to HAT.[24]Generally narrow and substrate-specific; can be broadened via enzyme engineering.
Primary Advantage High reliability, predictability (directed), and broad applicability.Exceptionally mild conditions and unique radical reactivity.Unparalleled selectivity for complex molecules.
Primary Limitation Need for directing groups (directed); selectivity issues (undirected); metal cost/toxicity.[12][17]Can require specific radical precursors; light penetration can be an issue on scale.Limited substrate scope and scalability challenges.

Exemplary Experimental Protocols

Protocol 1: Pd-Catalyzed Directed C-H Arylation of 2-Phenylpyridine

This protocol describes a classic chelation-assisted C-H functionalization. The pyridine nitrogen acts as the directing group to facilitate ortho-arylation of the phenyl ring.[13]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the 2-phenylpyridine substrate (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF (0.2 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-(2'-arylphenyl)pyridine product.

Protocol 2: Photoredox-Catalyzed C-H Formylation of N-Aryl Tetrahydroisoquinoline

This protocol exemplifies a photoredox/nickel dual catalytic system for the functionalization of a C(sp³)–H bond adjacent to a nitrogen atom.[24]

  • Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%), the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and Cs₂CO₃ (2.0 equiv) to a vial.

  • Reagent Addition: Add the N-aryl tetrahydroisoquinoline substrate (1.0 equiv) and the aryl chloride coupling partner (1.5 equiv).

  • Solvent & Irradiation: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial, remove from the glovebox, and place it in front of a 34 W blue LED lamp with fan cooling to maintain room temperature.

  • Reaction: Stir the mixture under irradiation for 24 hours.

  • Workup: Dilute the reaction mixture with dichloromethane and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Conclusion and Future Outlook

The field of C-H functionalization has fundamentally altered the landscape of synthetic chemistry, providing powerful tools for academic research and industrial applications, particularly in drug discovery.[6][7]

  • Transition metal catalysis remains the bedrock of the field, with ongoing research focused on developing catalysts from cheaper, earth-abundant metals and designing novel directing groups for non-classical selectivity.[11]

  • Photoredox catalysis continues its rapid ascent, with new catalytic systems and transformations being discovered that push the boundaries of what is possible under mild conditions.[22] The combination of photoredox with other catalytic modes, such as nickel catalysis, is a particularly fertile ground for innovation.[24]

  • Enzymatic functionalization , while currently more niche, holds immense promise. Advances in directed evolution and computational enzyme design are poised to broaden the substrate scope and catalytic capabilities of biocatalysts, making them more accessible tools for synthetic chemists.[4][26]

For the modern researcher, the choice of method is not about finding a single "best" approach, but rather understanding the distinct advantages and limitations of each. The optimal strategy will depend on the specific molecular target, the desired selectivity, and the stage of the research program. A judicious application of these complementary techniques will undoubtedly accelerate the discovery and development of the next generation of medicines and materials.

References

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • Photoredox-Catalyzed C–H Functionaliz
  • Photoredox-Catalyzed C–H Functionaliz
  • Enzymatic C–H Functionalizations for N
  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactiv
  • Different mechanisms for C–H activation by a metal complex.
  • Enzymatic CH functionalizations for n
  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. Semantic Scholar.
  • Photoredox-Catalyzed C–H Functionaliz
  • Late-stage C–H functionalization offers new opportunities in drug discovery. Semantic Scholar.
  • Photoredox-Catalyzed C-H Functionaliz
  • Catalytic C-H Activation. Chemistry Letters, Oxford Academic.
  • Functionalization of Organic Molecules by Transition‐Metal‐Catalyzed C(sp3) ?
  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications.
  • Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. PMC, NIH.
  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
  • Recent Advances in C–H Functionalization.
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research.
  • The main mechanisms of C-H activ
  • Photoredox catalysis in nickel-catalyzed C–H functionaliz
  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water.
  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science.
  • Enzymatic Functionalization of Carbon-Hydrogen Bonds. PMC, PubMed Central.
  • Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed.
  • C H Functionalization‐Based Strategy in the Synthesis and Late‐Stage Modification of Drug and Bioactive Molecules.
  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. eScholarship, University of California.
  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science.
  • Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.
  • Synthesis: Photochemical & Acid-Catalyzed C-H Functionaliz
  • Recent Advances in C–H Functionaliz
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Enzymatic CH functionalizations for natural product synthesis.
  • Exploiting Strained Rings in Chelation Guided C−H Functionalization: Integration of C−H Activation with Ring Cleavage.
  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based C
  • Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, RSC Publishing.
  • Direct C–H Arylation.
  • Recent trends in catalytic sp3 C-H functionaliz
  • Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. RSC Publishing.
  • A C-H functionalization protocol for the direct synthesis of benzobisthiazole deriv
  • Chapter 6: Sustainable Approaches to C–H Functionalizations Through Flow Techniques. Royal Society of Chemistry.
  • C–H Functionaliz
  • A Head-to-Head Comparison of Catalytic Systems for Directed C-H Aryl

Sources

A Comparative Guide to the Metabolic Stability of Cyclobutanecarboxamide-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth, technical evaluation of the metabolic stability of drug candidates incorporating the cyclobutanecarboxamide moiety. We will move beyond theoretical discussions to provide actionable insights, grounded in experimental data and established protocols. This document is structured to offer a comprehensive understanding of why and how the cyclobutane ring, particularly within a carboxamide scaffold, can be a strategic asset in overcoming metabolic liabilities in drug discovery.

The Strategic Imperative for Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, metabolic stability is a critical determinant of success.[1][2] A compound that is rapidly metabolized often suffers from poor bioavailability and a short half-life, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[1][2] Therefore, the early identification and mitigation of metabolic "soft spots" is a cornerstone of modern medicinal chemistry.

The this compound scaffold has emerged as a valuable motif in this endeavor. The incorporation of a cyclobutane ring can significantly enhance metabolic stability through several mechanisms, which we will explore in detail.[3][4] This guide will provide a comparative analysis, supported by experimental evidence, to illustrate the advantages of this structural feature.

The Cyclobutane Advantage: More Than Just a Ring

The unique physicochemical properties of the cyclobutane ring contribute significantly to its ability to enhance the metabolic stability of a parent molecule.[3][4]

  • Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring reduces the conformational flexibility of a molecule.[3] This pre-organization for binding to a biological target can minimize the entropic penalty upon binding, potentially increasing potency. More importantly, from a metabolic standpoint, this rigidity can shield susceptible functional groups from the active sites of metabolizing enzymes.

  • Increased sp³ Character: The "escape from flatland" is a well-recognized strategy in drug design, advocating for a move away from flat, aromatic structures towards more three-dimensional, saturated systems.[5][6] An increased fraction of sp³-hybridized carbons, as provided by the cyclobutane ring, is often correlated with improved solubility, reduced off-target effects, and enhanced metabolic stability.[5][6]

  • Relative Chemical Inertness: The cyclobutane ring itself is a highly strained carbocycle, but it is relatively inert to metabolic enzymes compared to electron-rich aromatic systems that are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4]

These properties make the cyclobutane ring an attractive bioisosteric replacement for other groups, such as aromatic rings or larger cycloalkanes, to improve the overall pharmacokinetic profile of a drug candidate.[5][6]

Metabolic Fates of this compound-Containing Drugs: A Mechanistic Overview

The metabolism of a this compound-containing drug is primarily dictated by the enzymatic transformation of the amide group and, to a lesser extent, the cyclobutane ring.

Amide Bond Metabolism

The amide bond is susceptible to hydrolysis by a class of enzymes known as amidases (or amidohydrolases), which are found in various tissues, including the liver.[7][8][9][10] This enzymatic cleavage results in the formation of a carboxylic acid and an amine, which are typically more polar and readily excreted.

However, the steric bulk and conformational constraints imposed by the adjacent cyclobutane ring can hinder the access of amidases to the amide bond, thereby slowing the rate of hydrolysis and improving metabolic stability.[11]

CYP-Mediated Oxidation

Cytochrome P450 enzymes, predominantly found in the liver, are the primary drivers of Phase I metabolism for a vast number of drugs.[12][13][14] For this compound-containing compounds, several CYP-mediated reactions are possible:

  • Hydroxylation of the Cyclobutane Ring: While the cyclobutane ring is relatively inert, CYP enzymes can catalyze the hydroxylation of C-H bonds, although this is generally a slower process compared to the oxidation of more electron-rich moieties.

  • N-Dealkylation: If the amide nitrogen is substituted with an alkyl group, CYP-mediated N-dealkylation can occur.[15][16][17][18][19] This process involves the oxidation of the carbon alpha to the nitrogen, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amide and an aldehyde or ketone.[12][18]

  • Oxidation of Adjacent Moieties: The primary sites of CYP-mediated metabolism are often on other, more labile parts of the molecule. The introduction of the this compound group can serve to block or slow metabolism at these distal sites by altering the overall conformation and electronic properties of the drug.

The following diagram illustrates the potential metabolic pathways for a generic N-substituted this compound.

metabolic_pathways parent This compound Drug amide_hydrolysis Amide Hydrolysis (Amidases) parent->amide_hydrolysis cyp_oxidation CYP-Mediated Oxidation parent->cyp_oxidation metabolite1 Carboxylic Acid + Amine amide_hydrolysis->metabolite1 hydroxylation Ring Hydroxylation cyp_oxidation->hydroxylation n_dealkylation N-Dealkylation cyp_oxidation->n_dealkylation metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 metabolite3 Dealkylated Metabolite n_dealkylation->metabolite3

Caption: Potential metabolic pathways of this compound-containing drugs.

Comparative Analysis: The Proof is in the Data

While direct, head-to-head metabolic stability data for a this compound and its corresponding cyclohexanecarboxamide or benzamide analog is not always publicly available in a consolidated format, the trends observed in the medicinal chemistry literature strongly support the stability-enhancing effects of the cyclobutane ring.

For instance, the replacement of a metabolically labile gem-dimethyl group with a cyclobutyl substituent has been shown to improve metabolic stability and in vivo exposure.[3] Similarly, the use of a cyclobutane ring as a bioisostere for a phenyl ring often leads to a significant reduction in oxidative metabolism.[5][6]

The following table provides a representative comparison based on data and trends reported in the literature for analogous compounds where a cyclobutane moiety is introduced to enhance metabolic stability.

ParameterAromatic/Larger Cycloalkane AnalogCyclobutane AnalogFold ImprovementReference Compound Series
Aqueous Solubility (µg/mL) <0.1104>1000xGeneric - Phenyl vs. Cyclobutane
Human Liver Microsomal Half-life (t½, min) 15906xRepresentative BACE1 Inhibitors
Intrinsic Clearance (Clint, µL/min/mg) 150256xRepresentative BACE1 Inhibitors

Note: The data in this table is illustrative and compiled from trends and specific examples in the cited literature. Actual values will vary depending on the specific molecular scaffold.

Experimental Protocols for Evaluating Metabolic Stability

To empower your research, we provide detailed, step-by-step protocols for the two most common in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the metabolic stability of a compound primarily by Phase I enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the stock solution in buffer to the final incubation concentration (e.g., 1 µM).

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

microsomal_stability_workflow start Prepare Reagents incubate Incubate Compound with Microsomes at 37°C start->incubate add_nadph Initiate Reaction with NADPH incubate->add_nadph time_points Sample at Time Points add_nadph->time_points quench Quench Reaction with Acetonitrile time_points->quench process Centrifuge and Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant cellular environment.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte thawing and incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • 96-well plates (non-coated)

  • Incubator/shaker (37°C, 5% CO₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Place the plate in an incubator on an orbital shaker.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the supernatant by LC-MS/MS.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per well.

  • Clint = (0.693 / t½) / (number of hepatocytes per well).

Conclusion and Future Perspectives

The strategic incorporation of a this compound moiety is a validated and effective approach to enhance the metabolic stability of drug candidates. By providing conformational rigidity and increasing the sp³ character of a molecule, the cyclobutane ring can shield metabolically labile sites and reduce susceptibility to oxidative metabolism. This guide has provided a comprehensive overview of the mechanistic basis for this enhanced stability, along with detailed experimental protocols to enable researchers to evaluate these properties in their own drug discovery programs.

As medicinal chemistry continues to evolve, the "escape from flatland" paradigm will likely become even more central to the design of successful therapeutics. The this compound scaffold, with its favorable physicochemical and pharmacokinetic properties, is well-positioned to be a key building block in the next generation of metabolically robust drugs.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Wille, G., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 841-863. [Link]
  • Singh, S., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies. [Link]
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Di, L., et al. (2014). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-863. [Link]
  • eCampusOntario. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(23), 14265-14327. [Link]
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Pospisil, P., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports, 14(1), 7237. [Link]
  • Chen, Y., et al. (2020). Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications. Biotechnology Advances, 43, 107574. [Link]
  • Pelkonen, O., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Archives of Toxicology, 93(1), 1-22. [Link]
  • Hall, M., Faber, K., & Tasnádi, G. (2017). Hydrolysis of Amides. In Science of Synthesis: Biocatalysis in Organic Synthesis 2 (pp. 317-362). Thieme. [Link]
  • Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-1138. [Link]
  • Smith, P. C. (2010). The Hydrolysis of Amide.
  • Wikipedia. (n.d.). Amidase. [Link]
  • Di, L., & Kerns, E. H. (2006). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug discovery today, 11(11-12), 527-533. [Link]
  • Organic Chemistry. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Guengerich, F. P. (2001). Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. In Biotransformation: Mechanisms and Predictions (pp. 43-78). [Link]
  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
  • Al-Hadiya, B. H. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2969. [Link]
  • Rittle, J., & Green, M. T. (2010). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Current opinion in chemical biology, 14(2), 211-218. [Link]
  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 209, 105851. [Link]
  • Al-Hadiya, B. H. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2969. [Link]
  • Zhao, Z., et al. (2004). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Drug Metabolism and Disposition, 32(8), 836-841. [Link]
  • Shanu-Wilson, J. (2024). Metabolism of 2024 FDA Approved Small Molecules – PART 1. Hypha Discovery. [Link]
  • Bon, R. S., & Guo, Z. (2025). FDA-approved drugs featuring macrocycles or medium-sized rings. Medicinal Chemistry Research. [Link]
  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
  • Smith, D. A. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Pharmacy and Pharmacology, 6(1), 1-8. [Link]
  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • Boyd, S., & Scott, A. (2017). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Analytical chemistry, 89(17), 9295-9301. [Link]
  • Minichmayr, I. (2022). Clinical Implications and Phases of Drug Metabolism Pathways. Journal of Drug Metabolism and Toxicology, 13(S5), 001. [Link]
  • Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736. [Link]
  • Wang, R., et al. (2025). Unveiling the metabolic fate of drugs through metabolic reaction-based molecular networking.
  • StarDrop. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Cyclobutanecarboxamide, a valuable building block in synthetic chemistry, requires meticulous handling not only during its use but also at the end of its journey in the lab. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel, the protection of our environment, and adherence to regulatory standards.

Hazard Identification: The "Why" Behind Cautious Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign, and its disposal protocol is directly informed by its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific health risks that mandate its treatment as hazardous waste.[1]

Key hazards include:

  • Acute Oral Toxicity: It is classified as "Harmful if swallowed" (H302), meaning ingestion can lead to significant adverse health effects.[1]

  • Serious Eye Damage: It is designated as causing "serious eye damage" (H318) or "serious eye irritation" (H319), indicating that contact can result in irreversible or significant harm to the eyes.[1]

These classifications are not merely administrative; they are a direct warning that improper disposal, such as drain disposal, could introduce a harmful substance into waterways, while disposal in standard refuse could expose sanitation workers to unnecessary risks.

Table 1: GHS Hazard Summary for this compound

GHS Pictogram Signal Word Hazard Statement Description
Danger H302 Harmful if swallowed.

| corrosive | | H318 | Causes serious eye damage. |

The Regulatory Framework: Your Legal and Ethical Obligations

In the United States, the disposal of chemical waste is governed by a "cradle-to-grave" principle, where the generator of the waste is responsible for it from creation to final disposal. This responsibility is enforced by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the regulations for managing hazardous waste.[2] While this compound is not explicitly a "listed" hazardous waste, its toxic properties may qualify it as a "characteristic" hazardous waste, requiring full compliance.[3]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulation (29 CFR 1910.120), ensure that workers who handle and dispose of these chemicals are protected.[2][4] This includes requirements for training, personal protective equipment (PPE), and emergency planning.[5][6]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these complex regulations and will have specific protocols that align with federal, state, and local laws.

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins at the point of waste generation. Meticulous segregation and labeling are critical to prevent dangerous chemical reactions and ensure the waste is handled correctly by disposal personnel.

Step-by-Step Waste Segregation and Labeling:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure, leak-proof lid, and be appropriate for solid or liquid waste as needed.

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted this compound, contaminated lab materials (e.g., weighing paper, gloves, silica gel), and empty stock bottles. Do not mix with other chemical waste unless your EHS protocol explicitly permits it.

    • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with aqueous, halogenated, or other organic waste streams unless directed by your EHS office. The causality here is crucial: mixing incompatible waste streams can generate heat, gas, or violent reactions, posing a significant safety hazard.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is at or near the point of generation and under the control of the lab personnel.

Disposal Decision Workflow

The path from a laboratory waste container to final disposal is a structured process. The following workflow diagram illustrates the decision-making and operational steps required for compliant disposal.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional Disposal cluster_2 Phase 3: Final Disposition A 1. Identify Waste (Pure compound, contaminated labware, or reaction mixture) B 2. Select Compatible Waste Container (HDPE, Glass) A->B Solid or Liquid? C 3. Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) B->C First drop of waste D 4. Segregate & Store (Keep closed in Satellite Accumulation Area) C->D Daily operation E 5. Container Full or Time Limit Reached? (Consult EHS Policy) D->E F 6. Arrange Pickup (Contact EHS Office or use online portal) E->F Yes G 7. EHS Consolidation (Waste is moved to a central accumulation area) F->G H 8. Manifest & Transport (Licensed hazardous waste hauler transports waste off-site) G->H I 9. Approved Disposal Method (High-Temperature Incineration) H->I J 10. Certificate of Destruction (Documentation confirms compliant disposal) I->J

Caption: Disposal workflow for this compound waste.

Approved Final Disposal Methodology

The precautionary statements on the Safety Data Sheet (SDS) explicitly state to "Dispose of contents/container to an approved waste disposal plant."[7] For a solid organic compound with the hazards of this compound, the industry-standard and most environmentally sound disposal method is high-temperature incineration .

  • Why Incineration? Incineration at a licensed hazardous waste facility ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water. This process is definitive and eliminates the long-term environmental liability associated with landfilling.

  • Prohibited Methods:

    • Drain Disposal: Absolutely prohibited. The compound's oral toxicity and eye damage potential make its introduction into the sewer system a direct threat to public health and aquatic ecosystems.[8]

    • Regular Trash Disposal: Prohibited. This action would expose sanitation workers to the chemical's hazards and constitutes illegal disposal of hazardous waste.

Emergency Procedures for Spills

Proper disposal planning includes being prepared for accidents. In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear a lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves.[9]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[10] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the material into the waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS office, as required by institutional policy.

By adhering to these rigorous procedures, you fulfill your professional duty to ensure safety and environmental stewardship. This guide serves as a foundational resource, but it must be supplemented by your institution's specific EHS protocols and a thorough understanding of the Safety Data Sheet for any chemical you handle.

References

  • Vertex AI Search. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Vertex AI Search. (2021). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • National Institutes of Health. This compound | C5H9NO | CID 1274476 - PubChem.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Regulations.gov. (2020). 1 UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 June 30, 2020 PC Code: 005100, 005209, 005219 MEMORANDUM.
  • Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards.
  • Cole-Parmer. Material Safety Data Sheet - Cyclohexane Carboxamide, 97%.
  • Occupational Safety and Health Administration. Hazardous Waste - Standards.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • ECHEMI. Cyclobutanecarboxaldehyde SDS, 2987-17-9 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
  • Organic Syntheses Procedure. cyclobutylamine.
  • California Department of Pesticide Regulation. Environmental Fate of Cypermethrin.
  • Regulations.gov. (2019). AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED.
  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • PubMed. (2020). Environmental fate of cigarette butts and their toxicity in aquatic organisms: A comprehensive systematic review.
  • US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • ChemScene. 1503-98-6 | this compound.
  • Frontiers. (2021). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the biological pathway, or the therapeutic outcome. However, the foundational pillar of all successful research is safety. The compounds we handle, even those that seem routine, demand our full respect and a disciplined approach to personal protection. Cyclobutanecarboxamide (CAS No. 1503-98-6) is one such compound.[1][2][3] While a valuable building block, its handling requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation. By understanding why a specific piece of personal protective equipment (PPE) is necessary, you can build a self-validating system of safety that becomes second nature in your laboratory operations.

Core Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the specific risks presented by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents two primary hazards.[3]

  • H302: Harmful if swallowed. This indicates acute oral toxicity. In a laboratory setting, this risk is primarily managed through procedural controls like prohibiting eating or drinking and proper handwashing, but it underscores the importance of preventing any hand-to-mouth contamination.

  • H319: Causes serious eye irritation. [3] This is the most direct and critical hazard influencing our PPE selection. Contact with the eyes can lead to significant irritation, pain, and potential damage. This dictates a higher level of eye protection than standard safety glasses.

Our entire PPE strategy is built around preventing contact, particularly with the eyes, and minimizing any chance of accidental ingestion.

Foundational PPE: Your Non-Negotiable First Line of Defense

For any work involving this compound, a baseline level of PPE is mandatory. This is the minimum required to safely enter the laboratory space where the chemical is being handled.

  • Eye Protection: Chemical Splash Goggles The "serious eye irritation" classification is a critical directive.[3] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes or fine particle aerosols.

    • Causality: Chemical splash goggles form a protective seal around the eyes, which is essential to prevent contact from an unexpected splash when transferring solutions or from airborne particles when handling the solid form. They must be ANSI Z87.1-compliant.[4]

  • Hand Protection: Chemical-Resistant Gloves Your hands are the most likely part of your body to come into direct contact with the chemical.

    • Causality: Disposable nitrile gloves provide effective short-term protection against incidental contact with a wide range of chemicals and are a standard for laboratory work.[4][5] Always inspect gloves for tears or punctures before use. For prolonged handling or when preparing concentrated solutions, consider double-gloving to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.

  • Body and Foot Protection: Lab Coat and Closed-Toe Shoes

    • Causality: A full-length laboratory coat, kept buttoned, protects your skin and personal clothing from minor spills and contamination.[5] Shoes that completely cover the foot are a fundamental laboratory safety rule to protect from spills and dropped objects.[5]

Operational Plan: Scaling PPE to Your Specific Task

The foundational PPE is a starting point. The specific task you are performing dictates whether additional controls and enhanced PPE are required. The goal is to match the level of protection to the level of risk.

PPE Specification by Laboratory Task
Scenario/TaskMinimum Required PPERecommended Enhanced PPE & Engineering Controls
Weighing Solid Compound Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes.Work within a chemical fume hood or ventilated balance enclosure. This is crucial to contain fine powders and prevent inhalation or contamination of the lab environment.[6]
Preparing Solutions Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes.Work within a chemical fume hood. [4] Consider adding a face shield over your goggles, especially when handling volumes greater than 50 mL, to protect the entire face from splashes.[5]
Running Reactions & Transfers Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes.Work within a chemical fume hood. If the procedure involves heating or pressure, a face shield and potentially specialized gloves (consult manufacturer data) are warranted.
Spill Cleanup & Waste Disposal Chemical splash goggles, nitrile gloves (consider heavier-duty or double-gloving), lab coat, closed-toe shoes.Add a face shield and ensure adequate ventilation.[5] For large spills, more advanced respiratory protection and chemical-resistant coveralls may be necessary as part of an emergency response.[7]
Decision Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of protection when planning an experiment with this compound.

PPE_Workflow start Plan Task with This compound base_ppe Don Foundational PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat start->base_ppe decision_aerosol Potential for Dust or Aerosol Generation? base_ppe->decision_aerosol control_fumehood Engineering Control: Work in Fume Hood or Ventilated Enclosure decision_aerosol->control_fumehood Yes decision_splash Significant Splash Risk? (e.g., Large Volume Transfer) decision_aerosol->decision_splash No control_fumehood->decision_splash enhance_face Enhanced PPE: Add Face Shield over Goggles decision_splash->enhance_face Yes final_ppe Proceed with Task decision_splash->final_ppe No enhance_face->final_ppe

PPE Selection Workflow for this compound.

Spill Management and Emergency Procedures

Even with the best precautions, accidents can happen. Your PPE is your primary defense during an emergency response.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

  • Spill Cleanup: For a small spill, ensure you are wearing your full PPE (goggles, lab coat, gloves). Cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully sweep the material into a designated hazardous waste container.[10] Clean the area with a detergent and water solution, collecting all cleaning materials as hazardous waste.[10]

Decontamination and Disposal Plan

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.

  • Segregate Waste: Collect all solid waste (contaminated gloves, wipes, absorbent material) and any waste solutions in a dedicated, clearly labeled hazardous waste container.[6][10] The label should read "Hazardous Waste: this compound".

  • Container Management: Use containers that are chemically compatible and can be securely sealed. Do not mix this waste with other waste streams to prevent unknown chemical reactions.[11]

  • Empty Containers: An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10][11] This rinsate is considered hazardous waste and MUST be collected in your hazardous waste container.[11] Only after triple-rinsing and defacing the original label can the container be disposed of as regular lab glass or plastic, per your institution's policy.[10]

  • Final Disposal: Store your sealed hazardous waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][12] Never dispose of this compound down the drain.[6]

By adhering to these detailed PPE and handling protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C5H9NO | CID 1274476. PubChem - NIH. [Link]
  • Sodium Amide and Potassium Metal. Vanderbilt University. [Link]
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
  • Protective Equipment. American Chemistry Council. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]
  • N-Methylthis compound | C6H11NO | CID 19910150. PubChem - NIH. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Management of Waste - Prudent Practices in the Labor
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutanecarboxamide
Reactant of Route 2
Cyclobutanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。